molecular formula C13H13ClN2 B143918 3-(4-chlorobutyl)-1H-indole-5-carbonitrile CAS No. 143612-79-7

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Cat. No.: B143918
CAS No.: 143612-79-7
M. Wt: 232.71 g/mol
InChI Key: NJJWMEJWFYRORL-UHFFFAOYSA-N
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Description

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (CAS RN: 143612-79-7) is a high-purity organic compound characterized as a white to almost white powder or crystal . It has a molecular formula of C13H13ClN2 and a molecular weight of 232.71 g/mol . This chemical serves as a critical synthetic intermediate in pharmaceutical research and development, with a well-documented application in the preparation of Vilazodone hydrochloride, an antidepressant medication . The compound features both an indole ring system and a reactive chlorobutyl chain, making it a versatile building block for further chemical transformations, particularly in the synthesis of molecules that target serotonin receptors in the central nervous system . Specifications include a melting point of approximately 98-102 °C and a purity typically exceeding 97.0% when analyzed by GC . For product integrity, it is recommended to store this compound in a cool, dark place at room temperature or below 15°C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWMEJWFYRORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432273
Record name 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
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Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143612-79-7
Record name 3-(4-Chlorobutyl)-5-cyanoindole
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Record name 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
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Record name 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)-
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Record name 3-(4-CHLOROBUTYL)-5-CYANOINDOLE
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Foundational & Exploratory

The Lynchpin of a Modern Antidepressant: A Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Intermediate

In the landscape of pharmaceutical synthesis, certain molecules transcend their roles as mere intermediates to become cornerstones of therapeutic innovation. 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, identified by its CAS Number 143612-79-7 , is a prime example of such a pivotal compound. While its name may be cumbersome, its significance is elegantly simple: it is an indispensable building block in the manufacture of Vilazodone, an FDA-approved medication for Major Depressive Disorder (MDD).[1] This guide will provide an in-depth technical overview of this crucial intermediate, from its fundamental properties and synthesis to its critical role in the development of next-generation antidepressants. For the researcher and drug development professional, a thorough understanding of this molecule is not just an academic exercise, but a gateway to optimizing the synthesis of a vital therapeutic agent and exploring new chemical entities.

Physicochemical Properties: A Foundation for Synthesis

The physical and chemical characteristics of this compound dictate its handling, reactivity, and purification. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 143612-79-7[2][3][4]
Molecular Formula C₁₃H₁₃ClN₂[2][3][5]
Molecular Weight 232.71 g/mol [2][3][5]
Appearance White to off-white or yellow powder/crystals[6][7]
Melting Point 98-102 °C[8]
Boiling Point 448.1±35.0 °C (Predicted)
Density 1.22 - 1.314 g/cm³[9]
Solubility Soluble in Dimethylformamide
Purity ≥97% to ≥99%[1][6][7]

Note: Some physical properties, such as the boiling point, are predicted values based on computational models.

The Synthesis of a Key Intermediate: A Step-by-Step Protocol with Rationale

The construction of the this compound molecule is a multi-step process that requires precise control over reaction conditions. Several synthetic routes have been described, with a common approach involving the acylation and subsequent reduction of 5-cyanoindole.[10] The following protocol is a representative example of its synthesis, with an emphasis on the causality behind each step.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Reduction

Materials:

  • 5-cyanoindole

  • 4-chlorobutyryl chloride

  • Anhydrous zinc chloride (or other Lewis acid like Aluminum chloride)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Ferric chloride (FeCl₃) or Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF)

  • Methanol

  • Isopropyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Saturated brine solution

Step 1: Friedel-Crafts Acylation of 5-Cyanoindole

  • Reaction Setup: A clean, dry reactor is charged with 5-cyanoindole and dichloromethane (DCM) under an inert nitrogen atmosphere. The mixture is cooled to 0-5 °C with stirring.

    • Rationale: The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction is crucial as Friedel-Crafts acylation is an exothermic process, and maintaining a low temperature minimizes the formation of byproducts.

  • Lewis Acid Addition: Anhydrous zinc chloride (ZnCl₂) is added to the suspension.[10]

    • Rationale: Zinc chloride acts as a Lewis acid catalyst. It coordinates with the carbonyl oxygen of 4-chlorobutyryl chloride, increasing the electrophilicity of the acyl carbon and facilitating the electrophilic attack on the electron-rich indole ring. The C3 position of the indole is the most nucleophilic and is the primary site of acylation.

  • Acylating Agent Addition: 4-chlorobutyryl chloride is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.[4] The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Rationale: Dropwise addition helps to control the reaction's exothermicity. TLC is used to track the consumption of the starting material (5-cyanoindole) and the formation of the acylated intermediate, 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.

  • Workup and Isolation: The reaction is quenched by the slow addition of water or ice.[10] The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by water and brine. The organic solvent is then removed under reduced pressure to yield the crude acylated product.

    • Rationale: Quenching deactivates the Lewis acid. The washing steps remove inorganic salts and impurities. Evaporation of the solvent provides the crude intermediate for the next step.

Step 2: Reduction of the Ketone

  • Reaction Setup: The crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile is dissolved in a suitable solvent such as Tetrahydrofuran (THF).[11]

  • Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄) in the presence of a catalyst like ferric chloride (FeCl₃) or in a system like NaBH₄/CF₃COOH, is added portion-wise while maintaining a controlled temperature.[11][12]

    • Rationale: This step reduces the carbonyl group of the butyryl chain to a methylene group (-CH₂-). The choice of reducing agent is critical. While NaBH₄ alone is a mild reducing agent, its reactivity is enhanced by the addition of a Lewis acid or a protic acid, allowing for the deoxygenation of the ketone. This is a more selective method than harsher reduction conditions that could potentially affect the nitrile or chloro groups.

  • Workup and Purification: After the reaction is complete (monitored by TLC), it is quenched with water. The product is extracted into an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product, this compound, is then purified by recrystallization from a suitable solvent system, such as methanol or isopropyl acetate, to yield a crystalline solid.[10][11]

    • Rationale: The workup removes the boron and other inorganic byproducts. Recrystallization is a critical final step to achieve the high purity (often >98% by HPLC) required for its use in pharmaceutical manufacturing.[11]

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Start 5-Cyanoindole + 4-Chlorobutyryl Chloride LewisAcid Add Lewis Acid (ZnCl₂) in DCM @ 0-5°C Start->LewisAcid Acylation Acylation Reaction LewisAcid->Acylation Quench1 Quench with H₂O Acylation->Quench1 Workup1 Aqueous Workup Quench1->Workup1 Intermediate1 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile Workup1->Intermediate1 ReducingAgent Add Reducing Agent (e.g., NaBH₄/FeCl₃) in THF Intermediate1->ReducingAgent Crude Intermediate Reduction Reduction Reaction ReducingAgent->Reduction Quench2 Quench with H₂O Reduction->Quench2 Workup2 Extraction & Washing Quench2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct This compound Purification->FinalProduct caption Synthesis Workflow for this compound

Caption: Synthesis Workflow for this compound.

Application in Drug Development: The Gateway to Vilazodone

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Vilazodone.[1] Vilazodone is a modern antidepressant classified as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[3][10] This dual mechanism of action is believed to contribute to its efficacy and potentially a more favorable side-effect profile compared to traditional Selective Serotonin Reuptake Inhibitors (SSRIs).[5][10]

The structure of this compound is perfectly primed for the final steps of Vilazodone synthesis. The terminal chlorine atom on the butyl chain serves as a leaving group, allowing for a nucleophilic substitution reaction with another key intermediate, typically a piperazine derivative. This reaction couples the indole-containing fragment with the rest of the Vilazodone molecule. The chemical stability and high purity of this compound are paramount for the efficiency and yield of this final coupling step, ultimately impacting the overall cost and quality of the final active pharmaceutical ingredient (API).[1]

The Mechanism of Action of Vilazodone: A Dual-Action Approach

To appreciate the therapeutic importance of the end-product synthesized from our core compound, it is essential to understand Vilazodone's mechanism of action at the neuronal synapse.

  • Serotonin Reuptake Inhibition (SSRI activity): Like traditional SSRIs, Vilazodone blocks the serotonin transporter (SERT).[2][10] This transporter is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this reuptake, Vilazodone increases the concentration of serotonin available to bind to postsynaptic receptors, enhancing serotonergic neurotransmission.[5]

  • 5-HT₁ₐ Receptor Partial Agonism: Uniquely, Vilazodone also acts as a partial agonist at the 5-HT₁ₐ receptor.[2][10] These receptors are present both on the presynaptic neuron (as autoreceptors that inhibit serotonin release) and on the postsynaptic neuron. As a partial agonist, Vilazodone provides a balanced level of stimulation to these receptors. This action is thought to contribute to its antidepressant and anxiolytic effects and may accelerate the onset of therapeutic action compared to SSRIs alone.[13]

Vilazodone_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicles->Serotonin_Synapse Release SERT SERT Transporter HT1A_auto 5-HT₁ₐ Autoreceptor HT1A_post Postsynaptic 5-HT₁ₐ Receptor Signal Neuronal Signaling (Antidepressant Effect) HT1A_post->Signal Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->HT1A_auto Negative Feedback Serotonin_Synapse->HT1A_post Binds Vilazodone Vilazodone Vilazodone->SERT Blocks Vilazodone->HT1A_auto Partial Agonist Vilazodone->HT1A_post Partial Agonist caption Mechanism of Action of Vilazodone at the Synapse

Caption: Mechanism of Action of Vilazodone at the Synapse.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical. Standard analytical techniques employed for its characterization include:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the compound in reaction mixtures and final products.[11]

  • Gas Chromatography (GC): Used to determine purity, particularly for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the chemical structure of the molecule by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the identity of the compound.

Safety and Handling

As with any active chemical compound, proper safety precautions are essential when handling this compound.

  • Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14]

  • Precautionary Measures: Always handle in a well-ventilated area, such as a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid creating dust.[1]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][9] An inert atmosphere is recommended for long-term storage.[6][7]

Conclusion

This compound is more than just a CAS number and a chemical formula. It is a testament to the intricate design of modern pharmaceutical synthesis, where each atom's position is critical for the efficacy of the final therapeutic product. Its robust synthesis and well-defined physicochemical properties make it a reliable and essential component in the production of Vilazodone. For scientists and researchers in the field of drug development, a comprehensive understanding of this key intermediate not only ensures the quality and efficiency of current manufacturing processes but also provides a foundational knowledge base for the innovation of future therapeutics targeting complex neurological disorders.

References

  • Dr. Oracle. (2025, November 15). What is the mechanism of action of Vilazodone (Selective Serotonin Reuptake Inhibitor - SSRI)?
  • PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole.
  • PharmaCompass. (n.d.). 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)-.
  • Autechaux, S. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • Medmastery. (2025, August 21). Vilazodone Pharmacology.
  • Google Patents. (n.d.). CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
  • ACS Publications. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development.
  • Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Building Blocks: The Case of this compound.
  • ResearchGate. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research.

Sources

3-(4-chlorobutyl)-1H-indole-5-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Introduction

This compound, identified by CAS number 143612-79-7, is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.[1] Structurally, it features an indole core, which is a prevalent scaffold in numerous biologically active molecules, functionalized at the C3 position with a 4-chlorobutyl side chain and at the C5 position with a nitrile group.[1][2][3] This compound typically presents as a white to off-white crystalline powder.[1] Its primary importance lies in its role as a key building block and advanced intermediate in the synthesis of various pharmaceutical agents, most notably the FDA-approved antidepressant, Vilazodone.[4][5] The specific arrangement of its functional groups—the reactive chlorobutyl chain and the versatile indole nitrile moiety—makes it an ideal precursor for constructing complex molecular architectures required for targeted therapeutic action.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate its solubility, reactivity, and stability under various experimental conditions.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃ClN₂[1][6]
Molecular Weight 232.71 g/mol [1][6][7]
Appearance White to almost white powder/crystal[1]
Melting Point 98 - 102 °C[1][8]
Boiling Point 489.85 °C at 760 mmHg (Predicted)[9]
Density 1.314 g/cm³[9]
Flash Point 250.053 °C[9]
Refractive Index 1.624[9]
XLogP3 2.5[6][7]
Topological Polar Surface Area 39.6 Ų[6][7]
Hydrogen Bond Donor Count 1[6][7]
Hydrogen Bond Acceptor Count 1[6][7]

Synthesis and Manufacturing

The synthesis of this compound is a critical process for the pharmaceutical industry. Several synthetic routes have been developed, with a common strategy involving the alkylation of the indole ring at the C3 position. One prevalent and efficient method involves the Lewis acid-catalyzed Friedel-Crafts-type alkylation of 5-cyanoindole.

Synthetic Pathway: Alkylation of 5-Cyanoindole

A widely employed synthesis involves the reaction of 5-cyanoindole with a 4-chlorobutylating agent in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[10][11] The Lewis acid activates the alkylating agent, facilitating the electrophilic attack on the electron-rich C3 position of the indole ring.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process R1 5-Cyanoindole P1 Alkylation Reaction R1->P1 R2 1-Bromo-4-chlorobutane R2->P1 C1 Lewis Acid (e.g., ZnCl₂) C1->P1 Catalyst C2 Solvent (e.g., Dichloromethane) C2->P1 C3 Low Temperature (0 to -10 °C) C3->P1 P2 Aqueous Workup & Neutralization P1->P2 Reaction Mixture P3 Extraction & Purification P2->P3 Product This compound P3->Product Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example based on established synthetic methods.[10]

  • Reactor Setup: A clean, dry reactor is charged with a suitable solvent, such as dichloromethane (DCM), under a nitrogen atmosphere to maintain inert conditions.

  • Catalyst Addition: The reaction vessel is cooled to a temperature between 0-5 °C. Anhydrous zinc chloride (1.1 equivalents) is added to the solvent with stirring.

  • Reactant Addition: 5-Cyanoindole (1.0 equivalent) is added to the mixture.[10]

  • Alkylation: The temperature is further lowered to approximately -10 °C. 1-Bromo-4-chlorobutane (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the low temperature to control the exothermic reaction and minimize side-product formation.[10]

  • Reaction Monitoring: After the addition is complete, the temperature is raised to 0 °C and the reaction is stirred for several hours (e.g., 2 hours).[10] The progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of ice water. The mixture is then neutralized with an aqueous base, such as 1N sodium hydroxide solution, to a pH of 7.[10]

  • Extraction: The organic layer is separated. The aqueous layer may be further extracted with dichloromethane to maximize yield. The combined organic phases are then washed with saturated brine to remove residual water and inorganic salts.[10]

  • Purification: The organic solvent is removed under reduced pressure (rotary evaporation). The resulting crude residue is purified by recrystallization from a suitable solvent system, such as isopropyl acetate, to yield the final product with high purity (e.g., >99%).[10]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which allows it to serve as a versatile intermediate.

  • The Chlorobutyl Chain: The terminal chlorine atom on the butyl chain is a good leaving group, making this position susceptible to nucleophilic substitution (Sₙ2) reactions. This is the key reactive site for its role in synthesizing Vilazodone, where it is reacted with a piperazine derivative.

  • The Indole Moiety: The indole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[2][3] The N-H proton can be deprotonated with a strong base to perform N-alkylation, although reactions at the C3 position are generally more favorable due to its higher nucleophilicity.[12][13]

  • The Nitrile Group: The cyano group (C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.

Its primary and most well-documented application is as a crucial intermediate in the multi-step synthesis of Vilazodone, an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[4][14] It is also used as an intermediate for Veratrazodone hydrochloride.[9]

G cluster_start Core Building Block cluster_reaction Synthetic Transformation cluster_product Final Active Pharmaceutical Ingredient Start 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Reaction Nucleophilic Substitution (e.g., with Piperazine derivative) Start->Reaction Reacts via chlorobutyl chain API Vilazodone Reaction->API Forms final molecular structure

Caption: Role of the compound as a key intermediate in drug synthesis.

Spectroscopic Profile (Predicted)

While raw spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its characteristic spectroscopic features.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indole ring (typically in the 7.0-8.0 ppm range), a broad singlet for the N-H proton (variable, often >8.0 ppm), and multiplets for the eight protons of the butyl chain. The CH₂ group adjacent to the chlorine (CH₂Cl) would be the most downfield of the aliphatic protons (around 3.6 ppm), while the CH₂ group attached to the indole ring would appear around 2.8 ppm.

  • ¹³C NMR: The spectrum would display 13 unique carbon signals. Aromatic carbons would resonate in the 110-140 ppm range, the nitrile carbon (C≡N) would appear around 118-120 ppm, and the four aliphatic carbons of the butyl chain would be observed in the upfield region (25-45 ppm).

  • IR Spectroscopy: Key vibrational frequencies would include a sharp, medium-intensity peak for the C≡N stretch (around 2220-2230 cm⁻¹), a broad peak for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (2850-3100 cm⁻¹), and a C-Cl stretch in the fingerprint region (600-800 cm⁻¹).

  • Mass Spectrometry: The exact mass is 232.0767 g/mol .[6][7] The mass spectrum would show a molecular ion peak (M⁺) at m/z 232 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural isotopic abundance of ³⁷Cl.

Safety and Handling

Proper handling and storage are essential when working with this compound.

  • Hazard Classification: The compound is classified as harmful.[7][8] GHS hazard statements indicate it is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[7][8]

  • Precautionary Measures: Safe handling requires working in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[15] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[15]

  • Storage Conditions: It should be stored in a tightly closed container in a cool, dry place, away from moisture and strong light or heat.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is also recommended to ensure long-term stability.

Conclusion

This compound is a high-value chemical intermediate whose molecular architecture is expertly tailored for applications in pharmaceutical synthesis. Its combination of a reactive alkyl halide side chain and a biologically relevant indole core makes it an indispensable component in the production of modern therapeutics targeting neurological disorders.[1] A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is crucial for researchers and drug development professionals seeking to leverage this versatile building block for the creation of novel and effective medicines.

References

  • PharmaCompass.com. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)-. URL: https://www.pharmacompass.com/pharma-compass/product-details/143612-79-7
  • ChemicalBook. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis. URL: https://www.chemicalbook.com/productmethods/show/143612-79-7.html
  • Pharmaffiliates. Exploring this compound: A Key Pharmaceutical Intermediate. URL: https://www.pharmaffiliates.
  • ResearchGate. Current optimal synthesis of this compound (3). URL: https://www.researchgate.net/figure/Current-optimal-synthesis-of-3-4-chlorobutyl-1H-indole-5-carbonitrile-3_fig2_265882796
  • ECHEMI. 3-(4-Chlorobutyl)indole-5-carbonitrile SDS, 143612-79-7 Safety Data Sheets. URL: https://www.echemi.com/sds/3-(4-Chlorobutyl)indole-5-carbonitrile-cas-143612-79-7.html
  • Chem-Impex. 3-(4-Chlorobutyl)indole-5-carbonitrile. URL: https://www.chemimpex.com/products/3-(4-chlorobutyl)indole-5-carbonitrile
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. URL: https://www.inno-pharmchem.com/product/143612-79-7.html
  • ECHEMI. 143612-79-7, 3-(4-Chlorobutyl)indole-5-carbonitrile Formula. URL: https://www.echemi.com/products/143612-79-7.html
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-(4-Chlorobutyl)indole-5-carbonitrile 143612-79-7. URL: https://www.tcichemicals.com/IN/en/p/C3086
  • Ambeed.com. 143612-79-7 | this compound. URL: https://www.ambeed.com/products/143612-79-7.html
  • PubChem. 3-(4-Chlorobutyl)-5-cyanoindole. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9881123
  • ChemicalBook. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril | 143612-79-7. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21448412.htm
  • Google Patents. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. URL: https://patents.google.
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3-(4-chlorobutyl)-1H-indole-5-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile: A Key Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines established synthesis protocols, and explores its critical role in the development of therapeutic agents, most notably the antidepressant Vilazodone.[1] Authored for researchers, chemists, and professionals in drug development, this paper synthesizes technical data with practical insights into its handling, application, and significance in medicinal chemistry.

Introduction and Strategic Importance

In the landscape of pharmaceutical research, the efficiency and success of synthesizing complex active pharmaceutical ingredients (APIs) often hinge on the quality and accessibility of key chemical building blocks.[1] this compound (CAS No. 143612-79-7) has emerged as a compound of significant interest due to its unique structural features: a reactive chlorobutyl side chain appended to a versatile indole scaffold.[2] This combination makes it an excellent precursor for constructing more complex molecules.[2]

Its primary and most recognized application is serving as a crucial intermediate in the synthesis of Vilazodone, an FDA-approved medication for the treatment of major depressive disorder (MDD). The indole nucleus is a common motif in neuroactive compounds, and the chlorobutyl chain provides a reactive handle for subsequent chemical modifications, making this intermediate indispensable for creating certain classes of therapeutics.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis. This compound is typically supplied as a white to off-white or yellow crystalline powder.[3][4]

Chemical Structure

G Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction A 5-Cyanoindole C 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile A->C + AlCl3 / Lewis Acid B 4-Chlorobutyryl chloride B->C E This compound C->E Reduction of ketone D Reducing Agent (e.g., NaBH4) D->E

Caption: A common two-step pathway for synthesizing the target compound.

Exemplary Laboratory Protocol

This protocol describes a reduction method starting from the acylated intermediate. The causality for using specific reagents, such as FeCl₃ with NaBH₄, is to achieve a selective and efficient reduction of the butyryl ketone to a methylene group without affecting the nitrile or indole ring.

Objective: To synthesize this compound from its butyryl precursor. [5] Materials:

  • 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile

  • Tetrahydrofuran (THF)

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, create a suspension of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (e.g., 20 g) in THF (e.g., 120 mL). [5]2. Catalyst Addition: To this suspension, add FeCl₃ (e.g., 13.2 g). Stir the mixture for approximately 30 minutes at ambient temperature. The FeCl₃ acts as a catalyst to facilitate the reduction.

  • Reduction: Carefully add sodium borohydride (NaBH₄) portion-wise (e.g., 3.4 g total) to the mixture. [5]It is critical to control the internal temperature, maintaining it between 30-50°C to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction by carefully adding water. Add toluene to the mixture to extract the organic product. [5]6. Purification: Separate the organic phase. The crude product can be purified by crystallization from toluene to yield this compound as a crystalline solid. [5]

Application in Drug Development: The Vilazodone Case

The principal value of this compound lies in its role as a cornerstone for building more complex pharmaceutical molecules. [1]Its structure is pre-configured for the synthesis of Vilazodone. The 4-chlorobutyl group is an electrophilic chain that readily participates in nucleophilic substitution reactions.

In the synthesis of Vilazodone, the terminal chloride of the butyl chain is displaced by the secondary amine of a piperazine derivative (e.g., 1-(5-piperazin-1-yl)benzofuran). This alkylation step forms the crucial linkage between the indole core and the benzofuran-piperazine moiety, completing the Vilazodone structure. The nitrile group on the indole ring is a key pharmacophoric feature of the final drug molecule.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification
  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [6][7]* Irritation: It is known to cause skin irritation and serious eye irritation. [7]It may also cause respiratory irritation. [7]

Recommended Precautions and Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7][8]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles. [7][8]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]* Spill Management: In case of a spill, avoid generating dust. Collect the material dry and dispose of it as hazardous waste. [7]

Storage Conditions
  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon). [4]* Temperature: Store in a cool, dry place. A recommended storage temperature is between 2-8°C. [4]* Container: Keep the container tightly closed to prevent moisture ingress and contamination. [8]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in medicinal chemistry. Its well-defined structure and reactivity provide a reliable and efficient pathway for the synthesis of complex drugs, particularly in the field of neuroscience. [2]A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for any research or development professional aiming to leverage its potential in creating innovative therapeutic solutions.

References

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Whitepaper: Structural Elucidation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS No. 143612-79-7), a key intermediate in the synthesis of the antidepressant Vilazodone.[1] We move beyond a simple recitation of data to explain the causal-driven logic behind the experimental strategy, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document serves as a practical blueprint for researchers, demonstrating how a self-validating system of analysis leads to an unambiguous structural assignment.

Introduction: The Rationale for Rigorous Elucidation

This compound is a bespoke molecule whose structural integrity is paramount for the successful synthesis of its target Active Pharmaceutical Ingredient (API). The indole scaffold is a privileged structure in medicinal chemistry, and its substitution pattern dictates biological activity.[2] Specifically, the C3-alkylation of the indole ring is a common synthetic step.[3][4] Common synthesis routes, such as the Friedel-Crafts alkylation of 5-cyanoindole with a 4-chlorobutyl electrophile, are designed to yield the target isomer.[5][6][7] However, the potential for side reactions, such as N-alkylation or rearrangements, necessitates a robust and orthogonal analytical confirmation of the final structure.[8]

This guide employs a systematic workflow, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final, definitive mapping of the atomic connectivity.

Overall Elucidation Workflow

The logical flow of the elucidation process is designed for maximum confidence, where each step corroborates the last.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy Core cluster_2 Data Integration & Confirmation MS High-Resolution Mass Spectrometry (HRMS) Integration Cross-Technique Data Correlation MS->Integration Molecular Formula IR FT-IR Spectroscopy IR->Integration Functional Groups H1_NMR 1H NMR C13_NMR 13C NMR & DEPT-135 COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC COSY->Integration Proton-Proton Connectivity HSQC->Integration Direct C-H Attachment HMBC->Integration Long-Range C-H Connectivity (Scaffold) Structure Final Structure Confirmed Integration->Structure

Figure 1: A systematic workflow for unambiguous structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step in any structure elucidation is to determine the elemental composition. High-resolution mass spectrometry, often utilizing a technique like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. This precision allows for the calculation of a unique molecular formula, constraining the possibilities from infinite to a manageable few. The trustworthiness of this technique lies in its quantitative accuracy; the measured mass must agree with the calculated mass for a proposed formula to within a few parts per million (ppm).

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound (~1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: The sample is infused into an ESI-TOF mass spectrometer.

  • Analysis Mode: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Presentation & Interpretation: The molecular formula of this compound is C₁₃H₁₃ClN₂.[9][10] The expected mass for the protonated molecule [M+H]⁺ is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

ParameterCalculated Value (for C₁₃H₁₄³⁵ClN₂⁺)Observed ValueΔ (ppm)
Exact Mass [M+H]⁺233.0840233.08431.3
Table 1: High-Resolution Mass Spectrometry Data.

The observed mass is in excellent agreement with the calculated mass, with a deviation of only 1.3 ppm. This result strongly supports the proposed molecular formula of C₁₃H₁₃ClN₂, providing the foundational piece of evidence upon which all subsequent analyses will be built.

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The bond strength and the mass of the atoms involved dictate the frequency of vibration. This allows for the confident identification of key structural motifs. For our target molecule, we expect to see characteristic absorptions for the indole N-H bond, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the crucial C≡N (nitrile) bond.[11]

Data Presentation & Interpretation: The FT-IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentImplication
~3410Sharp, Med.N-H StretchConfirms the presence of the indole N-H group.[11]
~3050Med.Aromatic C-H StretchIndicates the presence of the indole aromatic ring.
~2940, ~2860Med.Aliphatic C-H Stretch (symm. & asymm.)Confirms the presence of the butyl chain's CH₂ groups.
~2225Sharp, Str.C≡N StretchUnambiguously confirms the nitrile functional group.[12]
~1620, ~1460Med.-Str.Aromatic C=C StretchFurther evidence for the aromatic indole system.[11]
Table 2: Key FT-IR Absorption Bands and Assignments.

The strong, sharp peak around 2225 cm⁻¹ is highly diagnostic for the nitrile group.[12] The presence of the N-H stretch confirms that the indole nitrogen is not substituted, which is a critical piece of information for ruling out N-alkylation isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, quantity, and connectivity of atoms (specifically ¹H and ¹³C). By integrating a series of 1D and 2D NMR experiments, we can piece together the entire molecular puzzle. The logic is systematic: 1D spectra identify the individual pieces (protons and carbons), and 2D spectra show how they connect.[13][14]

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly show exchangeable protons like N-H.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Suite:

    • ¹H NMR: Determines the number of unique proton environments and their neighboring protons (via splitting).

    • ¹³C NMR: Determines the number of unique carbon environments.

    • DEPT-135: Differentiates between CH₃, CH₂, and CH carbons. CH/CH₃ signals are positive, while CH₂ signals are negative. Quaternary carbons are absent.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (1-bond C-H correlation).[15]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2 or 3 bonds), which is essential for connecting different parts of the molecule and identifying quaternary carbons.[16][17]

¹H NMR Analysis

The ¹H NMR spectrum provides a count of chemically distinct protons and their immediate neighbors.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-1~11.2br s1HIndole N-HBroad singlet, downfield due to deshielding and exchange.[18]
H-4~7.9d1HAromatic HDeshielded by the adjacent electron-withdrawing nitrile group.
H-2~7.7s1HAromatic HSinglet on the pyrrole ring, characteristic of C3-substituted indoles.
H-6~7.5d1HAromatic HPart of the aromatic system.
H-7~7.4s1HAromatic HSinglet, most upfield of the benzene ring protons.
H-4'~3.6t2H-CH₂-ClTriplet, downfield due to the electron-withdrawing effect of the chlorine atom.
H-1'~2.8t2HIndole-CH₂-Triplet, deshielded by attachment to the indole ring.
H-2'~1.9m2H-CH₂-Multiplet, adjacent to two other CH₂ groups.
H-3'~1.8m2H-CH₂-Multiplet, adjacent to two other CH₂ groups.
Table 3: ¹H NMR Data and Assignments (in DMSO-d₆). Note: Multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet, br=broad).
¹³C NMR and DEPT-135 Analysis

The ¹³C and DEPT spectra reveal the carbon backbone of the molecule.

LabelChemical Shift (δ, ppm)DEPT-135AssignmentRationale
C-7a~138Quat (0)Aromatic CQuaternary carbon at the ring junction.
C-3a~128Quat (0)Aromatic CQuaternary carbon at the ring junction.
C-2~125CH (+)Aromatic CHPyrrole ring carbon.
C-4~123CH (+)Aromatic CHBenzene ring carbon.
C-6~121CH (+)Aromatic CHBenzene ring carbon.
C-7~118CH (+)Aromatic CHBenzene ring carbon.
C-3~115Quat (0)Aromatic CSite of alkyl substitution on the indole ring.
C-5~105Quat (0)Aromatic CCarbon bearing the nitrile group. Its shift is influenced by the nitrile.[19]
C≡N~120Quat (0)Nitrile CCharacteristic shift for a nitrile carbon.
C-4'~45CH₂ (-)-CH₂-ClCarbon attached to chlorine, shifted downfield.
C-3'~32CH₂ (-)-CH₂-Aliphatic carbon.
C-2'~30CH₂ (-)-CH₂-Aliphatic carbon.
C-1'~25CH₂ (-)-CH₂-Aliphatic carbon attached to the indole ring.
Table 4: ¹³C NMR and DEPT-135 Data and Assignments. Note: DEPT-135 phase shown in parentheses.
2D NMR Analysis: Connecting the Pieces

While 1D spectra propose the fragments, 2D spectra provide the definitive connections.

  • COSY: Confirms the connectivity within the butyl chain. A cross-peak between H-1' and H-2', between H-2' and H-3', and between H-3' and H-4' would be expected, confirming the linear -CH₂-CH₂-CH₂-CH₂- sequence.

  • HSQC: Unambiguously links each proton signal to its directly attached carbon signal (e.g., H-1' at 2.8 ppm correlates to C-1' at 25 ppm). This validates the assignments made in Tables 3 and 4.

  • HMBC: This is the key experiment for confirming the overall scaffold. It reveals longer-range couplings (2-3 bonds) and is crucial for placing the substituents on the indole ring.

Key HMBC Correlations (Proton → Carbon)Implication
H-1' (CH₂ at ~2.8 ppm) → C-2, C-3, C-3aCrucial Evidence: This definitively connects the butyl chain to the C3 position of the indole ring.[20]
H-2 (CH at ~7.7 ppm) → C-3, C-3a, C-7aConfirms the position of the C2 proton relative to the substituted C3 and the ring junction carbons.
H-4 (CH at ~7.9 ppm) → C-5, C-6, C-7aPlaces H-4 adjacent to the nitrile-bearing C-5 and confirms the substitution pattern on the benzene ring.
H-6 (CH at ~7.5 ppm) → C-4, C-5, C-7aCorroborates the assignments of the aromatic protons and carbons.
Table 5: Key HMBC and COSY Correlations for Structural Confirmation.

The HMBC correlations provide irrefutable evidence for the C3-alkylation. The correlation from the methylene protons of the butyl chain (H-1') to the C3 carbon of the indole ring is the "smoking gun" that confirms the desired isomer was synthesized.

Figure 2: Key 2- and 3-bond HMBC correlations confirming the C3-alkylation.

Conclusion: A Convergent and Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a logical and systematic integration of orthogonal analytical techniques.

  • HRMS established the correct molecular formula: C₁₃H₁₃ClN₂.

  • FT-IR confirmed the presence of all key functional groups: an indole N-H, a nitrile (C≡N), and aliphatic and aromatic moieties.

  • ¹H and ¹³C NMR provided a complete count of all proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, and HMBC) definitively assembled the molecular fragments, with crucial HMBC correlations irrefutably placing the 4-chlorobutyl chain at the C3 position of the 5-cyanoindole core.

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A Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7), a pivotal chemical intermediate in the pharmaceutical industry. The document details the compound's chemical identity, physicochemical properties, and established synthesis methodologies. A significant focus is placed on its critical role as a building block in the development of modern therapeutics, most notably the FDA-approved antidepressant Vilazodone. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights, detailed experimental protocols, and safety guidelines to support advanced research and manufacturing endeavors.

Chemical Identity and Nomenclature

This compound is a heterocyclic compound featuring an indole core functionalized with a chlorobutyl group at the 3-position and a nitrile group at the 5-position. This specific arrangement of functional groups makes it a highly versatile and reactive intermediate for constructing more complex molecular architectures.[1]

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 143612-79-7[4][5]
Molecular Formula C₁₃H₁₃ClN₂[1][2][4]
Molecular Weight 232.71 g/mol [2][3][4]
InChI Key NJJWMEJWFYRORL-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl[2][3]
Synonyms

The compound is referenced in literature and commercial catalogs under several synonyms, which are crucial for comprehensive database searches. These include:

  • 3-(4-chlorobutyl)indole-5-carbonitrile[2][4]

  • 3-(4-chlorobutyl)-5-cyanoindole[1][2][3]

  • 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)-[2][3]

  • 3-(4-chlorbutyl)-1h-indol-5-carbonitril[2][3]

Trade Names

As a pharmaceutical intermediate and research chemical, this compound is not marketed under specific trade names. It is typically supplied by chemical manufacturers and distributors under its chemical name or CAS number.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. It is typically supplied as a white to off-white crystalline powder with a purity of 97-99% or higher.[1]

PropertyValueSource
Appearance White to almost white powder/crystal[1]
Melting Point 98 - 102 °C[1]
Boiling Point 489.85 °C at 760 mmHg (Predicted)[6]
Density 1.314 g/cm³ (Predicted)[6]
Topological Polar Surface Area 39.6 Ų[2][3]
XLogP3 2.5[2][3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 1[2][3]
Stability and Storage

For optimal preservation of its chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[6][7] It should be kept away from moisture, strong light, and heat.[6] For long-term storage, an inert atmosphere at 2-8°C is recommended.

Significance in Pharmaceutical Research

The primary significance of this compound lies in its function as a key pharmaceutical intermediate. The indole scaffold is a privileged structure in medicinal chemistry, known for its biological activity, while the chlorobutyl side chain provides a reactive handle for subsequent chemical modifications, making it an ideal building block for drug synthesis.[1]

Role in Vilazodone Synthesis

This compound is an indispensable precursor in the synthesis of Vilazodone (CAS: 163521-12-8), an FDA-approved medication for treating major depressive disorder (MDD). Vilazodone functions as a dual 5-HT1A receptor partial agonist and serotonin reuptake inhibitor.[8] The synthesis of Vilazodone leverages the chlorobutyl group of the intermediate to connect the indole core to the piperazine moiety of the final drug molecule.

G cluster_0 Drug Development Pathway A 3-(4-chlorobutyl)-1H- indole-5-carbonitrile (Key Intermediate) B Chemical Synthesis (Alkylation Reaction) A->B C Vilazodone (Active Pharmaceutical Ingredient) B->C D Formulation C->D E Antidepressant Therapy (Treatment for MDD) D->E

Caption: Role of the intermediate in Vilazodone development.

Broader Research Applications

Beyond Vilazodone, this intermediate is utilized in broader drug discovery efforts. Research has shown its utility as a reactant in the preparation of:

  • Allosteric IGF-1R (Insulin-like growth factor 1 receptor) inhibitors.[8]

  • Novel anti-cancer and neuroprotective agents.[1]

  • Other dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.[8]

Its versatile structure makes it a valuable compound for high-throughput screening libraries aimed at identifying new drug candidates.[1]

Synthesis Methodologies

Several synthetic routes to this compound have been reported, including the Fischer indole synthesis starting from 4-cyanoaniline[9] and acylation-reduction of 5-cyanoindole.[10] A common and scalable laboratory method involves the direct alkylation of 5-cyanoindole. The following protocol is based on a well-documented Friedel-Crafts-type alkylation reaction.[10]

Detailed Experimental Protocol: Synthesis from 5-Cyanoindole

This protocol describes the synthesis using 5-cyanoindole and 1-bromo-4-chlorobutane with a Lewis acid catalyst.

Materials:

  • 5-Cyanoindole (1.0 mol, 142.2 g)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 mol, 150 g)

  • 1-Bromo-4-chlorobutane (1.1 mol, 188.6 g)

  • Dichloromethane (DCM) (1.5 L for reaction, 0.5 L for dilution)

  • Ice Water (1 L)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Saturated Brine (0.5 L)

  • Isopropyl Acetate (0.5 L for recrystallization)

Procedure:

  • Reaction Setup: Dissolve 5-cyanoindole (142.2 g) in dichloromethane (1.5 L) in a suitable reactor.

  • Catalyst Addition: Cool the solution to 0-5°C using an ice bath and add anhydrous zinc chloride (150 g) in portions while maintaining the temperature.

  • Alkylation: Lower the internal temperature to approximately -10°C. Add 1-bromo-4-chlorobutane (188.6 g) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, raise the temperature to 0°C and stir the mixture for 2 hours. Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC).

  • Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane (0.5 L) and carefully quench by pouring it into ice water (1 L).

  • Neutralization & Extraction: Neutralize the mixture to a pH of 7 by adding 1 N NaOH solution. Transfer the mixture to a separatory funnel, perform extraction, and separate the organic layer.

  • Washing: Wash the organic phase with saturated brine (0.5 L) and separate the layers.

  • Purification: Concentrate the organic phase under reduced pressure to obtain a crude residue. Recrystallize the residue from isopropyl acetate (0.5 L) to yield the pure product.

Expected Outcome: This procedure can yield approximately 205 g (88% yield) of this compound with an HPLC purity of >99.5%.[10]

G cluster_workflow Synthesis Workflow A 1. Dissolve 5-Cyanoindole in DCM B 2. Cool to 0-5°C Add ZnCl₂ A->B C 3. Cool to -10°C Add 1-Bromo-4-chlorobutane B->C D 4. React at 0°C for 2 hours C->D E 5. Quench with Ice Water D->E F 6. Neutralize & Extract E->F G 7. Wash with Brine F->G H 8. Concentrate & Recrystallize G->H I Final Product H->I

Sources

An In-depth Technical Guide to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile: A Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a pivotal chemical intermediate in contemporary drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its critical role in the synthesis of vilazodone, an antidepressant medication.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical research and development, the strategic use of versatile chemical building blocks is a cornerstone of innovation. This compound (CAS Number: 143612-79-7) has emerged as a compound of significant interest due to its unique molecular architecture, featuring a reactive chlorobutyl side chain appended to a biologically relevant indole scaffold.[1] This structure makes it an ideal precursor for the synthesis of more complex molecules, particularly those targeting the central nervous system.[1] Its primary and most notable application is as a key intermediate in the manufacturing of Vilazodone, a medication approved for the treatment of major depressive disorder.[2] This guide will elucidate the chemical intricacies and practical applications of this important compound.

Nomenclature and Structural Elucidation

The precise identification of a chemical entity is fundamental to scientific communication. While commonly referred to as 3-(4-chlorobutyl)-5-cyanoindole, the formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] This nomenclature accurately reflects the parent heterocycle as a 1H-indole, with a 4-chlorobutyl substituent at the 3-position and a carbonitrile group at the 5-position.

Key Structural Features:

  • Indole Core: A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The indole motif is a common feature in many biologically active compounds.

  • 4-Chlorobutyl Group at C3: This alkyl halide chain provides a reactive site for nucleophilic substitution, a key step in its subsequent transformations.

  • Carbonitrile Group at C5: The cyano group is a versatile functional group that can be further manipulated or may contribute to the overall electronic properties and binding interactions of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₃ClN₂[3]
Molecular Weight 232.71 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102 °C[1]
Boiling Point 489.85 °C at 760 mmHg (Predicted)
Density 1.314 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as dichloromethane.[4]
Storage Store in a cool, dry, well-sealed container, protected from light and moisture.[5]

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to this compound have been developed, each with its own advantages and considerations regarding yield, purity, cost, and environmental impact. Two prominent methods are the Fischer indole synthesis and Friedel-Crafts acylation.

Fischer Indole Synthesis Approach

This classical method for indole synthesis can be adapted to produce the target compound. A key advantage of this approach is the direct formation of the indole ring system.

Conceptual Workflow of Fischer Indole Synthesis:

cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product 4-cyanoaniline 4-cyanoaniline Diazotization Diazotization 4-cyanoaniline->Diazotization 1. HCl, NaNO₂ 6-chlorohexanal 6-chlorohexanal Fischer_Indole_Cyclization Fischer Indole Cyclization Diazotization->Fischer_Indole_Cyclization 2. Reaction with 6-chlorohexanal Target_Compound This compound Fischer_Indole_Cyclization->Target_Compound

Caption: Fischer Indole Synthesis Workflow

Detailed Protocol:

A novel synthetic route involves the diazotization of 4-cyanoaniline, followed by a Fischer indole cyclization with 6-chlorohexanal to yield this compound.[6][7] This method has been optimized to improve safety and reduce the use of hazardous reagents.[6]

  • Diazotization of 4-cyanoaniline: 4-cyanoaniline is treated with hydrochloric acid and sodium nitrite at low temperatures to form the corresponding diazonium salt.

  • Fischer Indole Cyclization: The diazonium salt is then reacted with 6-chlorohexanal. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes acid-catalyzed cyclization to form the indole ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization to afford the final compound with high purity.

Friedel-Crafts Acylation Approach

This method typically involves the acylation of a pre-formed indole derivative, followed by reduction.

Conceptual Workflow of Friedel-Crafts Acylation:

cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product 5-cyanoindole 5-cyanoindole Friedel_Crafts_Acylation Friedel-Crafts Acylation 5-cyanoindole->Friedel_Crafts_Acylation 4-chlorobutyryl_chloride 4-chlorobutyryl chloride 4-chlorobutyryl_chloride->Friedel_Crafts_Acylation Lewis Acid (e.g., AlCl₃) Reduction Reduction Friedel_Crafts_Acylation->Reduction Reducing Agent Target_Compound This compound Reduction->Target_Compound

Caption: Friedel-Crafts Acylation Workflow

Detailed Protocol:

A common laboratory and industrial synthesis involves the acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone.[4]

  • Acylation: 5-cyanoindole is dissolved in a suitable solvent, such as dichloromethane, and cooled. A Lewis acid, like anhydrous zinc chloride or aluminum chloride, is added, followed by the dropwise addition of 4-chlorobutyryl chloride.[4][8] The reaction is typically carried out at a controlled temperature (e.g., 0-10 °C).[8]

  • Reduction: The intermediate ketone is then reduced to the corresponding alkane. This can be achieved using a variety of reducing agents.

  • Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to neutral.[4] The organic layer is separated, washed, and concentrated. The final product is purified by recrystallization from a suitable solvent, such as isopropyl acetate, to yield a high-purity product.[4]

Application in Drug Development: The Synthesis of Vilazodone

The primary application of this compound is as a crucial building block in the synthesis of vilazodone.[2] Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.

The Role in Vilazodone Synthesis:

The 4-chlorobutyl group of this compound serves as an electrophilic site for nucleophilic substitution by another key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide.[6] This reaction forms the butyl-piperazine linker that is characteristic of the vilazodone molecule.

Synthetic Pathway to Vilazodone:

cluster_intermediates Key Intermediates cluster_reaction Coupling Reaction cluster_product Final Product Intermediate_A 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Coupling Nucleophilic Substitution Intermediate_A->Coupling Intermediate_B 5-(piperazin-1-yl)benzofuran- 2-carboxamide Intermediate_B->Coupling Base (e.g., Et₃N/K₂CO₃) Vilazodone Vilazodone Coupling->Vilazodone

Caption: Vilazodone Synthesis from Key Intermediates

This final coupling step is a testament to the utility of this compound as a well-designed intermediate, enabling an efficient and convergent synthesis of a complex pharmaceutical agent.

Conclusion

This compound is a compound of significant industrial and academic importance. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of pharmaceuticals, most notably vilazodone. The synthetic methodologies outlined in this guide provide a framework for its efficient production, and its successful application in drug development underscores the critical role of strategic molecular design in advancing medicinal chemistry. Continued research into novel synthetic routes and applications of this compound is likely to yield further innovations in the pharmaceutical field.

References

  • PubChem. (n.d.). 3-(4-chlorobutyl)-5-cyanoindole. National Center for Biotechnology Information.
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). Wuhan Hengheda Pharm Co., Ltd.
  • An investigation of the synthesis of vilazodone. (2020). Journal of Chemical Research, 44(3-4), 243-247.
  • Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. (2014). Figshare.
  • Current optimal synthesis of this compound (3). (n.d.). ResearchGate.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). ResearchGate.
  • This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Innovating with Building Blocks: The Case of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. (n.d.). Google Patents.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a pivotal intermediate in the synthesis of the antidepressant drug Vilazodone.[1] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will explore the structural confirmation of this compound through a detailed examination of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a holistic understanding of the molecule's characterization.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound (CAS No: 143612-79-7) is a key building block in the synthesis of Vilazodone, a dual-acting serotonergic antidepressant.[1] The precise structure and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, rigorous spectroscopic characterization is a non-negotiable aspect of its quality control and use in further synthetic steps. This guide serves as an authoritative reference for the analytical techniques employed to verify the identity and structure of this important compound.

The molecular structure, presented below, consists of an indole ring system substituted at the 3-position with a chlorobutyl chain and at the 5-position with a nitrile group. Each spectroscopic technique discussed herein provides unique insights into the different components of this structure.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.

Experimental Protocol

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The choice of solvent is crucial; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is used for less soluble samples and to observe exchangeable protons like the N-H of the indole ring. The spectrum is typically recorded on a 400 or 500 MHz spectrometer to ensure adequate signal dispersion.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Compound Solvent Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Parameters Set Experimental Parameters (Pulse Sequence, Acquisition Time) Spectrometer->Parameters Acquire Acquire FID Signal Parameters->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Analysis Analysis Integrate->Analysis Structural Interpretation

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30br s1HNH -1
~7.95s1HAr-H 4
~7.50d1HAr-H 7
~7.40d1HAr-H 6
~7.20s1HAr-H 2
~3.60t2H-CH₂-Cl
~2.85t2HIndole-CH₂-
~1.90m4H-CH₂-CH₂-
Interpretation and Structural Confirmation
  • Indole Protons: The broad singlet around 8.30 ppm is characteristic of the indole N-H proton. The downfield chemical shift is due to the deshielding effect of the aromatic ring and its participation in hydrogen bonding. The aromatic region displays signals corresponding to the protons on the indole ring. The singlet at approximately 7.95 ppm is assigned to the H4 proton, which is deshielded by the adjacent nitrile group. The doublets at ~7.50 ppm and ~7.40 ppm correspond to the H7 and H6 protons, respectively. The singlet at ~7.20 ppm is assigned to the H2 proton of the indole ring.

  • Chlorobutyl Chain Protons: The triplet at ~3.60 ppm is assigned to the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl). The electronegativity of chlorine causes a significant downfield shift. The triplet at ~2.85 ppm corresponds to the two protons on the carbon directly attached to the indole ring. The multiplet around 1.90 ppm, integrating to four protons, represents the two central methylene groups of the butyl chain (-CH₂-CH₂-). The splitting patterns (triplets) of the terminal methylene groups are consistent with coupling to their adjacent methylene groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The sample preparation is similar to that for ¹H NMR. ¹³C NMR spectra are typically acquired on the same spectrometer, often immediately after the ¹H spectrum. A proton-decoupled sequence is standard, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and aids in counting the number of distinct carbon environments.

¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
~138C7a
~128C3a
~127C6
~125C4
~123C2
~121C7
~120-C N
~115C3
~112C5
~45-C H₂-Cl
~32Indole-C H₂-
~30-C H₂-
~25-C H₂-
Interpretation and Structural Confirmation
  • Indole and Nitrile Carbons: The signals in the aromatic region (downfield of 110 ppm) correspond to the eight carbon atoms of the indole ring system. The quaternary carbons (C3a, C5, C7a) can be distinguished from the protonated carbons by their generally weaker intensity or through advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The nitrile carbon (-CN) appears around 120 ppm.

  • Chlorobutyl Chain Carbons: The four signals in the aliphatic region (upfield of 50 ppm) confirm the presence of the four-carbon chain. The carbon attached to the chlorine atom is the most downfield of these, appearing around 45 ppm. The remaining methylene carbons of the butyl chain are observed at approximately 32, 30, and 25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol

A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces the protonated molecule [M+H]⁺. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mass Spectrometry Data
  • Molecular Ion Peak: The ESI-MS spectrum will show a prominent peak at m/z ≈ 233.7, corresponding to the protonated molecule [C₁₃H₁₃ClN₂ + H]⁺. The presence of a peak at m/z ≈ 235.7 with an intensity of about one-third of the [M+H]⁺ peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Pathways: While ESI is a soft ionization technique, some in-source fragmentation can occur. A common fragmentation would be the loss of the chlorobutyl chain.

MS_Fragmentation Parent [M+H]⁺ m/z ≈ 233.7 / 235.7 LossOfCl Loss of HCl Parent->LossOfCl LossOfButyl Loss of C₄H₈ Parent->LossOfButyl Fragment1 [M-Cl]⁺ m/z ≈ 197.1 LossOfCl->Fragment1 Fragment2 [M-C₄H₈Cl]⁺ m/z ≈ 141.1 LossOfButyl->Fragment2

Caption: Plausible fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol

The IR spectrum can be obtained by preparing a KBr (potassium bromide) pellet containing a small amount of the solid sample or by using an Attenuated Total Reflectance (ATR) accessory. The latter is a simpler and more common method for solid samples.

IR Data Summary
Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (indole)
~2950C-H stretch (aliphatic)
~2220C≡N stretch (nitrile)
~1600C=C stretch (aromatic)
~750C-Cl stretch
Interpretation and Structural Confirmation
  • N-H Stretch: The sharp peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.

  • C-H Stretch: The absorptions around 2950 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the butyl chain.

  • Nitrile Stretch: A strong, sharp absorption band at approximately 2220 cm⁻¹ is a clear indication of the C≡N stretching vibration of the nitrile functional group.

  • Aromatic C=C Stretch: The peak around 1600 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic indole ring.

  • C-Cl Stretch: The absorption in the fingerprint region, around 750 cm⁻¹, is consistent with the C-Cl stretching vibration.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the proton and carbon environments to the molecular weight and functional groups present. This detailed spectroscopic analysis is essential for ensuring the quality and identity of this crucial pharmaceutical intermediate, thereby upholding the principles of scientific integrity and trustworthiness in drug development.

References

  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates.
  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(9), 1552–1557. [Link]
  • ResearchGate. (n.d.). Current optimal synthesis of this compound (3).
  • PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, detailed peak assignments, and the causal reasoning behind spectral features. It further establishes a self-validating framework through detailed, field-proven protocols for sample preparation, data acquisition, and processing, ensuring reproducibility and accuracy. By integrating expert insights with authoritative references, this guide serves as an essential resource for the structural elucidation of this and structurally related heterocyclic compounds.

Foundational Principles: Structural Elucidation via ¹H NMR

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H).[1] The ¹H NMR spectrum provides four critical pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause an upfield shift.[2]

  • Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[1]

  • Multiplicity (Splitting Pattern): Caused by spin-spin coupling between non-equivalent neighboring protons, this pattern (e.g., singlet, doublet, triplet) indicates the number of adjacent protons according to the n+1 rule.

  • Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.[3]

For this compound (C₁₃H₁₃ClN₂), these principles allow for the unambiguous assignment of each proton in the molecule.[4][5]

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the molecule. The structure is systematically numbered below, identifying ten distinct proton signals.

Caption: Molecular structure with proton numbering.

Predicted ¹H NMR Spectral Analysis

The predicted spectrum is a synthesis of foundational NMR principles applied to the specific electronic architecture of the molecule. The indole core, the electron-withdrawing carbonitrile group, and the chloroalkyl chain each exert distinct and predictable influences on the proton chemical shifts and multiplicities.

Indole Ring Protons (δ 6.5–11.0 ppm)

The protons on the heterocyclic and benzene portions of the indole ring reside in the downfield region of the spectrum due to aromatic ring currents.[6]

  • N-H Proton (H¹): Expected as a broad singlet in the δ 8.0–11.0 ppm range. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7][8] In aprotic solvents like DMSO-d₆, the signal is often sharper compared to CDCl₃.

  • Pyrrole Ring Proton (H²): The C3-alkylation shifts the H² signal to approximately δ 7.1–7.3 ppm.[9] It typically appears as a singlet or a finely split multiplet due to small couplings to the N-H proton.

  • Benzene Ring Protons (H⁴, H⁶, H⁷): These protons form a coupled system influenced by the C5-carbonitrile group.

    • H⁴: Appears as a doublet around δ 7.8–8.0 ppm. The strong electron-withdrawing and anisotropic effects of the adjacent nitrile group cause a significant downfield shift, making it the most deshielded proton on the benzene ring.

    • H⁷: Resonates as a doublet around δ 7.4–7.6 ppm.

    • H⁶: Appears as a doublet of doublets around δ 7.2–7.4 ppm, being coupled to both H⁴ and H⁷.

4-Chlorobutyl Chain Protons (δ 1.8–3.6 ppm)

The aliphatic chain protons are influenced by their proximity to either the aromatic indole ring or the electronegative chlorine atom.

  • Methylene Protons adjacent to Chlorine (H⁴'): This signal is expected as a triplet around δ 3.5–3.6 ppm. The electronegative chlorine atom withdraws electron density, deshielding these protons significantly.[10]

  • Methylene Protons adjacent to Indole (H¹'): This signal appears as a triplet around δ 2.8–3.0 ppm, deshielded by the magnetic anisotropy of the indole ring.

  • Internal Methylene Protons (H²' and H³'): These protons are the most shielded, appearing as overlapping multiplets in the δ 1.8–2.2 ppm range. Each signal is expected to be a quintet or a multiplet due to coupling with the four protons on the two adjacent methylene groups.

Summary of Predicted Spectral Data

The anticipated ¹H NMR data are summarized in the table below. These values are predictive and may vary slightly based on the solvent and spectrometer frequency used.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H¹ (N-H)8.0 - 11.0broad singlet1H-
H⁴7.8 - 8.0doublet1HJ = 1.0-2.0 Hz (meta)
H⁷7.4 - 7.6doublet1HJ = 8.0-9.0 Hz (ortho)
H⁶7.2 - 7.4doublet of doublets1HJ = 8.0-9.0 Hz, 1.0-2.0 Hz
7.1 - 7.3singlet / multiplet1H-
H⁴' (-CH₂Cl)3.5 - 3.6triplet2HJ = 6.0-7.0 Hz
H¹' (Indole-CH₂-)2.8 - 3.0triplet2HJ = 7.0-8.0 Hz
H²' & H³'1.8 - 2.2multiplet4H-

Note: Typical vicinal coupling constants (³JHH) in aliphatic chains are 6-8 Hz.[3][11] Aromatic ortho coupling is typically 6-10 Hz, while meta coupling is smaller at 1-4 Hz.[3]

Experimental Protocols: A Self-Validating System

Adherence to a rigorous and well-documented experimental methodology is paramount for obtaining high-quality, reproducible NMR data. The following protocols are grounded in established best practices.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.[12]

Causality: The goal is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, within a deuterated solvent.[12] Deuterated solvents are essential to prevent large solvent signals from obscuring the analyte's peaks and to provide a "lock" signal for the spectrometer to maintain magnetic field stability.[13]

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[13][14]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.[14] Ensure the solvent contains an internal standard, typically 0.03% v/v tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[12]

  • Ensuring Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogeneous solution is crucial for achieving sharp, well-resolved NMR signals.[15]

  • Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13] Do not use cotton wool, as it can leach impurities.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

Protocol 2: NMR Data Acquisition

This generalized protocol outlines the key steps for data acquisition on a modern NMR spectrometer (e.g., 400 MHz).[16][17]

cluster_prep Data Acquisition Workflow A Insert Sample & Lock B Shim Spectrometer A->B Achieve field stability C Tune & Match Probe B->C Optimize homogeneity D Set Acquisition Parameters (Pulse Program, NS, D1) C->D Maximize sensitivity E Acquire FID D->E Execute experiment

Caption: Workflow for NMR Data Acquisition.

Step-by-Step Methodology:

  • Sample Insertion: Insert the prepared NMR tube into the spectrometer's magnet.

  • Locking: The spectrometer locks onto the deuterium signal of the solvent. This process maintains a stable magnetic field throughout the experiment.[17]

  • Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Proper shimming is essential for achieving sharp lines and high resolution.[16] This can be performed automatically or manually.

  • Tuning and Matching: The probe is tuned to the correct frequency for ¹H nuclei and matched to the spectrometer's electronics to ensure maximum signal transmission and sensitivity.[17]

  • Parameter Setup: Load a standard 1D proton experiment. Key parameters to set include:

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for protons to return to their equilibrium state.

  • Acquisition: Start the acquisition. The spectrometer will pulse the sample and record the resulting signal, known as the Free Induction Decay (FID).[18]

Protocol 3: NMR Data Processing

The raw FID data must be mathematically processed to generate the final, interpretable frequency-domain spectrum.[19][20]

Step-by-Step Methodology:

  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform algorithm.[21]

  • Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.[19]

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline, ensuring accurate integration.[21]

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.[19]

  • Integration and Peak Picking: The signal integrals are calculated, and the precise chemical shifts of the peak maxima are determined.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing a detailed fingerprint of its molecular structure. A thorough understanding of the influence of the indole ring, the C5-carbonitrile substituent, and the chloroalkyl chain allows for a confident and precise assignment of all proton signals. By coupling this theoretical analysis with rigorous, validated experimental protocols, researchers can ensure the acquisition of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

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An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate in medicinal chemistry and drug development.[1] In the absence of publicly available experimental spectra, this document presents a detailed, predicted ¹³C NMR dataset, meticulously justified through established spectroscopic principles and data from analogous structures. We delve into the rationale behind peak assignments for the indole core, the aliphatic chlorobutyl chain, and the carbonitrile functional group. Furthermore, this guide outlines a robust, step-by-step protocol for the experimental acquisition of high-quality ¹³C NMR data and discusses the application of advanced NMR techniques, such as DEPT, HSQC, and HMBC, for unambiguous structural verification. This whitepaper is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the rigorous structural elucidation and characterization of novel heterocyclic compounds.

Introduction

This compound (CAS 143612-79-7) is a bifunctional molecule incorporating a reactive chlorobutyl chain and a cyano-substituted indole nucleus.[2][3][4] Such structures are of significant interest in synthetic and medicinal chemistry, serving as versatile building blocks for more complex therapeutic agents.[1] Accurate and unambiguous structural characterization is paramount for ensuring the identity, purity, and quality of these intermediates.

Among the suite of analytical techniques available for structural elucidation, ¹³C NMR spectroscopy stands out for its ability to provide direct insight into the carbon skeleton of a molecule.[5] Each unique carbon atom in a distinct electronic environment produces a discrete signal, making ¹³C NMR an indispensable tool for confirming molecular structure, identifying isomers, and assessing purity.[5][6] This guide aims to serve as an authoritative resource on the ¹³C NMR spectroscopy of this compound, bridging the gap between theoretical principles and practical application.

Molecular Structure and Carbon Numbering

For clarity and unambiguous spectral assignment, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering convention will be used throughout the guide.

Caption: Molecular structure and numbering scheme for ¹³C NMR assignments.

Predicted ¹³C NMR Spectral Data

While a definitive experimental spectrum is not publicly cataloged, a highly accurate prediction can be formulated based on established chemical shift principles and data from analogous structures. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated solvent such as DMSO-d₆ or CDCl₃.

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeJustification / Notes
Indole Core
C2~123.5CHTypical shift for C2 in 3-alkylindoles.[7]
C3~113.0C (Quaternary)Shielded due to alkyl substitution, a key marker for 3-substitution.
C3a~127.0C (Quaternary)Bridgehead carbon, influenced by fusion to both rings.
C4~122.5CHInfluenced by the electron-withdrawing cyano group at C5.
C5~103.0C (Quaternary)Highly shielded; carbon to which the cyano group is attached.
C6~128.0CHDeshielded relative to C7 due to meta-position to the cyano group.
C7~112.5CHShielded by the electron-donating effect of the indole nitrogen.
C7a~137.0C (Quaternary)Bridgehead carbon adjacent to nitrogen, typically the most downfield indole carbon.
Cyano Group
-C≡N~120.0C (Quaternary)Characteristic chemical shift for a nitrile carbon.[8][9]
Chlorobutyl Chain
C1'~24.0CH₂Standard alkyl shift, slightly deshielded by the indole ring.
C2'~29.5CH₂Typical methylene carbon in an alkyl chain.
C3'~32.0CH₂Deshielded relative to C2' due to proximity to the electronegative chlorine.[10]
C4'~44.5CH₂Most deshielded aliphatic carbon, directly attached to chlorine.[10][11]

In-Depth Spectral Analysis and Rationale

The assignment of each signal is based on a synthesis of fundamental principles, including inductive effects, resonance, and hybridization, supported by empirical data from related chemical structures.

  • Indole Aromatic Region (100-140 ppm): The eight carbons of the indole core are all sp² hybridized and resonate in this region.

    • Quaternary Carbons (C3, C3a, C5, C7a): These carbons typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[8] C7a is predicted to be the most downfield (~137.0 ppm) due to its direct attachment to the electronegative nitrogen atom. The C3 carbon, bearing the alkyl substituent, is significantly shielded (~113.0 ppm) compared to an unsubstituted indole, a hallmark of 3-substitution. The C5 carbon (~103.0 ppm) is expected to be unusually shielded; this is the attachment point for the cyano group, a known phenomenon for the ipso-carbon of nitriles on an aromatic ring.

    • Protonated Carbons (C2, C4, C6, C7): C2 (~123.5 ppm) maintains a characteristic shift for 3-alkylindoles.[7] The signals for C4, C6, and C7 are influenced by the strong electron-withdrawing nature of the C5-cyano group. C6 (~128.0 ppm) is expected to be the most deshielded of this group, while C7 (~112.5 ppm) remains relatively shielded due to the adjacent nitrogen.

  • Carbonitrile (Cyano) Carbon (~120.0 ppm): The sp-hybridized carbon of the nitrile group typically appears in a distinct window around 115-125 ppm.[8][9] Its signal is often sharp and of lower intensity.

  • Aliphatic Chlorobutyl Chain (20-50 ppm): The four sp³ hybridized carbons of the side chain appear in the upfield region of the spectrum.

    • The chemical shifts follow a predictable trend based on the inductive effect of the terminal chlorine atom. The carbon directly bonded to the chlorine, C4', is the most deshielded (~44.5 ppm).[10][11]

    • The effect diminishes with distance: C3' (~32.0 ppm) is less deshielded, followed by C2' (~29.5 ppm).[10]

    • C1' (~24.0 ppm), being furthest from the chlorine and attached to the indole C3, is the most shielded of the chain carbons.

Experimental Protocol for Data Acquisition

To obtain a high-quality, verifiable ¹³C NMR spectrum, adherence to a rigorous experimental protocol is essential.

Objective: To acquire a quantitative broadband proton-decoupled ¹³C NMR spectrum.

Materials:

  • This compound (15-25 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 15-25 mg of the compound and dissolve it in approximately 0.6 mL of deuterated solvent directly in a clean, dry 5 mm NMR tube.[12] Ensure the solution is homogeneous.

    • Scientist's Insight: The choice of solvent is critical. CDCl₃ is a common choice, but if solubility is an issue or if key signals overlap with the solvent residual peak (triplet at ~77 ppm), DMSO-d₆ (quintet at ~39.5 ppm) is an excellent alternative.

  • Instrument Setup: Insert the sample into the NMR magnet. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.[13] Tune the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters: Set up a standard ¹³C experiment with proton decoupling (e.g., Bruker's zgpg30 or zgdc30 pulse program).[14]

    • Spectral Width (SW): ~240 ppm (centered at ~120 ppm) to cover the full range of expected chemical shifts.

    • Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.[14]

    • Relaxation Delay (D1): 2.0 seconds. This delay allows for partial relaxation of the nuclei between pulses, improving signal-to-noise.[14]

    • Acquisition Time (AQ): ~1.0 second. This provides adequate resolution.[14]

    • Number of Scans (NS): Start with 1024 scans. Increase as necessary to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.[15]

  • Data Processing: After acquisition, apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio. Perform Fourier transformation, automatic phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the solvent residual peak to its known value (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

Confirming Assignments with Advanced NMR Techniques

While the 1D ¹³C spectrum provides a carbon count and chemical shifts, unambiguous assignment requires further evidence, especially for complex molecules. A multi-experiment approach ensures the highest level of confidence in the structural assignment.[16]

Workflow for Unambiguous Structure Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Count & Coupling) C13 ¹³C NMR (Carbon Count & Type) H1->C13 Initial Overview DEPT DEPT-135 (CH₃/CH vs CH₂) C13->DEPT Determine Multiplicity HSQC HSQC (Direct ¹H-¹³C Correlation) DEPT->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assign Quaternary Carbons & Confirm Connectivity Final Final Structure Assignment HMBC->Final

Caption: A logical workflow for complete NMR-based structure elucidation.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is the most crucial first step for confirming assignments.[17][18] A DEPT-135 experiment distinguishes carbons based on the number of attached protons:

    • CH₂ groups (C1', C2', C3', C4') will appear as negative (inverted) peaks.[19]

    • CH and CH₃ groups (C2, C4, C6, C7) will appear as positive peaks.[19]

    • Quaternary carbons (C3, C3a, C5, C7a, -C≡N) will be absent from the spectrum.[19] This experiment would immediately confirm the assignments of the four methylene groups in the butyl chain and differentiate the protonated aromatic carbons from the quaternary ones.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s).[20][21] It creates a contour map showing a peak at the coordinates of a proton's chemical shift on one axis and its bonded carbon's chemical shift on the other. This would definitively link the ¹H signals of the chlorobutyl chain and the indole CH groups to their corresponding ¹³C signals listed in the table.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[21][22][23] It is the primary tool for assigning quaternary carbons and piecing together the molecular fragments. For example:

    • The protons on C1' of the butyl chain should show a correlation to the quaternary indole carbon C3, confirming the attachment point of the side chain.

    • The proton at C4 should show correlations to the quaternary carbons C3a, C5, and the nitrile carbon (-C≡N), confirming the structure of the benzene portion of the indole ring.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint essential for its identification and quality control. This guide has presented a detailed predicted spectrum, with chemical shifts of approximately 137.0 (C7a), 128.0 (C6), 127.0 (C3a), 123.5 (C2), 122.5 (C4), 120.0 (-CN), 113.0 (C3), 112.5 (C7), 103.0 (C5), 44.5 (C4'), 32.0 (C3'), 29.5 (C2'), and 24.0 (C1') ppm . We have provided a thorough justification for these assignments based on fundamental spectroscopic principles and outlined a comprehensive experimental workflow, including advanced techniques like DEPT, HSQC, and HMBC, to achieve unambiguous structural verification. This integrated approach of prediction, detailed analysis, and rigorous experimental design empowers researchers to confidently characterize this and other complex heterocyclic molecules.

References

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Introduction: The Analytical Significance of this compound

This compound (CAS 143612-79-7) is a pivotal intermediate in contemporary pharmaceutical synthesis.[1] Its primary significance lies in its role as a key building block for the manufacturing of vilazodone, an FDA-approved medication for the treatment of major depressive disorder (MDD).[2] The molecule's structure, featuring an indole core, a nitrile group, and a reactive chlorobutyl chain, makes it a versatile synthon.[1] For process chemists and quality control analysts in drug development, a thorough understanding of its mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and ensuring the integrity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, in-depth analysis of the expected mass spectrometric behavior of this compound. We will explore the predicted molecular ion characteristics, propose detailed fragmentation pathways based on established chemical principles, and provide a robust experimental protocol for its analysis.

Predicted Mass Spectrum Analysis: The Molecular Ion Signature

The initial and most critical data point in the mass spectrum is the molecular ion (M⁺•). Understanding its characteristics is fundamental to confirming the compound's identity.

Molecular Weight and Isotopic Pattern

The chemical formula for this compound is C₁₃H₁₃ClN₂.[3] Its monoisotopic mass is 232.0767 g/mol .[3][4] A key feature of this molecule is the presence of a single chlorine atom. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance).[5][6] This isotopic distribution gives rise to a characteristic pattern in the mass spectrum.

Therefore, the molecular ion will appear as two distinct peaks:

  • The M⁺• peak corresponding to the molecule containing ³⁵Cl.

  • The [M+2]⁺• peak corresponding to the molecule containing ³⁷Cl, appearing 2 m/z units higher.

The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom in the molecule.[5][6]

Ion Isotope Calculated m/z Expected Relative Intensity
M⁺•³⁵Cl232.0767~100%
[M+2]⁺•³⁷Cl234.0738~32%

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the distinct chemical properties of its three main components: the indole ring, the nitrile group, and the chlorobutyl chain. The following pathways are proposed based on established fragmentation rules for these functional groups.[7][8][9]

Workflow for Mass Spectrometry Analysis

The logical flow from sample introduction to data interpretation is a critical aspect of a self-validating protocol.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent (e.g., Methanol, Acetonitrile) B Direct Infusion or LC Inlet A->B C Ionization Source (e.g., ESI or EI) B->C D Mass Analyzer (e.g., Quadrupole, TOF) C->D E Detector D->E F Acquire Full Scan Mass Spectrum E->F G Identify Molecular Ion Cluster (M⁺• and [M+2]⁺•) F->G H Perform MS/MS on M⁺• G->H I Elucidate Fragmentation Pathways H->I

Caption: General workflow for MS analysis.

Pathway 1: Alpha-Cleavage of the Chlorobutyl Chain

A primary fragmentation event for alkyl halides is the cleavage of the carbon-halogen bond.[8][9] This is often followed by fragmentation of the alkyl chain itself. The most significant cleavage is typically alpha to the indole ring, which is a stabilized aromatic system.

  • Step 1a: Loss of a Chlorine Radical. The C-Cl bond cleaves homolytically, resulting in the loss of a chlorine radical (•Cl). This generates a butyl-indole cation radical.

  • Step 1b: Benzylic-type Cleavage. The bond between the first and second carbons of the butyl chain (alpha-beta cleavage relative to the indole ring) breaks. This is a highly favorable process as it leads to the formation of a stable, resonance-delocalized cation on the indole moiety.

G M [C₁₃H₁₃ClN₂]⁺• m/z = 232/234 F1 [C₁₃H₁₃N₂]⁺ m/z = 197 M->F1 - •Cl F2 [C₁₀H₈N₂]⁺• m/z = 156 M->F2 - C₄H₈Cl•

Caption: Primary fragmentation of the chlorobutyl chain.

Pathway 2: Fragmentation of the Indole Core

Indole derivatives themselves have characteristic fragmentation patterns.[7] The loss of small molecules like hydrogen cyanide (HCN) from the pyrrole ring is a well-documented process.[7]

  • Step 2a: Formation of the Indole Core Ion. Following the loss of the chlorobutyl chain, the resulting ion at m/z 156 can undergo further fragmentation.

  • Step 2b: Loss of HCN. The ion at m/z 156, which represents the 5-cyano-3-methylindole radical cation, can eliminate a molecule of HCN. This is a common fragmentation pathway for nitrile-containing aromatic compounds and indoles.[7]

G F2 [C₁₀H₈N₂]⁺• m/z = 156 F3 [C₉H₇N]⁺• m/z = 129 F2->F3 - HCN

Caption: Fragmentation of the indole-nitrile core.

Experimental Protocol: A Self-Validating System

This protocol is designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source, which is common in pharmaceutical analysis.

Sample Preparation
  • Objective: To prepare a solution of the analyte at an appropriate concentration for MS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water. This creates a stock solution of 100 µg/mL.

    • Perform a serial dilution to obtain a final concentration of 1 µg/mL for direct infusion.

  • Causality: Using a volatile solvent system ensures efficient desolvation and ionization in the ESI source. The concentration is chosen to avoid detector saturation while providing a strong signal.

Instrument Parameters (ESI-MS)
  • Objective: To optimize instrument settings for sensitive detection and fragmentation of the target molecule.

  • Procedure:

    • Ionization Mode: Positive Ion Mode. The presence of the indole nitrogen makes the molecule readily protonated.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V. This voltage is sufficient to transfer ions into the mass analyzer without causing excessive in-source fragmentation.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow (N₂): 600 L/Hr.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and all expected fragments.

  • Trustworthiness: These parameters serve as a robust starting point. They should be optimized for the specific instrument in use by infusing a standard solution and adjusting voltages to maximize the signal of the molecular ion [M+H]⁺.

Data Acquisition and Analysis
  • Objective: To acquire high-quality mass spectra and perform tandem MS (MS/MS) to confirm fragmentation pathways.

  • Procedure:

    • Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ (expected at m/z 233.08 and 235.08) and confirm the 3:1 isotopic pattern.

    • Tandem MS (MS/MS) Analysis:

      • Select the [M+H]⁺ ion at m/z 233.08 as the precursor ion.

      • Apply a collision energy (e.g., starting at 15-20 eV and ramping) to induce fragmentation.

      • Acquire the product ion spectrum.

  • Validation: The fragments observed in the MS/MS spectrum should correspond to the masses predicted in the proposed pathways. The presence of ions at m/z 197 and 156 would strongly support the proposed fragmentation mechanisms.

Summary of Predicted Key Ions

m/z (for ³⁵Cl) Proposed Ion Formula Proposed Structure/Origin
232/234[C₁₃H₁₃ClN₂]⁺•Molecular Ion (M⁺•)
197[C₁₃H₁₃N₂]⁺Loss of Chlorine Radical (•Cl)
156[C₁₀H₈N₂]⁺•Benzylic cleavage; loss of chlorobutyl radical (•C₄H₈Cl)
129[C₉H₇N]⁺•Loss of HCN from the m/z 156 fragment

Conclusion

The mass spectrometric analysis of this compound is characterized by a distinct molecular ion cluster and predictable fragmentation pathways. The key analytical signatures are the 3:1 isotopic pattern of the molecular ion at m/z 232/234 and the formation of stable fragment ions via cleavage of the chlorobutyl side chain. By employing the systematic experimental protocol outlined in this guide, researchers and drug development professionals can confidently identify this critical pharmaceutical intermediate, monitor its purity, and elucidate the structure of related impurities. This self-validating approach ensures high scientific integrity and provides trustworthy data essential for the rigorous demands of pharmaceutical development.

References

  • Bush, K. L., Parker, C. E., Harvan, D. J., Bursey, M. M., & Hass, J. R. (1983). Negative Ion Mass Spectra of Organic Nitriles. Applied Spectroscopy, 37(2), 134-138. [Link]
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
  • PharmaCompass. (n.d.). 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)-.
  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 487. [Link]
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • SciELO. (2017). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.
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  • Whitman College. (n.d.). GCMS Section 6.17.
  • Analytical Chemistry. (1963). Mass Spectrometric Analysis. Aliphatic Nitriles.
  • ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives.
  • Google Patents. (n.d.). CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
  • YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole.
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....
  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
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The Indole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Indole Derivatives

Introduction: The Enduring Significance of the Indole Nucleus

The indole core, a deceptively simple bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring, stands as a cornerstone in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity but a recurring motif in a vast array of natural products, essential biomolecules, and blockbuster pharmaceuticals.[1][3][4] Its prevalence stems from its unique electronic properties and structural versatility, which allow it to interact with a wide range of biological targets with high affinity.[1][5]

Found in essential molecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin, the indole nucleus is fundamental to physiological processes.[1][2] Its derivatives, both natural and synthetic, exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][6][7] The ability to readily modify the indole ring at multiple positions allows for the fine-tuning of its biological activity, making it an attractive scaffold for designing novel therapeutics to address significant healthcare challenges, including drug-resistant cancers and pathogens.[1] This guide provides a technical exploration of the major biological activities of indole derivatives, delving into their mechanisms of action, experimental validation, and therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole derivatives have emerged as a powerful class of anticancer agents, targeting various pathways and processes essential for tumor growth and survival.[8][9] Their mechanisms are diverse, ranging from the disruption of the cellular cytoskeleton to the inhibition of critical signaling cascades that drive proliferation and metastasis.[6][9]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of indole derivatives is rooted in their ability to interfere with multiple, non-overlapping cellular mechanisms.[6][8][9]

  • Tubulin Polymerization Inhibition: A primary mechanism for many indole-based anticancer agents is the disruption of microtubule dynamics.[1] Microtubules are crucial for forming the mitotic spindle during cell division.[1] Indole compounds, most famously the vinca alkaloids (e.g., vinblastine and vincristine), bind to tubulin subunits, preventing their assembly into functional microtubules.[1][10] This interference arrests the cell cycle, primarily at the G2/M phase, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][6][10]

  • Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases, which regulate cell growth, proliferation, and survival. Indole derivatives have been successfully designed to act as potent kinase inhibitors. They can target key players like Receptor Tyrosine Kinases (e.g., EGFR), as well as downstream signaling molecules in pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[8][9][11] By blocking these kinases, indole compounds can halt the proliferative signals that fuel tumor growth.[11]

  • Induction of Apoptosis: Beyond cell cycle arrest, indole derivatives can directly induce apoptosis.[6][10] They can modulate the expression of key apoptosis-related proteins, such as increasing the levels of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-xl), leading to mitochondrial dysfunction and the activation of the cell death cascade.[10]

  • Other Mechanisms: The versatility of the indole scaffold allows it to engage in other anticancer mechanisms, including the inhibition of topoisomerases (enzymes that manage DNA topology), histone deacetylases (HDACs), and aromatase, making them highly adaptable for developing targeted cancer therapies.[8][9]

B. Key Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a central signaling node that promotes cell growth, survival, and proliferation, and its dysregulation is a common feature in many cancers. Indole derivatives have been developed to inhibit key components of this pathway, representing a promising therapeutic strategy.

PI3K_Akt_Pathway Indole Derivative Action on PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Indole Indole Derivative Indole->PI3K Inhibits Akt Akt Indole->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indole derivative.

C. Quantitative Data: Anticancer Potency of Select Indole Derivatives

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Indole DerivativeTarget Cell LineIC50 (µM)Mechanism of Action
Compound 43 [1]A549 (Lung Cancer)0.74LSD1 Inhibitor
Indolyl analog (241) [10]CEM (Leukemia)0.20Tubulin Polymerization Inhibition
Indole Hydrazide (12) [11]MCF-7 (Breast Cancer)3.01Apoptosis Induction, DNA Damage
Indole Conjugate [10]MCF-7 (Breast Cancer)12.2Apoptosis Induction
Indole Alkaloid (36) [10]HepG2 (Liver Cancer)3.5Apoptosis Induction
D. Experimental Protocol: In Vitro Anticancer Activity Assessment

A robust and reproducible protocol is essential for screening and validating the anticancer potential of novel indole derivatives.[12][13] The MTT assay is a widely used colorimetric method to assess cell viability.[14][15]

Protocol: MTT Cell Viability Assay [14][15]

  • Cell Seeding:

    • Rationale: To ensure logarithmic growth and uniform cell numbers for consistent results.

    • Procedure: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To determine the dose-dependent effect of the test compound.

    • Procedure: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition:

    • Rationale: The MTT reagent is converted to a colored formazan product by mitochondrial reductases in living cells, providing a measure of metabolic activity, which correlates with cell viability.

    • Procedure: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.

    • Procedure: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Mix gently on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Rationale: To quantify the amount of formazan, which is proportional to the number of viable cells.

    • Procedure: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To calculate cell viability and determine the IC50 value.

    • Procedure: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the indole derivative to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[14]

II. Antimicrobial & Antiviral Activity: Combating Infectious Diseases

The rise of antimicrobial resistance poses a significant global health threat, necessitating the development of novel therapeutic agents.[16] Indole derivatives have demonstrated considerable potential as antimicrobial and antiviral agents, offering new avenues to combat infectious diseases.[17][18]

A. Mechanism of Action
  • Antibacterial: Indole compounds can exert their antibacterial effects through various mechanisms. A key mode of action is the disruption of bacterial cell membranes and the inhibition of biofilm formation, which is a critical virulence factor for many pathogenic bacteria.[1][7]

  • Antifungal: The antifungal properties of indole derivatives often involve the inhibition of essential fungal enzymes or interference with the integrity of the fungal cell membrane and wall biosynthesis.[6][18]

  • Antiviral: In the realm of antiviral therapy, indole derivatives have shown efficacy against a range of viruses.[19] Their mechanisms can include inhibiting viral entry into host cells, blocking viral replication enzymes like RNA polymerase, or interfering with viral assembly.[19] For instance, certain tetrahydroindole derivatives have shown promising activity against the Hepatitis C virus (HCV).[19]

B. Experimental Workflow: Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro potency of a new antimicrobial agent.[20]

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay A 1. Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) C 3. Inoculate Wells with standardized bacterial suspension A->C B 2. Prepare Serial Dilutions of Indole Derivative in 96-well plate B->C E 5. Incubate Plate (e.g., 37°C for 18-24 hours) C->E D 4. Include Controls (Positive: Growth, Negative: Sterility) D->E F 6. Assess Bacterial Growth (Visual turbidity or indicator dye) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: A streamlined workflow for determining the MIC of an indole derivative.

C. Protocol: Broth Microdilution for MIC Determination[20][22]
  • Inoculum Preparation:

    • Rationale: Standardizing the bacterial density is crucial for the reproducibility of the assay.

    • Procedure: Prepare a suspension of the test bacterium (e.g., S. aureus) in a sterile saline solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution:

    • Rationale: To create a concentration gradient to identify the lowest inhibitory concentration.

    • Procedure: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Rationale: To expose the bacteria to different concentrations of the compound.

    • Procedure: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Rationale: To allow for bacterial growth in the presence of the test compound.

    • Procedure: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • Rationale: To identify the endpoint of bacterial growth inhibition.

    • Procedure: The MIC is determined as the lowest concentration of the indole derivative at which no visible bacterial growth (turbidity) is observed. This can be aided by using a growth indicator like resazurin.[20]

III. Neuroprotective and Anti-inflammatory Activities

Chronic inflammation and oxidative stress are key pathological drivers in a host of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as chronic inflammatory disorders.[2][21] Indole derivatives, including naturally occurring ones like melatonin, are potent antioxidants and anti-inflammatory agents.[2]

A. Mechanism of Action
  • Neuroprotection: Neurodegenerative diseases often involve complex mechanisms including oxidative stress, protein misfolding, and neuroinflammation.[2] Indole derivatives can combat these pathologies through several mechanisms:

    • Antioxidant Effects: They act as powerful scavengers of free radicals, reducing the oxidative damage that contributes to neuronal cell death.[2][22]

    • Anti-aggregation: Certain indole compounds can interfere with the aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[2][23]

    • Mitochondrial Support: They can enhance mitochondrial function and reduce mitochondrial oxidative stress, which is crucial for neuronal health.[2]

  • Anti-inflammatory: The anti-inflammatory properties of indole derivatives are well-documented, with the NSAID indomethacin being a prime example.[1] These compounds often work by inhibiting key inflammatory pathways, such as the cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators like prostaglandins and cytokines.[1][24][25]

B. Quantitative Data: Anti-inflammatory Activity of Select Indole Derivatives

The anti-inflammatory efficacy can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages or in vivo using models like the carrageenan-induced paw edema test.

Indole DerivativeAssayPotencyTarget/Mechanism
Indomethacin [1]In vivo / In vitroStandard DrugNon-selective COX Inhibitor
Compound S3 [24]Carrageenan Paw Edema61.2% Inhibition (3h)Selective COX-2 Inhibition
Compound S14 [24]Carrageenan Paw Edema63.7% Inhibition (3h)COX Inhibition
Ursolic Acid Derivative (UA-1) [25]NO Inhibition (RAW 264.7 cells)IC50 = 2.2 µMNF-κB Inhibition
C. Protocol: In Vitro Neuroprotection Assay[25]

This protocol assesses the ability of an indole derivative to protect neuronal cells from oxidative stress-induced toxicity.

Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) in a 96-well plate until they reach approximately 80% confluency.

  • Pre-treatment:

    • Rationale: To allow the compound to exert its protective effects before the oxidative insult.

    • Procedure: Treat the cells with various concentrations of the indole derivative for 2-4 hours.

  • Induction of Oxidative Stress:

    • Rationale: Hydrogen peroxide (H₂O₂) is used to mimic the oxidative stress conditions associated with neurodegeneration.[23]

    • Procedure: Add a pre-determined toxic concentration of H₂O₂ to the wells (excluding the untreated control wells) and incubate for 24 hours.

  • Assessment of Cell Viability:

    • Rationale: To quantify the protective effect of the indole derivative.

    • Procedure: Perform a cell viability assay, such as the MTT assay described previously, to measure the percentage of viable cells compared to the H₂O₂-treated control. An increase in cell viability in the pre-treated groups indicates a neuroprotective effect.[23]

IV. Conclusion and Future Perspectives

The indole scaffold is a testament to nature's ingenuity and a continuing source of inspiration for medicinal chemists. Its structural simplicity belies a profound chemical and biological versatility, enabling the development of derivatives that can address a wide spectrum of human diseases.[1][3] From potent anticancer agents that halt cell division to neuroprotective compounds that combat oxidative stress, indole derivatives have firmly established their place in the modern pharmacopeia.[2][9]

Future research will undoubtedly focus on synthesizing novel indole libraries with greater potency and selectivity. The integration of computational modeling and structure-activity relationship (SAR) studies will accelerate the discovery of next-generation therapeutics.[1] Furthermore, exploring indole derivatives as modulators of newer biological targets will continue to expand their therapeutic applications, solidifying the indole nucleus as a truly privileged and enduring scaffold in drug discovery.

References

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3-(4-chlorobutyl)-1H-indole-5-carbonitrile safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Introduction: Contextualizing the Compound

This compound (CAS No. 143612-79-7) is a specialized heterocyclic compound featuring an indole core, a nitrile functional group, and an alkyl chloride chain.[1][2] Its significance in the pharmaceutical landscape is primarily as a key starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Notably, it is a critical building block for Vilazodone, a medication used in the treatment of major depressive disorder.[3][4]

The compound's structure, possessing both a nucleophilic indole ring and a reactive alkyl halide, dictates its synthetic utility. However, these same features, combined with its nature as a fine powder, necessitate a rigorous and well-understood safety protocol for its handling.[2][5] This guide provides an in-depth, field-proven framework for researchers, chemists, and drug development professionals to manage the risks associated with this valuable intermediate. It moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety grounded in scientific principles.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the bedrock of safe laboratory practice. For this compound, the available data from various suppliers and databases presents a degree of inconsistency, a common challenge with specialized research chemicals that lack extensive toxicological profiles.

GHS Classification: An Ambiguous Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, aggregated data for this compound shows conflicting reports.[1] This discrepancy itself is a critical piece of data; it signals that the compound is not extensively characterized and that a conservative, risk-averse approach is mandatory.

The following table summarizes the reported GHS hazard statements. The guiding principle for safe handling must be to assume the most comprehensive set of hazards is applicable.

Hazard Statement CodeDescriptionFrequency of Reporting
H302Harmful if swallowedFrequently Reported[1][6][7]
H312Harmful in contact with skinFrequently Reported[1][7]
H332Harmful if inhaledFrequently Reported[1][7]
H315Causes skin irritationInfrequently Reported[1]
H319Causes serious eye irritationInfrequently Reported[1]
H400 / H410Very toxic to aquatic life (with long-lasting effects)Infrequently Reported[8]

Note: PubChem data indicates that in at least one notification to the ECHA C&L Inventory, the compound was reported as not meeting GHS hazard criteria.[1] This should be regarded with extreme caution and does not negate the warnings provided by other suppliers.

Given these classifications, the primary risks are associated with acute toxicity through all major routes of exposure (oral, dermal, inhalation) and potential environmental toxicity . The powdered nature of the solid form elevates the risk of inhalation.[9]

Chemical and Physical Properties

Understanding the physical state and stability informs handling and storage protocols.

PropertyValueSource
CAS Number 143612-79-7[1][10]
Molecular Formula C₁₃H₁₃ClN₂[1][10]
Molecular Weight 232.71 g/mol [1][10]
Appearance White to yellow powder or crystals[2][11]
Melting Point 98 - 102 °C[2]
Boiling Point ~448 - 489 °C (Predicted/Estimated)[3][12]
Storage Store at 2-8°C in a dry, well-ventilated place under an inert atmosphere.[11]
Reactivity and Decomposition Profile
  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] The indole nucleus can be susceptible to uncontrolled oxidation or polymerization under strongly acidic conditions.

  • Hazardous Decomposition Products : While specific data is limited, thermal decomposition is expected to produce toxic and corrosive gases. Based on its structure, these include hydrogen chloride (HCl) , oxides of carbon (CO, CO₂) , and oxides of nitrogen (NOx) .[8][13][14]

Section 2: The Core of Safety: The Hierarchy of Controls

Effective safety management is not solely reliant on personal protective equipment (PPE). The "Hierarchy of Controls" is a systematic approach that prioritizes risk mitigation strategies from most to least effective.[5][6][15] This framework must guide all laboratory operations involving this compound.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE (Least Effective)

Figure 1: The Hierarchy of Controls framework.
  • Elimination/Substitution : In a drug development context where this specific intermediate is required, these controls are often not feasible.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical component for safely handling this powdered compound.[16]

  • Administrative Controls : These are the policies and procedures that dictate how work is performed safely.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense, used in conjunction with the higher-level controls.

Section 3: Standard Operating Procedures (SOPs)

The following procedures integrate the hierarchy of controls to provide a self-validating system for safety.

Engineering Controls: The Primary Barrier

Due to the compound's powdered form and inhalation toxicity (H332), all manipulations that could generate dust must be performed within a certified and tested containment device.

  • Weighing and Transfer : All weighing and transfers of the solid material must be conducted in a ventilated balance enclosure (VBE) or a powder containment hood .[17][18] These devices are specifically designed with airflows that do not disturb sensitive analytical balances while still capturing fine powders.[17] For highly potent compounds or larger quantities, a glovebox or isolator provides the highest level of containment.[1][19]

  • Chemical Reactions : All subsequent reactions involving the compound should be set up within a certified chemical fume hood to contain any potential vapors or aerosols.

Administrative Controls: Codifying Safe Practices
  • Designated Areas : Clearly demarcate areas where this compound is stored and handled. Access should be restricted to trained personnel.

  • Training : All personnel must be trained on this specific SOP, the compound's hazards (including the ambiguity in GHS data), and emergency procedures before commencing work. Training records must be maintained.

  • Housekeeping : Maintain a clean and uncluttered workspace. Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol, followed by soap and water) after each use. All contaminated wipes and materials must be disposed of as hazardous waste.[14]

  • Unattended Operations : Never leave reactions unattended without a proper risk assessment and fail-safe procedures in place.

Personal Protective Equipment (PPE): The Final Safeguard

PPE selection must be based on a comprehensive risk assessment. The following is the minimum required PPE when handling this compound:

  • Hand Protection : Chemically resistant gloves (e.g., Nitrile) are mandatory. Double-gloving is recommended, especially during weighing and transfers. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection : ANSI Z87.1-compliant chemical splash goggles are required at all times.

  • Body Protection : A laboratory coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is also recommended.

  • Respiratory Protection : If engineering controls (fume hood, VBE) fail or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (P100) must be used by trained personnel.

Section 4: Application Case Study: A Representative Synthetic Protocol

To contextualize these safety measures, we will detail a representative nucleophilic substitution reaction, a common use for this intermediate. This protocol is for illustrative purposes and must be adapted based on a specific, lab-based risk assessment.

Reaction : Coupling of this compound with a secondary amine.

cluster_workflow Experimental Workflow A 1. Preparation (VBE/Fume Hood) B 2. Reagent Weighing (Ventilated Balance Enclosure) A->B SOPs, PPE C 3. Reaction Setup (Fume Hood) B->C Inert Atmosphere D 4. Reaction Monitoring (TLC in Fume Hood) C->D Controlled Heating E 5. Work-up & Extraction (Fume Hood) D->E Cool to RT F 6. Decontamination & Waste Disposal E->F Segregate Waste

Figure 2: Workflow for a representative synthesis.

Methodology:

  • Preparation & Risk Assessment :

    • Causality : Before any work begins, review this guide, the SDS for all reagents, and conduct a formal risk assessment for the specific reaction scale and conditions.[10][12] This ensures all potential hazards are anticipated.

    • Ensure the chemical fume hood and any other engineering controls are certified and functioning correctly. Assemble all necessary glassware and ensure it is free of defects.

  • Reagent Weighing (in Ventilated Balance Enclosure) :

    • Causality : This step presents the highest risk of powder inhalation. The VBE is critical to contain dust.

    • Don appropriate PPE (double gloves, lab coat, goggles).

    • Place a tared weighing vessel on the analytical balance inside the VBE.

    • Carefully transfer the required amount of this compound using a spatula. Minimize movement to avoid generating dust.

    • Close the primary container immediately after weighing. Decontaminate the spatula and any affected surfaces within the VBE before removing the weighed sample.

  • Reaction Setup (in Chemical Fume Hood) :

    • To a dry, inert-gas-flushed round-bottom flask equipped with a magnetic stir bar, add an appropriate solvent (e.g., DMF, Acetonitrile).

    • Add the secondary amine reactant and a non-nucleophilic base (e.g., K₂CO₃, DIPEA).

    • Add the weighed this compound to the stirred solution.

    • Causality : Performing this in a fume hood contains solvent vapors and any residual dust from the transfer. An inert atmosphere prevents side reactions with moisture or oxygen.

  • Reaction & Monitoring :

    • Heat the reaction mixture to the desired temperature using a controlled heating mantle.

    • Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

    • Causality : Controlled heating prevents runaway reactions. All sampling for monitoring must be done within the fume hood to prevent exposure.

  • Work-up and Extraction :

    • Once complete, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or an appropriate aqueous solution.

    • Perform liquid-liquid extraction using an immiscible organic solvent.

    • Causality : Quenching can be exothermic; performing it slowly and within the fume hood is essential. All extraction steps carry a risk of splashing and vapor release, mandating the use of the fume hood.

  • Decontamination and Waste Disposal :

    • Decontaminate all glassware with an appropriate solvent.

    • Segregate waste streams. Halogenated and non-halogenated organic waste must be collected in separate, clearly labeled containers.

    • Dispose of all solid waste (gloves, wipes, silica gel) in a designated hazardous solid waste container.

    • Causality : Proper waste segregation and disposal are legally required and environmentally critical, especially given the compound's potential aquatic toxicity.[8]

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must know the location and proper use of safety showers, eyewash stations, fire extinguishers, and spill kits.

cluster_risk Risk Assessment & Mitigation Logic A Identify Hazard (Acute Toxicity, Powder Form) B Assess Risk (Inhalation, Dermal Contact) A->B C Implement Controls (VBE, Fume Hood, PPE) B->C E Emergency Plan (Spill, Exposure) B->E D Review & Monitor (SOP Compliance, Training) C->D D->A Re-evaluate

Figure 3: Logic flow for risk assessment and emergency planning.
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device). Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Spills :

    • Minor Spill (inside a fume hood/VBE) : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

    • Major Spill (outside containment) : Evacuate the immediate area. Alert colleagues and the laboratory supervisor. Prevent entry. If trained and equipped with the proper respiratory protection, proceed with cleanup. Otherwise, contact the institution's Environmental Health & Safety (EHS) department.

Conclusion

This compound is a potent and useful chemical intermediate. Its safe utilization hinges on a deep respect for its known and potential hazards. By moving beyond a simple reliance on PPE and embracing the full Hierarchy of Controls, research and development professionals can leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety. The principles of containment, procedure, and preparedness are the cornerstones of this self-validating system of safety.

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3-(4-chlorobutyl)-1H-indole-5-carbonitrile material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety and Handling of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Introduction

This compound (CAS No. 143612-79-7) is a specialized heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its primary significance lies in its role as a pivotal intermediate in the synthesis of Vilazodone, an FDA-approved medication for the treatment of major depressive disorder.[2] The unique molecular architecture, featuring an indole nucleus, a cyano group, and a reactive chlorobutyl side chain, makes it a versatile building block for creating complex therapeutic agents.[1]

This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextual understanding of the material's hazards, the rationale behind safety protocols, and best practices for its use in a research and development setting. The objective is to empower scientific professionals with the knowledge to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. These parameters dictate its behavior under various conditions and inform decisions regarding storage, handling, and emergency response.

Synonyms: 3-(4-Chlorobutyl)indole-5-carbonitrile, 3-(4-chlorobutyl)-5-cyanoindole[3][4] Appearance: White to pale beige or yellow solid, often in powder or crystalline form.[1][5]

PropertyValueSource(s)
CAS Number 143612-79-7[3]
Molecular Formula C₁₃H₁₃ClN₂[3][6]
Molecular Weight 232.71 g/mol [3][4][6]
Melting Point 98 - 102 °C[1]
Boiling Point ~448.1 - 489.9 °C (Predicted)[7][8]
Purity Typically ≥97% (GC)[1]
Solubility Soluble in Dimethylformamide (DMF)
Topological Polar Surface Area 39.6 Ų[4][6]

Section 2: Hazard Identification and GHS Classification

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified as a hazardous substance.[4][8] The "Warning" signal word indicates a moderate level of hazard.

GHS Pictogram:



Hazard Statements:

  • H302: Harmful if swallowed. [4]

  • H312: Harmful in contact with skin. [4]

  • H332: Harmful if inhaled. [4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

Expert Analysis of Hazards: The combination of these H-statements points to a compound with multiple routes of entry into the body (oral, dermal, inhalation) that can cause systemic toxic effects. The primary risk is acute toxicity. Unlike highly corrosive materials where the danger is immediate and localized tissue destruction, the primary threat here is systemic harm following absorption. The irritant properties (H315, H319) serve as an early warning sign of exposure and underscore the necessity of robust personal protective equipment.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

Managing the risks associated with this compound requires a multi-layered approach, best described by the hierarchy of controls. The most effective measures involve engineering solutions that minimize exposure, supplemented by administrative controls and, as the final line of defense, appropriate PPE.

Hierarchy of Controls cluster_main Risk Mitigation Strategy for this compound Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng_Details • Use in a certified chemical fume hood. • Employ closed-system transfers where possible. • Ensure adequate ventilation. Eng->Eng_Details PPE Personal Protective Equipment (PPE) (Least Effective) Admin_Details • Develop and follow Standard Operating Procedures (SOPs). • Restrict access to authorized personnel. • Provide comprehensive safety training. • Label work areas clearly. Admin->Admin_Details PPE_Details • Eye: Chemical safety goggles (conforming to EN 166 or NIOSH). • Hands: Chemically resistant gloves (e.g., nitrile). • Body: Lab coat, closed-toe shoes. Consider impervious clothing for large quantities. • Respiratory: NIOSH-approved respirator if dust cannot be controlled by engineering means. PPE->PPE_Details Spill_Response_Workflow Start Spill Detected Step1 Alert Personnel & Evacuate Area Start->Step1 Step2 Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) Step1->Step2 Step3 Control Dust (Gently cover with damp paper towels) Step2->Step3 Step4 Collect Material (Use absorbent pads or inert material like vermiculite) Step3->Step4 Step5 Place in Labeled Waste Container Step4->Step5 Step6 Decontaminate Spill Area Step5->Step6 End Dispose of Waste & Report Incident Step6->End

Caption: Workflow for responding to a solid chemical spill.

Section 6: Fire and Explosion Hazard Data

While not classified as flammable, this compound will burn if involved in a fire. The primary hazard stems from its decomposition products.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [9][10]A water spray can also be used to cool fire-exposed containers. [11]* Specific Hazards from Combustion: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. [11]* Special Protective Actions for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products. [9][11][12]

Section 7: Stability and Reactivity Profile

  • Chemical Stability: The product is considered chemically stable under recommended storage conditions (cool, dry, dark). * Conditions to Avoid: Avoid the formation of dust and exposure to excessive heat or moisture.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: As noted, hazardous decomposition products form upon combustion, including NOx, COx, and hydrogen chloride gas. [11]

Conclusion

This compound is an indispensable intermediate for the synthesis of vital therapeutics. Its utility, however, is paired with moderate acute toxicity and irritant properties that demand rigorous safety protocols. The core principles for its safe handling are rooted in exposure prevention through a combination of engineering controls, diligent administrative oversight, and the consistent, correct use of personal protective equipment. By understanding the causality behind these safety measures, researchers can confidently and safely leverage this compound's synthetic potential to advance the frontiers of drug discovery and development.

References

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The Strategic Intermediate: A Technical Guide to the Applications of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to these life-changing molecules is paved by a series of critical, yet often unheralded, chemical intermediates. 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS No. 143612-79-7) stands as a prime example of such a pivotal building block. This versatile indole derivative has become indispensable in the synthesis of complex therapeutic agents, particularly those targeting neurological disorders.[1] Its unique structural features—a reactive chlorobutyl side chain appended to a biologically significant indole scaffold—make it a highly valuable precursor for medicinal chemists.[1] This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its established and burgeoning applications in drug discovery and beyond.

Physicochemical Properties: A Foundation for Synthesis

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthetic chemistry. This compound typically presents as a white to almost white crystalline powder.[1] Its key physicochemical characteristics are summarized in the table below, providing a foundational dataset for researchers and process chemists.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃ClN₂[1][2]
Molecular Weight 232.71 g/mol [1][2][3]
CAS Number 143612-79-7[1]
Appearance White to almost white powder/crystal[1]
Melting Point 98 - 102 °C[1][4]
Boiling Point ~489.85 °C at 760 mmHg[5]
Density ~1.314 g/cm³[5]
Purity ≥97% - ≥99%[1]
Solubility Soluble in organic solvents like dichloromethane[6][7]
Storage Store at room temperature or 2-8°C in an inert atmosphere[1]

Synthesis and Manufacturing: Crafting the Keystone

The reliable and scalable synthesis of this compound is crucial for its widespread application. Several synthetic routes have been developed, with a common strategy involving the alkylation of 5-cyanoindole. One prevalent method involves the acylation of 5-cyanoindole with 4-chlorobutyryl chloride followed by reduction.[6] Another approach utilizes a Friedel-Crafts-type reaction with 1-bromo-4-chlorobutane in the presence of a Lewis acid.[6]

Exemplary Synthesis Protocol: Friedel-Crafts Alkylation

This protocol outlines a laboratory-scale synthesis adapted from documented procedures. The causality behind the choice of reagents and conditions lies in achieving regioselective alkylation at the C3 position of the indole ring, a common challenge in indole chemistry. The use of a Lewis acid like zinc chloride activates the electrophile for the reaction.

Step 1: Reaction Setup

  • Dissolve 5-cyanoindole (1.0 mol) in dichloromethane (1.5 L) in a suitable reactor.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Carefully add anhydrous zinc chloride (1.1 mol).

Step 2: Electrophile Addition

  • Further cool the reaction mixture to approximately -10 °C.

  • Add 1-bromo-4-chlorobutane (1.1 mol) dropwise, maintaining the low temperature to control the exothermic reaction.

Step 3: Reaction Progression

  • After the addition is complete, allow the temperature to rise to 0 °C.

  • Maintain the reaction at this temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

  • Upon completion, dilute the reaction mixture with dichloromethane (0.5 L).

  • Quench the reaction by carefully adding ice water (1 L).

  • Neutralize the mixture to a pH of 7 using a 1 N sodium hydroxide solution.

  • Perform an extraction and separate the organic layer.

  • Wash the organic phase with saturated brine (0.5 L) and separate the layers.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the residue from a suitable solvent such as isopropyl acetate (0.5 L) to yield the purified this compound.[6]

A patent also describes a process involving the reaction of 5-cyanoindole with 4-chlorobutyl chloride in the presence of aluminum chloride and nitromethane in dichloromethane, highlighting the ongoing innovation in optimizing the manufacturing process for higher yields and purity.[7]

Core Application: The Synthesis of Vilazodone

The most prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of Vilazodone.[6][8] Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[4][9] The chlorobutyl group of the intermediate is the reactive handle that enables the crucial coupling step to form the final drug molecule.

The synthetic pathway leverages the nucleophilic substitution of the chlorine atom on the butyl chain by a piperazine derivative. This reaction is a cornerstone of the Vilazodone synthesis, demonstrating the indispensability of this compound.

Vilazodone_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction 5_cyanoindole 5-Cyanoindole intermediate This compound 5_cyanoindole->intermediate Alkylation chlorobutane_derivative 1-Bromo-4-chlorobutane chlorobutane_derivative->intermediate vilazodone Vilazodone intermediate->vilazodone Nucleophilic Substitution piperazine Piperazine Derivative piperazine->vilazodone

Caption: Synthetic pathway to Vilazodone highlighting the role of the key intermediate.

Emerging and Potential Applications: Beyond Antidepressants

While its role in Vilazodone synthesis is well-established, the chemical versatility of this compound opens doors to a broader range of potential applications in medicinal chemistry and other fields.[1] The indole nucleus is a privileged scaffold in drug discovery, known for its interaction with various biological targets.[1]

  • Neuroprotective and Anti-Cancer Agents: Researchers have explored its use in synthesizing novel pharmaceuticals, including potential anti-cancer and neuroprotective drugs.[1] The ability to functionalize the chlorobutyl chain allows for the creation of diverse libraries of compounds for screening against various therapeutic targets.

  • Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors: Its utility extends to being a reactant in the preparation of other dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, a class of drugs with significant therapeutic potential.[4]

  • Allosteric IGF-1R Inhibitors: The compound has also been used in the preparation of allosteric inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), a target of interest in oncology.[4]

  • Agricultural Chemicals: There is potential for its use in formulating agrochemicals for pest control, leveraging the biological activity often associated with indole-based structures.[1]

  • Material Science: The electronic properties of the indole ring suggest that derivatives of this compound could be explored for creating novel materials with unique electronic characteristics for advanced electronic devices.[1]

The following diagram illustrates the logical relationship between the core intermediate and its diverse potential applications.

Potential_Applications core 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro material Material Science core->material antidepressants Antidepressants (Vilazodone) pharma->antidepressants neuroprotective Neuroprotective Agents pharma->neuroprotective anticancer Anti-Cancer Agents pharma->anticancer igf1r IGF-1R Inhibitors pharma->igf1r pest_control Pest Control agro->pest_control electronics Advanced Electronics material->electronics

Caption: Potential application pathways stemming from the core intermediate.

Conclusion: A Versatile Scaffold for Future Innovation

This compound has solidified its position as a critical intermediate in the pharmaceutical industry, most notably enabling the production of the antidepressant Vilazodone.[8] Its well-defined synthesis and reactive functionality provide a reliable platform for constructing complex molecules. As drug discovery continues to explore the vast chemical space around privileged scaffolds like the indole nucleus, the potential applications for this versatile building block are poised to expand. For researchers and drug development professionals, a deep understanding of the properties and reactivity of this compound is not just a matter of academic interest, but a key to unlocking the next generation of innovative therapeutics.

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Role of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in Drug Discovery

Executive Summary

This compound (CAS No. 143612-79-7) has emerged as a cornerstone intermediate in modern pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself, its unique structural features—a reactive chlorobutyl chain appended to a versatile indole scaffold bearing a cyano group—make it an indispensable building block. This guide elucidates the synthesis, chemical properties, and strategic applications of this compound, with a primary focus on its pivotal role in the manufacturing of key central nervous system (CNS) therapeutics, most notably the antidepressant Vilazodone. We will explore the causality behind its synthetic utility and provide detailed protocols, offering researchers and drug development professionals a comprehensive technical resource.

Introduction: A Profile of a Key Intermediate

In the landscape of pharmaceutical development, the efficiency, purity, and scalability of synthesizing complex molecular targets are paramount. The indole nucleus is a privileged scaffold, present in a vast array of biologically active compounds. This compound represents a highly functionalized and strategically designed indole derivative. Its significance lies not in its own biological activity, but in its capacity as a versatile precursor for constructing more complex APIs.[1][2] It is primarily recognized as a critical intermediate in the synthesis of Vilazodone, an FDA-approved medication for major depressive disorder (MDD), and Veratrazodone, another antidepressant compound.[3][4] The molecule's design, featuring a reactive electrophilic chlorobutyl group at the C3 position of the indole, allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the indole moiety to other complex fragments, a common strategy in building modern therapeutics.[1]

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis, ensuring proper handling, storage, and reaction condition optimization.

PropertyValueReference(s)
CAS Number 143612-79-7
Molecular Formula C₁₃H₁₃ClN₂[1][5]
Molecular Weight 232.71 g/mol [1][5][6]
Appearance White to off-white crystalline powder[1]
Melting Point 98 - 102 °C[1]
Boiling Point ~489.85 °C at 760 mmHg (Predicted)
Density ~1.314 g/cm³ (Predicted)
Topological Polar Surface Area 39.6 Ų[5][6]
XLogP3 2.5[5][6]

Note: Some physical properties are predicted values based on computational models.

Synthesis and Manufacturing Insights

The industrial production of this compound requires robust and scalable synthetic routes that ensure high purity and yield. Several methods have been reported, commonly involving the alkylation or acylation-reduction of the 5-cyanoindole core.

Common Synthetic Approach: Friedel-Crafts Acylation Followed by Reduction

A prevalent and scalable method involves a two-step process starting from 5-cyanoindole.

  • Friedel-Crafts Acylation: 5-cyanoindole is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, zinc chloride). The Lewis acid coordinates to the acyl chloride, increasing its electrophilicity and facilitating acylation at the electron-rich C3 position of the indole ring to yield 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.[7]

  • Carbonyl Reduction: The resulting ketone intermediate is then reduced to the corresponding alkyl chain. This is often achieved using reducing agents like sodium borohydride in the presence of an acid such as trifluoroacetic acid.[8] This reduction is a critical step to form the final chlorobutyl side chain.

The choice of a two-step acylation-reduction pathway over a direct Friedel-Crafts alkylation is often deliberate. Direct alkylation can be prone to over-alkylation and rearrangements, making the reaction harder to control and leading to lower yields of the desired product. The acylation-reduction sequence provides a more controlled and reliable route to the target molecule.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of the title compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A 1. Reactant Charging (5-Cyanoindole, Solvent, Lewis Acid) B 2. Electrophile Addition (e.g., 4-Chlorobutyryl Chloride) A->B C 3. Acylation Reaction B->C D 4. Reduction Step (e.g., NaBH4 / TFA) C->D E 5. Reaction Quenching (e.g., Water) D->E Proceed to Work-up F 6. Extraction (Organic Solvent) E->F G 7. Crystallization/Purification F->G H 8. Isolation & Drying G->H I 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile H->I Final Product G A 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile C Vilazodone A->C Nucleophilic Substitution (Base, Solvent, Heat) B Piperazine-containing Nucleophile B->C

Caption: Role of the intermediate in the convergent synthesis of Vilazodone.

This reaction highlights the strategic importance of the intermediate. The chlorobutyl chain provides the perfect length and reactivity to bridge the indole core with the piperazine moiety, a common structural motif in CNS-active drugs.

Broader Applications and Future Potential

Beyond Vilazodone, this intermediate is a reactant in the preparation of other advanced molecules. [4]Research has indicated its utility in developing:

  • Dual 5-HT₁ₐ receptor agonists and serotonin reuptake inhibitors: This is the class of drugs to which Vilazodone belongs, and the intermediate is key to exploring other molecules with this dual-action profile. * Allosteric IGF-1R Inhibitors: Its use as a reactant in preparing inhibitors for the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in oncology, has been noted. * Neuroprotective and Anti-cancer Agents: The indole scaffold is a well-known pharmacophore. The reactivity of the chlorobutyl chain allows for its use as a building block in creating libraries of novel indole derivatives for screening against various biological targets, including those relevant to cancer and neurological disorders. [1]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative laboratory-scale synthesis adapted from literature procedures. [9][10]Researchers should conduct their own risk assessment before proceeding.

Objective: To synthesize this compound from 5-cyanoindole.

Materials & Reagents:

  • 5-cyanoindole

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃)

  • 4-chlorobutyryl chloride

  • Sodium Borohydride (NaBH₄)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Isopropyl acetate or Toluene for recrystallization

Step-by-Step Procedure:

Part A: Acylation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 5-cyanoindole (1.0 eq) and anhydrous DCM. Stir until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Carefully add the Lewis acid (e.g., ZnCl₂, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Add 4-chlorobutyryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring progress by TLC.

  • Upon completion, slowly quench the reaction by pouring it into a beaker of ice water with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.

Part B: Reduction 10. Dissolve the crude ketone from Part A in a suitable solvent (e.g., DCM or THF). 11. Add trifluoroacetic acid (TFA) to the solution. 12. Cool the mixture to 0 °C. 13. Add sodium borohydride (NaBH₄) portion-wise, controlling the gas evolution. 14. Stir the reaction at room temperature until completion (monitored by TLC). 15. Carefully quench the reaction with water. 16. Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. [8] Part C: Purification 17. Purify the crude product by recrystallization from a suitable solvent system, such as toluene or isopropyl acetate, to afford this compound as a crystalline solid. [8][9]18. Dry the final product under vacuum. The expected yield is typically in the range of 65-88%, with purity >99% by HPLC. [9]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is an enabling tool in drug discovery. [3]Its primary role as a key intermediate for Vilazodone has solidified its importance in the pharmaceutical industry. [2]The inherent reactivity of its chlorobutyl side chain, combined with the proven biological relevance of the indole scaffold, ensures its continued application. [1]Future work will likely see this versatile building block employed in the synthesis of new chemical entities targeting a broader range of diseases. Its utility in creating compound libraries for high-throughput screening and its potential as a starting point for developing novel PET ligands or chemical probes underscore its lasting value to the scientific community. As drug development pipelines seek more efficient and modular synthetic strategies, the demand for well-designed, highly functionalized intermediates like this compound will undoubtedly grow.

References

  • 1H-Indole-5-carbonitrile,3-(4-chlorobutyl) - PharmaCompass.com. PharmaCompass.com. [Link]
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  • Current optimal synthesis of this compound (3). - ResearchGate.
  • CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents.
  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents.
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Methodological & Application

Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS No: 143612-79-7), a critical intermediate in the development of modern pharmaceuticals. Notably, it serves as a cornerstone in the manufacturing of Vilazodone, an FDA-approved medication for the treatment of major depressive disorder (MDD).[1] This guide is intended for researchers, chemists, and professionals in drug development. It outlines two robust synthetic strategies, with a primary focus on a high-yield, one-pot direct alkylation method. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All procedural details are supported by authoritative references to ensure scientific integrity.

Introduction and Significance

This compound is a stable, white crystalline powder with the molecular formula C₁₃H₁₃ClN₂.[2][3] Its molecular structure, featuring a reactive chlorobutyl chain at the C3 position of the indole ring and a cyano group at the C5 position, makes it an exceptionally versatile precursor for constructing complex molecular architectures. The primary application of this intermediate is in the multi-step synthesis of Vilazodone, where the chlorobutyl group undergoes a nucleophilic substitution reaction with a piperazine moiety to form the final active pharmaceutical ingredient (API).[4] The efficiency and purity achieved in the synthesis of this key intermediate are paramount to the overall yield and quality of the final drug product.

Physical and Chemical Properties:

  • Molecular Weight: 232.71 g/mol [2]

  • Appearance: White to yellow powder or crystals[5]

  • Boiling Point: 489.85°C at 760 mmHg

  • Density: 1.314 g/cm³

  • Storage: Recommended to be stored in a cool, dry, well-closed container under an inert atmosphere (2-8°C).[5]

Overview of Synthetic Strategies

The synthesis of this compound is centered on the electrophilic substitution at the C3 position of the 5-cyanoindole nucleus. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most favorable site for alkylation.[6] Two primary, field-proven strategies are prevalent in the literature:

Strategy A: Direct Friedel-Crafts Alkylation This approach involves the direct, one-pot reaction of 5-cyanoindole with a suitable alkylating agent, such as 1-bromo-4-chlorobutane, in the presence of a Lewis acid catalyst.[7] This method is often favored for its operational simplicity and high atom economy. The Lewis acid activates the alkylating agent, facilitating the electrophilic attack by the indole ring.

Strategy B: Two-Step Acylation-Reduction This alternative pathway proceeds in two distinct steps. First, 5-cyanoindole undergoes a Friedel-Crafts acylation with 4-chlorobutyryl chloride to form the ketone intermediate, 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.[4][8] Subsequently, this ketone is selectively reduced to the desired methylene group.[9] This method can offer superior control, particularly on a large scale, as the deactivating effect of the acyl group prevents potential side reactions like over-alkylation.[8][9]

Synthetic_Strategies Start 5-Cyanoindole Alkyl_Agent 1-Bromo-4-chlorobutane + Lewis Acid (ZnCl₂) Start->Alkyl_Agent Strategy A (Direct Alkylation) Acyl_Agent 4-Chlorobutyryl Chloride + Lewis Acid (AlCl₃) Start->Acyl_Agent Strategy B (Step 1) (Acylation) Final_Product 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile Alkyl_Agent->Final_Product Ketone 3-(4-chlorobutyryl)-1H-indole- 5-carbonitrile Acyl_Agent->Ketone Reduction Reduction (e.g., NaBH₄/FeCl₃) Ketone->Reduction Strategy B (Step 2) (Reduction) Reduction->Final_Product Experimental_Workflow A 1. Dissolve 5-Cyanoindole in DCM in Reactor B 2. Cool to 0-5°C A->B C 3. Add Anhydrous ZnCl₂ B->C D 4. Cool to -10°C C->D E 5. Add 1-Bromo-4-chlorobutane (dropwise) D->E F 6. Warm to 0°C React for 2 hours E->F G 7. Quench with Ice Water & dilute with DCM F->G H 8. Neutralize with 1N NaOH to pH 7 G->H I 9. Extract & Separate Phases H->I J 10. Wash Organic Phase with Brine I->J K 11. Dry & Concentrate Organic Phase J->K L 12. Recrystallize Residue from Isopropyl Acetate K->L M 13. Filter, Dry & Analyze Product L->M

Caption: Step-by-step workflow for direct alkylation.

Step-by-Step Protocol
  • Reaction Setup: Charge a suitable reactor with 5-cyanoindole (142.2 g, 1.0 mol) and dichloromethane (1.5 L). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Cool the solution to an internal temperature of 0-5°C using an ice bath. Carefully add anhydrous zinc chloride (150 g, 1.1 mol) in portions, ensuring the temperature does not exceed 5°C.

  • Substrate Addition: After the catalyst addition is complete, lower the temperature to approximately -10°C. Add 1-bromo-4-chlorobutane (188.6 g, 1.1 mol) dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below -5°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to 0°C and maintain this temperature for 2 hours, monitoring the reaction progress by TLC or HPLC. [7]5. Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane (0.5 L). Carefully quench the reaction by slowly pouring the mixture into ice water (1.0 L) with vigorous stirring. [7]6. Work-up: Transfer the mixture to a separatory funnel. Neutralize the aqueous layer by adding 1N sodium hydroxide solution until the pH reaches 7. Separate the organic layer.

  • Washing: Wash the organic phase with saturated brine (0.5 L), separate the layers, and collect the organic phase. [7]8. Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude residue.

  • Purification: Add isopropyl acetate (0.5 L) to the residue and heat until dissolved. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the resulting solid, wash with cold isopropyl acetate, and dry under vacuum to yield the final product. [7]

Expected Outcome

This procedure is reported to produce this compound with a high yield (approx. 88%) and excellent purity (≥99.5% by HPLC). [7]

Characterization and Quality Control

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >99% is typically required for pharmaceutical intermediates. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure, showing the characteristic peaks for the indole ring protons and the attached chlorobutyl chain. [10]* Mass Spectrometry (MS): To confirm the molecular weight (232.71 g/mol ) and fragmentation pattern of the compound. [10]

Safety and Handling Precautions

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Zinc Chloride (Anhydrous): Corrosive and hygroscopic. Causes severe skin burns and eye damage. Handle in a dry environment.

  • 1-Bromo-4-chlorobutane: A lachrymator and irritant. Handle with care.

  • Hazard Statements (for final product): The compound is classified as harmful if swallowed (H302). [5]Standard safe handling procedures for chemical powders should be followed.

Conclusion

The direct Friedel-Crafts alkylation of 5-cyanoindole provides an efficient, scalable, and high-yield pathway to the key pharmaceutical intermediate this compound. Careful control of reaction parameters, particularly temperature, is crucial for achieving high purity and minimizing side-product formation. The alternative acylation-reduction strategy offers another robust option, especially for large-scale industrial production. The protocols and insights provided in this guide are designed to empower researchers to reliably synthesize this valuable compound for applications in drug discovery and development.

References

  • An investigation of the synthesis of vilazodone.Journal of Chemical Research. [Link]
  • Exploring this compound: A Key Pharmaceutical Intermediate.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • Current optimal synthesis of this compound (3).
  • US Patent 9533949B2 - Processes for the preparation of 3-alkyl indoles.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.ACS Publications - Organic Process Research & Development. [Link]
  • CN111087339A - Production process of 3-(4-chlorobutyl) indole-5-carbonitrile.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.Semantic Scholar. [Link]
  • 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile.PubChem. [Link]
  • CN102875440B - Preparation method of 3-(4-chlorobutyl)-5-cyanoindole.
  • 3-(4-Chlorobutyl)-5-cyanoindole.PubChem. [Link]
  • Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
  • Catalytic C3 aza-alkylation of indoles.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Process for the preparation of 1H-indole-5-carbonitrile.Technical Disclosure Commons. [Link]
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  • A Cycloisomerization/Friedel-Crafts Alkylation Strategy for the Synthesis of Pyrano[3,4-b]indoles.
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  • Alkylation of indole sodium salt with 1-iodobutane.

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3-(4-chlorobutyl)-1H-indole-5-carbonitrile synthesis from 5-cyanoindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Detailed Protocol and Mechanistic Insights into the Lewis Acid-Catalyzed C3-Alkylation of 5-Cyanoindole

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in the development of pharmaceutical agents such as the antidepressant Vilazodone.[1][2] The protocol details a robust and high-yield procedure starting from commercially available 5-cyanoindole and 1-bromo-4-chlorobutane.[1] The underlying principles of the Friedel-Crafts alkylation reaction, the role of the Lewis acid catalyst, and critical process parameters are discussed to ensure scientific integrity and reproducibility. Emphasis is placed on safety protocols, reagent handling, and product purification to achieve high purity suitable for downstream applications.

Introduction and Scientific Background

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The functionalization of the indole ring is a cornerstone of drug discovery, and selective C3-alkylation remains a challenging yet crucial transformation.[3] this compound (CAS 143612-79-7) is a high-value intermediate, primarily recognized for its role in the synthesis of Vilazodone, a dual-action antidepressant.[1][2][5]

The synthesis described herein employs a Friedel-Crafts alkylation, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring.[6][7] The electron-rich nature of the indole ring makes it highly nucleophilic, particularly at the C3 position, facilitating electrophilic aromatic substitution.[3][8] This application note details a specific and optimized protocol using anhydrous zinc chloride as a Lewis acid catalyst to promote the alkylation of 5-cyanoindole with 1-bromo-4-chlorobutane.[1]

Reaction Principle and Mechanism

The core transformation is the electrophilic substitution at the C3 position of the 5-cyanoindole ring. The reaction proceeds via a Lewis acid-catalyzed Friedel-Crafts alkylation mechanism.[6][9]

Causality of Experimental Choices:

  • Lewis Acid Catalyst (ZnCl₂): Anhydrous zinc chloride is chosen to activate the alkylating agent, 1-bromo-4-chlorobutane. It coordinates with the bromine atom, polarizing the C-Br bond and generating a potent electrophilic carbocation or a highly reactive carbocation-like complex. This step is critical to overcome the activation energy required for the alkyl halide to react with the indole nucleus.

  • Solvent (Dichloromethane): Dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions. Its low boiling point also facilitates easy removal during the work-up phase.

  • Low Temperature Control: The reaction is conducted at low temperatures (-10°C to 0°C) to control the reaction rate, minimize potential side reactions such as polyalkylation, and manage the exothermic nature of the Lewis acid complex formation.[1]

The proposed mechanism is illustrated below:

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization A 1-Bromo-4-chlorobutane (Alkylating Agent) C Activated Electrophilic Complex [Cl-(CH₂)₄---Br---ZnCl₂]⁺ A->C Coordination D 5-Cyanoindole (Nucleophile @ C3) B ZnCl₂ (Lewis Acid) B->C E Sigma Complex (Carbocation Intermediate) D->E Attack on Electrophile F Deprotonation E->F G 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile (Product) F->G H Regenerated Catalyst + HBr F->H

Caption: Proposed mechanism for the ZnCl₂-catalyzed C3-alkylation of 5-cyanoindole.

Experimental Application and Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Cyanoindole15861-24-2C₉H₆N₂142.16
1-Bromo-4-chlorobutane6940-78-9C₄H₈BrCl171.46
Anhydrous Zinc Chloride7646-85-7ZnCl₂136.30
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Isopropyl Acetate108-21-4C₅H₁₀O₂102.13
Sodium Hydroxide (1N)1310-73-2NaOH40.00
Saturated BrineN/ANaCl(aq)N/A
IceN/AH₂O18.02

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer and dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Cooling bath (ice-salt or cryocooler)

  • Standard laboratory glassware for work-up and recrystallization

  • Rotary evaporator

  • Buchner funnel and vacuum flask

Detailed Synthesis Protocol

The following protocol is adapted from a high-yield reported procedure.[1]

  • Reaction Setup: In a 3L three-neck round-bottom flask, dissolve 5-cyanoindole (142.2 g, 1.0 mol) in dichloromethane (1.5 L).

  • Catalyst Addition: Begin stirring the solution and cool the internal temperature to 0-5°C using an ice bath. Under inert atmosphere, add anhydrous zinc chloride (150 g, 1.1 mol) portion-wise, ensuring the temperature remains below 5°C.

  • Cooling: After the addition is complete, lower the temperature of the reaction mixture to approximately -10°C.

  • Substrate Addition: Add 1-bromo-4-chlorobutane (188.6 g, 1.1 mol) dropwise via a dropping funnel over a period of 30-60 minutes, maintaining the internal temperature at -10°C.

  • Reaction: Once the addition is complete, raise the temperature to 0°C and let the reaction proceed for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane (0.5 L) and carefully quench by pouring it into ice water (1 L).

  • Neutralization and Extraction: Transfer the mixture to a separatory funnel. Add 1 N sodium hydroxide solution to neutralize the mixture to a pH of 7. Separate the organic layer.

  • Washing: Wash the organic phase with saturated brine (0.5 L) and separate the layers again.

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator.

    • Recrystallize the resulting residue from isopropyl acetate (0.5 L) to yield the pure product.[1] An alternative recrystallization solvent is methanol.[10]

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Summary of Reaction Data
ParameterValue
Molar Ratio (5-Cyanoindole : ZnCl₂ : Alkyl Halide)1 : 1.1 : 1.1
Reaction Temperature-10°C to 0°C
Reaction Time2 hours
Expected Yield~88%
HPLC Purity>99.5%
Appearance of ProductWhite to yellow powder or crystals

(Data based on reference[1])

Experimental Workflow Diagram

G start Start: Setup Reactor dissolve Dissolve 5-Cyanoindole in DCM start->dissolve cool1 Cool to 0-5°C dissolve->cool1 add_cat Add Anhydrous ZnCl₂ cool1->add_cat cool2 Cool to -10°C add_cat->cool2 add_sub Dropwise Addition of 1-Bromo-4-chlorobutane cool2->add_sub react React at 0°C for 2h (Monitor by TLC) add_sub->react quench Quench with Ice Water react->quench neutralize Neutralize (pH 7) & Extract quench->neutralize wash Wash with Brine neutralize->wash concentrate Concentrate Organic Phase wash->concentrate recrystallize Recrystallize from Isopropyl Acetate concentrate->recrystallize finish Filter & Dry Product (Yield ~88%) recrystallize->finish

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety and Handling

Proper safety measures are critical for this procedure. All operations should be performed inside a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[11][12]

  • 5-Cyanoindole: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation.[11] Avoid generating dust.

  • 1-Bromo-4-chlorobutane: This is a flammable liquid and vapor.[13][14] It is also harmful if ingested, inhaled, or absorbed through the skin, and causes skin and eye irritation.[12] Keep away from ignition sources.

  • Anhydrous Zinc Chloride: Highly hygroscopic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a dry environment.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Ensure the fume hood has adequate ventilation to prevent inhalation of vapors.[11]

  • Quenching Procedure: The quenching of the reaction with water is exothermic. Perform this step slowly and with adequate cooling to prevent splashing.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local and institutional environmental regulations.

References

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PubMed Central (PMC). [Link]
  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PubMed Central (PMC). [Link]
  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • Processes for the preparation of 3-alkyl indoles.
  • Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
  • Current optimal synthesis of this compound (3).
  • Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method.
  • Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application Notes and Protocols: Fischer Indole Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate for various research applications, including the development of pharmaceutical agents like Vilazodone.[1] The protocol is centered on the robust and versatile Fischer indole synthesis, a classic name reaction in organic chemistry discovered by Emil Fischer in 1883.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for synthesis, and offer expert insights into reaction optimization and troubleshooting, particularly addressing the challenges posed by an electron-withdrawing substituent on the phenylhydrazine precursor.

Introduction: The Enduring Relevance of the Indole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[4][5] Its unique biological activity is seen in compounds ranging from the essential amino acid tryptophan to the neurotransmitter serotonin and complex alkaloids like strychnine.[4][5] Consequently, efficient and reliable methods for constructing substituted indoles are of paramount importance to the drug development community.

The Fischer indole synthesis remains one of the most powerful methods for creating the indole ring system.[6][7] The reaction facilitates the conversion of arylhydrazines and enolizable aldehydes or ketones into indoles under acidic conditions.[8][9] This application note details the strategic application of this synthesis to produce this compound, a molecule of significant interest for further chemical elaboration.

Mechanistic Pathway and Strategic Considerations

The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed reactions.[10] A thorough understanding of the mechanism is crucial for troubleshooting and optimizing the synthesis, especially when dealing with non-standard substrates.

The reaction proceeds through several key stages:

  • Hydrazone Formation: The process begins with the condensation of an arylhydrazine with a ketone or aldehyde to form a phenylhydrazone. This step is often reversible.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer (the 'ene-hydrazine').

  • [3][3]-Sigmatropic Rearrangement: This is the critical, irreversible, and bond-forming step. The protonated ene-hydrazine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.[8]

  • Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic catalysis generates the stable, aromatic indole ring.[2]

Diagram of the Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism Figure 1: Reaction Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Reactants 4-Cyanophenylhydrazine + 6-Chloro-2-hexanone Step1 Step 1: Hydrazone Formation (Acid-Catalyzed Condensation) Reactants->Step1 H+ Step2 Step 2: Tautomerization (to Ene-hydrazine) Step1->Step2 Tautomerizes Step3 Step 3: [3,3]-Sigmatropic Rearrangement Step2->Step3 H+, Heat Step4 Step 4: Aromatization & Cyclization Step3->Step4 Rearomatization, Intramolecular Attack Step5 Step 5: Ammonia Elimination (-NH3) Step4->Step5 H+ Product This compound Step5->Product Final Product

Caption: A step-by-step illustration of the Fischer indole synthesis mechanism.

Causality Behind Experimental Choices:
  • Reactants: To synthesize this compound, the logical precursors are 4-cyanophenylhydrazine (providing the benzene ring with the nitrile group) and 6-chloro-2-hexanone (providing the pyrrole ring and the 3-substituent).

  • Catalyst Selection: The presence of the electron-withdrawing nitrile (-CN) group on the phenylhydrazine ring deactivates it, making the key[3][3]-sigmatropic rearrangement more challenging.[11] Therefore, a strong acid catalyst is required to drive the reaction to completion. While Brønsted acids like H₂SO₄ or HCl can be used, Lewis acids like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) are often more effective for deactivated substrates.[4][12] PPA can act as both a catalyst and a solvent at elevated temperatures.

  • Solvent and Temperature: The choice of solvent depends on the catalyst. For PPA, no other solvent is needed. For catalysts like ZnCl₂, a high-boiling point, non-reactive solvent such as toluene or xylene is suitable to achieve the necessary reaction temperatures (often >100 °C).

Experimental Protocol

This protocol outlines a reliable method for the synthesis of the target compound, assuming the starting materials are commercially available or synthesized separately.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Hazards
4-Cyanophenylhydrazine hydrochloride2863-98-1169.61Harmful if swallowed/inhaled/skin contact
6-Chloro-2-hexanone10226-30-9134.60Irritant
Polyphosphoric Acid (PPA)8017-16-1N/ACorrosive, causes severe burns
Ethyl Acetate141-78-688.11Flammable, eye/respiratory irritant
Saturated Sodium Bicarbonate SolutionN/AN/ANon-hazardous
Anhydrous Sodium Sulfate7757-82-6142.04Non-hazardous
Deionized Water7732-18-518.02Non-hazardous
Silica Gel (for chromatography)7631-86-960.08Respiratory irritant (dust)

Note: Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Synthesis and Purification Workflow start Start: Assemble Glassware (N2 atmosphere) reagents 1. Charge Reactor: 4-Cyanophenylhydrazine HCl 6-Chloro-2-hexanone Polyphosphoric Acid (PPA) start->reagents reaction 2. Reaction: Heat mixture to 80-100 °C Stir for 2-4 hours Monitor by TLC reagents->reaction quench 3. Workup (Quench): Cool to room temp. Carefully add ice water reaction->quench neutralize 4. Workup (Neutralize): Add NaHCO3 solution until pH ~7-8 quench->neutralize extract 5. Extraction: Extract with Ethyl Acetate (3x volume) neutralize->extract dry 6. Drying: Dry organic layer with Na2SO4 extract->dry concentrate 7. Concentration: Remove solvent under reduced pressure dry->concentrate purify 8. Purification: Silica Gel Column Chromatography concentrate->purify characterize 9. Characterization: Obtain pure product Analyze by NMR, MS, HPLC purify->characterize

Caption: A schematic of the key steps from reaction setup to final product characterization.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-cyanophenylhydrazine hydrochloride (1.0 eq).

  • Reagent Addition: To the flask, add 6-chloro-2-hexanone (1.1 eq). With vigorous stirring, carefully and portion-wise add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine). Note: The addition of PPA is exothermic and will cause the mixture to become a thick, stirrable slurry.

  • Cyclization Reaction: Heat the reaction mixture to 80-100 °C using an oil bath. Maintain this temperature with consistent stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Work-up - Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with stirring. Caution: This quenching process is highly exothermic.

  • Work-up - Neutralization: The resulting aqueous suspension will be strongly acidic. Slowly neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Characterization and Expected Results

The final product should be isolated as a white to pale yellow powder or crystalline solid.

Physicochemical Data
PropertyExpected Value
Molecular FormulaC₁₃H₁₃ClN₂
Molecular Weight232.71 g/mol [13][14]
AppearanceWhite to yellow powder or crystals
Storage ConditionsInert atmosphere, 2-8 °C
Analytical Characterization:
  • ¹H NMR: Expect characteristic signals for the aromatic protons on the indole ring, the NH proton (which may be broad), and the aliphatic protons of the chlorobutyl chain.

  • ¹³C NMR: Expect distinct signals for the cyano carbon, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the product's mass, along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • HPLC: Purity should be assessed by HPLC, with the final product ideally showing >97% purity.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Yield Insufficiently acidic conditions due to the deactivating -CN group. Reaction temperature too low.Use a stronger acid catalyst like PPA or add a co-catalyst like ZnCl₂ to acetic acid. Ensure the reaction temperature reaches at least 80-100 °C.
Incomplete Reaction Reaction time is too short.Extend the reaction time and monitor carefully by TLC until the starting material is fully consumed.
Charring/Decomposition Reaction temperature is too high.Carefully control the temperature with an oil bath. Do not exceed 120 °C, as this can lead to polymerization and decomposition.
Difficult Work-up PPA quench is difficult to handle.Ensure the PPA mixture is poured onto a large excess of vigorously stirred ice to manage the exotherm and prevent the product from oiling out.

Expert Tip: For particularly stubborn reactions involving electron-withdrawing groups, a two-step procedure can sometimes offer better control. First, form and isolate the hydrazone by stirring the reactants in a solvent like ethanol at room temperature. Then, subject the purified hydrazone to the strong acid cyclization conditions. This can improve the overall yield by preventing degradation of the starting materials under harsh conditions.

Conclusion

The Fischer indole synthesis provides a direct and effective pathway for the preparation of this compound. By understanding the reaction mechanism and carefully selecting the appropriate strong acid catalyst and reaction conditions, researchers can overcome the challenges posed by the electron-deficient arylhydrazine. This protocol offers a validated and robust method for accessing this valuable chemical intermediate, enabling further research and development in medicinal chemistry and materials science.

References

  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
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Alkylation of 5-Cyanoindole with 1-Bromo-4-Chlorobutane: A Detailed Protocol and Mechanistic Insights for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

This document provides a comprehensive guide for the N-alkylation of 5-cyanoindole with 1-bromo-4-chlorobutane, a critical reaction in the synthesis of various pharmaceutical intermediates. N-alkylated indoles are a prominent structural motif in a vast array of bioactive compounds and approved drugs.[1] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers extensive troubleshooting advice to ensure successful and efficient synthesis. By explaining the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to perform this reaction with high yield and purity.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Functionalization of the indole nitrogen (N-1 position) is a common strategy to modulate the pharmacological properties of these molecules. The target compound of this protocol, 1-(4-chlorobutyl)-1H-indole-5-carbonitrile, is a key precursor for the synthesis of vilazodone, an antidepressant medication.[2]

The alkylation of indoles, however, is not without its challenges. The indole nucleus possesses two potential nucleophilic sites: the N-1 nitrogen and the C-3 carbon.[1] Consequently, regioselectivity is a critical parameter to control, as C-3 alkylation often competes with the desired N-alkylation.[3][4] Furthermore, when using a dihalogenated alkylating agent like 1-bromo-4-chlorobutane, there is an inherent difference in the reactivity of the two halogen atoms, which can be exploited for selective mono-alkylation. This protocol is designed to favor the selective N-alkylation by carefully choosing the base, solvent, and reaction conditions.

Reaction Mechanism and Theoretical Considerations

The N-alkylation of 5-cyanoindole proceeds via a two-step SN2 (bimolecular nucleophilic substitution) mechanism.

Step 1: Deprotonation of the Indole Nitrogen

The reaction is initiated by the deprotonation of the N-H group of the 5-cyanoindole ring. Indoles are weakly acidic, with a pKa of approximately 16-17, similar to alcohols.[5] A strong base, such as sodium hydride (NaH), is typically employed to irreversibly remove the proton from the indole nitrogen, forming a highly nucleophilic indolide anion.[3][5][6] The presence of the electron-withdrawing cyano group at the 5-position increases the acidity of the N-H bond, facilitating this deprotonation step.[5]

Step 2: Nucleophilic Attack

The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in 1-bromo-4-chlorobutane. This is a classic SN2 reaction.[5] The choice of 1-bromo-4-chlorobutane is strategic; the carbon-bromine bond is weaker and bromine is a better leaving group than chlorine, ensuring that the nucleophilic attack occurs preferentially at the bromine-bearing carbon. This selective reactivity is crucial for synthesizing the desired mono-alkylated product, leaving the chloro group intact for subsequent synthetic transformations.

Controlling Regioselectivity (N- vs. C-Alkylation)

Several factors influence the regioselectivity of indole alkylation:

  • Base and Solvent System: The use of a strong base like NaH in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) strongly favors the formation of the indolide anion, which preferentially undergoes N-alkylation.[4][6]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[4][6]

  • Counter-ion: The nature of the cation from the base can also play a role, although with NaH, the sodium indolide salt is the primary species.

This protocol leverages a NaH/DMF system to maximize the yield of the N-alkylated product.

Experimental Protocol

Materials and Reagents
ReagentCAS No.M.W.PurityNotes
5-Cyanoindole15861-24-2142.15≥98%
1-Bromo-4-chlorobutane6940-78-9171.46≥97%Corrosive, handle with care
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oilFlammable solid, reacts violently with water
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction
Saturated aq. NH₄ClN/AN/AN/AFor quenching
Brine (Saturated aq. NaCl)N/AN/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularFor drying
Silica Gel7631-86-960.08230-400 meshFor column chromatography
Equipment
  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Safety Precautions
  • 1-Bromo-4-chlorobutane: This compound is harmful if swallowed and can cause skin and eye irritation.[7][8] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[6] It must be handled under an inert atmosphere (nitrogen or argon). Never add water directly to NaH. All glassware must be scrupulously dried before use.

  • DMF: Anhydrous DMF is a combustible liquid. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Preparation: A 250 mL two-neck round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: The flask is charged with 5-cyanoindole (5.0 g, 35.2 mmol, 1.0 eq.). Anhydrous DMF (70 mL) is added via syringe, and the mixture is stirred until the solid dissolves.

  • Deprotonation: The resulting solution is cooled to 0 °C using an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 1.55 g, 38.7 mmol, 1.1 eq.) is added portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[10] The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 60 minutes until gas evolution ceases, indicating complete formation of the sodium indolide salt.[10]

  • Alkylation: The reaction mixture is cooled back down to 0 °C. 1-Bromo-4-chlorobutane (4.9 mL, 42.2 mmol, 1.2 eq.) is added dropwise via syringe over 10 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 50 °C. The progress of the reaction is monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[10]

  • Extraction: The quenched mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with water (2 x 50 mL) and then with brine (1 x 50 mL).[10]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane) to afford 1-(4-chlorobutyl)-1H-indole-5-carbonitrile as a pure solid.

Data Presentation and Analysis

Typical Reaction Parameters and Yield
ParameterValue
Scale35.2 mmol (5.0 g of 5-cyanoindole)
BaseNaH (1.1 eq.)
Alkylating Agent1-Bromo-4-chlorobutane (1.2 eq.)
SolventAnhydrous DMF
Temperature50 °C
Reaction Time4-6 hours
Expected Yield 75-85%
Expected Product Characterization Data
AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05 (s, 1H), 7.50 (d, 1H), 7.40 (d, 1H), 7.25 (d, 1H), 6.65 (d, 1H), 4.25 (t, 2H), 3.55 (t, 2H), 2.10 (m, 2H), 1.95 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 137.8, 128.0, 127.5, 126.8, 125.2, 121.0, 111.5, 104.0, 101.5, 46.5, 44.5, 30.0, 26.5.
Mass Spec (ESI+) m/z: 233.08 [M+H]⁺

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation (inactive NaH, wet solvent/glassware). 2. Reaction temperature too low.1. Use fresh NaH from a sealed container. Ensure all glassware is flame-dried and solvent is anhydrous. 2. Increase reaction temperature gradually (e.g., to 60-70 °C) and monitor by TLC.[3]
Formation of Side Products (e.g., C-3 Alkylation) 1. Incomplete deprotonation allowing reaction with neutral indole. 2. Solvent effects.1. Ensure sufficient stirring time after NaH addition to allow for complete salt formation. Consider using a slight excess of NaH (e.g., 1.2 eq.). 2. Ensure DMF is the primary solvent, as it is known to favor N-alkylation.[4]
Dialkylation or Polymerization 1. Using a large excess of the alkylating agent.1. Use the indole as the limiting reagent. Adhere to the stoichiometry in the protocol (1.1-1.2 eq. of alkylating agent).[3]
Difficult Purification 1. Residual mineral oil from NaH dispersion. 2. Close-running impurities.1. Before adding NaH, wash the dispersion with anhydrous hexane under an inert atmosphere to remove the oil.[11] 2. Optimize the solvent system for column chromatography; a shallow gradient may be required for better separation.

Visualizations

Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Flame-dry glassware under N2/Ar atmosphere reagents 2. Add 5-Cyanoindole and anhydrous DMF prep->reagents deprotonation 3. Cool to 0°C Add NaH portion-wise Stir to form indolide anion reagents->deprotonation alkylation 4. Cool to 0°C Add 1-bromo-4-chlorobutane Heat to 50°C & Monitor deprotonation->alkylation quench 5. Cool to 0°C Quench with aq. NH4Cl alkylation->quench extract 6. Extract with Ethyl Acetate Wash with H2O & Brine quench->extract purify 7. Dry, Concentrate & Purify via Chromatography extract->purify product Pure 1-(4-chlorobutyl)-1H- indole-5-carbonitrile purify->product

Caption: Experimental workflow for the N-alkylation of 5-cyanoindole.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Indole 5-Cyanoindole Anion Indolide Anion Indole->Anion + NaH Base NaH H2 H₂ Gas Anion->H2 evolves Anion_2 Indolide Anion AlkylHalide 1-Bromo-4-chlorobutane Product N-Alkylated Product Bromide NaBr Product->Bromide byproduct Anion_2->Product + Alkyl Halide

Caption: SN2 mechanism for the N-alkylation reaction.

Conclusion

This application note provides a reliable and detailed protocol for the selective N-alkylation of 5-cyanoindole with 1-bromo-4-chlorobutane. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters as outlined, researchers can consistently achieve high yields of the desired product. The troubleshooting guide further serves as a practical tool to overcome common experimental challenges, making this synthesis accessible and reproducible for professionals in the field of drug development and organic synthesis.

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Application Notes & Protocols for the Strategic Use of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in the Synthesis of Vilazodone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of the pivotal intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, in the manufacturing of Vilazodone, a dual-acting antidepressant. Vilazodone's unique pharmacological profile as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist necessitates a robust and well-controlled synthetic pathway.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the laboratory-scale synthesis of Vilazodone, with a focus on the strategic importance of the this compound intermediate.

Introduction: The Central Role of this compound

The synthesis of Vilazodone is a convergent process that hinges on the successful coupling of two key fragments: the indole-containing moiety and the benzofuran-piperazine side chain.[1] The intermediate, this compound, constitutes the backbone of the indole portion of Vilazodone and is critical for the subsequent alkylation of the piperazine ring. The efficiency of its preparation and its purity directly impact the yield and quality of the final active pharmaceutical ingredient (API).

The overall synthetic strategy is depicted in the workflow below:

G cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Synthesis of Second Key Intermediate cluster_2 Part C: Final Condensation and Product Formation 5-Cyanoindole 5-Cyanoindole Alkylation Alkylation 5-Cyanoindole->Alkylation 1-bromo-4-chlorobutane, Base Intermediate This compound Alkylation->Intermediate Condensation Condensation Intermediate->Condensation Benzofuran_Derivative 5-bromobenzofuran-2-carboxamide Piperazine_Addition Piperazine_Addition Benzofuran_Derivative->Piperazine_Addition Piperazine Piperazine_Intermediate 5-(1-piperazinyl)-benzofuran-2-carboxamide Piperazine_Addition->Piperazine_Intermediate Piperazine_Intermediate->Condensation Vilazodone Vilazodone Condensation->Vilazodone G Intermediate This compound Reaction Condensation (Nucleophilic Substitution) Intermediate->Reaction Piperazine_Intermediate 5-(1-piperazinyl)-benzofuran-2-carboxamide Piperazine_Intermediate->Reaction Vilazodone Vilazodone Reaction->Vilazodone Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF) Heat

Sources

Application Note: A Comprehensive Protocol for the N-Alkylation of Piperazine Derivatives with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the coupling of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with various piperazine derivatives. This N-alkylation reaction is a fundamental transformation in medicinal chemistry, forming a critical linker in numerous pharmacologically active compounds, including antidepressants like Vilazodone.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, optimization strategies, and robust analytical methods for product validation.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[2] Specifically, this compound (CAS: 143612-79-7) serves as a crucial building block for advanced therapeutic agents due to its reactive chlorobutyl side chain.[3][4] The piperazine ring is another ubiquitous pharmacophore, known to impart favorable pharmacokinetic properties and interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[5][6]

The synthesis of molecules incorporating both moieties is of significant interest. The reaction described herein is a classic nucleophilic bimolecular substitution (SN2) reaction. The secondary amine of the piperazine derivative acts as the nucleophile, attacking the terminal carbon of the chlorobutyl chain, which is rendered electrophilic by the electron-withdrawing chlorine atom. A suitable base is employed to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation. Understanding the interplay between solvent, base, and temperature is critical to maximizing yield and purity.

General Reaction Scheme

Caption: General SN2 coupling reaction.

Materials and Equipment

Reagents & Consumables
ReagentCAS NumberMolecular FormulaMolecular WeightSupplier Notes
This compound143612-79-7C₁₃H₁₃ClN₂232.71 g/mol Purity ≥99% recommended[7]
Substituted PiperazineVariesVariesVariesEnsure anhydrous conditions if sensitive
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21 g/mol Finely powdered for better suspension
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09 g/mol Use a fresh bottle or from a solvent purification system
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11 g/mol For extraction and chromatography
Hexanes110-54-3C₆H₁₄86.18 g/mol For chromatography
Deionized Water7732-18-5H₂O18.02 g/mol For aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-8NaHCO₃84.01 g/mol For quenching and washing
Brine (Saturated NaCl soln.)7647-14-5NaCl58.44 g/mol For final aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37 g/mol For drying organic layers
Silica Gel7631-86-9SiO₂60.08 g/mol For column chromatography (230-400 mesh)
TLC Plates---Silica gel 60 F₂₅₄
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser and inert gas line (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol outlines the coupling using a generic substituted piperazine. Molar equivalents should be adjusted based on the molecular weight of the specific piperazine derivative used.

Reaction Setup and Execution
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 5.0 g).

  • Reagent Addition: Add the desired piperazine derivative (1.1-1.5 eq.) to the flask. This slight excess ensures complete consumption of the limiting indole starting material.

  • Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq.) as a solid. This inorganic base is sufficient for scavenging the generated HCl and is easily removed by filtration.[5] Add anhydrous DMF (approx. 10 mL per gram of indole) to form a stirrable suspension.

  • Inert Atmosphere: Fit the flask with a condenser, and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to provide sufficient activation energy for the SN2 reaction.[8]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 7:3 Hexanes:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the indole starting material spot is no longer visible (typically 6-12 hours).

Aqueous Work-up and Extraction
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing deionized water (approx. 5 times the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 100 mL). The organic product is more soluble in ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (2 x 100 mL) to remove residual DMF.

    • Saturated brine solution (1 x 100 mL) to remove excess water from the organic layer.

  • Drying: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

Purification and Characterization
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Final Product: Combine the pure fractions (as determined by TLC) and concentrate using a rotary evaporator to obtain the final coupled product. Dry under high vacuum to remove residual solvents.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.[9][10]

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Base, Solvent) Inert 2. Purge with Inert Gas Setup->Inert Heat 3. Heat to 80-90°C Inert->Heat Monitor 4. Monitor by TLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Quench 6. Quench with Water Cool->Quench Extract 7. Extract with EtOAc Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry with MgSO₄ Wash->Dry Concentrate 10. Concentrate (Rotovap) Dry->Concentrate Purify 11. Column Chromatography Concentrate->Purify Characterize 12. Characterize Product (NMR, MS, HPLC) Purify->Characterize

Caption: Step-by-step experimental workflow.

Optimization and Troubleshooting

The success of this coupling reaction hinges on the careful selection of reagents and conditions.

ParameterOptions & RationalePotential Issues & Solutions
Base K₂CO₃, Na₂CO₃: Mild, inexpensive, and easy to remove. Ideal for most applications.[11] Triethylamine (Et₃N): Organic base, soluble in the reaction mixture. Can be harder to remove. Sodium Hydride (NaH): Very strong base. Can deprotonate the indole N-H, potentially leading to N1-alkylation side products. Generally not recommended unless specifically required.[12][13]Incomplete Reaction: Base may not be strong enough or has absorbed moisture. Use a stronger base or ensure anhydrous conditions. Side Products: A base that is too strong can cause undesired reactions. Switch to a milder base like K₂CO₃.
Solvent DMF: High boiling point, excellent at solvating salts. A common and effective choice.[8] Acetonitrile (ACN): Lower boiling point, easier to remove. Good alternative.[5] DMSO: Very high boiling point, can be difficult to remove during work-up.Low Yield: Poor solubility of reactants. Switch to a more polar aprotic solvent like DMF or DMSO. Difficult Work-up: High-boiling point solvents are hard to remove. Use ACN if reaction proceeds at a lower temperature.
Temperature Room Temp: Reaction may be too slow. 50-100 °C: Typical range. Balances reaction rate with potential for reactant/product degradation.[8] >100 °C: May lead to decomposition and side product formation.No Reaction: Insufficient thermal energy. Increase temperature in 10 °C increments. Dark Color/Multiple Spots on TLC: Decomposition is occurring. Lower the temperature.

Protocol: Analytical Characterization by HPLC-UV

Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization is often required for sensitive UV detection. However, the indole-5-carbonitrile provides a sufficient chromophore for direct analysis of the product.

Instrumentation and Conditions
ParameterCondition
Instrument HPLC with UV or PDA Detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 min
Flow Rate 1.0 mL/min[9][14]
Column Temp. 35 °C[9][14]
Injection Vol. 10 µL
Detection λ 254 nm and 280 nm
Sample Preparation
  • Prepare a stock solution of the purified product in acetonitrile at a concentration of 1 mg/mL.

  • Perform a serial dilution to create a working solution of approximately 50 µg/mL using the mobile phase as the diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis
  • The purity of the product can be determined by the area percentage of the main peak in the chromatogram.

  • The retention time should be consistent across injections.

  • Compare the retention time to injections of the starting materials to confirm their absence in the final product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling:

    • This compound may be harmful if swallowed, in contact with skin, or if inhaled.[15] Handle in a well-ventilated fume hood.

    • Piperazine derivatives can be corrosive or toxic. Consult the specific Safety Data Sheet (SDS) for the derivative being used.

    • DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Reaction Conditions: Reactions under heat and pressure should be conducted behind a blast shield. Ensure proper ventilation.

References

  • ACS Publications. (2022, February 17). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development.
  • ResearchGate. (n.d.). Current optimal synthesis of this compound (3).
  • Pharmaffiliates. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate.
  • NIH National Library of Medicine. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
  • Ingenta Connect. (2022, January 1). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach.
  • Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine.
  • NIH National Library of Medicine. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Google Patents. (n.d.). CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
  • Royal Society of Chemistry. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • NIH National Library of Medicine. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. (n.d.). CH350296A - Process for the preparation of N- (o-halo-phenyl) -piperazines N'-alkylated.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ApiSyn Healthcare Pvt. Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole.
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

Sources

Application Notes and Protocols for the Recrystallization of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile via recrystallization. As a key intermediate in the synthesis of pharmacologically active molecules such as Vilazodone, obtaining this compound in high purity is critical for downstream applications in drug development and manufacturing.[1][2][3] This application note details the underlying principles of recrystallization, a robust protocol for solvent selection, a step-by-step procedure for the recrystallization of the title compound, and a troubleshooting guide to address common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring reproducible and high-purity outcomes for researchers and scientists.

Introduction: The Critical Role of Purity

This compound is a pivotal intermediate in the synthesis of several therapeutic agents, notably Vilazodone, an antidepressant.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its preceding intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and potentially introduce toxic byproducts into the final drug product.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5][6][7] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5][8] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[4][8] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain dissolved in the solvent (mother liquor).[4] This application note provides a detailed protocol for the recrystallization of this compound, enabling researchers to achieve high levels of purity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the compound is essential for developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 143612-79-7[1][9]
Molecular Formula C₁₃H₁₃ClN₂[10]
Molecular Weight 232.71 g/mol [10][11]
Appearance White to yellow powder or crystals[3][9]
Melting Point 98-102 °C[3]
Boiling Point ~448.1 °C (Predicted)[2]
Purity (Typical) ≥97% (GC)[3][9]

Materials and Equipment

Materials:

  • Crude this compound

  • Isopropyl acetate (reagent grade or higher)

  • Other potential solvents for screening (e.g., ethanol, methanol, ethyl acetate, hexane, water)[12]

  • Activated charcoal (decolorizing carbon), if necessary

  • Celite® or other filter aid

  • Boiling chips or a magnetic stir bar

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser (for heating under reflux)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas and glass stirring rods

  • Beakers

  • Ice bath

  • Melting point apparatus

  • Analytical balance

Experimental Protocols

Solvent Selection: The Foundation of a Successful Recrystallization

The choice of solvent is the most critical parameter in recrystallization.[4][13][14] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount when hot and a small amount when cold.[8]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., isopropyl acetate, ethanol, ethyl acetate, hexane) dropwise at room temperature, agitating after each addition. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystals upon cooling.

Based on literature reports, isopropyl acetate has been successfully used for the recrystallization of this compound.[15] For indole derivatives in general, solvent mixtures such as hexane/ethyl acetate or methanol/water can also be effective.[16]

Step-by-Step Recrystallization Protocol using Isopropyl Acetate

This protocol is designed for the purification of approximately 5 grams of crude this compound. The volumes should be scaled accordingly for different quantities.

Step 1: Dissolution

  • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar or boiling chips.

  • Add approximately 25 mL of isopropyl acetate to the flask.

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue to add small portions of hot isopropyl acetate until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[17]

Step 2: Decolorization (Optional)

  • If the resulting solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount (approximately 0.1-0.2 g) of activated charcoal to the solution.

  • Reheat the mixture to boiling for 5-10 minutes with continuous stirring. The charcoal will adsorb the colored impurities.[4]

Step 3: Hot Filtration

  • If charcoal was used, or if there are any insoluble impurities, a hot filtration must be performed.

  • Preheat a separate Erlenmeyer flask containing a few milliliters of isopropyl acetate on the hot plate.

  • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

  • Quickly pour the hot solution through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

Step 5: Isolation and Washing of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropyl acetate.

  • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropyl acetate to remove any residual mother liquor.

  • Keep the vacuum on to pull air through the crystals for 10-15 minutes to aid in drying.

Step 6: Drying

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Isopropyl Acetate start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration to Remove Impurities dissolve->hot_filter If no decolorization decolorize->hot_filter cool_rt Slowly Cool to Room Temperature hot_filter->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent.- Boil off some of the solvent to increase the concentration and allow to cool again.- If the solution is still too dilute, try a different solvent or a solvent mixture.[16]- Scratch the inside of the flask with a glass rod to provide nucleation sites.[16]
"Oiling out" instead of crystallization - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The rate of cooling is too fast.[16]- High levels of impurities are present.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[16]- Consider pre-purification by another method if the starting material is very impure.
Low recovery yield - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the washing solvent is thoroughly chilled.- Ensure the filtration apparatus is preheated before hot filtration.
Colored crystals obtained - Colored impurities were not fully removed.- Repeat the recrystallization, including the activated charcoal decolorization step.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][11][18]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Avoid breathing dust, fumes, or vapors.[18]

  • Isopropyl acetate is flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • 143612-79-7, 3-(4-Chlorobutyl)indole-5-carbonitrile Formula - ECHEMI. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • 1H-Indole-5-carbonitrile,3-(4-chlorobutyl) - PharmaCompass.com. (n.d.).
  • Recrystallization. (n.d.).
  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.).
  • 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - ChemicalBook. (n.d.).
  • 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123 - PubChem. (n.d.).
  • Current optimal synthesis of this compound (3). - ResearchGate. (n.d.).
  • Technical Support Center: Purifying Indole Derivatives by Recrystallization - Benchchem. (n.d.).
  • Nitrile-synthesizing enzyme: Screening, purification and characterization - PubMed. (n.d.).
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
  • Crystallization purification of indole - ResearchGate. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile - PubChem. (n.d.).
  • How can I remove nitrile impurities from the oxime? - ResearchGate. (n.d.).
  • 3-(4-Chlorobutyl)indole-5-carbonitrile - Chem-Impex. (n.d.).
  • Examples of drugs and other chemicals containing the nitrile functional group. - ResearchGate. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023).
  • the preparation of nitriles - Chemguide. (n.d.).
  • This compound - ApiSyn Healthcare Pvt. Ltd. (n.d.).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.).
  • This compound | CAS NO: 143612-79-7 - SVAK Life Sciences. (n.d.).
  • 3-(4-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile | Chemsrc. (2025).
  • 143612-79-7 | this compound - ChemScene. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Nitrile - Wikipedia. (n.d.).
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Carrying out a recrystallisation - YouTube. (2016).
  • Recrystallization with two solvents : r/Chempros - Reddit. (2019).
  • Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives - Benchchem. (n.d.).
  • 3-(4-Chlorobutyl)indole-5-carbonitrile | 143612-79-7 - TCI Chemicals. (n.d.).

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the profiling of related substances for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antidepressant Vilazodone.[1][2] The method presented herein is designed for use in quality control and stability testing environments, providing high sensitivity and specificity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[3][4][5]

Introduction

This compound (CAS 143612-79-7) is a key building block in modern pharmaceutical synthesis. Its purity is paramount, as any impurities—whether process-related or degradation products—can carry over into the final API, potentially affecting its safety and efficacy.[6][7] Therefore, a reliable and validated analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[6][8] This note describes a reversed-phase HPLC method that effectively separates the main component from its potential impurities and degradation products. The "stability-indicating" nature of the method was confirmed through forced degradation studies, which involve subjecting the analyte to harsh conditions to generate potential degradants and prove the method can resolve them from the parent peak.[9][10][11]

Experimental Methodology

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reference Standard: this compound, >99.5% purity.[2][12]

  • Chemicals & Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic Acid, analytical grade

    • Water, HPLC grade or Milli-Q

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

The selection of a C18 stationary phase provides excellent hydrophobic retention for the indole ring system, while a gradient elution ensures the resolution of both early-eluting polar impurities and late-eluting non-polar species.[7][13] Formic acid is used to acidify the mobile phase, which sharpens the peak shape of the indole nitrogen-containing compound by suppressing its ionization.[14]

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40-85% B; 25-30 min: 85% B; 30-31 min: 85-40% B; 31-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (UV detection)
Run Time 35 minutes

Protocols

Standard and Sample Preparation

The causality behind these specific concentrations is to ensure the main analyte peak falls within the detector's linear range while allowing for the accurate quantification of impurities at levels as low as 0.05%.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (10 µg/mL for Purity): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent. This concentration (1.0% of the assay concentration) is used for the quantification of impurities.

  • Assay Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation through to data analysis and reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep_std Prepare Standard (1000 & 10 µg/mL) instrument_setup Instrument Setup & Equilibration prep_sample Prepare Sample (1000 µg/mL) sequence Build Sequence: Blank, Standard, Sample instrument_setup->sequence run_seq Execute Sequence sequence->run_seq integration Integrate Peaks run_seq->integration identification Identify Peaks (by Retention Time) integration->identification quantification Quantify Impurities (vs. 1% Standard) identification->quantification calc_assay Calculate Assay (%) quantification->calc_assay calc_impurities Calculate Impurities (%) quantification->calc_impurities final_report Generate Final Report calc_assay->final_report calc_impurities->final_report

Caption: HPLC analytical workflow from preparation to reporting.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is trustworthy and fit for purpose, a full validation was conducted according to ICH Q2(R1) guidelines.[3][5][15]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity method.[10][11] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at a sufficient level for detection and resolution.[9][16]

  • Acid Hydrolysis: Reflux sample solution (1000 µg/mL) in 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 80 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose solid powder to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17] Dissolve in diluent before injection.

Acceptance Criteria: The method is deemed specific and stability-indicating if all major degradation peaks are chromatographically resolved from the main analyte peak with a resolution (Rs) > 1.5. Peak purity analysis using a DAD detector should confirm the main peak is spectrally pure under all stress conditions.

Linearity

Linearity was established by preparing a series of solutions from the Limit of Quantification (LOQ) to 150% of the working impurity concentration (e.g., from ~0.05% to 1.5% of the assay concentration). A linear regression of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.998.

Accuracy and Precision
  • Precision (Repeatability): Six replicate preparations of the sample are analyzed. The relative standard deviation (RSD) for the assay result and all specified impurities should be ≤ 2.0% and ≤ 10.0%, respectively.

  • Precision (Intermediate Precision): The repeatability test is repeated by a different analyst on a different day with a different instrument. Results are compared to assess method ruggedness.

  • Accuracy (Recovery): The sample is spiked with known amounts of related substances at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery for each impurity should be within 90.0% to 110.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ must be at or below the reporting threshold for impurities (typically 0.05%).

Robustness

Method robustness is evaluated by making small, deliberate variations in key method parameters and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase Composition: ± 2% absolute in the organic modifier.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits, and the assay/purity results should not be significantly affected.

Results and Discussion

The validation protocol described above is designed to produce a method that is scientifically sound and compliant with regulatory expectations. A typical chromatogram should show a sharp, well-defined peak for this compound with good separation from any potential impurities.

Table 2: Summary of Expected Method Validation Performance

Validation ParameterExpected Result / Acceptance Criteria
Specificity Resolution (Rs) > 1.5 for all degradant peaks from the main peak. Peak purity index > 0.999.
Linearity (r²) ≥ 0.998 for the analyte and specified impurities.
Accuracy (% Recovery) 90.0 - 110.0% for spiked impurities.
Precision (RSD) Repeatability: ≤ 2.0% for assay; ≤ 10.0% for impurities. Intermediate Precision: Results consistent with repeatability.
LOQ ≤ 0.05% of the assay concentration, with S/N ≥ 10.
Robustness System suitability parameters and results remain within specifications after minor parameter changes.

The forced degradation studies are critical for revealing the intrinsic stability of the molecule.[10] For instance, indole derivatives can be susceptible to oxidation. Any significant degradation would necessitate stricter controls on storage and handling. The ability of this method to separate these degradants ensures that a true measure of the sample's purity is obtained over its shelf life.

Conclusion

The RP-HPLC method detailed in this application note is a precise, accurate, and robust system for the purity determination and impurity profiling of this compound. The method's specificity and stability-indicating capabilities have been established through forced degradation studies. Full validation according to ICH Q2(R1) guidelines confirms its suitability for routine use in quality control laboratories within the pharmaceutical industry, ensuring the quality and consistency of this vital intermediate.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Morak V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Compliance.
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability.
  • Corcuera, J. L., et al. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A.
  • Singh, S., et al. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. World Journal of Pharmaceutical Research.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • SGS Austria. (n.d.). Forced Degradation Testing.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Moussata, J., et al. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Journal of Chromatography B.
  • De Spiegeleer, B., et al. (2015). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules.
  • van der Westhuizen, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Ruzzi, M., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica.
  • Borman, P., et al. (2016). Analytical Advances in Pharmaceutical Impurity Profiling. Pharmaceutical Science & Technology.
  • ResearchGate. (n.d.). Current optimal synthesis of this compound (3).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate.
  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • ARTIS STANDARDS. (n.d.). This compound.
  • Shimadzu Corporation. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC.
  • Pharmaffiliates. (n.d.). 143612-79-7 | Product Name : 3-(4-Chlorobutyl)indole-5-carbonitrile.

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Application Notes and Protocols for the Thin-Layer Chromatography of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of TLC in Indole Analysis

Thin-layer chromatography (TLC) is a powerful, versatile, and cost-effective chromatographic technique essential for the rapid separation and analysis of non-volatile mixtures.[1] Its simplicity, high sensitivity, and speed make it an indispensable tool in diverse fields, including pharmaceuticals, clinical testing, environmental toxicology, and food chemistry.[2] For researchers, scientists, and drug development professionals working with indole derivatives, TLC serves as a primary method for identifying compounds in a mixture, determining purity, monitoring the progress of chemical reactions, and for the preliminary screening of complex samples like plant extracts prior to more advanced techniques like HPLC.[1][2][3]

Indole, a bicyclic aromatic heterocycle, is the structural core of a vast array of biologically significant molecules, including the amino acid tryptophan, neurotransmitters like serotonin, plant hormones such as indole-3-acetic acid (IAA), and a wide range of pharmacologically active alkaloids like those found in Rauvolfia species.[4][5] The analysis of these compounds is critical in drug discovery, quality control of herbal medicines and pharmaceutical formulations, and in understanding biological processes.

This guide provides a comprehensive overview of the principles and practices of TLC as applied to indole derivatives. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower users to develop, optimize, and validate their own TLC methods.

The Science of Separation: Principles of TLC for Indole Derivatives

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[2]

  • Stationary Phase: A thin layer of an adsorbent material, most commonly silica gel or alumina, is coated onto an inert backing such as glass, aluminum, or plastic.[1][6] For indole analysis, silica gel 60 F254 plates are the standard choice, offering optimal particle size and a fluorescent indicator for UV detection.[7] The polar silanol groups (Si-OH) on the silica surface are key to the separation process.

  • Mobile Phase: A solvent or a mixture of solvents that moves up the plate via capillary action.[1]

  • Separation Mechanism: The sample is spotted at the base of the plate. As the mobile phase ascends, a competition ensues between the mobile phase and the stationary phase for the analyte molecules.[8] The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

The polarity of an indole derivative is determined by its functional groups. The indole nitrogen itself is weakly basic. Substituents like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups increase polarity, while alkyl or aryl groups decrease it. This structural diversity directly impacts chromatographic behavior.

The Rule of Polarity in Normal-Phase TLC:

  • More Polar Compounds: Exhibit stronger interactions (e.g., hydrogen bonding) with the polar silica gel stationary phase. They travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[3][9][10][11]

  • Less Polar Compounds: Have a greater affinity for the less polar mobile phase and travel further up the plate, resulting in a higher Rf value.[3][10][11]

The Retention Factor (Rf) is a key parameter used to identify and characterize compounds. It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [3][12]

An ideal Rf value for good separation lies between 0.3 and 0.7.[9][13]

Causality Behind Experimental Choices: Structure-Driven Method Development

The choice of stationary and mobile phases is dictated by the chemical nature of the indole derivatives being analyzed.

  • Stationary Phase Selection: Standard silica gel is acidic and suitable for most neutral and acidic indoles. For basic indole alkaloids, tailing (streaking of spots) can be an issue due to strong interactions with the acidic silanol groups. This can be mitigated by using a basic mobile phase or by employing alumina plates, which are slightly basic.[14] Reversed-phase TLC plates (e.g., C18-bonded silica) are used for highly polar indoles, where a polar mobile phase is employed.[15]

  • Mobile Phase Selection & Optimization: The polarity of the mobile phase is the most critical parameter for achieving good separation.[14]

    • To increase the Rf of a polar compound, the polarity of the mobile phase must be increased.[9][14] This is typically achieved by increasing the proportion of the more polar solvent in the mixture (e.g., increasing methanol in a chloroform-methanol system).

    • For basic compounds like tryptamines and many indole alkaloids, adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia to the mobile phase is often necessary to prevent tailing and achieve symmetrical spots.[14][16]

    • For acidic compounds like indole-3-acetic acid, adding a small amount of an acid like acetic or formic acid to the mobile phase can improve spot shape.[17]

The relationship between the polarity of indole derivatives, the stationary phase, and the mobile phase is a self-validating system. If a compound's Rf is too low, the mobile phase is not polar enough to effectively compete with the stationary phase for the analyte. Conversely, if the Rf is too high, the mobile phase is too polar, and little separation occurs.[10]

Experimental Protocols

PART 1: Sample Preparation

Proper sample preparation is crucial for obtaining sharp, well-resolved spots and avoiding chromatographic artifacts. The primary goal is to dissolve the analyte in a suitable solvent and remove any interfering matrix components.[7][18]

Protocol 1.1: Preparation of Samples from Pharmaceutical Formulations (Tablets/Capsules)
  • Weighing and Grinding: Accurately weigh a quantity of powdered tablets or capsule contents equivalent to a specific amount of the active indole derivative.

  • Dissolution: Transfer the powder to a volumetric flask. Add a suitable solvent (e.g., methanol, chloroform) in which the active ingredient is freely soluble.

  • Extraction: Sonicate the mixture for 15-20 minutes to ensure complete extraction of the analyte.[19]

  • Dilution and Filtration: Dilute to the mark with the same solvent. Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

  • Concentration: The final concentration should be appropriate for TLC, typically in the range of 0.1-1 mg/mL.

Protocol 1.2: Preparation of Samples from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a moderate temperature (40-50 °C) to a constant weight and grind it into a fine powder.

  • Extraction: Perform an exhaustive extraction using a suitable solvent. Maceration, sonication, or Soxhlet extraction can be used.[18] Methanol or ethanol are common first-choice solvents for extracting a broad range of indole alkaloids.[20]

    • For example, extract 1 g of powdered material with 10 mL of methanol by sonicating for 30 minutes. Repeat the extraction twice more.

  • Filtration and Concentration: Combine the extracts, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Cleanup (Optional but Recommended): The crude extract may contain lipids and other interfering substances. A cleanup step such as liquid-liquid partitioning or solid-phase extraction (SPE) may be necessary.[20][21]

    • For indole alkaloids, an acid-base partitioning can be effective. Dissolve the crude extract in 10% acetic acid, wash with hexane to remove non-polar compounds, basify the aqueous layer with ammonia, and then extract the alkaloids into a solvent like dichloromethane or ethyl acetate.

  • Final Preparation: Evaporate the purified extract to dryness and reconstitute in a small, known volume of a suitable solvent (e.g., methanol) for spotting.

Protocol 1.3: Monitoring an Organic Reaction
  • Sampling: Using a capillary tube, withdraw a small aliquot of the reaction mixture.[22]

  • Dilution: Dilute the aliquot with a volatile solvent (e.g., ethyl acetate, dichloromethane) in a small vial to a concentration suitable for TLC.[23]

  • Spotting: Spot the diluted reaction mixture alongside the starting material(s) and a "co-spot" (starting material and reaction mixture spotted in the same lane) to aid in identification.[22][24] The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction's progress.[22]

PART 2: TLC Plate Preparation and Development

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep Sample Preparation (Dissolve in Volatile Solvent) Spotting Spotting (Apply Sample to Baseline) SamplePrep->Spotting PlatePrep Plate Preparation (Draw Baseline with Pencil) PlatePrep->Spotting ChamberPrep Chamber Saturation (Solvent + Filter Paper) Development Development (Place Plate in Chamber) ChamberPrep->Development Spotting->Development Drying Drying (Mark Solvent Front & Evaporate) Development->Drying Visualization Visualization (UV Light, Staining Reagents) Drying->Visualization Analysis Analysis (Calculate Rf Values) Visualization->Analysis

Caption: General workflow for Thin-Layer Chromatography.

Protocol 2.1: Chromatographic Development
  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better resolution and reproducibility. Cover the chamber and allow it to saturate for 10-15 minutes.[25]

  • Spot the Plate: Using a capillary tube or micropipette, apply small, concentrated spots of the prepared samples onto the pencil-drawn baseline of the TLC plate.[26] The spots should be 1-2 mm in diameter.[12] Ensure the baseline is above the level of the mobile phase in the chamber.[23]

  • Develop the Chromatogram: Carefully place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent front to ascend the plate by capillary action.[14]

  • Remove and Mark: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[25]

  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

PART 3: Visualization Techniques

Many indole derivatives are colorless, requiring a visualization step to locate the separated spots.

3.1 Non-Destructive Method: UV Light

If using TLC plates with a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background when viewed under a UV lamp at 254 nm.[7] This is the most common and convenient first-line visualization method.[7] Circle the spots with a pencil while they are visible under the UV lamp.

3.2 Destructive Methods: Staining Reagents

After UV visualization, chemical stains can be used. These reagents react with the indole derivatives to produce colored spots.

  • p-Dimethylaminobenzaldehyde (Ehrlich's Reagent): This is a highly specific and sensitive reagent for the indole nucleus.

    • Preparation: Dissolve 0.5 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of acetone (or ethanol) and 10 mL of concentrated hydrochloric acid.[27]

    • Procedure: Spray the plate with the reagent or quickly dip it into the solution. Heat gently with a heat gun.

    • Result: Indole derivatives typically produce blue, purple, or violet spots against a white or pale yellow background.[27]

  • Ceric Ammonium Sulfate/Sulfuric Acid: A general-purpose charring reagent that visualizes most organic compounds.

    • Preparation: Dissolve 0.5 g of ceric sulfate and 12.5 g of ammonium molybdate in 250 mL of 10% aqueous sulfuric acid (Verghn's reagent).[28]

    • Procedure: Spray the plate and heat strongly with a heat gun.

    • Result: Produces dark spots of varying colors against a white background.

  • Dragendorff's Reagent: Primarily used for the detection of alkaloids.

    • Procedure: Spray the plate with the reagent.

    • Result: Alkaloids appear as orange or reddish-brown spots.[14]

Data Presentation: Mobile Systems and Rf Values

The following tables summarize recommended mobile phase systems and approximate Rf values for various classes of indole derivatives on silica gel plates. Note that Rf values can be affected by factors such as layer thickness, chamber saturation, and temperature, so these should be used as a guide.[12]

Table 1: TLC Systems for Tryptamines and Simple Indoles
CompoundMobile Phase (v/v/v)Approx. RfReference(s)
TryptophanIsopropanol:Ammonia (25%):Water (8:1:1)0.41[2]
TryptamineIsopropanol:Ammonia (25%):Water (8:1:1)0.65[2]
TryptamineChloroform:Diethyl ether:Triethylamine (6:4:1)-[27]
TryptamineEthyl acetate:Methanol (2:1) + NH4OH-[16]
SerotoninMethanol:Ammonia (28%) (100:1.5)-[29]
MelatoninButan-1-ol:Acetic acid:Water (12:3:5)0.85[2]
IndoleIsopropanol:Ammonia (25%):Water (8:1:1)0.88[2]
Table 2: TLC Systems for Indole Carboxylic Acids
CompoundMobile Phase (v/v/v)Approx. RfReference(s)
Indole-3-acetic acid (IAA)Isopropanol:Ammonia (25%):Water (8:1:1)0.53[2]
Indole-3-acetic acid (IAA)Chloroform:Methanol:Formic acid (77:22:1)0.41[15]
Indole-3-acetic acid (IAA)Chloroform:Ethyl acetate:Formic acid (77:22:1)-[30]
Table 3: TLC Systems for Indole Alkaloids (Rauvolfia type)
CompoundMobile Phase (v/v/v)Approx. RfReference(s)
AjmalineToluene:Ethyl acetate:Diethylamine (7:2:1)0.36[31]
ReserpineToluene:Ethyl acetate:Diethylamine (7:2:1)0.53[31]
AjmalicineToluene:Ethyl acetate:Diethylamine (7:2:1)0.68[31]
α-YohimbineHexane:Ethyl acetate:Methanol (5:4:1)-[14]
ReserpilineHexane:Ethyl acetate:Methanol (5:4:1)-[14]

Quantitative Analysis by HPTLC-Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry allows for the accurate quantification of separated compounds directly on the plate.[6][10]

HPTLC_Quantification cluster_prep Preparation & Development cluster_detection Detection & Measurement cluster_analysis Data Analysis SampleApp Automated Sample Application (Standards & Samples) Development Chromatogram Development SampleApp->Development Drying Plate Drying Development->Drying Derivatization Post-Chromatographic Derivatization (Optional) Drying->Derivatization Scanning Densitometric Scanning (at λmax) Derivatization->Scanning Calibration Calibration Curve (Peak Area vs. Concentration) Scanning->Calibration Quantification Quantification (Calculate Analyte Amount) Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for quantitative HPTLC-Densitometry.

Protocol 4.1: Quantitative Determination of Indole Alkaloids
  • Sample and Standard Application: Using an automated applicator, apply precise volumes of standard solutions of the indole alkaloid at several concentration levels (e.g., 5-6 levels) and the sample solutions as bands on an HPTLC plate.

  • Chromatographic Development: Develop the plate using an optimized mobile phase (e.g., Hexane:Ethyl acetate:Methanol, 5:4:1, v/v/v for certain Rauwolfia alkaloids).[14]

  • Derivatization (if necessary): For compounds with low native absorbance, post-chromatographic derivatization can enhance detection. For many alkaloids, spraying with Dragendorff's reagent can be used for visualization before scanning in the visible range.[14]

  • Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance or fluorescence mode. The wavelength should be set to the λmax of the analyte for maximum sensitivity (e.g., 280 nm for many indoles).[2]

  • Calibration and Quantification: A calibration curve is generated by plotting the peak area against the concentration of the applied standards. The concentration of the analyte in the sample is then determined from this curve.

Method Validation: Ensuring Trustworthiness

For use in quality control and regulated environments, the TLC/HPTLC method must be validated.[6] Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the Rf value and spectrum of the analyte in the sample to that of a standard.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration should be established (correlation coefficient r² > 0.99).[4]

  • Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Results are expressed as the relative standard deviation (%RSD).[4][32]

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, by spiking a blank matrix with a known amount of the analyte.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, development time).

By systematically evaluating these parameters, the reliability and trustworthiness of the TLC method for indole derivative analysis are firmly established.

References

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy.
  • New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004). Journal of Chromatography A.
  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness Discussion Board.
  • Comparison of three chromatographic techniques for the detection of mitragynine and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants. (2014). Journal of Separation Science.
  • TLC, a low-tech method for tryptamine analysis. (2020). CRITICAL CONSULTING LLC.
  • HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Sample Preparation for Thin Layer Chromatography. (2016). ResearchGate.
  • Densitometric HPTLC Analysis of Indolizidine Alkaloids in the Herb and In-vitro Cultures of Securinega suffruticosa. (2008). ResearchGate.
  • Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. (2014). Journal of Visualized Experiments.
  • Step-by-Step Procedures for Thin Layer Chromatography. (2022). Chemistry LibreTexts.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2022). LCGC North America.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012). Journal of Chromatographic Science.
  • Thin Layer Chromatography (TLC). University of Toronto.
  • Use of HPTLC, HPLC, and Densitometry for Qualitative Separation of Indole Alkaloids from Rauvolfia serpentina Roots. (2006). Journal of Planar Chromatography – Modern TLC.
  • Monitoring Reactions by TLC. Washington State University.
  • Thin Layer Chromatography. University of Arizona.
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison.
  • Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts.
  • Thin-layer chromatography. Wikipedia.
  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual.
  • Uses of TLC. (2022). Chemistry LibreTexts.
  • Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. (2020). Journal of Medicinal Plants Research.
  • TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. (2007). Journal of Planar Chromatography – Modern TLC.
  • Analytical Method Development and Validation by HPTLC. (2022). International Journal of Pharmaceutical Sciences Review and Research.
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  • How To: Monitor by TLC. University of Rochester.
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  • Thin layer chromatography (TLC). (A) Standard IAA and extracted sample... (2020). ResearchGate.
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  • Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. (2019). Journal of Chemical Education.
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  • Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. Eurofins USA.
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Scalable synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of this compound, a critical intermediate in the manufacturing of several pharmaceutical agents, most notably the antidepressant Vilazodone.[1] The synthesis of indole derivatives is a cornerstone of medicinal chemistry, and developing robust, scalable, and economically viable processes is paramount for the pharmaceutical industry.[2][3] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure high yield and purity.

Introduction and Strategic Overview

This compound (CAS 143612-79-7) is a pivotal building block whose molecular structure is primed for further elaboration into complex active pharmaceutical ingredients (APIs).[4] Its synthesis is a frequent challenge in process chemistry, where laboratory-scale methods must be adapted for large-scale production without compromising purity or yield.[5][6]

Several synthetic routes to this target molecule have been reported. These can be broadly categorized into:

  • Fischer Indole Synthesis: A classic method that builds the indole ring from a substituted phenylhydrazine and an aldehyde or ketone.[7][8] While versatile, this route can be lengthy and may not be the most convergent approach for this specific target.

  • Direct C3-Alkylation of 5-Cyanoindole: This approach involves the direct alkylation of the indole nucleus at the C3 position. However, controlling the selectivity between N-alkylation and C3-alkylation can be challenging due to the mitigated nucleophilicity of the indole nitrogen, often requiring specific catalysts or protecting groups and risking the formation of undesired byproducts.[9][10][11]

  • Friedel-Crafts Acylation Followed by Reduction: This two-step sequence is often the most reliable and scalable strategy. It involves the acylation of 5-cyanoindole with 4-chlorobutyryl chloride to form a ketone intermediate, which is then selectively reduced to the desired methylene group.[12][13][14] This method offers excellent regioselectivity for the C3 position and utilizes readily available starting materials.

For the purposes of scalability and process control, this guide will focus on the Friedel-Crafts Acylation and subsequent reduction pathway . This route has been successfully employed in multi-kilogram scale-up syntheses and offers a robust platform for industrial production.[5][6]

Reaction Pathway and Mechanism

The selected synthetic route proceeds in two distinct stages, as illustrated below. The initial step is a Lewis acid-catalyzed Friedel-Crafts acylation, followed by a selective deoxygenation of the resulting ketone.

Synthetic_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Ketone Reduction Start 5-Cyanoindole Intermediate 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (Ketone Intermediate) Start->Intermediate Lewis Acid (e.g., AlCl₃) AcylChloride 4-Chlorobutyryl Chloride FinalProduct This compound Intermediate->FinalProduct Selective Deoxygenation ReducingAgent Reducing Agent (e.g., NaBH₄ / CF₃COOH)

Caption: Overall two-step synthesis pathway.

Mechanistic Insight: The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from 4-chlorobutyryl chloride and a Lewis acid (e.g., AlCl₃, ZnCl₂). The electron-rich indole ring then acts as a nucleophile, with a strong preference for attacking at the C3 position. The subsequent reduction is a critical step; a simple hydride reduction (e.g., with NaBH₄ alone) would yield an alcohol. The use of a mixed-reagent system, such as sodium borohydride with trifluoroacetic acid, facilitates the complete deoxygenation of the ketone to the alkyl chain.[14][15]

Detailed Experimental Protocols

Safety First: Hazard Overview

All operations must be conducted in a well-ventilated chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.

  • 5-Cyanoindole (CAS 5457-28-3): Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[16]

  • 1,4-Dichlorobutane (CAS 110-56-5) / 4-Chlorobutyryl Chloride: Flammable liquids.[17][18] Harmful and corrosive. Handle with extreme care to avoid contact and inhalation.

  • Aluminum Chloride (AlCl₃): Corrosive. Reacts violently with water, releasing HCl gas. Handle in a dry environment.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water or acids to produce flammable and explosive hydrogen gas.[12]

  • Solvents (Dichloromethane, Toluene): Volatile and harmful. Avoid inhalation and skin contact.

Protocol 1: Friedel-Crafts Acylation

This protocol details the synthesis of the intermediate, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.

Materials & Reagents

ReagentCAS No.Mol. Wt. ( g/mol )Molar Eq.Notes
5-Cyanoindole5457-28-3142.151.0Starting material
Aluminum Chloride (Anhydrous)7446-70-0133.341.2Lewis acid catalyst
4-Chlorobutyryl Chloride4635-59-0141.001.1Acylating agent
Dichloromethane (DCM, Anhydrous)75-09-284.93-Solvent
Nitromethane75-52-561.04-Co-solvent/complexing agent

Procedure

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Inert Atmosphere: Purge the reactor with dry nitrogen to establish an inert atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous dichloromethane (DCM) and nitromethane.[19] Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled solvent mixture. An exotherm may be observed; maintain the internal temperature below 10 °C.

  • Acylating Agent Addition: Once the catalyst has dissolved, add 4-chlorobutyryl chloride dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains between 5-10 °C.[19] Stir the resulting complex for 15-20 minutes.

  • Indole Addition: In a separate vessel, dissolve 5-cyanoindole in anhydrous DCM. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 5-10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 5-10 °C. Monitor the consumption of 5-cyanoindole by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion (typically 2-4 hours).

  • Reaction Quench: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing a stirred mixture of crushed ice and water. Caution: This quench is highly exothermic and will release HCl gas. Ensure adequate ventilation and perform this step slowly.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone intermediate as a solid. This product is often of sufficient purity for the next step.

Protocol 2: Selective Ketone Reduction

This protocol details the synthesis of the final product, this compound.

Materials & Reagents

ReagentCAS No.Mol. Wt. ( g/mol )Molar Eq.Notes
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile276863-95-7248.701.0Intermediate from Step 1
Sodium Borohydride (NaBH₄)16940-66-237.832.5 - 5.0Reducing agent
Trifluoroacetic Acid (TFA)76-05-1114.0213.0 - 23.0Co-reagent for deoxygenation
Tetrahydrofuran (THF, Anhydrous)109-99-972.11-Solvent
Methanol67-56-132.04-Recrystallization solvent

Procedure

  • Reactor Setup: Set up a clean, dry reactor as described in Protocol 1.

  • Inert Atmosphere: Purge the reactor with dry nitrogen.

  • Reagent Charging: Dissolve the crude ketone intermediate in anhydrous THF.[12] Cool the solution to 0-5 °C.

  • TFA Addition: Slowly add trifluoroacetic acid via a dropping funnel, maintaining the temperature below 15 °C.[15]

  • Reducing Agent Addition: Add sodium borohydride portion-wise over 1-2 hours. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and control the rate of addition to manage the effervescence and exotherm, keeping the temperature between -15 to 25 °C.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 10-24 hours, monitoring for completion by TLC or HPLC.[15]

  • Reaction Quench: Slowly and carefully quench the reaction by adding water, followed by neutralization with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Work-up:

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product as a yellow oily liquid or solid.[6]

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot methanol or ethanol.[6][12]

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2-3 hours to maximize crystallization.[12]

    • Filter the resulting solid, wash with a small amount of cold methanol, and dry under vacuum to afford this compound as a light yellow or off-white crystalline solid.[6][12]

Process Workflow and Quality Control

A robust scalable process requires defined checkpoints for quality assessment.

Experimental_Workflow A Reactor Setup (Inert Atmosphere) B Step 1: Acylation (Reagent Addition at 5-10°C) A->B C In-Process Control 1 (TLC/HPLC for completion) B->C Monitor D Work-up & Isolation of Intermediate C->D E Step 2: Reduction (Reagent Addition at 0-25°C) D->E F In-Process Control 2 (TLC/HPLC for completion) E->F Monitor G Work-up & Isolation of Crude Product F->G H Final Purification (Recrystallization) G->H I Final Product Analysis (HPLC, NMR, MS) H->I

Caption: Experimental workflow with quality control points.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisPurposeTypical Result
HPLC Purity assessment and quantification>99% purity is achievable with proper recrystallization.[6][20]
¹H NMR Structural confirmationThe spectrum should show characteristic peaks for the indole ring protons, the butyl chain methylene groups, and the absence of the ketone carbonyl's influence.
Mass Spec (MS) Molecular weight confirmationDetection of the molecular ion peak corresponding to C₁₃H₁₃ClN₂ (m/z ≈ 232.71).[4]
Melting Point Purity and identity checkA sharp melting point indicates high purity (literature ranges from 98-102 °C).

Typical Results

Following this two-step protocol, overall yields in the range of 75-85% can be expected, with final product purity exceeding 99% after recrystallization.[6][20]

References

  • RSC Publishing. (2025).
  • ACS Publications. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development. [Link]
  • American Chemical Society. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. [Link]
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  • PMC.
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  • Agilent. (2019).
  • Carl ROTH.
  • ACS Publications. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development. [Link]
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]
  • Recent Update on Alkylation of Indole and Its Deriv
  • Google Patents. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
  • Analytical Methods. [Link]
  • YouTube. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
  • Google Patents.
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  • MDPI.

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Industrial production of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Industrial Production of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of this compound (CAS No: 143612-79-7). This compound is a critical building block in modern pharmaceutical manufacturing, most notably as a key intermediate in the synthesis of Vilazodone, an FDA-approved medication for major depressive disorder.[1][2] This guide delves into the prevalent synthetic methodologies, offering detailed protocols, mechanistic insights, and process optimization considerations essential for successful scale-up.

Compound Profile and Strategic Importance

This compound is a white, powdered solid with a molecular formula of C₁₃H₁₃ClN₂ and a molecular weight of 232.71 g/mol .[3] Its strategic importance lies in its bifunctional nature: the indole nucleus provides a scaffold for biological activity, while the reactive chlorobutyl chain at the C3 position allows for straightforward coupling with other intermediates, such as 5-(1-piperazinyl)-benzofuran-2-carboxamide, to construct the final Vilazodone molecule.[1] The efficiency and purity of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API).

PropertyValueReference
CAS Number 143612-79-7
Molecular Formula C₁₃H₁₃ClN₂[3]
Molecular Weight 232.71[3]
Appearance White Powder[4]
Boiling Point 489.85°C at 760 mmHg
Density 1.314 g/cm³
Purity (Typical) ≥99%

Overview of Primary Synthetic Strategies

The industrial production of this compound is dominated by a few robust synthetic routes. The choice of a specific route often depends on factors like raw material cost, process safety, environmental impact, and desired purity levels. Here, we analyze the two most prominent strategies.

Route A: Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This is arguably the most common and well-documented approach for industrial scale-up.[1] It begins with the commercially available 1H-indole-5-carbonitrile and proceeds in two distinct, high-yielding steps.

  • Friedel-Crafts Acylation: The indole ring is first acylated at the electron-rich C3 position with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).[5][6] This electrophilic aromatic substitution reaction forms the intermediate, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.[7]

  • Carbonyl Reduction: The ketone group of the acylated intermediate is then selectively reduced to a methylene group to yield the final product. Various reducing agents can be employed, with sodium borohydride (NaBH₄) in combination with an acid or metal salt being a preferred system for its efficiency and selectivity.[8][9]

Route A Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Carbonyl Reduction A 1H-Indole-5-carbonitrile D 3-(4-chlorobutanoyl)-1H- indole-5-carbonitrile A->D Acylation B 4-Chlorobutyryl Chloride B->D Acylation C Lewis Acid (e.g., AlCl₃) C->D Acylation F 3-(4-chlorobutyl)-1H- indole-5-carbonitrile D->F Reduction E Reducing System (e.g., NaBH₄/TFA) E->D

Caption: Workflow for the Friedel-Crafts Acylation/Reduction Route.

Route B: Fischer Indole Synthesis

An alternative approach involves constructing the indole ring itself using the classical Fischer indole synthesis.[10] This method offers a different set of starting materials and process considerations.

  • Diazotization: The synthesis begins with 4-cyanoaniline, which is converted to a diazonium salt.

  • Cyclization: The diazonium salt is then reacted with 6-chlorohexanal, which acts as the carbonyl component. This is followed by an acid-catalyzed cyclization and aromatization to form the target this compound.[10][11]

Route B Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Fischer Indole Cyclization A 4-Cyanoaniline C 4-Cyanophenyl- diazonium salt A->C B NaNO₂ / HCl B->C E 3-(4-chlorobutyl)-1H- indole-5-carbonitrile C->E Cyclization D 6-Chlorohexanal D->E

Caption: Workflow for the Fischer Indole Synthesis Route.

Strategic Comparison for Industrial Application
ParameterRoute A: Friedel-Crafts Acylation/ReductionRoute B: Fischer Indole Synthesis
Starting Materials 1H-Indole-5-carbonitrile, 4-chlorobutyryl chloride. Generally accessible.4-Cyanoaniline, 6-chlorohexanal. Requires synthesis of the aldehyde.
Number of Steps Two distinct, high-yielding steps.Can be performed as a one-pot reaction but may be complex.
Process Control Good control over each step. Temperature control is critical during acylation.Diazotization requires strict temperature control (0-5°C) to avoid side reactions.[10]
Yield Generally high, with reported yields around 70% for the reduction step.[8]Overall yields can be lower and more variable.
Scalability Proven to be highly scalable and is used in commercial production.[9]Potentially more challenging to scale due to the nature of the intermediates.
Safety/Environment Uses strong Lewis acids and requires quenching. Solvents like THF are common.[8]Avoids some of the reagents of Route A but involves diazonium salts, which can be unstable.

For industrial production, Route A is generally preferred due to its reliability, higher overall yields, and more straightforward scalability. The starting materials are readily available, and the two-step process allows for better quality control at the intermediate stage.

Detailed Application Protocols (Route A)

The following protocols are designed for pilot-scale or industrial production, emphasizing safety, efficiency, and reproducibility.

Protocol 1: Synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Objective: To perform a Friedel-Crafts acylation of 1H-indole-5-carbonitrile with 4-chlorobutyryl chloride.

Materials & Reagents:

ReagentMolar Eq.Notes
1H-Indole-5-carbonitrile1.0Starting Material
Aluminum Chloride (AlCl₃), anhydrous1.2 - 1.5Lewis Acid Catalyst
4-Chlorobutyryl chloride1.1Acylating Agent
Dichloromethane (DCM) / Nitromethane-Solvent System[12]

Procedure:

  • Reactor Preparation: Charge a clean, dry, nitrogen-purged glass-lined reactor with dichloromethane and nitromethane.[12]

  • Catalyst Slurry Formation: Begin agitation and cool the solvent mixture to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride. The addition is exothermic and must be controlled.

  • Acyl Chloride Addition: Once the catalyst is fully suspended, slowly add 4-chlorobutyryl chloride to the reactor, ensuring the internal temperature is maintained between 5-10°C.[12] This forms the reactive acylium ion complex.

  • Indole Addition: In a separate vessel, dissolve 1H-indole-5-carbonitrile in dichloromethane. Slowly transfer this solution into the reactor containing the acylium ion complex, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the mixture at 5-10°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole is consumed (typically 2-4 hours).

  • Quenching: Once complete, carefully quench the reaction by slowly transferring the reaction mixture into a separate vessel containing chilled water or crushed ice with vigorous stirring. This is a highly exothermic step and requires efficient cooling.

  • Work-up and Isolation:

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with dilute HCl, water, and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product as a solid.

    • The crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile can be carried forward to the next step or purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction to this compound

Objective: To selectively reduce the ketone intermediate to the corresponding methylene compound.

Materials & Reagents:

ReagentMolar Eq.Notes
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile1.0Starting Ketone
Sodium Borohydride (NaBH₄)1.1 - 2.7Reducing Agent[8][13]
Trifluoroacetic Acid (TFA) or Ferric Chloride (FeCl₃)-Co-reagent/Catalyst[8][13]
Tetrahydrofuran (THF) or Toluene-Solvent[8]

Procedure:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with the crude or purified 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile and the chosen solvent (e.g., THF).[8]

  • Reagent Addition (TFA/NaBH₄ Method):

    • Cool the suspension to 0-5°C.

    • Slowly add trifluoroacetic acid, keeping the temperature below 5°C.[13]

    • In a controlled, portion-wise manner, add sodium borohydride. Significant gas evolution (hydrogen) will occur, so proper venting is crucial. Maintain the temperature below 20°C.[8][13]

  • Reagent Addition (FeCl₃/NaBH₄ Method):

    • To the suspension of the ketone in THF at 0-5°C, add ferric chloride (FeCl₃) portion-wise, keeping the temperature below 20°C.[8]

    • Stir for approximately 30 minutes.

    • Slowly add sodium borohydride in portions, controlling the exotherm to keep the temperature between 30-50°C.[8]

  • Reaction and Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC (typically 1-12 hours depending on the method).[8][13]

  • Quenching and Isolation:

    • Cool the mixture and slowly add water to quench any unreacted NaBH₄.

    • Add an extraction solvent such as toluene or ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Distill the solvent under vacuum.

  • Purification: The crude solid product is purified by recrystallization. Methanol is an effective solvent for this purpose. The solution is heated to dissolve the solid, then cooled to 0-5°C for 2-3 hours to induce crystallization. The purified solid is isolated by filtration, washed with cold methanol, and dried under vacuum to yield this compound with >98% purity.[8]

Analytical Quality Control

For industrial production, stringent quality control is paramount.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final product and any intermediates. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used. Purity should be ≥99% for pharmaceutical-grade material.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound and ensure no structural isomers are present.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Conclusion

The industrial production of this compound is most reliably achieved through a two-step process involving Friedel-Crafts acylation of 1H-indole-5-carbonitrile followed by selective reduction of the resulting ketone. This route offers a scalable, high-yielding, and controllable process suitable for producing high-purity material required for API synthesis. Careful control of reaction temperatures, reagent stoichiometry, and purification procedures are critical to ensuring the final product meets the stringent quality standards of the pharmaceutical industry.

References

  • An investigation of the synthesis of vilazodone. (2020). Journal of Chemical Research, 44(3-4), 243–247. [Link]
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (n.d.). ResearchGate.
  • Current optimal synthesis of this compound (3). (n.d.). ResearchGate.
  • US Patent 9533949B2 - Processes for the preparation of 3-alkyl indoles. (n.d.). Google Patents.
  • Hu, B., et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1664-1667. [Link]
  • CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. (n.d.). Google Patents.
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). JigsChemical.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar.
  • CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole. (n.d.). Google Patents.
  • This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ottoni, O., et al. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters, 3(7), 1005-7. [Link]
  • Innovating with Building Blocks: The Case of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). ApiSyn Healthcare Pvt. Ltd.
  • 3-(4-chlorobutyl)indole-5-carbonitrile suppliers USA. (n.d.). USA Chemical Suppliers.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • 3-(4-Chlorobutanoyl)-1-nitroso-1H-indole-5-carbonitrile. (n.d.). Pharmaffiliates.
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012). ResearchGate.
  • Alkylation of indole potassium salt with 1-bromobutane in different ionic liquids. (n.d.). ResearchGate.

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Application Notes & Protocols: 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

In the landscape of modern pharmaceutical synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7) stands out as a quintessential example of such a valuable building block.[1] Its primary significance lies in its role as a pivotal intermediate in the industrial-scale synthesis of Vilazodone, an FDA-approved medication for the treatment of major depressive disorder (MDD). This guide provides an in-depth exploration of the compound's properties, synthesis protocols, and core applications for researchers and drug development professionals.

The molecule uniquely combines three key structural features: an indole nucleus, a cyano group at the 5-position, and a reactive 4-chlorobutyl chain at the electron-rich 3-position. This combination makes it an ideal precursor for introducing complex side chains necessary for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 143612-79-7[2]
Molecular Formula C₁₃H₁₃ClN₂[2]
Molecular Weight 232.71 g/mol [2]
Appearance White to off-white or yellow powder/crystals[3][4]
Melting Point 98 - 102 °C[5]
Boiling Point 489.85 °C at 760 mmHg
Purity ≥97-99%[5]
Key Synonyms 3-(4-Chlorobutyl)indole-5-carbonitrile, 3-(4-Chlorobutyl)-5-cyanoindole

Section 2: Strategic Importance in Medicinal Chemistry

The Indole-5-carbonitrile Scaffold: A Privileged Core

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs. The addition of a carbonitrile (cyano) group at the 5-position serves as a potent bioisostere for other functional groups and can act as a hydrogen bond acceptor, modulating the electronic properties of the indole ring and influencing receptor binding interactions.

The 3-(4-chlorobutyl) Moiety: A Versatile Linker

Alkylation of the indole nucleus is a critical step in drug synthesis. The C3 position is the most nucleophilic site, making it the kinetic hotspot for electrophilic substitution. The 4-chlorobutyl chain installed at this position is not merely a spacer; it is a precisely engineered reactive handle. The terminal primary chloride provides an ideal electrophilic site for subsequent nucleophilic substitution reactions, most notably with amines like piperazine, without requiring harsh conditions that could compromise the integrity of the indole core.

Primary Application: The Synthesis of Vilazodone

The paramount application of this compound is as the penultimate intermediate for Vilazodone. Vilazodone is a serotonin partial agonist and reuptake inhibitor (SPARI), exhibiting a dual mechanism of action that involves potent inhibition of the serotonin transporter (SERT) and partial agonism at the 5-HT1A receptor.[6] The synthesis converges by coupling the indole-containing fragment with the benzofuran-piperazine fragment, a reaction enabled by the chlorobutyl linker.

G cluster_0 Key Intermediate cluster_1 Coupling Partner Indole 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Vilazodone Vilazodone Indole->Vilazodone Nucleophilic Substitution (Base, Solvent) Piperazine 5-(Piperazin-1-yl)benzofuran- 2-carboxamide Piperazine->Vilazodone

Figure 1: Synthetic pathway from the intermediate to Vilazodone.

Section 3: Synthesis Protocols for this compound

The regioselective alkylation of indoles is a classic challenge, with competition between the N1 and C3 positions.[7][8][9] For this intermediate, C3-alkylation is essential. Below are two field-proven, scalable methods.

Protocol 3.1: Direct C3-Alkylation of 5-Cyanoindole (Lewis Acid Catalysis)

This method is a direct and efficient route that leverages a Lewis acid to promote the selective reaction at the C3 position.

Rationale: The Lewis acid (e.g., ZnCl₂, AlCl₃) coordinates with the halogen of the alkylating agent (1-bromo-4-chlorobutane), increasing its electrophilicity. This directs the substitution towards the electron-rich C3 position of the indole ring, which is kinetically favored over N1-alkylation under these conditions.

G Start 5-Cyanoindole + 1-Bromo-4-chlorobutane Step1 Dissolve in DCM Cool to 0-5°C Start->Step1 Step2 Add Lewis Acid (e.g., ZnCl₂) Cool to -10°C Step1->Step2 Step3 Add Alkylating Agent React for 2h at 0°C Step2->Step3 Step4 Quench with Ice Water Neutralize (pH 7) Step3->Step4 Step5 Extract with DCM Wash with Brine Step4->Step5 Step6 Concentrate & Recrystallize (Isopropyl Acetate) Step5->Step6 Product 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Step6->Product

Figure 2: Workflow for direct C3-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: Charge a clean, dry, nitrogen-purged reactor with 5-cyanoindole (1.0 eq) and dichloromethane (DCM, ~10 L/kg).

  • Cooling & Catalyst Addition: Stir the mixture and cool the internal temperature to 0-5°C. Add anhydrous zinc chloride (1.1 eq) portion-wise, maintaining the temperature.

  • Electrophile Addition: After catalyst addition is complete, lower the temperature to approximately -10°C. Add 1-bromo-4-chlorobutane (1.1 eq) dropwise over 30-60 minutes.

  • Reaction: Once the addition is complete, raise the temperature to 0°C and maintain for 2 hours. Monitor reaction completion by TLC or HPLC.

  • Workup & Quench: Dilute the reaction mixture with additional DCM (~3 L/kg). Carefully quench the reaction by slowly adding ice water (~7 L/kg).

  • Neutralization & Extraction: Add 1N sodium hydroxide solution to adjust the pH of the aqueous layer to ~7. Separate the organic layer.

  • Washing & Drying: Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting residue from a suitable solvent like isopropyl acetate to yield the pure product.

Protocol 3.2: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction

This alternative route proceeds through a ketone intermediate, which can offer advantages in control and purification. It is particularly useful when the indole nitrogen is protected (e.g., with a tosyl group) to ensure exclusive C3-acylation.[10][11]

Rationale: This pathway separates the C-C bond formation from the establishment of the alkyl chain. Friedel-Crafts acylation robustly installs the butyryl chain at C3.[12][13] The subsequent reduction of the ketone is a high-yielding transformation that is often cleaner than direct alkylation, avoiding potential side reactions like dialkylation.[14][15]

G cluster_A Step A: Acylation cluster_B Step B: Reduction A1 1-(Tosyl)-1H-indole-5-carbonitrile + 4-Chlorobutyryl Chloride A2 Friedel-Crafts Acylation (Lewis Acid, Solvent) A1->A2 A_inter Acylated Ketone Intermediate A2->A_inter B1 Dissolve Ketone in THF/TFA A_inter->B1 B2 Add Reducing Agent (e.g., NaBH₄) B1->B2 B3 Reaction & Workup B2->B3 Product Final Product + Deprotection B3->Product

Figure 3: Two-step synthesis via acylation and reduction.

Step-by-Step Methodology:

  • Step A: Friedel-Crafts Acylation:

    • To a solution of N-protected (e.g., 1-tosyl) indole-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., DCM), add a Lewis acid (e.g., AlCl₃, 1.2 eq) at 0°C.

    • Add 4-chlorobutyryl chloride (1.1 eq) dropwise and allow the reaction to proceed until completion (monitor by TLC/HPLC).

    • Perform an aqueous workup to isolate the crude 3-(4-chlorobutanoyl)-1-(tosyl)-1H-indole-5-carbonitrile.

  • Step B: Ketone Reduction:

    • Dissolve the ketone intermediate from Step A (1.0 eq) in a solvent system such as tetrahydrofuran (THF) and trifluoroacetic acid (TFA).[11]

    • Cool the solution and add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise, controlling the temperature.

    • After the reaction is complete, quench carefully with water.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • The N-tosyl protecting group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final product. Purify by column chromatography or recrystallization.

Section 4: Application Protocol: Synthesis of a Vilazodone Precursor

This protocol demonstrates the primary utility of this compound by coupling it with the second key fragment of Vilazodone.

Rationale: This is a standard SN2 reaction where the amine of the piperazine ring acts as a nucleophile, displacing the terminal chloride of the butyl chain. An inorganic base (e.g., K₂CO₃) is used as a proton scavenger to neutralize the HCl generated, driving the reaction to completion. A polar aprotic solvent like acetonitrile is ideal for this type of transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a reactor, combine this compound (1.0 eq), 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0-1.1 eq), potassium carbonate (K₂CO₃, ~2.0-3.0 eq), and a catalytic amount of potassium iodide (KI, ~0.1 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours. Monitor the reaction progress by HPLC.[16]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be dissolved in a suitable solvent and precipitated by the addition of an anti-solvent or purified by column chromatography to yield the Vilazodone free base.

  • Salt Formation (Optional): The free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ethanol or isopropanol.

Section 5: Characterization and Quality Control

Verifying the identity and purity of this compound is critical for its successful use in subsequent synthetic steps.

  • ¹H NMR: The proton NMR spectrum should clearly show signals corresponding to the indole ring protons, the methylene protons of the butyl chain, and the absence of starting materials.

  • Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to the molecular weight [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining purity. For GMP applications, purity should typically be ≥99.0%.

  • Melting Point: A sharp melting point within the expected range (98-102°C) is a good indicator of purity.[5]

Section 6: Safety, Handling, and Storage

Hazard Profile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[17][18]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement

Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.

Handling Recommendations: [19]

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Avoid breathing dust. Use a dust mask or respirator if dust generation is unavoidable.

  • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage: [3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.

Section 7: Broader Research Horizons

While its primary role is cemented in the synthesis of Vilazodone, the structural motifs within this compound make it an attractive starting point for broader discovery chemistry. Researchers have explored its potential as a building block for novel compounds targeting other neurological disorders, as well as in the development of anti-cancer agents and neuroprotective drugs.[5] Its utility may also extend to agrochemicals and material science, making it a versatile platform for innovation beyond its established pharmaceutical application.[5]

Section 8: References

  • An investigation of the synthesis of vilazodone. (2020). Journal of Chemical Research, 44(3-4), 243-247. [Link]

  • Vilazodone is an antidepressant, which enhances the serotonin concentration in the synapse and also is a partial agonist for 5-HT1A-receptors. (n.d.). ResearchGate. [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). ResearchGate. [Link]

  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). WorldOfChemicals. [Link]

  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(1), 153-157. [Link]

  • Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. (2014). Figshare. [Link]

  • Innovating with Building Blocks: The Case of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-(4-Chlorobutyl)-5-cyanoindole. (n.d.). PubChem. [Link]

  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. (n.d.). ChemRxiv. [Link]

  • Reduction of indoles and related compounds. (1953). Chemical Reviews, 53(2), 229-326. [Link]

  • Control experiments for the reduction of indole. (n.d.). ResearchGate. [Link]

  • C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology. (n.d.). ResearchGate. [Link]

  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Catalytic C3 aza-alkylation of indoles. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • This compound. (n.d.). ARTIS STANDARDS. [Link]

  • B(C6F5)3‑Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (2020). Organic Letters, 22(9), 3433-3438. [Link]

  • A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. (1983). The Journal of Organic Chemistry, 48(21), 3607-3614. [Link]

  • Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. (n.d.). Green Chemistry. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 3-(4-Chlorbutyl)-1H-indol-5-carbonitril

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 3-(4-Chlorbutyl)-1H-indol-5-carbonitril, einer wichtigen Zwischenstufe in der pharmazeutischen Synthese.[1][2] Anstatt einer starren Vorlage zu folgen, ist diese Anleitung so strukturiert, dass sie die vielfältigen chemischen Möglichkeiten dieser Verbindung beleuchtet und Forschern praxisnahe Einblicke und validierte Protokolle an die Hand gibt.

Einleitung: Die strategische Bedeutung von 3-(4-Chlorbutyl)-1H-indol-5-carbonitril

3-(4-Chlorbutyl)-1H-indol-5-carbonitril (CAS: 143612-79-7) ist ein hochfunktionelles Molekül, das als Eckpfeiler für die Synthese komplexer pharmazeutischer Wirkstoffe dient.[2] Seine Struktur vereint mehrere reaktive Zentren:

  • Der Indol-Stickstoff (N-1): Ein nukleophiles Zentrum, das für Alkylierungs-, Arylierungs- oder Schutzgruppenreaktionen zugänglich ist.

  • Die 4-Chlorbutyl-Kette: Ein Alkylchlorid, das als Elektrophil in nukleophilen Substitutionsreaktionen dient.

  • Die Nitrilgruppe (-CN): Eine vielseitige funktionelle Gruppe, die zu Carbonsäuren, Amiden, Aminen oder verschiedenen Heterocyclen umgewandelt werden kann.[3][4]

Diese multifunktionale Natur ermöglicht eine breite Palette von Derivatisierungen, die für das Wirkstoffdesign von entscheidender Bedeutung sind. Die bekannteste Anwendung ist seine Rolle als Schlüsselintermediat bei der Synthese des Antidepressivums Vilazodon.[1][5][6] Dieses Handbuch beschreibt die wichtigsten Derivatisierungsstrategien und liefert detaillierte Protokolle für deren Umsetzung im Labor.

Derivatisierungsstrategien und Protokolle

Die Derivatisierung dieses Indol-Gerüsts kann gezielt an drei Hauptpositionen erfolgen. Die Wahl der Strategie hängt vom synthetischen Endziel ab.

Strategie 1: Nukleophile Substitution an der Chlorbutyl-Seitenkette

Die reaktivste Position für die Derivatisierung ist das terminale Chloratom der Butylkette. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen durch SN2-Reaktionen. Die prominenteste Anwendung ist die Kupplung mit Piperazin-Derivaten zur Synthese von Vilazodon.[5][7]

Kausale Begründung der experimentellen Entscheidungen: Die Reaktion erfordert eine Base, um das als Nukleophil agierende Amin zu deprotonieren und den entstehenden Chlorwasserstoff zu neutralisieren. Die Wahl der Base (z.B. K2CO3, Et3N) und des Lösungsmittels ist entscheidend, um eine gute Löslichkeit der Reaktanden zu gewährleisten und Nebenreaktionen wie die Eliminierung zu minimieren. Ein Phasentransferkatalysator wie Kaliumiodid (KI) kann die Reaktionsgeschwindigkeit durch den Finkelstein-Mechanismus (in-situ-Umwandlung des Alkylchlorids in das reaktivere Alkyliodid) erhöhen.

Experimentelles Protokoll: Synthese eines Piperazin-Derivats (Vilazodon-Analogon)

Dieses Protokoll beschreibt die Kupplung von 3-(4-Chlorbutyl)-1H-indol-5-carbonitril mit 1-(Benzofuran-5-yl)piperazin, einem wichtigen Schritt in der Vilazodon-Synthese.[5]

Workflow-Diagramm:

G cluster_0 Reaktionsaufbau cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung & Reinigung A 3-(4-Chlorbutyl)-1H-indol-5-carbonitril in DMF lösen B 1-(Benzofuran-5-yl)piperazin zugeben A->B C Base (K2CO3) & Katalysator (KI) zugeben B->C D Mischung auf 80-90°C erhitzen C->D E Reaktion mittels DC/HPLC überwachen D->E F Mischung abkühlen & in Wasser gießen E->F G Mit Ethylacetat extrahieren F->G H Organische Phase waschen & trocknen G->H I Lösungsmittel entfernen H->I J Säulenchromatographie I->J K K J->K Reines Produkt

Abbildung 1: Workflow für die nukleophile Substitution.

Tabellarische Zusammenfassung der Reaktionsparameter:

ParameterWert / BeschreibungBegründung
Edukt 1 3-(4-Chlorbutyl)-1H-indol-5-carbonitril1.0 Äquivalente
Edukt 2 1-(Benzofuran-5-yl)piperazin1.1 - 1.2 Äquivalente
Base Kaliumcarbonat (K2CO3)2.0 - 3.0 Äquivalente
Katalysator Kaliumiodid (KI)0.1 Äquivalente (optional)
Lösungsmittel N,N-Dimethylformamid (DMF)Gutes aprotisches, polares Lösungsmittel
Temperatur 80 - 90 °CErhöht die Reaktionsgeschwindigkeit
Reaktionszeit 12 - 24 StundenÜberwachung mittels DC oder HPLC empfohlen
Aufarbeitung Wässrige ExtraktionEntfernung von anorganischen Salzen und DMF
Reinigung Säulenchromatographie (Silicagel)Isolierung des reinen Produkts
Erwartete Ausbeute 75 - 90 %Abhängig von der Reinheit der Edukte

Schritt-für-Schritt-Protokoll:

  • In einem trockenen Rundkolben wird 3-(4-Chlorbutyl)-1H-indol-5-carbonitril (1.0 Äq.) in wasserfreiem DMF gelöst.

  • 1-(Benzofuran-5-yl)piperazin (1.1 Äq.), Kaliumcarbonat (2.5 Äq.) und Kaliumiodid (0.1 Äq.) werden zugegeben.

  • Die Reaktionsmischung wird unter Stickstoffatmosphäre auf 80-90 °C erhitzt.

  • Der Reaktionsfortschritt wird alle 4 Stunden mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC) verfolgt.

  • Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt und in eine große Menge Wasser gegossen, was zur Ausfällung des Rohprodukts führen kann.

  • Das wässrige Gemisch wird dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Der Rückstand wird mittels Säulenchromatographie auf Silicagel gereinigt, um das Zielprodukt zu erhalten.

Strategie 2: Modifikation am Indol-Stickstoff

Der Stickstoff des Indolrings ist ein weiteres wichtiges reaktives Zentrum. Seine Derivatisierung, oft als Schutzschritt, kann die Reaktivität an anderen Stellen des Moleküls steuern und die Löslichkeitseigenschaften verändern. Eine gängige Modifikation ist die Einführung einer Tosylgruppe (Sulfonylierung).

Kausale Begründung der experimentellen Entscheidungen: Die Deprotonierung des Indol-NH ist der erste Schritt. Starke Basen wie Natriumhydrid (NaH) sind hierfür ideal, da sie das Indol-Anion irreversibel bilden.[8] Das resultierende Anion ist ein starkes Nukleophil, das leicht mit Elektrophilen wie Tosylchlorid reagiert. Aprotische Lösungsmittel wie THF oder DMF sind erforderlich, da sie nicht mit der starken Base reagieren.

Experimentelles Protokoll: N-Tosylierung des Indol-Rings

Reaktionsschema-Diagramm:

G Indole 3-(4-Chlorobutyl)-1H-indol-5-carbonitril TosylIndole 3-(4-Chlorobutyl)-1-tosyl-1H-indol-5-carbonitril Indole->TosylIndole + TsCl, NaH THF, 0°C bis RT

Abbildung 2: N-Tosylierung des Indol-Gerüsts.

Tabellarische Zusammenfassung der Reaktionsparameter:

ParameterWert / BeschreibungBegründung
Edukt 3-(4-Chlorbutyl)-1H-indol-5-carbonitril1.0 Äquivalente
Base Natriumhydrid (NaH, 60% in Mineralöl)1.2 Äquivalente
Reagenz p-Toluolsulfonylchlorid (TsCl)1.1 Äquivalente
Lösungsmittel Tetrahydrofuran (THF), wasserfreiAprotisches Lösungsmittel, löst das Anion gut
Temperatur 0 °C (Basenzugabe), dann RaumtemperaturKontrolle der exothermen Deprotonierung
Reaktionszeit 2 - 4 StundenÜberwachung mittels DC empfohlen
Aufarbeitung Quenchen mit Wasser, ExtraktionZerstörung von überschüssigem NaH
Reinigung Umkristallisation oder SäulenchromatographieIsolierung des reinen Produkts
Erwartete Ausbeute > 90 %Typischerweise eine hocheffiziente Reaktion

Schritt-für-Schritt-Protokoll:

  • In einem trockenen, mit Stickstoff gespülten Kolben wird Natriumhydrid (1.2 Äq.) in wasserfreiem THF suspendiert und auf 0 °C gekühlt.

  • Eine Lösung von 3-(4-Chlorbutyl)-1H-indol-5-carbonitril (1.0 Äq.) in wasserfreiem THF wird langsam zugetropft. Die Mischung wird 30 Minuten bei 0 °C gerührt, um die vollständige Deprotonierung zu gewährleisten.

  • Eine Lösung von p-Toluolsulfonylchlorid (1.1 Äq.) in wasserfreiem THF wird langsam zugetropft.

  • Das Eisbad wird entfernt und die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt, bis die Umsetzung laut DC vollständig ist.

  • Die Reaktion wird vorsichtig durch langsame Zugabe von Wasser oder gesättigter Ammoniumchloridlösung bei 0 °C gequencht.

  • Die wässrige Phase wird mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Umkristallisation (z.B. aus Ethanol/Wasser) oder Säulenchromatographie gereinigt.

Strategie 3: Intramolekulare Zyklisierung

Die Struktur des Moleküls eignet sich ideal für intramolekulare Zyklisierungsreaktionen, um neue polyzyklische Indol-Derivate zu erzeugen. Durch eine Friedel-Crafts-artige Alkylierung kann die Chlorbutyl-Kette an die Position C-4 des Indolrings binden und so ein tetracyclisches System bilden.

Kausale Begründung der experimentellen Entscheidungen: Diese Reaktion erfordert eine starke Lewis-Säure (z.B. AlCl3), um den Indolring für den elektrophilen Angriff durch die Alkylchlorid-Kette zu aktivieren. Die Wahl des Lösungsmittels ist kritisch; es muss inert gegenüber der Lewis-Säure sein. Nitroalkan-Lösungsmittel oder Dichlormethan werden häufig verwendet. Die Temperatur muss sorgfältig kontrolliert werden, um Polymerisation und andere Nebenreaktionen zu vermeiden.

Experimentelles Protokoll: Lewis-Säure-katalysierte intramolekulare Zyklisierung

Logisches Diagramm der Transformation:

G Start 3-(4-Chlorbutyl)-1H-indol-5-carbonitril LewisAcid Lewis-Säure (z.B. AlCl3) Start->LewisAcid Komplexierung Intermediate Aktivierter Elektrophil-Komplex Start->Intermediate Intramolekularer Angriff (C4) LewisAcid->Intermediate Product Tetracyclisches Indol-Derivat Intermediate->Product Rearomatisierung

Abbildung 3: Logischer Pfad der intramolekularen Zyklisierung.

Tabellarische Zusammenfassung der Reaktionsparameter:

ParameterWert / BeschreibungBegründung
Edukt 3-(4-Chlorbutyl)-1H-indol-5-carbonitril1.0 Äquivalente
Katalysator Aluminiumchlorid (AlCl3)1.5 - 2.0 Äquivalente
Lösungsmittel Dichlormethan oder NitroethanInert gegenüber der Lewis-Säure
Temperatur 0 °C bis RaumtemperaturMilde Bedingungen zur Vermeidung von Zersetzung
Reaktionszeit 6 - 12 StundenÜberwachung mittels DC/HPLC
Aufarbeitung Quenchen auf Eiswasser, ExtraktionZerstörung des Katalysators
Reinigung SäulenchromatographieTrennung von Edukt und Nebenprodukten
Erwartete Ausbeute 40 - 60 %Kann je nach Bedingungen variieren

Schritt-für-Schritt-Protokoll:

  • In einem trockenen, mit Stickstoff gespülten Kolben wird wasserfreies Aluminiumchlorid (1.5 Äq.) in trockenem Dichlormethan suspendiert und auf 0 °C gekühlt.

  • Eine Lösung von 3-(4-Chlorbutyl)-1H-indol-5-carbonitril (1.0 Äq.) in trockenem Dichlormethan wird langsam zu der Suspension getropft.

  • Die Reaktionsmischung wird für 6-12 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig auf eine Mischung aus Eis und konzentrierter Salzsäure gegossen.

  • Die Phasen werden getrennt und die wässrige Phase wird mit Dichlormethan extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Strategie 4: Umwandlung der Nitrilgruppe

Die Nitrilgruppe bietet einen weiteren Ansatzpunkt für die Derivatisierung. Sie kann hydrolysiert werden, um die entsprechende Carbonsäure oder das Amid zu erzeugen, die beide wertvolle Ausgangsmaterialien für weitere Synthesen sind.

Kausale Begründung der experimentellen Entscheidungen: Die saure oder basische Hydrolyse von Nitrilen ist ein Standardverfahren.[9] Saure Bedingungen (z.B. mit H2SO4) führen typischerweise direkt zur Carbonsäure, während basische Bedingungen (z.B. mit NaOH) zunächst das Carboxylat-Salz ergeben. Die Reaktionstemperatur muss oft erhöht werden (Reflux), um die Reaktion voranzutreiben.

Experimentelles Protokoll: Saure Hydrolyse zu 3-(4-Chlorbutyl)-1H-indol-5-carbonsäure

Tabellarische Zusammenfassung der Reaktionsparameter:

ParameterWert / BeschreibungBegründung
Edukt 3-(4-Chlorbutyl)-1H-indol-5-carbonitril1.0 Äquivalente
Reagenz Schwefelsäure (wässrig, 50-70%)Katalysator und Wasserquelle
Lösungsmittel Wasser / EssigsäureErhöht die Löslichkeit des Edukts
Temperatur 100 - 110 °C (Reflux)Erforderlich zur Spaltung der C≡N-Bindung
Reaktionszeit 8 - 16 StundenBis zur vollständigen Gasentwicklung (NH3)
Aufarbeitung Neutralisation, FiltrationAusfällung des Produkts
Reinigung Umkristallisation
Erwartete Ausbeute 70 - 85 %

Schritt-für-Schritt-Protokoll:

  • 3-(4-Chlorbutyl)-1H-indol-5-carbonitril wird in einer Mischung aus Essigsäure und 60%iger wässriger Schwefelsäure suspendiert.

  • Die Mischung wird unter Rückfluss erhitzt, bis die DC-Analyse keinen Ausgangsstoff mehr anzeigt.

  • Die Reaktionsmischung wird abgekühlt und vorsichtig auf Eis gegossen.

  • Der pH-Wert wird durch langsame Zugabe einer konzentrierten Natriumhydroxidlösung auf ca. 4-5 eingestellt, was zur Ausfällung der Carbonsäure führt.

  • Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet.

  • Bei Bedarf kann das Produkt aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) umkristallisiert werden.

Zusammenfassung und Ausblick

3-(4-Chlorbutyl)-1H-indol-5-carbonitril ist eine außergewöhnlich vielseitige Plattform für die Synthese komplexer Moleküle. Die hier vorgestellten Protokolle für nukleophile Substitution, N-Modifikation, intramolekulare Zyklisierung und Nitril-Umwandlung decken die grundlegenden Derivatisierungsstrategien ab. Jedes Protokoll ist als validiertes System konzipiert, das Forschern eine solide Grundlage für ihre eigenen synthetischen Vorhaben bietet. Durch die rationale Auswahl von Reagenzien und Bedingungen können diese Methoden angepasst werden, um eine breite Bibliothek von neuartigen Indol-Derivaten für die Arzneimittelforschung und darüber hinaus zu erschließen.

Referenzen

  • Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243–247. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). Verfügbar unter: [Link]

  • ResearchGate. (2025, August 7). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Verfügbar unter: [Link]

  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1644–1649. Verfügbar unter: [Link]

  • Semantic Scholar. (2012, September 13). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Verfügbar unter: [Link]

  • Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles. Verfügbar unter:

  • Matsumoto, K., Uchida, T., et al. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 36(10), 2215. Verfügbar unter: [Link]

  • MDPI. (n.d.). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Verfügbar unter: [Link]

  • PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Verfügbar unter: [Link]

  • HETEROCYCLES. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Verfügbar unter: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Verfügbar unter: [Link]

  • YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Verfügbar unter: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Building Blocks: The Case of this compound. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Verfügbar unter: [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Verfügbar unter: [Link]

  • Organic Chemistry Research. (n.d.). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Verfügbar unter: [Link]

  • Chemsrc. (2025, August 24). 3-(4-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile. Verfügbar unter: [Link]

Sources

Application Notes & Protocols: A Guide to Solid-Phase Synthesis Using Indole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indoles and the Power of Solid-Phase Synthesis

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active compounds, from the essential amino acid tryptophan to anti-migraine drugs and anti-cancer agents, underscores the critical need for efficient and versatile synthetic methodologies.[1][2][] Traditional solution-phase synthesis of complex indole-containing molecules can be laborious, requiring multi-step procedures with purification at each stage.[4][5] Solid-phase synthesis (SPS) offers a powerful alternative, streamlining the synthetic process by anchoring the initial building block to an insoluble polymer support.[5][6] This approach facilitates the addition and modification of subsequent chemical entities, with excess reagents and byproducts easily removed by simple filtration.[5] The result is a more rapid and automatable process, ideally suited for the generation of chemical libraries for drug discovery and lead optimization.[6][7]

This guide provides a detailed overview of the key principles and protocols for the solid-phase synthesis of indole-containing compounds. We will delve into the critical aspects of resin and linker selection, immobilization strategies, on-resin chemical transformations, and cleavage techniques, offering practical insights to empower researchers in this dynamic field.

Core Principles: Designing a Successful Solid-Phase Indole Synthesis

A successful solid-phase synthesis strategy for indole derivatives hinges on several key considerations, from the initial attachment to the solid support to the final cleavage of the target molecule.

Resin Selection: The Solid Foundation

The choice of resin is paramount, as its physical and chemical properties dictate the reaction conditions that can be employed. Polystyrene resins, such as Merrifield and Wang resins, are widely used due to their chemical stability and good swelling properties in a variety of organic solvents.[5] For more complex syntheses or for molecules with poor solubility, more specialized resins like TentaGel, which combines the properties of polystyrene and polyethylene glycol, can offer advantages.

Resin Type Key Characteristics Typical Applications Considerations
Merrifield Resin Chloromethylated polystyreneGeneral purpose, stable to a wide range of reagentsLoading can sometimes be sluggish
Wang Resin p-Alkoxybenzyl alcohol functionalized polystyreneAcid-labile cleavage, suitable for peptide synthesisPotential for side reactions during cleavage of indole derivatives[8]
2-Chlorotrityl Chloride Resin Highly acid-labile linkageMild cleavage conditions, minimizes side reactionsMoisture sensitive[5]
TentaGel Resin Polystyrene-polyethylene glycol graft copolymerGood swelling in both polar and non-polar solvents, suitable for on-resin biological assaysHigher cost
Linker Strategy: The Crucial Connection

The linker is the chemical entity that connects the indole building block to the solid support. Its choice is critical as it determines the point of attachment on the indole ring and the conditions required for the final cleavage of the product.

  • Traceless Linkers: These are highly desirable as they leave no residual functionality on the cleaved molecule.[9] Silicon-based linkers, for instance, can be removed with fluoride sources, replacing the silicon atom with a hydrogen.[10] The diethoxymethyl (DEM) group has also been employed as a traceless linker for the indole nitrogen.[9]

  • Backbone Amide Linkers (BAL): Aldehyde-based linkers, such as the BAL linker, allow for the attachment of primary amines via reductive amination.[11] This strategy is particularly useful for creating libraries of N-substituted indole derivatives.

  • Safety-Catch Linkers: These linkers require an activation step before cleavage can occur, providing an additional layer of control and orthogonality in the synthetic strategy.

The following diagram illustrates a general workflow for solid-phase synthesis.

Caption: General workflow of solid-phase indole synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for key steps in the solid-phase synthesis of indole derivatives. It is essential to optimize these conditions for specific substrates and target molecules.

Protocol 1: Immobilization of an Indole Carboxylic Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of an indole derivative bearing a carboxylic acid functionality to a highly acid-labile resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Indole-X-carboxylic acid (e.g., Indole-3-acetic acid)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Coupling Reaction: In a separate flask, dissolve the indole-X-carboxylic acid (1.5 eq. relative to resin loading) in anhydrous DCM. Add DIPEA (3.0 eq.) to the solution.

  • Loading: Add the solution of the indole carboxylic acid and DIPEA to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction solvent. Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by cleaving a small sample and analyzing the product by UV-Vis spectroscopy or HPLC.

Causality: The use of 2-chlorotrityl chloride resin allows for mild cleavage conditions, which is beneficial for sensitive indole moieties.[5] DIPEA acts as a non-nucleophilic base to facilitate the esterification reaction between the carboxylic acid and the resin.

Protocol 2: On-Resin N-Alkylation of a Resin-Bound Indole

This protocol details the alkylation of the indole nitrogen while it is attached to the solid support.

Materials:

  • Indole-functionalized resin (from Protocol 1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the indole-functionalized resin in anhydrous DMF for 30 minutes.

  • Deprotonation: Carefully add NaH (5.0 eq.) to the resin suspension. Agitate the mixture at room temperature for 1 hour. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Alkylation: Add the alkyl halide (5.0 eq.) to the reaction vessel. Agitate the mixture at room temperature for 12-24 hours. Reaction progress can be monitored by cleaving a small aliquot of the resin and analyzing the product by LC-MS.

  • Quenching and Washing: Carefully quench the reaction by the slow addition of MeOH. Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Causality: The strong base, NaH, is required to deprotonate the relatively non-acidic indole N-H. The reaction is performed in an anhydrous polar aprotic solvent like DMF to facilitate the SN2 reaction.

The following diagram illustrates the on-resin N-alkylation process.

Caption: Key steps in on-resin N-alkylation of an indole.

Protocol 3: Cleavage of the Indole Derivative from the Resin

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

  • N-Alkylated resin-bound indole (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol)

  • Collection vessel

  • Rotary evaporator

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA/TIS/water (95:2.5:2.5 v/v/v). For indole-containing compounds, the addition of a scavenger like 1,2-ethanedithiol (up to 16%) can suppress side reactions such as p-hydroxybenzylation when using Wang-type resins.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a reaction vessel. Agitate the mixture at room temperature for 1-3 hours.

  • Product Collection: Filter the resin and collect the filtrate in a collection vessel. Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by filtration or centrifugation. Further purification can be achieved by preparative HPLC.

Causality: TFA is a strong acid that cleaves the acid-labile linker. Scavengers are crucial to trap reactive carbocations generated during the cleavage process, which can otherwise lead to unwanted side reactions and degradation of the indole ring.[8]

Challenges and Troubleshooting

While SPS is a powerful technique, challenges can arise. Low yields and the formation of side products are common issues.[12][13]

Challenge Potential Cause Troubleshooting Strategy
Low Loading Efficiency Steric hindrance of the building block; Incomplete activationUse a less sterically hindered linker; Increase reaction time or temperature; Use a more efficient coupling agent.
Incomplete Reactions on Resin Poor resin swelling; Steric hindranceChoose a more appropriate solvent for swelling; Use a resin with a lower degree of cross-linking; Increase excess of reagents.
Side Product Formation during Cleavage Re-attachment of cleaved product to the resin; Alkylation of the indole ringOptimize the scavenger cocktail[8]; Use a more acid-labile linker to allow for milder cleavage conditions.
Peptide Aggregation (for indole-containing peptides) Hydrophobic interactions; Secondary structure formationUse chaotropic salts or special solvents during synthesis; Incorporate pseudoprolines.[14]

Conclusion

Solid-phase synthesis of indole-containing compounds is a cornerstone of modern drug discovery and chemical biology. By carefully selecting the appropriate resin, linker, and reaction conditions, researchers can efficiently generate diverse libraries of indole derivatives for biological screening. The protocols and troubleshooting guide provided herein serve as a foundation for developing robust and successful solid-phase synthesis strategies. As the demand for novel indole-based therapeutics continues to grow, advancements in solid-phase synthesis methodologies will undoubtedly play a pivotal role in accelerating the discovery process.

References

  • Kaur, H., & Kumar, S. (2009). Solid phase synthesis of biologically important indoles. Current Medicinal Chemistry, 16(20), 2531-2565. [Link]
  • Nicolaou, K. C., et al. (2000). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Journal of the American Chemical Society, 122(33), 7974-7985. [Link]
  • Bentham Science Publishers. (2009). Solid Phase Synthesis of Biologically Important Indoles. Current Medicinal Chemistry, 16(20). [Link]
  • ResearchGate. (n.d.). Cleavage of indoles from solid supports. [Table].
  • ResearchGate. (n.d.). Synthetic Approaches Towards Indoles on Solid Phase. Recent Advances and Future Directions. [Link]
  • Park, K. H., & Kurth, M. J. (2004). Synthesis of Silicon Traceless Linker for Solid-Phase Reaction. Bulletin of the Korean Chemical Society, 25(4), 576-578. [Link]
  • Liley, M. J., Johnson, T., & Gibson, S. E. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 71(4), 1322-1329. [Link]
  • Estep, K. G., et al. (2005). Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules. The Journal of Organic Chemistry, 70(21), 8349-8361. [Link]
  • Klare, H. F. T., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 138(50), 16344-16347. [Link]
  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
  • Koorbanally, N. A., & Luyt, A. S. (2007). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules, 12(6), 1276-1284. [Link]
  • Low, J. N., et al. (2015). Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 12), 1058-1067. [Link]
  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. [Link]
  • Lei, X., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(16), 6245-6250. [Link]
  • Aydin, M., et al. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry, 87(6), 4279-4289. [Link]
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

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Application Notes and Protocols for the Analytical Characterization of Vilazodone Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods and protocols for the quality control and characterization of key synthetic intermediates of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[1] As the quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity of its precursors, robust analytical oversight during synthesis is paramount. This document outlines field-proven methodologies for researchers, scientists, and drug development professionals, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, supplemented by mass spectrometry (MS) and spectroscopic methods. The protocols herein are designed to serve as self-validating systems, grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Intermediate Analysis in Vilazodone Synthesis

Vilazodone, chemically known as 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}benzofuran-2-carboxamide, is a complex molecule synthesized through a convergent pathway.[1] This strategy involves the separate synthesis of two primary molecular fragments, which are then coupled to form the final drug substance. The purity, stability, and reactivity of these fragments, or key intermediates, directly impact the yield and impurity profile of the Vilazodone API.

In-process control (IPC) and quality assessment of these intermediates are therefore not merely procedural formalities but are fundamental to ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. Failure to adequately control intermediate quality can lead to the formation of process-related impurities that may be difficult and costly to remove in downstream purification steps.

A common and efficient synthetic route involves two key intermediates:

  • Intermediate I: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

  • Intermediate II: 5-(piperazin-1-yl)benzofuran-2-carboxamide

This guide provides specific, robust analytical protocols for ensuring the identity, purity, and quality of these two critical building blocks.

Analytical Strategy: A Multi-Modal Approach

The analytical strategy for Vilazodone intermediates hinges on a primary separation technique, HPLC, for purity and impurity profiling. This is complemented by spectroscopic techniques for identity confirmation and structural elucidation.

Diagram: Overall Analytical Workflow

A high-level overview of the analytical process for Vilazodone intermediates.

G cluster_synthesis Synthesis Stage cluster_analysis Analytical Control cluster_downstream Downstream Process Intermediate_I Intermediate I Synthesis (this compound) QC_I QC Analysis (Intermediate I) Intermediate_I->QC_I Sample for Testing Intermediate_II Intermediate II Synthesis (5-(piperazin-1-yl)benzofuran-2-carboxamide) QC_II QC Analysis (Intermediate II) Intermediate_II->QC_II Sample for Testing Coupling Coupling Reaction to form Vilazodone QC_I->Coupling Release if Meets Spec. QC_II->Coupling Release if Meets Spec.

Caption: Workflow for Synthesis and Analytical Control.

Analysis of Key Intermediate I: this compound

This intermediate forms the core indole structure of Vilazodone. Its purity is critical to avoid side reactions in the subsequent coupling step.

Chemical Structure and Properties:

  • CAS Number: 143612-79-7[2]

  • Molecular Formula: C₁₃H₁₃ClN₂[2]

  • Molecular Weight: 232.71 g/mol [2]

  • Appearance: Typically a white to pale beige solid or powder.

Protocol: HPLC-UV Method for Purity Assessment

Principle: Reversed-phase HPLC is the method of choice due to the non-polar nature of the indole ring and alkyl chain. The method separates the main component from starting materials, by-products, and degradation products. A C18 column provides the necessary hydrophobic interactions for good retention and resolution. UV detection is highly effective due to the strong chromophore of the indole ring system.

Instrumentation and Reagents:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid or Orthophosphoric acid (for pH adjustment).

  • Reference Standard: this compound (Purity ≥99%).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard stationary phase for non-polar to moderately polar analytes. Provides good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.
Mobile Phase B AcetonitrileStrong organic solvent providing good elution strength.
Gradient 0-2 min: 40% B; 2-15 min: 40-80% B; 15-17 min: 80% B; 17-18 min: 80-40% B; 18-25 min: 40% BA gradient elution ensures that both more polar starting materials and less polar by-products are eluted and resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmThe indole ring exhibits significant absorbance around this wavelength, providing good sensitivity.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Sample Preparation:

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the intermediate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • RSD of replicate injections: ≤ 2.0% for peak area.

Data Analysis: Calculate the purity of the intermediate using the area percent method. % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Analysis of Key Intermediate II: 5-(piperazin-1-yl)benzofuran-2-carboxamide

This intermediate provides the benzofuran-piperazine moiety of Vilazodone. The presence of unreacted starting materials or piperazine-related impurities must be closely monitored.

Chemical Structure and Properties:

  • CAS Number: 183288-46-2[3]

  • Molecular Formula: C₁₃H₁₅N₃O₂[3]

  • Molecular Weight: 245.28 g/mol [3]

  • Appearance: Typically an off-white or pale-yellow solid.

Protocol: HPLC-UV Method for Purity Assessment

Principle: Similar to Intermediate I, reversed-phase HPLC is the ideal technique. The molecule contains both hydrophobic (benzofuran) and hydrophilic (piperazine, carboxamide) parts, making it well-suited for C18 chromatography. The benzofuran ring is a strong chromophore for UV detection. Due to the basic nature of the piperazine moiety, an acidic mobile phase is crucial for achieving symmetrical peak shapes.

Instrumentation and Reagents:

  • Same as listed in Section 3.1.

  • Reference Standard: 5-(piperazin-1-yl)benzofuran-2-carboxamide (Purity ≥99%).

  • Potassium dihydrogen phosphate (KH₂PO₄).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and selectivity for this class of compounds.
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄A buffered, acidic mobile phase is critical to protonate the piperazine nitrogen, ensuring consistent retention and sharp, symmetrical peaks.
Mobile Phase B MethanolA common, effective organic modifier for reversed-phase chromatography.
Isocratic Elution 45% A : 55% BAn isocratic method is often sufficient if the impurity profile is not overly complex, offering simplicity and robustness. A gradient can be developed if needed.
Flow Rate 1.0 mL/minStandard flow rate for the column dimensions.
Column Temp. 35 °CElevated temperature can improve peak efficiency and reduce backpressure.
Detection UV at 245 nmThe benzofuran system has a strong absorbance maximum in this region.
Injection Vol. 10 µLStandard injection volume.
Diluent Mobile PhaseUsing the mobile phase as a diluent ensures peak shape is not distorted by the injection solvent.

Sample Preparation:

  • Standard Solution (approx. 0.2 mg/mL): Accurately weigh about 20 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.2 mg/mL): Accurately weigh about 20 mg of the intermediate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter both solutions through a 0.45 µm syringe filter prior to injection.

System Suitability and Data Analysis:

  • Follow the same criteria as outlined in Section 3.1.

Diagram: HPLC Analytical Protocol Workflow

A generalized workflow for the HPLC analysis of a Vilazodone intermediate.

Caption: Step-by-step HPLC workflow from sample prep to reporting.

Complementary Analytical Techniques

While HPLC is the workhorse for purity determination, other techniques are essential for comprehensive characterization, especially during process development and troubleshooting.

Gas Chromatography (GC)

Applicability: GC is generally not suitable for the direct analysis of the key Vilazodone intermediates discussed (I and II) due to their high molecular weight, low volatility, and potential for thermal degradation in the GC inlet. However, GC-FID or GC-MS is an invaluable tool for:

  • Residual Solvent Analysis: Quantifying residual solvents (e.g., DMF, ethanol, ethyl acetate) used during the synthesis and purification of the intermediates. This is a mandatory quality control test.

  • Starting Material Analysis: Analyzing the purity of simpler, more volatile starting materials used in the synthesis, such as 4-cyanoaniline.

Mass Spectrometry (MS)

Applicability: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of intermediates. It is typically used for:

  • Identity Confirmation: Confirming the molecular weight of the synthesized intermediate, providing unequivocal evidence of its identity.

  • Impurity Identification: Characterizing the structure of unknown impurities detected during HPLC analysis by providing molecular weight and fragmentation data.[4] This is crucial for understanding side reactions and degradation pathways. A UPLC-QTOF-MS/MS system provides high resolution and accuracy for this purpose.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applicability: NMR (¹H and ¹³C) is the definitive technique for the structural elucidation and confirmation of intermediates. It provides detailed information about the chemical environment of each atom in the molecule, confirming that the correct isomer has been synthesized and that the structure is as expected. It is a primary characterization tool used during process development and for the certification of reference standards.

Conclusion and Best Practices

The analytical methods outlined in this guide provide a robust framework for the quality control of key Vilazodone intermediates. The successful implementation of these protocols relies on several best practices:

  • Method Suitability: Always verify that the chosen HPLC method is stability-indicating by performing forced degradation studies on the intermediate. This ensures that all potential degradation products are resolved from the main peak.

  • Reference Standards: Use well-characterized reference standards for all quantitative analyses to ensure accuracy.

  • In-Process Controls: Implement these analytical methods as in-process controls to monitor reaction completion and impurity formation in real-time, allowing for process optimization and preventing downstream quality issues.

  • Orthogonal Techniques: Do not rely on a single analytical technique. Use a combination of HPLC (for purity), MS (for identity and impurity structure), and GC (for residual solvents) for a comprehensive quality assessment.

By adhering to these principles and protocols, researchers and manufacturers can ensure the consistent production of high-quality Vilazodone intermediates, leading to a safer and more effective final drug product.

References

  • Cruz, M. P. (2012). Vilazodone HCl (Viibryd) - A Serotonin Partial Agonist and Reuptake Inhibitor for the Treatment of major depressive disorder. Pharmacy & Therapeutics, 37(1), 28–31.
  • Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). Retrieved January 9, 2026, from a reliable chemical supplier's blog or technical article.
  • Redasani, V. K., et al. (2017). Development and Validation of Vilazodone Hcl by Rp-Hplc In Bulk and in Pharmaceutical Formulation Along with its Application in Dissolution. Inventi Rapid: Pharm Analysis & Quality Assurance.
  • Bhaskararao, P., et al. (2024). The Industrial Importance of Technology Transfer for Analytical Method Development and Validation–Application to Vilazodone Hydrochloride Dosage Form.
  • PubChem. (n.d.). 5-(Piperazin-1-yl)benzofuran-2-carboxamide.
  • Talluri, M. V., et al. (2015). Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 335-343.
  • PubChem. (n.d.). Vilazodone.
  • Kumar, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359.
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  • Nirogi, R., et al. (2017). Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(24), 2149-2160.

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Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of the antidepressant Vilazodone, the efficient and high-yield production of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7) is of paramount importance to researchers in pharmaceutical development.[1][2][3] This guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two predominant, industrially relevant strategies. The choice between them often depends on the availability of starting materials, safety considerations, and desired purity profile.

  • Direct C3-Alkylation: This is a one-step approach involving the direct alkylation of 5-cyanoindole at the C3 position. The reaction typically employs an alkylating agent like 1-bromo-4-chlorobutane in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[4] This method is atom-economical but requires careful control to prevent side reactions.

  • Two-Step Acylation-Reduction: This strategy first involves a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride and a Lewis acid (e.g., AlCl₃) to form the intermediate 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.[5] This ketone is then selectively reduced to the desired alkyl product.[5][6] Common reducing systems include sodium borohydride (NaBH₄) paired with a catalyst like AlCl₃ or FeCl₃.[6] This two-step route can offer better control over regioselectivity.

Q2: Why is C3-alkylation the desired outcome, and how is it favored over N-alkylation?

A2: The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic site.[7][8] This inherent electronic property makes it the preferred site for electrophilic attack. While the nitrogen atom's lone pair can also act as a nucleophile, C3-alkylation is kinetically favored. To ensure C3 selectivity:

  • Lewis Acid Catalysis: Lewis acids like ZnCl₂ or AlCl₃ coordinate with the indole nitrogen, further decreasing its nucleophilicity and directing the electrophile (the alkylating agent) to the C3 position.

  • Reaction Conditions: Classical conditions using strong bases like NaH to deprotonate the nitrogen tend to favor N-alkylation.[7] The protocols for this specific synthesis avoid such strong bases to promote the desired C-alkylation.

Q3: What is the specific role of the Lewis acid in this synthesis?

A3: The Lewis acid catalyst is multifunctional and critical for reaction success:

  • Activation of the Electrophile: It complexes with the halogen on the alkylating (or acylating) agent, creating a more potent electrophile (a carbocation or a polarized complex).

  • Directing Group: As mentioned in A2, it coordinates with the indole nitrogen, deactivating it towards alkylation.

  • Facilitating the Reaction: It stabilizes the intermediate sigma complex formed during the electrophilic aromatic substitution, lowering the activation energy of the reaction.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.

  • System Setup: Use a silica gel plate. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A 7:3 or 8:2 Hexanes:Ethyl Acetate ratio is a good starting point.

  • Spotting: Spot the starting material (5-cyanoindole), the co-spot (starting material and reaction mixture), and the reaction mixture.

  • Visualization: Use a UV lamp (254 nm) for visualization. The product should appear as a new spot with a different Rf value than the starting material. The reaction is complete when the starting material spot has been consumed. HPLC can also be used for more quantitative analysis of reaction completion and purity.[4][6]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Reagent Quality: Moisture in solvents or hygroscopic Lewis acids (AlCl₃, ZnCl₂) can quench the reaction. Starting materials may be impure. 2. Incorrect Temperature: Addition of reagents at too high a temperature can cause degradation or unwanted side reactions. 3. Insufficient Activation: The Lewis acid may be old or inactive, leading to poor activation of the electrophile.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like dichloromethane).[7] Handle Lewis acids under an inert atmosphere (nitrogen or argon). 2. Strict Temperature Control: Pre-cool the reaction vessel to the specified temperature (e.g., 0°C to -10°C) before adding the Lewis acid and alkylating agent.[4] Dropwise addition is critical to manage the exotherm. 3. Use High-Quality Reagents: Use a fresh, unopened container of the Lewis acid or test a small batch first.
Complex Reaction Mixture (Multiple Spots on TLC) 1. Side Reactions: Competing N-alkylation or dialkylation (alkylation at both N and C3) may be occurring.[7] 2. Over-alkylation/Polymerization: Excessively harsh conditions (high temperature, high concentration of Lewis acid) can lead to polymerization of the indole. 3. Incorrect Stoichiometry: A large excess of the alkylating agent increases the chance of dialkylation.1. Optimize Temperature: Lowering the reaction temperature can increase selectivity and minimize side reactions.[7] 2. Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the alkylating or acylating agent.[4] Add it dropwise to maintain a low instantaneous concentration. 3. Verify Lewis Acid Amount: Ensure the correct molar ratio of Lewis acid to substrate is used. Too much can promote unwanted side pathways.
Product is a Viscous Oil or Fails to Crystallize 1. Presence of Impurities: Small amounts of by-products or residual solvent can act as crystallization inhibitors.[5] 2. Incorrect Work-up: Incomplete quenching of the catalyst or improper pH adjustment during extraction can leave impurities. 3. Inappropriate Crystallization Solvent: The chosen solvent may not be optimal for inducing crystallization.1. Purification by Chromatography: If direct crystallization fails, purify the crude product via column chromatography on silica gel.[5] 2. Thorough Work-up: Ensure the reaction is fully quenched with ice water and neutralized carefully (e.g., to pH 7) before extraction.[4] Wash the organic phase with brine to remove water-soluble impurities. 3. Solvent Screening for Recrystallization: Test various solvents. Isopropyl acetate[4] and methanol[6] have been reported to be effective. Try techniques like adding a non-polar co-solvent (e.g., hexane) to a solution of your product in a more polar solvent (e.g., ethyl acetate) to induce precipitation.
Troubleshooting Workflow

G start Low Yield or Purity Issue check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup reagent_moisture Moisture Present? check_reagents->reagent_moisture reagent_purity Impure Starting Materials? check_reagents->reagent_purity temp_control Temperature Too High? check_conditions->temp_control time_control Reaction Time Optimal? check_conditions->time_control workup_quench Incomplete Quenching? check_workup->workup_quench cryst_solvent Crystallization Failed? check_workup->cryst_solvent sol_anhydrous Use Anhydrous Solvents & Inert Atmosphere reagent_moisture->sol_anhydrous Yes sol_purify_sm Purify/Source New Starting Materials reagent_purity->sol_purify_sm Yes sol_temp Lower Temperature & Use Dropwise Addition temp_control->sol_temp Yes sol_time Monitor by TLC to Avoid Degradation time_control->sol_time No sol_quench Ensure Complete Quench & Neutralization workup_quench->sol_quench Yes sol_chromatography Purify via Column Chromatography cryst_solvent->sol_chromatography Yes

Section 3: Optimized Experimental Protocols

Safety Precaution: These procedures involve corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous techniques under an inert atmosphere.

Protocol A: Direct C3-Alkylation via Zinc Chloride Catalysis

This protocol is adapted from a high-yield synthesis method.[4]

Materials:

  • 5-cyanoindole (1.0 mol, 142.2 g)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 mol, 150 g)

  • 1-bromo-4-chlorobutane (1.1 mol, 188.6 g)

  • Dichloromethane (DCM), anhydrous (2.0 L total)

  • Ice water, 1N Sodium Hydroxide (NaOH), Saturated Brine

  • Isopropyl acetate (for recrystallization)

Procedure:

  • Setup: Equip a dry 3L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath. Purge the system with nitrogen.

  • Initial Charging: Add 5-cyanoindole (142.2 g) and anhydrous dichloromethane (1.5 L) to the flask. Stir until the solid is fully dissolved.

  • Catalyst Addition: Cool the solution to 0-5°C. Carefully add anhydrous zinc chloride (150 g) in portions, ensuring the internal temperature does not exceed 5°C.

    • Scientist's Note: This step can be exothermic. Portion-wise addition is crucial for temperature control.

  • Electrophile Addition: Once the catalyst is added, cool the mixture further to -10°C. Add 1-bromo-4-chlorobutane (188.6 g) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below -5°C.

  • Reaction: After the addition is complete, allow the reaction temperature to rise to 0°C and stir for 2 hours. Monitor progress by TLC.

  • Quenching: Once the reaction is complete, dilute the mixture with additional dichloromethane (0.5 L). Slowly and carefully pour the reaction mixture into a separate beaker containing 1 L of ice water with vigorous stirring to quench the reaction.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Add 1N NaOH solution to neutralize the aqueous layer to pH 7. Separate the layers. Wash the organic layer with saturated brine (0.5 L).

  • Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Recrystallize the residue from isopropyl acetate (~0.5 L) to yield the purified this compound.

    • Expected Outcome: A high yield (reportedly ~88%) of a white solid with high purity (>99% by HPLC) can be achieved.[4]

General Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Reaction Pathway Indole 5-Cyanoindole Attack Nucleophilic Attack (from C3 of Indole) Indole->Attack AlkylHalide R-X (e.g., 1-bromo-4-chlorobutane) Activation Activation of Electrophile [R-X---LA] AlkylHalide->Activation LewisAcid Lewis Acid (LA) (e.g., ZnCl₂) LewisAcid->Activation Activation->Attack SigmaComplex Sigma Complex Intermediate (Cationic) Attack->SigmaComplex Deprotonation Deprotonation & Catalyst Regeneration SigmaComplex->Deprotonation Deprotonation->LewisAcid Regenerated Product Product 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile Deprotonation->Product

Section 4: Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a common starting point. Purity should ideally be >98-99%.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should clearly show the characteristic peaks for the indole ring protons, the butyl chain protons, and the carbonitrile carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₃H₁₃ClN₂), which is 232.71 g/mol .[4][9]

By following these guidelines, researchers can effectively troubleshoot common issues, optimize reaction conditions, and achieve a high yield and purity of this compound for downstream applications.

References

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Technical Support Center: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to empower you with the scientific understanding and practical solutions necessary to optimize your synthetic protocols, reduce impurities, and ensure the highest quality of your final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations grounded in chemical principles and actionable protocols to resolve them.

Question 1: I am observing a significant amount of a high molecular weight byproduct that is sparingly soluble. What is it and how can I prevent its formation?

This is a classic issue in indole chemistry, and the likely culprit is a bis-indole impurity . These dimeric structures are notoriously difficult to remove due to their high molecular weight and often poor solubility.

Causality and Mechanism:

Bis-indole formation is typically an acid-catalyzed process where the highly nucleophilic C3 position of a second indole molecule attacks a reactive intermediate generated from the initial alkylation or acylation reaction.[1][2][3] In the context of your synthesis, the carbocation formed from the 4-chlorobutyl group can be intercepted by another molecule of 5-cyanoindole.

Mitigation Strategies:

  • Control of Acidity: If using a Friedel-Crafts approach, ensure that the Lewis acid is used in stoichiometric amounts and that the reaction is quenched effectively to neutralize the acid promptly upon completion.[4]

  • Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of this side reaction.

  • Order of Addition: Adding the alkylating or acylating agent slowly to the mixture of the indole and Lewis acid can help to maintain a low concentration of the reactive electrophile, thereby disfavoring the bimolecular side reaction.

Experimental Protocol: Minimizing Bis-Indole Formation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add 5-cyanoindole (1.0 eq.) and the chosen anhydrous solvent (e.g., dichloromethane).

  • Lewis Acid Addition: Cool the mixture to 0°C and slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise, ensuring the temperature does not exceed 5°C.

  • Slow Addition of Alkylating/Acylating Agent: Once the Lewis acid has been added and the mixture is homogeneous, slowly add the 1-bromo-4-chlorobutane or 4-chlorobutyryl chloride (1.05 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by slowly adding it to a cooled (0°C) aqueous solution of a mild base (e.g., saturated sodium bicarbonate) with vigorous stirring.

Question 2: My final product is a mixture of N-alkylated and C3-alkylated isomers. How can I improve the regioselectivity for the desired C3-alkylation?

The competition between N-alkylation and C3-alkylation is a well-known challenge in indole chemistry, stemming from the ambident nucleophilic nature of the indole ring.[5][6]

Underlying Principles of Regioselectivity:

  • Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway due to the higher electron density at this position. However, N-alkylation can be the thermodynamically more stable product.[6]

  • Role of the Counter-ion and Solvent: In the presence of a strong base, the indolide anion is formed. The nature of the counter-ion (e.g., Na⁺, K⁺) and the solvent can influence the site of alkylation. Polar aprotic solvents like DMF can solvate the cation, leaving the nitrogen anion more exposed and reactive, thus favoring N-alkylation.[7][8]

  • Lewis Acid Catalysis: In Friedel-Crafts type reactions, the Lewis acid coordinates with the indole nitrogen, which can sterically hinder N-alkylation and electronically favor electrophilic attack at the C3 position.[4][9]

Strategies to Favor C3-Alkylation:

  • Utilize a Lewis Acid: Employing a Lewis acid catalyst like AlCl₃, ZnCl₂, or BF₃·OEt₂ is the most common and effective method to direct alkylation to the C3 position.[10]

  • Avoid Strong Bases: Steer clear of strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF) if C3-alkylation is the desired outcome, as these conditions are known to promote N-alkylation.[7]

Illustrative Reaction Pathway for Regioselectivity:

Caption: Controlling N- vs. C3-alkylation of 5-cyanoindole.

Question 3: The yield of my reaction is consistently low, even with minimal side products. What are the likely causes and how can I improve it?

Low yields in the absence of significant impurity formation often point to issues with reagent quality, reaction conditions, or product isolation.

Potential Causes and Troubleshooting Steps:

  • Moisture Contamination: Lewis acids used in Friedel-Crafts reactions are extremely sensitive to moisture, which can lead to their deactivation and a stalled reaction.[11]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and high-purity, freshly opened reagents.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction closely by TLC or HPLC. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary. However, be cautious as this can also promote side reactions.

  • Product Loss During Workup: The product may be lost during the aqueous workup or extraction steps.

    • Solution: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with the organic solvent to ensure complete recovery.

  • Sub-optimal Reaction Temperature: The reaction may have a narrow optimal temperature range.

    • Solution: Perform small-scale experiments at slightly different temperatures (e.g., -10°C, 0°C, 10°C) to identify the optimal condition for your specific setup.

Troubleshooting Workflow for Low Yield:

G Start Low Yield Observed Check_Reagents Verify Reagent and Solvent Anhydrousity Start->Check_Reagents Check_Reaction Monitor Reaction for Completion (TLC/HPLC) Start->Check_Reaction Check_Workup Analyze Aqueous Layer for Product Loss Start->Check_Workup Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Dry_Glassware Action: Flame-dry glassware, use anhydrous solvents Check_Reagents->Dry_Glassware Moisture suspected Extend_Reaction Action: Increase reaction time or slightly increase temperature Check_Reaction->Extend_Reaction Incomplete conversion Adjust_Workup Action: Adjust pH, perform multiple extractions Check_Workup->Adjust_Workup Product in aqueous layer Temp_Study Action: Conduct small-scale temperature screening Optimize_Temp->Temp_Study

Caption: Systematic approach to troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of this compound.

Q1: What is the recommended method for purifying the crude product?

The choice of purification method depends on the impurity profile of your crude material.

  • Recrystallization: This is often the most effective and scalable method for removing minor impurities.[12]

    • Recommended Solvent Systems: A mixture of ethyl acetate and hexanes, or isopropanol, has been reported to be effective. The ideal solvent system should fully dissolve the compound at elevated temperatures and allow for good crystal formation upon cooling, while keeping impurities dissolved.

  • Column Chromatography: If the crude product contains significant amounts of impurities with similar solubility to the desired product, column chromatography is recommended.[13]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is a good starting point for elution.

Q2: What analytical techniques are best suited for monitoring the reaction and assessing the final product's purity?

A combination of chromatographic techniques is ideal for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantitative purity analysis and for monitoring the progress of the reaction. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and byproducts. Derivatization of the indole nitrogen may be necessary to improve chromatographic performance.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying major impurities if their concentration is high enough.

Table 1: Representative HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Note: This is a general method and may require optimization for your specific sample.

Q3: Are there any specific safety precautions I should be aware of?

Yes, several safety considerations are crucial for this synthesis:

  • Lewis Acids: Lewis acids like aluminum chloride are highly corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle it in a well-ventilated fume hood.

  • Quenching: The quenching of Friedel-Crafts reactions can be highly exothermic. Add the reaction mixture to the quenching solution slowly and with efficient cooling and stirring.

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  • Reddy, B. V. S., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10196–10207.
  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode.

Sources

Technical Support Center: Alkylation of 5-Cyanoindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 5-cyanoindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of 5-cyanoindole chemistry and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Issues

The alkylation of 5-cyanoindole, while a powerful method for generating valuable pharmaceutical intermediates, is often accompanied by challenges related to regioselectivity and the stability of the starting material. The electron-withdrawing nature of the cyano group at the C5 position significantly influences the reactivity of the indole ring, making the reaction susceptible to several side reactions.[1] This guide will address the most common issues, their underlying causes, and provide actionable solutions.

Issue 1: Competitive C3-Alkylation Leading to Low Yield of N-Alkylated Product

Primary Cause: The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position.[2] While deprotonation of the indole nitrogen with a strong base favors N-alkylation, incomplete deprotonation can leave the neutral indole to react at its inherently more nucleophilic C3 position.[2][3] The electron-withdrawing cyano group at C5 decreases the nucleophilicity of the nitrogen atom, making C3-alkylation a more competitive pathway compared to unsubstituted indoles.[3]

Recommended Solutions:

  • Choice of Base and Solvent: The use of a strong base is critical to ensure complete deprotonation of the indole nitrogen. Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard and effective combination for forming the indolate anion, which strongly favors N-alkylation.[2][3][4] The choice of solvent can also influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to enhance N-selectivity.[2][3]

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][4]

  • Catalyst Control: For more advanced control over regioselectivity, consider employing a catalytic system. For example, copper hydride (CuH) catalysis with a ligand such as DTBM-SEGPHOS has demonstrated high selectivity for N-alkylation.[4][5]

Issue 2: Formation of Dialkylated Byproducts

Primary Cause: Dialkylation, where both the nitrogen and the C3 position are alkylated, can occur, particularly with highly reactive alkylating agents or under forcing conditions.[4] The initial N-alkylation product can still possess sufficient nucleophilicity at the C3 position to react with a second equivalent of the alkylating agent.

Recommended Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess (e.g., 1.05-1.2 equivalents) is often sufficient.[4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) can help maintain a low concentration of the electrophile and minimize the chance of a second alkylation event.[1][4]

  • Monitoring Reaction Progress: Closely monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction upon consumption of the starting material to prevent over-alkylation.

Issue 3: Hydrolysis of the Cyano Group

Primary Cause: The cyano group can be susceptible to hydrolysis to form an amide or a carboxylic acid, especially under acidic or basic conditions, particularly at elevated temperatures.[6][7][8] While nitriles are generally stable, prolonged reaction times or harsh work-up procedures can lead to this unwanted side reaction.

Recommended Solutions:

  • Neutral to Slightly Basic Conditions: Maintain the reaction and work-up under neutral to slightly basic conditions to minimize hydrolysis.

  • Aqueous Work-up: During the aqueous work-up, avoid the use of strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these conditions can promote the hydrolysis of the nitrile group.[9]

Issue 4: Reaction Stalls or Incomplete Conversion

Primary Cause: Low or no conversion can be due to several factors, including inactive reagents, insufficient reaction temperature, or the presence of moisture, which can quench the strong base.[4][10] The electron-withdrawing nature of the cyano group can also decrease the nucleophilicity of the indole nitrogen, making the reaction more challenging.[3]

Recommended Solutions:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent the deactivation of the base.[4][10]

  • Fresh Reagents: Use freshly purchased and high-purity starting materials, especially the base (e.g., NaH) and the alkylating agent.

  • Activation with Additives: In cases of sluggish reactions with less reactive alkylating agents (e.g., alkyl chlorides), the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the in-situ formation of the more reactive alkyl iodide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for the N-alkylation of 5-cyanoindole?

A1: The most commonly employed and effective system is sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][4] This combination ensures complete deprotonation of the indole nitrogen to form the highly nucleophilic indolate anion, which preferentially attacks the alkylating agent at the nitrogen position.[11]

Q2: How can I effectively monitor the progress of my 5-cyanoindole alkylation reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the desired N-alkylated product, and any potential C3-alkylated or dialkylated byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Q3: What are the best practices for purifying the N-alkylated 5-cyanoindole product?

A3: The primary methods for purification are recrystallization and column chromatography.[12]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient method for obtaining a high-purity product.[10][12]

  • Column Chromatography: For mixtures containing significant amounts of side products, column chromatography on silica gel is the most effective purification technique.[12] A gradient elution with a mixture of hexanes and ethyl acetate is typically used to separate the desired product from impurities.[12]

Q4: Can I use a weaker base, such as potassium carbonate, for the alkylation of 5-cyanoindole?

A4: While weaker bases like potassium carbonate (K₂CO₃) are sometimes used for indole alkylations, they are generally less effective for substrates with electron-withdrawing groups like 5-cyanoindole. These bases may not be strong enough to fully deprotonate the indole nitrogen, leading to a higher proportion of C3-alkylation and lower overall yields of the desired N-alkylated product. For optimal results, a strong base like NaH is recommended.

Q5: My 5-cyanoindole starting material is a tan or off-white powder. Is this normal, and will it affect my reaction?

A5: Yes, it is common for 5-cyanoindole to appear as an off-white to light yellow or tan powder.[12] This coloration is not necessarily an indication of impurity and should not significantly impact the alkylation reaction, provided the material is otherwise pure. However, a very dark color could suggest the presence of degradation products, and in such cases, purification of the starting material by recrystallization may be beneficial.[12]

Visualizing Reaction Pathways

To better understand the competing reactions during the alkylation of 5-cyanoindole, the following diagrams illustrate the desired N-alkylation pathway and the common C3-alkylation side reaction.

cluster_0 Desired N-Alkylation Pathway 5-Cyanoindole 5-Cyanoindole Indolate Anion Indolate Anion 5-Cyanoindole->Indolate Anion + Base (e.g., NaH) N-Alkylated Product N-Alkylated Product Indolate Anion->N-Alkylated Product + R-X (Alkylating Agent)

Caption: Desired N-alkylation of 5-cyanoindole.

cluster_1 C3-Alkylation Side Reaction 5-Cyanoindole_side 5-Cyanoindole (Neutral) C3-Alkylated Product C3-Alkylated Product 5-Cyanoindole_side->C3-Alkylated Product + R-X (Alkylating Agent)

Caption: Competing C3-alkylation side reaction.

Experimental Protocols

General Procedure for N-Alkylation of 5-Cyanoindole

This protocol provides a general method for the N-alkylation of 5-cyanoindole using sodium hydride and an alkyl halide.

Materials:

  • 5-Cyanoindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add 5-cyanoindole (1.0 equivalent) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the 5-cyanoindole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Summary: Impact of Reaction Conditions on Regioselectivity
BaseSolventTemperatureN/C3-Alkylation RatioReference
NaHDMFRoom Temp.High N-selectivity[1][4]
KHTHFRoom Temp.Good N-selectivity[3]
Cs₂CO₃AcetonitrileRefluxModerate N-selectivity[2]
NaHTHFRoom Temp.Moderate N-selectivity[3]

References

  • Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions - ResearchGate.
  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • C‐3 Alkylation of indoles with N,N‐dialkylanilines. - ResearchGate.
  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. - ResearchGate.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
  • in the chemical literature: N-alkylation of an indole - YouTube.
  • Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive.
  • Hydrolysis of Nitriles - Organic Chemistry Tutor.
  • 20.7: Chemistry of Nitriles.
  • hydrolysis of nitriles - Chemguide.

Sources

Technical Support Center: Purification of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the purification of this critical pharmaceutical intermediate.

Introduction to Purification Challenges

The synthesis of this compound, a key precursor for vilazodone, typically involves a two-step process: Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone. While the synthesis is well-established, achieving high purity of the final product can be challenging due to the formation of structurally similar impurities and the potential for product degradation. This guide will address these challenges in a question-and-answer format, providing both theoretical understanding and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the typical synthetic route, the most probable impurities include:

  • Unreacted Starting Materials: Residual 5-cyanoindole and 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (the ketone intermediate).

  • Byproducts of Friedel-Crafts Acylation:

    • Regioisomers: Acylation at different positions on the indole ring, although acylation at the 3-position is generally favored.

    • Intramolecular Cyclization Product: Formation of a tetralone byproduct, particularly if the reaction temperature is not well-controlled[1][2].

  • Byproducts of Reduction:

    • Over-reduction Products: Reduction of the nitrile group or dehalogenation of the chlorobutyl chain.

    • Incomplete Reduction: Residual ketone intermediate (3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile).

  • Degradation Products: Indole derivatives can be sensitive to strong acids, bases, and prolonged exposure to heat, leading to decomposition.

Q2: My crude product is a dark oil or discolored solid. What is the likely cause?

A2: Discoloration in indole chemistry is often due to the formation of oxidized or polymeric species. This can be caused by:

  • Air Oxidation: Indoles can be susceptible to air oxidation, especially in the presence of light and residual acid or metal catalysts from the reaction.

  • Residual Acid: Lingering acid from the Friedel-Crafts step can promote side reactions and degradation. A thorough aqueous work-up to neutralize any remaining acid is crucial.

  • Thermal Degradation: Overheating during solvent removal or the reaction itself can lead to the formation of colored impurities.

Q3: I'm having trouble separating my product from an impurity with a very similar Rf value on TLC. What are my options?

A3: Co-elution of impurities is a common challenge. Here are several strategies to improve separation:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems of varying polarity and composition. Adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of your compounds) can sometimes dramatically improve separation.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded phase like C18 for reversed-phase chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. The key is to find a suitable solvent or solvent system.

  • Derivative Formation: In some challenging cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired compound.

Troubleshooting Guide: Purification Techniques

This section provides detailed troubleshooting for the two primary purification methods: recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Success hinges on selecting the appropriate solvent.

Problem 1: My compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or cooling the solution too rapidly.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Solvent System Adjustment: If using a single solvent, try adding a small amount of a "poor" solvent (one in which your compound is less soluble) to the hot solution until it just becomes turbid, then add a few drops of the "good" solvent to redissolve the solid. This can lower the saturation temperature.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Problem 2: Poor recovery of the product after recrystallization.

  • Causality: This can be due to using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during filtration.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent Selection: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures. You may need to screen several solvents to find the optimal one. A patent for a similar process suggests methanol or toluene as starting points[3].

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.

Solvent System Suitability for this compound Reference
MethanolReported to be effective for crystallization of this compound.[3]
TolueneAlso reported as a suitable crystallization solvent.[3]
Isopropyl AcetateUsed for recrystallization in a related synthesis.
Ethanol/WaterA common system for moderately polar compounds.
Hexanes/Ethyl AcetateA versatile system for adjusting polarity.
Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.

Problem 1: Poor separation of spots on the column.

  • Causality: The chosen eluent system may not have the optimal polarity to differentiate between your product and impurities. The column may also have been packed improperly.

  • Solutions:

    • TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound and maximal separation from other spots.

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, can often improve separation.

    • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.

    • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.

Problem 2: Product streaking on the column.

  • Causality: Streaking can be caused by overloading the column, the compound being sparingly soluble in the eluent, or interactions with the stationary phase.

  • Solutions:

    • Reduce Sample Load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

    • Solvent Polarity: If the compound is not sufficiently soluble in the mobile phase, it can precipitate and then redissolve, causing streaking. Try a slightly more polar eluent system.

    • Acid/Base Additives: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape by preventing unwanted interactions with the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., methanol, toluene, or a mixture like ethyl acetate/hexanes) at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) and swirl the flask. Heat the solution back to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with a fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely. A patent for this compound suggests drying under vacuum[3].

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexanes/ethyl acetate mixtures) to find an eluent that gives your product an Rf of ~0.3 and good separation from impurities.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble. Adsorb this solution onto a small amount of silica gel by concentrating it to a free-flowing powder. Carefully add this dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Troubleshooting

Purification_Workflow start Crude 3-(4-chlorobutyl)-1H- indole-5-carbonitrile recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography If Recrystallization Fails or Impurities are High oiling_out Compound Oils Out? recrystallization->oiling_out poor_separation Poor Separation? column_chromatography->poor_separation pure_product Pure Product low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent/ Cool Slower oiling_out->change_solvent Yes low_recovery->column_chromatography No, Purity Not OK low_recovery->pure_product No, Purity OK concentrate_mother_liquor Concentrate Mother Liquor low_recovery->concentrate_mother_liquor Yes streaking Streaking? poor_separation->streaking No optimize_eluent Optimize Eluent/ Use Gradient poor_separation->optimize_eluent Yes streaking->recrystallization No, Purity Not OK streaking->pure_product No, Purity OK reduce_load Reduce Load/ Add Modifier streaking->reduce_load Yes change_solvent->recrystallization concentrate_mother_liquor->recrystallization optimize_eluent->column_chromatography reduce_load->column_chromatography

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Potential Impurities and their Origins

Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_materials 5-Cyanoindole + 4-Chlorobutyryl Chloride acylation Friedel-Crafts Acylation start_materials->acylation ketone 3-(4-chlorobutanoyl)-1H- indole-5-carbonitrile acylation->ketone tetralone Tetralone Byproduct acylation->tetralone Intramolecular Cyclization regioisomers Regioisomers acylation->regioisomers Alternative Acylation Sites reduction Reduction ketone->reduction product 3-(4-chlorobutyl)-1H- indole-5-carbonitrile reduction->product unreacted_ketone Unreacted Ketone reduction->unreacted_ketone Incomplete Reaction over_reduction Over-reduction/ Dehalogenation reduction->over_reduction Excess Reductant

Sources

Technical Support Center: Troubleshooting the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction. Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone remains one of the most versatile and widely used methods for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[1][2][3]

Despite its utility, the Fischer indole synthesis is notoriously sensitive to substrate electronics, steric hindrance, and reaction conditions.[4][5] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Core Principles & Mechanism

A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The synthesis proceeds through several key acid-catalyzed steps:

  • Hydrazone Formation: Reversible condensation of an arylhydrazine with an aldehyde or ketone.

  • Tautomerization: The hydrazone tautomerizes to the crucial enamine (or 'ene-hydrazine') intermediate.[1][2]

  • [2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key irreversible C-C bond-forming electrocyclic rearrangement, breaking the weak N-N bond.[1][6][7]

  • Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by intramolecular attack of the aniline nitrogen onto the imine carbon to form an aminal.[1][2]

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[1][2]

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism Figure 1. Accepted Mechanism of the Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4 & 5: Cyclization & Elimination A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B H⁺, -H₂O C Enamine (Ene-hydrazine) B->C Tautomerization D Diimine Intermediate C->D [3,3]-Sigmatropic Rearrangement (H⁺) E Cyclic Aminal D->E Rearomatization & Intramolecular Attack F Aromatic Indole E->F -NH₃, H⁺ Troubleshooting_Workflow start Problem Observed low_yield Low or No Yield start->low_yield tar Tar / Decomposition start->tar isomers Mixture of Isomers start->isomers cause_catalyst Suboptimal Catalyst? low_yield->cause_catalyst cause_purity Purity Issue? low_yield->cause_purity cause_harsh Conditions Too Harsh? tar->cause_harsh cause_ketone Unsymmetrical Ketone? isomers->cause_ketone cause_catalyst->cause_purity No sol_screen_catalyst Screen Catalysts (PPA, ZnCl₂, p-TsOH) cause_catalyst->sol_screen_catalyst Yes sol_check_purity Check Purity of Hydrazine & Carbonyl cause_purity->sol_check_purity Yes sol_milder Lower Temp & Use Milder Acid cause_harsh->sol_milder Yes sol_regio Use Regiocontrolling Catalyst (Eaton's) or Directed Synthesis cause_ketone->sol_regio Yes sol_microwave Consider Microwave Synthesis sol_milder->sol_microwave

Caption: A decision tree for troubleshooting common Fischer indole synthesis issues.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using PPA

This protocol is a robust starting point for many substrates.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone/aldehyde (1.05 eq) in ethanol.

    • Add a catalytic amount of acetic acid (3-4 drops).

    • Stir the mixture at room temperature or gentle heat (40-60 °C) for 1-4 hours until TLC analysis indicates complete consumption of the arylhydrazine.

    • Remove the solvent under reduced pressure. The crude hydrazone can often be used directly.

  • Indolization:

    • To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

    • Heat the PPA to 80-100 °C with stirring to ensure it is mobile.

    • Add the crude hydrazone in portions to the hot PPA. An exotherm may be observed.

    • Heat the reaction mixture to the desired temperature (typically 120-180 °C) for 1-5 hours, monitoring by TLC.

    • Caution: PPA is highly viscous and corrosive. Handle with care.

  • Workup:

    • Allow the reaction to cool to below 100 °C.

    • Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA.

    • Neutralize the acidic aqueous solution with a strong base (e.g., 10 M NaOH or solid K₂CO₃) until pH > 8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis using Eaton's Reagent

This method is suitable for rapid synthesis and optimization. [8]

  • Reaction Setup:

    • In a 10 mL microwave reaction vial, combine the pre-formed arylhydrazone (1.0 eq, ~100 mg) and Eaton's reagent (1-2 mL).

    • Add a magnetic stir bar.

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the vial in the cavity of a scientific microwave reactor.

    • Irradiate at a set temperature (e.g., 150-170 °C) for 5-20 minutes. Monitor pressure to ensure it remains within safe limits.

  • Workup:

    • After cooling to room temperature, carefully quench the reaction by adding the mixture to ice-water.

    • Follow steps 3.3 - 3.5 from the PPA workup procedure.

References

Sources

Technical Support Center: A-Z Guide to Selective Indole C3-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of selective indole C3-alkylation. This guide is designed for researchers, scientists, and drug development professionals dedicated to mastering this pivotal reaction in modern organic synthesis. Here, we dissect common experimental challenges, offering field-proven insights and validated protocols to enhance selectivity and overall success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational queries frequently encountered when planning and executing indole C3-alkylation reactions.

Q1: What are the primary competing side reactions in indole C3-alkylation, and what factors govern this competition?

A1: The primary competing side reaction is N1-alkylation.[1][2] The indole nucleus possesses two main nucleophilic centers: the N1 nitrogen and the C3 carbon. The C3 position is electron-rich and generally more nucleophilic, making it the kinetically favored site for alkylation.[1][3] However, the N1-anion (indolate), formed under basic conditions, is also a potent nucleophile. The regioselectivity between C3 and N1 is a delicate balance controlled by several factors including the base, solvent, counter-ion, temperature, and the nature of the electrophile.[1][2] Less common, but still possible, are C2-alkylation and dialkylation (at both N1 and C3).[1]

Q2: How does the choice of an N-H protecting group influence C3-alkylation selectivity?

A2: N-protection is a critical strategy to prevent N1-alkylation and exclusively direct the reaction to the C3 position.[4] An ideal protecting group should be easy to install, stable under the C3-alkylation conditions, and readily removable without affecting the newly installed C3-substituent. Common protecting groups include arylsulfonyl (e.g., tosyl), carbamates (e.g., BOC), and sterically demanding groups like pivaloyl, which can also shield the C2 position.[4] The presence of an electron-withdrawing group on the nitrogen can decrease the nucleophilicity of the indole ring, sometimes requiring more forcing reaction conditions for C3-alkylation to proceed.

Q3: What is the role of Lewis acids in promoting C3-alkylation, and what are the potential drawbacks?

A3: Lewis acids play a crucial role in activating the electrophile, making it more susceptible to nucleophilic attack by the indole C3 position.[5][6][7] This is particularly common in Friedel-Crafts type alkylations with electrophiles like nitroalkenes or α,β-unsaturated carbonyl compounds.[5][6][7] By coordinating to the electrophile, the Lewis acid lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction. However, drawbacks can include polymerization of the electrophile, undesired side reactions, or complexation with the indole nitrogen, which can deactivate the substrate.[8] Careful selection of the Lewis acid (e.g., Zn(OTf)₂, B(C₆F₅)₃, BF₃·OEt₂) and optimization of reaction conditions are essential to mitigate these issues.[8][9][10][11]

Q4: Can C3-alkylation be achieved with "unactivated" alkylating agents?

A4: Yes, recent advancements have enabled the use of less reactive alkylating agents. "Borrowing hydrogen" or "transfer hydrogenation" strategies, often catalyzed by ruthenium or iridium complexes, allow for the in-situ generation of a highly reactive electrophile (an aldehyde or imine) from a stable precursor like an alcohol.[12][13][14] The indole then reacts with this transient electrophile, and the catalyst subsequently facilitates the reduction of the intermediate to the final C3-alkylated product.[12] This approach offers a greener and more atom-economical alternative to traditional methods that rely on pre-activated electrophiles.

Part 2: Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting for specific challenges you may encounter in the laboratory.

Scenario 1: Poor Regioselectivity - Significant N1-Alkylation Observed

Problem: Your reaction is yielding a mixture of C3- and N1-alkylated products, with the N1-isomer being a significant, and undesired, component.

Causality: This issue stems from the competitive nucleophilicity of the N1 and C3 positions. Conditions that favor the formation and reaction of the indolate anion, or a highly reactive electrophile that doesn't discriminate well, will lead to increased N1-alkylation.

Troubleshooting Workflow:

Workflow for troubleshooting poor C3/N1 regioselectivity.

Detailed Protocols & Explanations:

  • Shift from Basic to Acidic/Lewis Acidic Conditions: If you are using a strong base like NaH, you are explicitly generating the indolate anion, which can lead to N-alkylation.[1]

    • Protocol: Transition to a Lewis acid-catalyzed Friedel-Crafts type reaction. A well-established system is the use of Zn(OTf)₂ or B(C₆F₅)₃ with nitroalkenes as electrophiles.[5][9][10] This approach activates the electrophile without deprotonating the indole, thus favoring attack by the inherently more nucleophilic C3 position.[5][10]

  • Implement N-Protection/Deprotection Strategy: This is the most definitive way to ensure C3 selectivity.

    • Protection (N-tosylation): To a solution of your indole (1.0 equiv) in anhydrous THF, add NaH (1.2 equiv, 60% dispersion in oil) at 0 °C. Stir for 30 minutes, then add tosyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench carefully with water and extract the product.

    • C3-Alkylation: Use the N-protected indole under your desired alkylation conditions.

    • Deprotection: Removal of the tosyl group can be achieved under reducing conditions (e.g., Mg/MeOH) or with a strong base (e.g., KOH in refluxing alcohol).

  • Ligand-Controlled Regiodivergence: In some advanced catalytic systems, the choice of ligand can steer the reaction towards either C3 or N1 alkylation. For instance, in copper hydride-catalyzed reactions using N-(benzoyloxy)indoles, the ligand DTBM-SEGPHOS favors N-alkylation, while Ph-BPE directs the reaction to the C3 position.[3] This offers a powerful but system-specific method for controlling regioselectivity.[3][15]

Scenario 2: Low Enantioselectivity in Asymmetric C3-Alkylation

Problem: You are performing a catalytic asymmetric C3-alkylation, but the desired product is obtained with low enantiomeric excess (ee).

Causality: Low enantioselectivity typically points to a poorly organized transition state. This can be due to an inappropriate catalyst-substrate interaction, suboptimal reaction temperature, or interference from solvent molecules. The catalyst must create a well-defined chiral environment around the reacting species to effectively discriminate between the two prochiral faces of the intermediate.

Troubleshooting & Optimization:

Table 1: Key Parameters Influencing Enantioselectivity in a Model Friedel-Crafts Reaction (Reaction: Indole + trans-β-nitrostyrene)

Catalyst SystemSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Zn(OTf)₂ / (S)-Ph-bisoxazolineToluene259374[5]
Zn(OTf)₂ / (S)-Ph-bisoxazolineToluene0-84[5]
Zn(OTf)₂ / (S)-Ph-bisoxazolineToluene-20-62[5]
Bifunctional SquaramideDCM25up to 80up to >99[16]
Chiral Phosphoric Acid--45-9687-93[17]

Detailed Protocols & Explanations:

  • Temperature Optimization: As shown in Table 1, temperature has a profound impact on enantioselectivity. Lowering the temperature generally leads to a more ordered transition state, enhancing enantioselectivity.[5] However, excessively low temperatures can drastically reduce the reaction rate.[5]

    • Protocol: Screen a range of temperatures (e.g., from room temperature down to -40 °C or -78 °C) to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrates.

    • Protocol: Screen a variety of solvents. For the Zn(II)-bisoxazoline catalyzed reaction, toluene was found to be optimal.[5] In other systems, less coordinating solvents like dichloromethane (DCM) or ethereal solvents might be preferable. Avoid highly coordinating solvents like DMF or DMSO unless the specific catalytic system requires them.

  • Catalyst and Ligand Modification: The structure of the chiral catalyst or ligand is paramount.

    • Rationale: Small changes to the catalyst's steric or electronic properties can have a large effect on the chiral pocket it creates. Organocatalysis, using species like chiral phosphoric acids or squaramides, has emerged as a powerful strategy, often providing extremely high enantioselectivity under mild conditions.[16][17][18] These catalysts often work through a network of hydrogen bonds to precisely orient the substrates.[16]

    • Action: If one class of catalyst (e.g., a Lewis acid with a C₂-symmetric ligand) is providing poor results, consider switching to a mechanistically distinct class, such as a bifunctional organocatalyst.[16]

Scenario 3: Formation of Bis(indolyl)methane (BIM) Byproducts

Problem: Your reaction is producing a significant amount of 3,3'-bis(indolyl)methane (BIM) or related oligomeric byproducts.

Causality: This side reaction occurs when the initially formed C3-alkylated product, particularly if it's derived from an aldehyde or ketone, can eliminate water (or another leaving group) to form a reactive carbocation or vinylindolium species. This intermediate is then rapidly trapped by a second molecule of indole, leading to the BIM byproduct. This is especially common under acidic conditions.

Logical Pathway to Mitigation:

G start Start: BIM Byproduct Formation check_conditions Are you using acidic conditions? start->check_conditions acid_path Reduce Acidity or Change Catalyst check_conditions->acid_path  Yes   non_acid_path Control Stoichiometry & Addition Rate check_conditions->non_acid_path  No   acid_details Use a milder Lewis acid (e.g., ZnCl₂ vs. AlCl₃). Use catalytic amounts, not stoichiometric. Consider non-acidic methods (e.g., Borrowing Hydrogen). acid_path->acid_details end_node End: Minimized BIM Formation acid_path->end_node non_acid_details Use indole as the limiting reagent. Add the second indole molecule slowly to the activated electrophile. This favors the initial C-C bond formation over the subsequent reaction. non_acid_path->non_acid_details non_acid_path->end_node

Decision pathway for mitigating BIM byproduct formation.

Detailed Protocols & Explanations:

  • Modify Acidity: The formation of the intermediate carbocation is often acid-catalyzed.

    • Protocol: Reduce the amount of acid catalyst to the lowest effective loading (e.g., 5-10 mol%). If using a strong Lewis acid, switch to a milder one (e.g., BF₃·OEt₂).[8][11] A B(C₆F₅)₃-catalyzed method has been shown to avoid the formation of BIMs.[10][19]

  • Control Stoichiometry: The reaction between the intermediate and a second indole molecule is a bimolecular process.

    • Protocol: Use a slight excess of the electrophile relative to the indole. This ensures that once the initial C3-alkylation occurs, there is less free indole available to react with the intermediate. Adding the indole slowly to a mixture of the catalyst and electrophile can also help maintain a low concentration of the nucleophile, suppressing the side reaction.

References

  • Ji, J., et al. (2006). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 71(11), 4231–4237. [Link]
  • Bandini, M., et al. (2004). The Asymmetric Friedel-Crafts Alkylation of Indoles.
  • Chen, Y., et al. (2023). Organocatalytic Regio- and Enantioselective Allylic Alkylation of Indolin-2-imines with MBH Carbonates toward 3-Allylindoles. The Journal of Organic Chemistry, 88(4), 2146–2156. [Link]
  • Zhou, J., & Tang, Y. (2005). Enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes catalyzed by bifunctional tridentate bis(oxazoline)-Zn(II) complex.
  • McCabe, D., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • Trovato, F., et al. (2015). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 17(21), 5424–5427. [Link]
  • Aiswarya, M.R., et al. (2025). Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes. Current Organic Chemistry, 29(9), 730-748. [Link]
  • Russo, A., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
  • Çetin, M., et al. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron Letters, 75, 153153. [Link]
  • Wang, C., et al. (2019). Direct Catalytic Asymmetric and Regiodivergent N1‐ and C3‐Allenylic Alkylation of Indoles. Angewandte Chemie International Edition, 58(43), 15463-15469. [Link]
  • Reddy, B. V. S., et al. (2013). Organocatalytic enantioselective synthesis of C3 functionalized indole derivatives. RSC Advances, 3(44), 21629-21633. [Link]
  • Liu, G., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 841443. [Link]
  • Liu, R. Y., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(10), 4231–4237. [Link]
  • Jana, A., et al. (2022). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters, 24(30), 5581–5586. [Link]
  • Sharma, P., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2202. [Link]
  • Li, H., et al. (2025). Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy. The Journal of Organic Chemistry. [Link]
  • Bonandi, E., et al. (2020). Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry, 18(32), 6218-6232. [Link]
  • Li, H., et al. (2025). Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy.
  • Wang, Z., et al. (2025). Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. Journal of the American Chemical Society. [Link]
  • Kanger, T., et al. (2010). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synlett, 2010(12), 1835-1838. [Link]
  • Wang, C., et al. (2019). Enantioselective C3‐alkylation of indoles via asymmetric dehydrogenative relay Heck reaction.
  • McCabe, D., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PMC. [Link]
  • Guitián, E., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(1), 1-8. [Link]
  • Sawano, T., et al. (2016). Iridium-Catalyzed C3-Selective Asymmetric Allylation of 7-Azaindoles with Secondary Allylic Alcohols. Organic Letters, 18(15), 3746–3749. [Link]
  • Maji, M., et al. (2025). Ruthenium-Catalyzed Regio-Selective Synthesis of C3-Alkylated Indoles following Transfer Hydrogenation or Borrowing Hydrogen Strategy.
  • Peterson, B. M., & Dong, V. M. (2019). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
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Sources

Technical Support Center: Impurity Profiling of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical pharmaceutical intermediate. As a key building block in the synthesis of therapeutic agents like Vilazodone, ensuring its purity is paramount for the safety and efficacy of the final drug product[1].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to support your analytical development and quality control activities.

Troubleshooting Guide: Resolving Common Analytical Challenges

This section addresses specific issues you may encounter during the analysis of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental problems.

Q1: I am observing extraneous peaks in my HPLC chromatogram that do not correspond to my main compound. How can I differentiate between genuine impurities and system artifacts?

A1: Distinguishing between actual impurities and system-related artifacts is a crucial first step in troubleshooting. Artifacts, often called "ghost peaks," can originate from various sources. A systematic approach is essential for diagnosis.

  • Initial Diagnosis: First, inject a blank solvent (typically your mobile phase) following the same gradient profile as your sample. If the extraneous peaks appear in the blank run, the issue is likely with the system or solvents, not the sample.

  • Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and fresh reagents. Trace contaminants in solvents, especially water, can accumulate on the column during equilibration and elute as distinct peaks during the gradient, a common cause of ghost peaks[2].

  • System Contamination: If the system was previously used for other analyses, carryover might be the cause. Implement a rigorous system cleaning protocol, flushing the pump, injector, and lines with a strong, compatible solvent like isopropanol[2].

  • Injector and Sample Loop: Worn injector seals can shed particulate matter, and an incompletely filled sample loop can introduce air, both causing spurious peaks. Check for leaks and ensure proper injection technique.

Q2: My primary analyte peak for this compound exhibits significant tailing. What are the likely causes and how can I improve the peak shape?

A2: Peak tailing is a common problem that can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or other system issues.

  • Secondary Silanol Interactions: The indole nitrogen can have a secondary interaction with free silanol groups on the silica-based C18 column, causing tailing. Consider using a column with advanced end-capping or switching to a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to suppress the ionization of the silanol groups.

  • Column Overload: Injecting too concentrated a sample can saturate the column inlet, leading to a distorted peak shape. Try diluting your sample and re-injecting[3].

  • Column Contamination/Age: Contaminants from previous injections can build up at the head of the column, creating active sites that cause tailing[3]. Try backflushing the column with a strong solvent. If the problem persists, the column may need to be replaced[4].

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can increase dead volume, contributing to peak broadening and tailing. Ensure all connections are secure and tubing is kept as short as possible.

Q3: I have identified an unknown impurity by LC-MS, but the fragmentation pattern is complex. What are the expected fragmentation pathways for this molecule?

A3: Understanding the mass spectrometric behavior of indole derivatives is key to structural elucidation. For this compound, fragmentation in positive ion mode will likely involve several key pathways.

  • Loss of the Alkyl Side Chain: A common fragmentation for C3-alkylated indoles is the cleavage of the bond between the indole ring and the side chain. Look for a neutral loss corresponding to the chlorobutyl group[5].

  • Cleavage within the Side Chain: Fragmentation can occur along the C4 chain, leading to successive losses of smaller fragments.

  • Indole Ring Fragmentation: The indole ring itself can fragment. A characteristic fragmentation of the indole nucleus is the loss of HCN, leading to an ion at m/z = 89[6].

  • High-Resolution MS (HRMS): For unambiguous identification, utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. This allows you to determine the elemental composition of the parent ion and its fragments, which is critical for proposing and confirming the structure of an unknown impurity[7].

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities I should screen for during the synthesis of this compound?

A1: The synthesis of this compound typically involves the alkylation of 5-cyanoindole[8][9]. Potential impurities arise from starting materials, side reactions, and subsequent steps.

Impurity Type Potential Structure / Description Origin / Rationale
Starting Material 5-cyanoindoleIncomplete reaction during the alkylation step.
Over-alkylation N1,C3-bis(4-chlorobutyl)-1H-indole-5-carbonitrileThe indole nitrogen is also nucleophilic and can undergo alkylation, especially under certain basic conditions[10][11].
Isomeric Impurity 2-(4-chlorobutyl)-1H-indole-5-carbonitrileWhile C3 alkylation is generally favored, C2 alkylation can occur as a side reaction under specific acidic conditions[12].
Reagent Impurity 3-(4-bromobutyl)-1H-indole-5-carbonitrileIf the alkylating agent, 1-bromo-4-chlorobutane, contains dibromo- or dichloro- impurities, related byproducts can form[8].
Dimerization Bis-indole speciesSelf-condensation or reaction between intermediates can lead to dimeric impurities.

Q2: What are the likely degradation products that could form during stability testing?

A2: Degradation can occur due to hydrolysis, oxidation, or other reactions influenced by temperature, humidity, and light[13].

Degradation Type Potential Structure / Description Mechanism
Hydrolysis 3-(4-hydroxybutyl)-1H-indole-5-carbonitrileThe alkyl chloride can hydrolyze to the corresponding alcohol.
Hydrolysis 3-(4-chlorobutyl)-1H-indole-5-carboxamideThe nitrile group can hydrolyze to an amide under acidic or basic conditions.
Oxidation N-oxide or hydroxylated indole ring speciesThe electron-rich indole ring is susceptible to oxidation, which can be accelerated by light and air[7][14].

Q3: What are the recommended starting parameters for developing a reversed-phase HPLC method for impurity profiling of this compound?

A3: A good starting point for method development is crucial. The following conditions are recommended for initial screening. Method optimization will be required to resolve all potential impurities[15].

Parameter Recommended Starting Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270-280 nm (based on indole UV absorbance)[16]
Injection Volume 5 µL

Q4: Which analytical techniques are considered essential for the complete characterization of an unknown impurity according to regulatory guidelines?

A4: Regulatory bodies like the ICH require robust characterization for any impurity found above the identification threshold (typically >0.10%)[17]. A combination of techniques is necessary for unambiguous structure elucidation[13][18].

  • HPLC/UPLC: For separation, detection, and quantification[19].

  • Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data, which are key to initial structure proposal[5][20]. High-resolution mass spectrometry (HRMS) is often required for elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the gold standard for definitive structure confirmation of an isolated impurity. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity within the molecule[20].

  • Isolation: Preparative HPLC or column chromatography is required to isolate a sufficient quantity of the impurity for full spectroscopic characterization (e.g., NMR)[20].

Visualized Workflows and Logic Diagrams

The following diagrams illustrate standard workflows for impurity profiling and troubleshooting.

G cluster_0 Impurity Profiling Workflow A 1. HPLC/UPLC Analysis of Sample B 2. Detect Peaks Above Reporting Threshold (e.g., >0.05%) A->B C 3. Is Peak Above Identification Threshold (e.g., >0.10%)? B->C D 4. LC-MS/MS Analysis for MW and Fragmentation C->D Yes H 8. Quantify and Report C->H No E 5. Propose Putative Structure D->E F 6. Isolate Impurity (Prep HPLC) E->F G 7. Full Structural Elucidation (NMR, HRMS) F->G G->H I End H->I

Caption: General workflow for the identification and characterization of impurities.

G cluster_1 Troubleshooting Logic: Unexpected HPLC Peaks Start Unexpected Peak Observed A Inject Blank Gradient Start->A B Is Peak Present in Blank? A->B C Source is Mobile Phase or System Contamination B->C Yes D Source is Sample-Related B->D No E Check Sample Prep & Diluent D->E F Investigate Sample Degradation E->F

Caption: Decision tree for troubleshooting the source of unexpected peaks.

Methodologies and Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

  • System Preparation:

    • Ensure the HPLC system is clean and well-maintained.

    • Equilibrate the system with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved (approx. 30 minutes)[15].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane[4].

    • Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.22 µm membrane.

    • Degas both mobile phases by sonication or helium sparging to prevent air bubbles[4].

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Run:

    • Inject the sample using the conditions outlined in the FAQ section or your optimized method.

    • Integrate all peaks and calculate the percentage of each impurity using the area normalization method (assuming similar response factors for initial screening).

  • System Suitability Test (SST):

    • Perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

    • Check theoretical plates and tailing factor to ensure column performance.

Protocol 2: LC-MS Method for Impurity Identification

  • System Setup:

    • Interface a compatible HPLC or UPLC system with a mass spectrometer (e.g., Triple Quadrupole, Q-TOF).

    • Use an appropriate ionization source. While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) may provide a stronger signal for less polar indole compounds[21].

  • HPLC Method:

    • Use the same column and mobile phases as the HPLC-UV method. The use of volatile buffers like formic acid is compatible with MS detection.

  • MS Parameter Setup:

    • Full Scan Mode: Begin by acquiring data in full scan mode (e.g., m/z 100-1000) to determine the molecular weights of the main component and any eluting impurities.

    • MS/MS (Product Ion Scan): Once the molecular ion ([M+H]⁺) of an impurity is identified, perform a product ion scan. Isolate the parent ion and apply collision energy (CID) to induce fragmentation. This will generate the fragmentation pattern needed for structural elucidation[5][21].

  • Data Analysis:

    • Extract the mass spectra for each impurity peak.

    • Propose a structure based on the accurate mass of the parent ion and the observed fragmentation pattern, correlating it with potential impurities discussed in the FAQs.

References
  • 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6BiToNfFcenTdubL453TO-spzdbgajH1vftfP8FbWIlXvAxTjCv8GQbM2d2aed0Uf50oBAs7sDJGimoGlwpFLZ5VbKX8HhmqeroCgFvmTPWxChKxGo8dsH2VOQSdOpap4QG1P6w6AW2kUTVXpO2KwKBpaIMi4sYndpS9Hqrni4bcDQTSCu6WMqsc=]
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Technical Support Center: Stabilizing Indole Compounds in Synthesis and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet often sensitive indole scaffold. Indole and its derivatives are foundational in pharmaceuticals and natural products, but their electron-rich nature makes them susceptible to degradation.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of synthesizing and storing these valuable compounds, ensuring the integrity and reproducibility of your experimental outcomes.

Part 1: Troubleshooting Guide for Indole Instability

Rapidly diagnose and resolve common stability issues with this troubleshooting guide. The table below outlines frequent problems, their probable causes, and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Preventive Measures
Reaction mixture or isolated product darkens (turns brown, purple, or black) over time. Oxidation: The electron-rich pyrrole ring of indole is highly susceptible to oxidation by atmospheric oxygen, especially when exposed to light, heat, or metal catalysts.[1][2]1. Inert Atmosphere: Conduct reactions and handle/store the compound under an inert atmosphere (Nitrogen or Argon).[3][4][5] 2. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[6] 3. Add Antioxidants: For storage, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or Vitamin E.[7][8][9]
Low yield or failure of reactions under acidic conditions (e.g., Fischer Indole Synthesis). Acid-Catalyzed Degradation: Indoles can be protonated, typically at the C3 position, leading to polymerization or other unwanted side reactions.[1][10] Many indole-containing compounds are known to be unstable in acidic conditions.[11]1. Optimize Acid Catalyst: Carefully select and titrate the amount of acid catalyst. Sometimes a milder Lewis acid is preferable to a strong Brønsted acid.[12][13] 2. N-Protection: Protect the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) to decrease the ring's reactivity.[12][14][15] 3. Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.
Formation of numerous byproducts during synthesis or decomposition upon purification. Multiple Degradation Pathways: A combination of oxidation, acid/base sensitivity, and/or thermal instability. The specific byproducts can give clues to the degradation pathway.1. Comprehensive Analysis: Use techniques like LC-MS to identify major byproducts and infer the degradation mechanism. 2. Systematic Optimization: Methodically adjust reaction parameters (temperature, solvent, catalyst, atmosphere) one at a time. 3. N-Protection Strategy: Employ a suitable N-protecting group to enhance stability during the synthetic sequence.[16][17]
Compound degrades upon exposure to light. Photosensitivity: The aromatic system of indoles can absorb UV or visible light, leading to photochemical reactions and degradation.[18][19]1. Protect from Light: Use amber vials or wrap glassware and storage containers with aluminum foil.[2] 2. Photostable Solvents: Be aware that the solvent can influence photostability.[18] 3. Minimize Exposure: During workup and purification, minimize the compound's exposure to direct light.
Inconsistent results or degradation during long-term storage. Improper Storage Conditions: Exposure to air, moisture, light, and elevated temperatures can all contribute to the gradual degradation of indole compounds.[2]1. Optimal Storage: Store pure compounds as solids at low temperatures (2-8°C or -20°C for long-term).[2] 2. Inert Environment: Store under an inert gas (argon is denser and can be more effective than nitrogen).[3][4] 3. Solvent Choice for Solutions: If stored in solution, use a dry, deoxygenated aprotic solvent.

Part 2: Visualizing Indole Degradation Pathways

To effectively stabilize indole compounds, it is crucial to understand their primary degradation pathways. The following diagrams illustrate the mechanisms of oxidation and acid-catalyzed decomposition.

Indole_Oxidation Indole Indole Radical_Cation Indole Radical Cation Indole->Radical_Cation [O], -e⁻ Oxindole Oxindole Radical_Cation->Oxindole +H₂O, -H⁺, [O] Polymeric_Products Polymeric Products Radical_Cation->Polymeric_Products Dimerization/Polymerization Dioxindole Dioxindole Oxindole->Dioxindole [O] Isatin Isatin Dioxindole->Isatin -H₂O caption Fig 1. Simplified Oxidation Pathway of Indole.

Caption: Fig 1. Simplified Oxidation Pathway of Indole.

Indole_Acid_Degradation Indole Indole Protonated_Indole C3-Protonated Indole (Indoleninium Ion) Indole->Protonated_Indole H⁺ Dimer Dimer Protonated_Indole->Dimer + Indole, -H⁺ Trimer Trimer Dimer->Trimer + Indole, -H⁺ Polymer Polymeric 'Tar' Trimer->Polymer ... caption Fig 2. Acid-Catalyzed Polymerization of Indole.

Caption: Fig 2. Acid-Catalyzed Polymerization of Indole.

Part 3: Frequently Asked Questions (FAQs)

Synthesis-Related Questions

Q1: My Fischer Indole Synthesis is failing. What are the most common reasons?

A1: Failure in the Fischer Indole Synthesis often stems from a few critical factors[12][20]:

  • Substituent Effects: Strongly electron-donating groups on the arylhydrazine can weaken the N-N bond, favoring cleavage over the desired[21][21]-sigmatropic rearrangement.[12][20]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are crucial. Polyphosphoric acid (PPA) or zinc chloride are common, but sometimes milder acids like acetic acid are necessary for sensitive substrates.[12][13]

  • Steric Hindrance: Bulky groups on either the hydrazine or the carbonyl component can impede the reaction.

  • Side Reactions: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions, consuming the starting material.[12]

Q2: How do I choose the right N-protecting group for my indole?

A2: The ideal N-protecting group depends on the subsequent reaction conditions and the desired electronic properties of the indole ring.[14][15]

  • For Increased Stability to Oxidation/Electrophiles: Use electron-withdrawing groups like tosyl (Ts), Boc, or other carbamates. These decrease the electron density of the pyrrole ring, making it less susceptible to attack.[14][15]

  • For Reactions Requiring N-H Acidity (e.g., N-alkylation): A protecting group is not used for this step. Instead, a strong base is used to deprotonate the N-H.[1][22]

  • For Ortho-lithiation at C2: Protecting groups like phenylsulfonyl are often used.[15]

  • Ease of Removal: Consider the lability of the protecting group. Boc is easily removed with acid, while Ts groups require harsher conditions for cleavage.[14] The pivaloyl group is notoriously difficult to remove but can be cleaved using LDA at elevated temperatures.[16]

Q3: What is the best way to set up a reaction under an inert atmosphere without a glovebox?

A3: A Schlenk line is the standard equipment for this, but effective inert atmosphere can be achieved with simpler setups.[4][6]

  • Flame-Drying Glassware: Before starting, thoroughly flame-dry all glassware under vacuum or a stream of inert gas to remove adsorbed water.[6]

  • Purge and Refill Cycling: Connect the reaction flask to a source of inert gas (e.g., a balloon filled with nitrogen or argon) and a vacuum line. Evacuate the flask and then backfill with the inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric gases.[6]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction (e.g., by keeping the balloon attached).

  • Reagent Transfer: Use gas-tight syringes or cannulas for transferring dry solvents and liquid reagents.[6][23]

Storage and Handling Questions

Q4: What are the ideal long-term storage conditions for indole compounds?

A4: To ensure the long-term stability of indole compounds, the following conditions are recommended[2]:

  • Temperature: Store at low temperatures, typically 2-8°C for short-term and -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Form: Store the compound as a neat, dry solid whenever possible, as solutions can degrade more quickly.

Q5: I've noticed a color change in my stored indole derivative. Is it still usable?

A5: A color change (e.g., to yellow, brown, or purple) is a strong indicator of degradation, likely oxidation.[2] While a slight color change may not significantly impact some applications, it is crucial to re-analyze the compound's purity before use, for example, by TLC, NMR, or LC-MS. For applications requiring high purity, such as in drug development, it is recommended to repurify or re-synthesize the compound.

Q6: Which antioxidants are effective for stabilizing indole solutions?

A6: For solutions of indoles that are particularly prone to oxidation, adding a small amount of an antioxidant can be beneficial. Common choices include:

  • Butylated Hydroxytoluene (BHT): A widely used radical scavenger.

  • Vitamin E (α-tocopherol): A natural antioxidant that is effective at preventing lipid peroxidation and can be useful for lipophilic indole derivatives.[24]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant suitable for aqueous or protic solutions.[9][24]

The choice of antioxidant should be compatible with the solvent and downstream applications.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Degassing Solvents

This protocol is essential for removing dissolved oxygen from solvents, which can significantly inhibit oxidative degradation.

Method: Freeze-Pump-Thaw [6]

  • Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.

  • Freezing: Immerse the flask in a cold bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat steps 2-4 at least two more times to ensure complete degassing.

  • Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.

Protocol 2: N-Boc Protection of Indole

This protocol provides a standard method for protecting the indole nitrogen with the acid-labile Boc group, which enhances stability towards oxidation.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the indole derivative (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected indole.

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Technical Support Center: Catalyst Selection for Efficient Indole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Alkylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this pivotal transformation. Indole and its derivatives are privileged scaffolds in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Consequently, the precise and efficient alkylation of the indole nucleus is a cornerstone of modern synthetic chemistry.

However, the inherent nucleophilicity of multiple sites on the indole ring—primarily the N1 and C3 positions—presents a significant challenge in achieving high regioselectivity and yield.[1][4] This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Foundational Concepts in Indole Alkylation

Before troubleshooting, a firm grasp of the fundamentals is essential. This section addresses the core principles governing the reactivity of the indole nucleus.

Q1: What are the primary nucleophilic sites on an indole, and what dictates their reactivity?

A1: The indole ring has two main nucleophilic centers: the nitrogen atom (N1) and the carbon at the 3-position (C3). The C3 position is generally considered the most nucleophilic and kinetically favored site for electrophilic attack in a neutral indole.[1][4] This is due to the ability of the nitrogen lone pair to participate in resonance, creating a high electron density at C3 and allowing the aromaticity of the benzene ring to be maintained in the Wheland intermediate. The N1 position, while also nucleophilic, typically requires deprotonation by a base to form the highly reactive indolate anion to become the dominant site of alkylation.[4][5] The C2 position is significantly less nucleophilic but can be targeted under specific catalytic conditions, often involving a directing group.[6][7]

Q2: What is the general mechanism for a catalytic Friedel-Crafts alkylation of indole?

A2: The catalytic asymmetric Friedel-Crafts reaction is a powerful method for C-C bond formation.[2][8] The general mechanism, particularly for a Lewis acid-catalyzed process, involves the following key steps:

  • Activation of Electrophile: The catalyst (e.g., a Lewis acid) coordinates to the alkylating agent (e.g., an α,β-unsaturated ketone or a compound with a leaving group), increasing its electrophilicity.

  • Nucleophilic Attack: The electron-rich C3 position of the indole attacks the activated electrophile. In asymmetric catalysis, the chiral environment of the catalyst directs this attack to one face of the electrophile, establishing stereochemistry.

  • Intermediate Formation: A cationic intermediate (a Wheland-type intermediate) is formed.

  • Rearomatization: A proton is lost from the C3 position, restoring the aromaticity of the indole ring and yielding the C3-alkylated product.

  • Catalyst Turnover: The catalyst is released and can enter a new catalytic cycle.

Brønsted acids can also catalyze this reaction by protonating the electrophile, thereby activating it for nucleophilic attack.[9][10][11]

Friedel-Crafts Alkylation Mechanism cluster_0 Catalytic Cycle Catalyst Lewis Acid (LA) Activated_E Activated Complex [E---LG---LA] Catalyst->Activated_E Activation Electrophile Electrophile (E-LG) Electrophile->Activated_E Intermediate Wheland Intermediate Activated_E->Intermediate Indole Indole Nucleophile Indole->Intermediate Nucleophilic Attack Product C3-Alkylated Indole Intermediate->Product Rearomatization (-H+) Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for a Lewis acid-mediated Friedel-Crafts alkylation at the C3 position of indole.

Section 2: Catalyst Selection Strategies

The success of an indole alkylation hinges on the correct choice of catalyst. This section provides guidance on selecting the appropriate catalyst class for your specific synthetic goal.

Q3: How do I choose between a Lewis acid, a Brønsted acid, or a transition metal catalyst?

A3: The choice depends on the alkylating agent, the desired regioselectivity (N1, C2, C3, or even C6/C7), and stereochemical requirements.

  • Lewis Acids (e.g., B(C₆F₅)₃, Cu(OTf)₂, Ni(OTf)₂): These are excellent for activating electrophiles like α,β-unsaturated ketones, esters, and imines for C3-alkylation.[2][12][13] Chiral Lewis acid complexes, often involving ligands like bis(oxazolines) (BOX), are workhorses for asymmetric Friedel-Crafts reactions.[2][8]

  • Brønsted Acids (e.g., Chiral Phosphoric Acids (CPAs), PTSA): These are highly effective organocatalysts, particularly for asymmetric reactions involving imines or β,γ-unsaturated α-ketoesters.[9][11][14] They function by activating the electrophile through protonation and can create a well-defined chiral hydrogen-bonding environment to control stereoselectivity.[2]

  • Transition Metals (e.g., Pd, Cu, Ir): These catalysts offer unique reactivity pathways.

    • Palladium (Pd): Used in aza-Wacker-type reactions for N-alkylation or for directed C-H functionalization at other positions on the indole ring.[15][16]

    • Copper (Cu): Copper hydride (CuH) catalysis, in particular, has emerged as a powerful tool where the choice of phosphine ligand can exquisitely control regioselectivity between N- and C3-alkylation.[1][5]

    • Iridium (Ir): Cationic iridium complexes can be used with a directing group on the indole nitrogen to achieve selective C2-alkylation with alkenes.[7]

Catalyst Selection Workflow start Define Synthetic Goal regio Desired Regioselectivity? start->regio c3_alk C3-Alkylation regio->c3_alk C3 n_alk N-Alkylation regio->n_alk N1 c2_alk C2-Alkylation regio->c2_alk C2 other_ch Other C-H Alkylation (C4-C7) regio->other_ch Benzene Ring stereo Asymmetric Synthesis? lewis_bronsted Consider Lewis or Brønsted Acids stereo->lewis_bronsted No chiral_catalyst Use Chiral Catalyst: - Chiral LA/Ligand - Chiral Brønsted Acid stereo->chiral_catalyst Yes c3_alk->stereo base_tm Consider: - Strong Base (NaH) - CuH Catalysis - Pd-catalyzed Aza-Wacker n_alk->base_tm directing_group Use Directing Group with Transition Metal (e.g., Ir, Co) c2_alk->directing_group other_ch->directing_group

Caption: A decision tree for initial catalyst selection based on the desired regioselectivity and stereochemical outcome.

Section 3: Troubleshooting Guide

This section addresses common experimental failures and provides systematic solutions.

Problem Area 1: Poor Regioselectivity

Q4: I am getting a significant amount of the C3-alkylated product when I want N-alkylation. How do I improve N-selectivity?

A4: This is a classic challenge due to the high intrinsic nucleophilicity of the C3 position.[4] To favor N-alkylation, you must make the nitrogen a more competitive nucleophile.

  • Choice of Base and Solvent: The most reliable method is to fully deprotonate the indole N-H. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF, THF) generates the indolate anion, which is a much stronger N-nucleophile.[4][5][17] Incomplete deprotonation is a common reason for poor N-selectivity.[5]

  • Catalyst Control: Modern methods offer exquisite control. Copper hydride (CuH) catalysis with a DTBM-SEGPHOS ligand has been shown to be highly selective for N-alkylation.[1][5] This is a powerful alternative if strong bases are incompatible with other functional groups.

  • Reaction Temperature: In some systems, higher temperatures can favor the thermodynamically more stable N-alkylated product.[4][5]

  • Block the C3 Position: If feasible, a temporary protecting or directing group at the C3 position will force alkylation to occur at the nitrogen.

Q5: Conversely, I am trying to achieve C3-alkylation but see competitive N-alkylation or the formation of 3,3'-bisindolylmethanes. What should I do?

A5:

  • Avoiding N-Alkylation: Avoid using strong bases. Most catalytic Friedel-Crafts reactions (using Lewis or Brønsted acids) are performed under neutral or slightly acidic conditions, which inherently favor C3-alkylation of the neutral indole.[12]

  • Preventing 3,3'-Bisindolylmethane Formation: This side product arises when the initially formed C3-alkylated product reacts with a second molecule of indole. This is common with highly electrophilic alkylating agents (like aldehydes or imines) under acidic conditions.

    • Control Stoichiometry: Use a slight excess of the indole relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to keep its concentration low.

    • Catalyst Choice: The borane catalyst B(C₆F₅)₃ has been specifically reported to avoid the formation of 3,3'-bisindolylmethanes in direct C3-alkylations.[12]

Problem Area 2: Low Yield or Stalled Reaction

Q6: My reaction is very slow or gives a low yield. What are the most common causes?

A6: Low conversion can be traced back to several factors related to catalyst activity, reagent purity, and reaction conditions.

  • Catalyst Deactivation: Catalysts can be poisoned by impurities or degrade under the reaction conditions.

    • Moisture: Many Lewis acids (e.g., Cu(OTf)₂) and strong bases (NaH) are extremely sensitive to moisture. Ensure you are using anhydrous solvents and reagents and running the reaction under an inert atmosphere (N₂ or Ar).[5]

    • Substrate-Induced Deactivation: The indole nitrogen or other basic functionalities on your substrate can coordinate to and deactivate a Lewis acid catalyst. Using a catalyst that is less susceptible to coordination or increasing the catalyst loading may help.

  • Insufficient Activation: The chosen catalyst may not be strong enough to sufficiently activate your specific electrophile. Consider switching to a stronger Lewis or Brønsted acid. For example, triflimides or perfluoroalkylated boranes are very strong Lewis acids.

  • Poor Reagent Quality:

    • Alkylating Agent: Ensure your alkylating agent is pure. For example, alkyl halides can degrade over time.

    • Indole Substrate: Electron-withdrawing groups on the indole ring decrease its nucleophilicity and can significantly slow down the reaction. More forcing conditions (higher temperature, longer reaction time, higher catalyst loading) may be required.

  • Solvent Effects: The solvent can dramatically impact reaction rates and catalyst solubility. A solvent that does not fully dissolve the catalyst or reagents will lead to poor results.[18][19] Screen a range of solvents (e.g., DCM, Toluene, THF, Acetonitrile) to find the optimal medium.[20][21]

Troubleshooting Low Yield start Low Yield / No Reaction q1 Are conditions strictly anhydrous? start->q1 q2 Is the catalyst active? q1->q2 Yes sol1 Action: - Flame-dry glassware - Use anhydrous solvent - Run under N₂/Ar q1->sol1 No q3 Is the electrophile sufficiently reactive? q2->q3 Yes sol2 Action: - Use fresh catalyst - Check for impurities - Increase catalyst loading q2->sol2 No q4 Is the indole sufficiently nucleophilic? q3->q4 Yes sol3 Action: - Switch to a stronger Lewis/Brønsted acid - Use a more active alkylating agent (e.g., R-I > R-Br) q3->sol3 No sol4 Action: - Increase temperature - Increase reaction time (for electron-poor indoles) q4->sol4 No

Caption: A systematic workflow for troubleshooting low-yield indole alkylation reactions.

Section 4: Data Summary & Protocols
Data Tables

Table 1: Comparison of Common Catalyst Classes for Indole Alkylation

Catalyst ClassCommon ExamplesPrimary ApplicationKey AdvantagesCommon Issues
Lewis Acids Cu(OTf)₂, B(C₆F₅)₃, Ni(II)-BOXAsymmetric C3-AlkylationHigh enantioselectivity, broad substrate scope.[2][8][12]Moisture sensitivity, potential for catalyst poisoning.
Brønsted Acids Chiral Phosphoric Acids (CPAs)Asymmetric C3-AlkylationMetal-free, excellent stereocontrol via H-bonding.[2][14]Basicity of substrates can neutralize the catalyst.[11]
Transition Metals CuH/phosphine, Pd(OAc)₂, [Ir(cod)Cl]₂Regiodivergent N/C3 or C2-AlkylationUnmatched control over regioselectivity.[1][7]Requires specific ligands, catalyst cost, air sensitivity.
Strong Bases NaH, KHStoichiometric N-AlkylationHigh yields for N-alkylation, classical method.[5][17]Limited functional group tolerance, safety concerns.

Table 2: General Influence of Solvent on Indole Alkylation

Solvent ClassExamplesTypical Use CaseInfluence on Reaction
Polar Aprotic DMF, THF, CH₃CNN-Alkylation with strong bases; many catalytic reactions.Good at dissolving ionic intermediates (indolate anion); promotes Sₙ2.[5][22]
Chlorinated DCM (CH₂Cl₂), DCELewis acid-catalyzed Friedel-Crafts.Generally good solubility for organic reagents and catalysts.[18]
Aromatic Toluene, XyleneHigh-temperature reactions; some transition metal catalysis.Can favor certain selectivities; allows for higher temperatures.[21]
Non-polar HexaneSome specific catalytic systems.Can improve selectivity by minimizing side reactions.[19]
Experimental Protocols

Protocol 1: General Procedure for Asymmetric Friedel-Crafts C3-Alkylation using a Cu(I)/BOX Catalyst

This protocol is a representative example and should be optimized for specific substrates.

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis(oxazoline) (BOX) ligand (2.2 mol%) and Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆) (1.0 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., chloroform or toluene, 2.0 mL) via syringe and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Reaction Setup: In a separate flame-dried flask, dissolve the indole (1.0 equiv) and the electrophile (e.g., β-nitrostyrene, 1.2 equiv) in the same anhydrous solvent.[8]

  • Initiation: Cool the substrate solution to the desired temperature (e.g., -15 °C to -78 °C, depending on the specific reaction).[8][23] Add the prepared catalyst solution dropwise via syringe.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS. Reactions can take from a few hours to 48 hours.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-alkylated indole. Analyze yield and enantiomeric excess (ee%) by chiral HPLC.

Protocol 2: Troubleshooting Workflow for a Failed N-Alkylation (NaH/DMF)

  • Verify Anhydrous Conditions:

    • Take a fresh, sealed bottle of anhydrous DMF.

    • Use a new vial of NaH (60% dispersion in mineral oil). Before use, wash the NaH with anhydrous hexane three times under argon to remove the oil, decanting the hexane carefully each time. Dry the resulting grey powder under a stream of argon.

    • Thoroughly flame-dry all glassware and allow it to cool under a positive pressure of argon.

  • Test Base Activity:

    • To a flame-dried flask under argon, add the washed NaH (1.2 equiv) and anhydrous DMF.

    • Add the indole (1.0 equiv) dissolved in a small amount of anhydrous DMF.

    • Stir at 0 °C to room temperature. You should observe hydrogen gas evolution (bubbling). If no bubbling occurs after 30 minutes, your NaH or DMF is inactive/wet.

  • Check Alkylating Agent:

    • If gas evolution is observed (indicating successful deprotonation), add the alkylating agent (e.g., alkyl iodide, 1.1 equiv) dropwise at 0 °C.[17]

    • Allow the reaction to warm to room temperature and stir overnight.[17]

    • If the reaction still fails, analyze the alkylating agent by ¹H NMR to confirm its identity and purity. Consider adding a catalytic amount of sodium iodide (NaI) if using an alkyl bromide or chloride to facilitate the Finkelstein reaction in situ.

References
  • Gornicka, A., Dygas, M., & Rachwalski, M. (2020). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules. [Link]
  • Würtz, S., & Gschwind, R. M. (2017).
  • Wang, Z., Wang, D., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. [Link]
  • Pace, V., Holzer, M., & Olofsson, B. (2014). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • Usman, M., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
  • ResearchGate. (n.d.). Reaction mechanism for alkenylation and alkylation of indoles.
  • Wang, S., et al. (2021). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
  • Li, W., et al. (2023). Photo-Induced In Situ Generation of Brønsted Acid for Catalytic Friedel-Crafts Alkylation of Indoles. Chemistry – A European Journal. [Link]
  • Uozumi, Y., & Suzuka, T. (2009). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Molecules. [Link]
  • Xu, J.-X., et al. (2021). Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)–H bonds. Organic & Biomolecular Chemistry. [Link]
  • Usman, M., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • Wang, S.-G., et al. (2017). Catalytic Asymmetric N-Alkylation of Indoles and Carbazoles through 1,6-Conjugate Addition of Aza-para-quinone Methides.
  • Wang, Y., et al. (2020). Brønsted Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydrates. The Journal of Organic Chemistry. [Link]
  • Webb, J. R., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]
  • Peterson, G. I., & Overman, L. E. (2014).
  • Wang, Y., et al. (2020). Brønsted Acid-Catalyzed Asymmetric Friedel–Crafts Alkylation of Indoles with Benzothiazole-Bearing Trifluoromethyl Ketone Hydrates.
  • Wang, Y., et al. (2023). Enantioselective Friedel–Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters Catalyzed by New Copper(I) Catalysts. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the alkylation.
  • Carmona, D., et al. (2019). Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. Organometallics. [Link]
  • Alcaide, B., Almendros, P., & Luna, A. (2015).
  • ResearchGate. (n.d.). Lewis Acids used for alkylation of indoles with α,β‐unsaturated ketones.
  • Gornicka, A., & Dygas, M. (2020).
  • Wang, K., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. [Link]
  • Wang, K., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes.
  • Reddy, G. S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]
  • Park, S., et al. (2015). Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. Journal of the American Chemical Society. [Link]
  • Harris, E. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
  • The Organic Chemistry Tutor. (2019).
  • Wang, D., & Zhu, J. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]
  • Chemical Engineering. (2021).

Sources

Technical Support Center: Solvent Effects in the Synthesis of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a critical step in the production of several important pharmaceutical agents, including Vilazodone, an antidepressant used to treat major depressive disorder. Achieving high yield and purity in this synthesis is paramount, and solvent selection is a crucial parameter that significantly influences the reaction outcome. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the role of solvents in this synthetic transformation. The focus is on providing practical, experience-based insights to help researchers overcome common challenges and optimize their reaction conditions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant formation of the desired product. My starting materials, indole-5-carbonitrile and the alkylating agent (e.g., 1-bromo-4-chlorobutane), remain largely unreacted. What are the potential solvent-related causes?

Answer:

Low or no conversion is a common issue that can often be traced back to the choice of solvent and its impact on the reaction's kinetics.

  • Poor Solubility of Reagents: For the reaction to proceed, the indole-5-carbonitrile, the base, and the alkylating agent must be sufficiently soluble in the reaction medium. If any of these components are poorly soluble, the reaction will be slow or may not occur at all.

    • Solution: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .[1] These solvents are generally excellent for dissolving the indole anion that forms after deprotonation.[1] Ethereal solvents like tetrahydrofuran (THF) are also used but may offer lower solubility for the indole salt.[1]

  • Inappropriate Solvent Polarity: The polarity of the solvent can influence the rate of the SN2 reaction between the indole anion and the alkylating agent.

    • Solution: Polar aprotic solvents are known to accelerate SN2 reactions.[1] If you are using a non-polar solvent like toluene or a less polar ether like diethyl ether, switching to DMF, DMSO, or acetonitrile could significantly improve the reaction rate.

  • Presence of Protic Impurities: Solvents containing protic impurities (e.g., water or alcohols) can quench the strong base (like sodium hydride, NaH) used to deprotonate the indole nitrogen. This prevents the formation of the reactive indole anion.

    • Solution: Ensure you are using anhydrous (dry) solvents. It is best practice to use freshly dried solvents, especially when working with moisture-sensitive reagents like NaH.[2]

Issue 2: Formation of C3-Alkylated Impurity

Question: My reaction is producing a significant amount of an isomer. NMR analysis suggests that alkylation is occurring at the C3 position of the indole ring instead of the desired N1 position. How can the solvent influence this regioselectivity?

Answer:

The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon.[1][3] The C3 position is often more nucleophilic, leading to the common side reaction of C3-alkylation.[1][4] The choice of solvent plays a critical role in directing the alkylation to the desired nitrogen atom.

  • Solvent Effects on Ion Pairing: The nature of the solvent can influence the association between the indole anion and the counter-ion from the base (e.g., Na⁺ from NaH).

    • Explanation: In less polar solvents like THF, the sodium cation and the indole anion can exist as a tight ion pair. This can leave the C3 position more sterically accessible and electronically available for attack.

    • Solution: Highly polar aprotic solvents like DMF and DMSO are very effective at solvating cations.[1] This leads to a "freer" indole anion where the negative charge is more localized on the nitrogen atom, thus favoring N-alkylation.[1]

  • Incomplete Deprotonation: If the indole is not fully deprotonated to the anion, the remaining neutral indole is more likely to react at the C3 position.[1]

    • Solution: Using a strong base like NaH in a solvent that promotes complete deprotonation, such as DMF or THF, is crucial.[1] Ensure a stoichiometric amount of the base is used.

dot

Troubleshooting C3-Alkylation Start High C3-Alkylation CheckSolvent Evaluate Solvent Choice Start->CheckSolvent Potential Cause CheckBase Review Base and Deprotonation Start->CheckBase Potential Cause SolutionSolvent Switch to Polar Aprotic Solvent (DMF, DMSO) CheckSolvent->SolutionSolvent Action SolutionBase Ensure Complete Deprotonation (e.g., stoichiometric NaH) CheckBase->SolutionBase Action Outcome Increased N-Alkylation Selectivity SolutionSolvent->Outcome SolutionBase->Outcome

Caption: Troubleshooting workflow for C3-alkylation side reactions.

Issue 3: Reaction Stalls or is Sluggish

Question: The reaction starts, but it seems to stall before completion, or the reaction time is excessively long. Could the solvent be the culprit?

Answer:

A sluggish or stalled reaction can indeed be influenced by the solvent.

  • Suboptimal Reaction Temperature for the Chosen Solvent: Some solvents have a narrower useful temperature range. If the reaction requires heating to overcome an activation energy barrier, the chosen solvent must be stable at that temperature.

    • Solution: For reactions requiring elevated temperatures, solvents with higher boiling points like DMF , DMSO , or dioxane are suitable.[1][5] If using a lower-boiling solvent like THF, the reaction may need to be run at reflux, but this might not provide a high enough temperature.

  • Phase Transfer Catalysis (PTC) Conditions: In some cases, a two-phase system using a phase-transfer catalyst can be highly effective for N-alkylation of indoles.[6]

    • Explanation: This method often involves an aqueous phase (e.g., 50% aq. NaOH) and an immiscible organic solvent (e.g., benzene or toluene) with a catalyst like a quaternary ammonium salt.[6] The catalyst facilitates the transfer of the indole anion into the organic phase where it reacts with the alkylating agent.

    • Solution: If you are struggling with a homogeneous system, exploring PTC conditions could be a viable alternative.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the synthesis of this compound?

While there is no single "best" solvent for all situations, DMF is a very common and effective choice for the N-alkylation of indoles with alkyl halides when using a strong base like NaH.[1][2] It offers good solubility for the reagents and promotes the desired N-alkylation.[1] However, the optimal solvent can depend on the specific base used and the scale of the reaction.

Q2: How does solvent purity affect the reaction?

Solvent purity is critical. As mentioned earlier, the presence of water or other protic impurities can deactivate strong bases, leading to incomplete reactions. Always use anhydrous solvents, especially when working with moisture-sensitive reagents.

Q3: Can the solvent affect the work-up and purification of the product?

Absolutely. High-boiling point solvents like DMF and DMSO can be difficult to remove completely during the work-up. This can complicate the isolation and purification of the final product.

  • Practical Tip: When using high-boiling point solvents, it is often necessary to perform an aqueous work-up to wash away the solvent. The product is typically extracted into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Subsequent washes with water or brine can help to remove residual high-boiling solvent.

Q4: Are there any "greener" solvent alternatives?

The pharmaceutical industry is increasingly focused on green chemistry. While traditional polar aprotic solvents are effective, research into more environmentally friendly alternatives is ongoing. For some indole alkylations, the use of water has been demonstrated.[2] However, the applicability of these methods to the specific synthesis of this compound would require specific investigation and optimization.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH in DMF

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-5-carbonitrile.

  • Add anhydrous DMF to dissolve the indole-5-carbonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add 1-bromo-4-chlorobutane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot

N-Alkylation Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add indole-5-carbonitrile to a flame-dried flask under N2. B 2. Dissolve in anhydrous DMF. A->B C 3. Cool to 0 °C. B->C D 4. Add NaH portion-wise. C->D E 5. Stir at 0 °C then warm to RT. D->E F 6. Re-cool to 0 °C. E->F G 7. Add 1-bromo-4-chlorobutane dropwise. F->G H 8. Stir to completion (monitor). G->H I 9. Quench reaction. H->I J 10. Extract with organic solvent. I->J K 11. Wash, dry, and concentrate. J->K L 12. Purify. K->L

Caption: Step-by-step workflow for the N-alkylation of indole-5-carbonitrile.

Data Summary

The choice of solvent can have a dramatic impact on the yield and regioselectivity of the reaction. The following table summarizes general trends observed in indole alkylation reactions.

SolventTypical BaseExpected N/C SelectivityGeneral Observations
DMF NaH, KHHigh N-selectivityExcellent solvent for promoting SN2 reactions and dissolving indole salts.[1]
DMSO NaH, KHHigh N-selectivitySimilar to DMF, highly polar and good for solvating cations.
THF NaH, KHModerate N-selectivityLess polar than DMF, may lead to lower N-selectivity due to ion pairing effects.[1]
Acetonitrile K₂CO₃, Cs₂CO₃VariableCan be effective, but selectivity can be substrate and base dependent.
Toluene NaH (with PTC)High N-selectivityOften used in phase-transfer catalysis systems.[6]
Dichloromethane (Lewis Acid)C3-selectivityIn some Lewis acid-catalyzed reactions, chlorinated solvents are used.[7]

References

  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
  • Google Patents. (2020). CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
  • Exploring 3-(4-Chlorobutyl)

Sources

Technical Support Center: Navigating Indole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Over-Alkylation in Synthetic Chemistry

Welcome to the Technical Support Center for indole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth guidance on a critical and often challenging aspect of indole chemistry: alkylation. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning behind them, enabling you to troubleshoot effectively and optimize your synthetic strategies. Over-alkylation, including undesired C-alkylation and polyalkylation, is a common hurdle that can significantly impact yield and purity. This guide provides a structured approach to understanding and controlling these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during indole alkylation in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of the C3-alkylated isomer alongside my desired N-alkylated product. How can I improve N-selectivity?

A1: This is the most prevalent challenge in indole alkylation. The root of the issue lies in the dual nucleophilicity of the indole scaffold. While the deprotonated indole nitrogen (the indolate anion) is a potent nucleophile, the C3 position of the indole ring is also highly electron-rich and nucleophilic, often more so than the nitrogen atom in the neutral indole.[1] The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of reaction conditions.[2][3][4][5][6]

Core Principles & Causality:

  • The Role of the Base: The primary function of the base is to deprotonate the indole N-H (pKa ≈ 17 in DMSO), forming the indolate anion.[7] This anion is a much stronger nucleophile than the neutral indole, and its formation is key to promoting N-alkylation. Incomplete deprotonation can leave a substantial amount of neutral indole, which can be attacked at the C3 position by the electrophile.[1]

  • Kinetic vs. Thermodynamic Product:

    • C3-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures.

    • N-alkylation is typically the thermodynamically more stable product.[8] Higher temperatures can provide the energy needed to overcome the kinetic barrier and favor the formation of the more stable N-alkylated product.[8]

Troubleshooting Workflow & Solutions:

  • Choice of Base and Solvent: This is your most powerful tool for controlling regioselectivity.

    • To Favor N-Alkylation: The classic and often most effective method involves using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1][8][9][10] These solvents effectively solvate the resulting sodium indolate salt, enhancing the nucleophilicity of the nitrogen. Increasing the proportion of DMF in a THF/DMF mixture has been shown to improve N-selectivity.[8]

    • Milder Alternatives: If your substrate is sensitive to strong bases, consider phase-transfer catalysis (PTC) with bases like potassium hydroxide (KOH) or using carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which can also be effective, particularly with more reactive alkylating agents.[7]

  • Reaction Temperature:

    • If you observe significant C3-alkylation, consider increasing the reaction temperature. For instance, raising the temperature to 80 °C has been demonstrated to drive the reaction completely towards N-alkylation in some cases.[1][7] Always monitor for potential decomposition of your starting materials or products at higher temperatures.

  • Nature of the Electrophile (Alkylating Agent):

    • Sterically bulky alkylating agents can favor N-alkylation due to the less hindered nature of the indole nitrogen compared to the C3 position.

  • Catalyst and Ligand Control:

    • In advanced catalytic systems, the choice of catalyst and ligand can exquisitely control regioselectivity. For example, in copper-hydride catalyzed alkylations, different phosphine ligands can be used to selectively generate either the N-alkylated or C3-alkylated product.[8] Similarly, palladium-catalyzed methods can offer high selectivity.[11]

Factor Favors N-Alkylation (Thermodynamic Control) Favors C3-Alkylation (Kinetic Control) Rationale
Base Strong bases (e.g., NaH, n-BuLi, KHMDS)[1][9]Weaker bases or acidic conditionsStrong bases ensure complete formation of the indolate anion, which preferentially reacts at the nitrogen.
Solvent Polar aprotic (e.g., DMF, DMSO)[1][7][8]Less polar or protic solventsPolar aprotic solvents stabilize the indolate anion and promote SN2 reactions at the nitrogen.
Temperature Higher temperatures (e.g., RT to 80 °C)[1][8]Lower temperatures (e.g., -78 °C to 0 °C)Provides energy to overcome the kinetic barrier for N-alkylation, leading to the more stable product.
Counter-ion K⁺ > Na⁺ > Li⁺-The larger, "softer" potassium ion associates less tightly with the indolate, increasing nitrogen reactivity.
Q2: I've successfully achieved N-alkylation, but now I'm seeing significant amounts of poly-alkylated products. How can I stop the reaction at mono-alkylation?

A2: Polyalkylation occurs when your mono-N-alkylated product re-enters the reaction cycle. This can happen if the product is more reactive than the starting material or if the reaction conditions are too harsh.

Troubleshooting & Solutions:

  • Stoichiometry of the Alkylating Agent: This is the most common cause. Using a large excess of the alkylating agent drives the reaction towards polyalkylation.

    • Solution: Carefully control the stoichiometry. Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Conversely, using the indole as the excess reagent can increase the probability that the alkylating agent reacts with the starting material rather than the product.[7]

  • Reaction Time and Temperature:

    • Solution: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed and before significant poly-alkylated product appears. Lowering the reaction temperature can help slow down the second alkylation step.[1][7]

  • Steric Hindrance:

    • Solution: If feasible for your synthetic route, using a bulkier alkylating agent can sterically disfavor a second alkylation event.[1]

Q3: My indole has sensitive functional groups that are not compatible with strong bases like NaH. What are my options for N-alkylation?

A3: This is a frequent challenge in the synthesis of complex molecules and drug candidates. Fortunately, several milder methods have been developed.

Alternative Methodologies:

  • Carbonate Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in solvents like DMF or acetonitrile are effective, especially for activated electrophiles like benzyl bromides or allylic halides.[7]

  • Phase-Transfer Catalysis (PTC): This technique uses a biphasic system (e.g., toluene/water) with a mild base like KOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to shuttle the indolate anion into the organic phase for reaction.

  • Transition Metal Catalysis: Copper and palladium-catalyzed N-alkylation methods can often proceed under neutral or mildly basic conditions, offering excellent functional group tolerance.[7]

  • Reductive Amination: A metal-free approach involves reacting the indole with an aldehyde in the presence of a reducing agent like triethylsilane (Et₃SiH).[7]

Visualizing the Problem: N- vs. C-Alkylation Pathways

The following diagram illustrates the competing pathways in indole alkylation. The formation of the indolate anion is the critical branch point that directs the reaction towards the desired N-alkylation.

G cluster_0 Reaction Start cluster_1 Reaction Pathways Indole Indole (NH) Indolate Indolate Anion (N⁻) Indole->Indolate Strong Base (e.g., NaH, DMF) C3_Alk C3-Alkylated Product (Kinetic) Indole->C3_Alk R-X (Incomplete Deprotonation) AlkylHalide Alkyl Halide (R-X) N_Alk N-Alkylated Product (Thermodynamic) Indolate->N_Alk R-X

Caption: Competing N- and C-alkylation pathways for indole.

Preventative Strategies: The Role of Protecting Groups

When control of regioselectivity is paramount or when subsequent reaction steps could be compromised by the reactive indole N-H, the use of a nitrogen protecting group is the most robust strategy.

Q4: When should I consider using an N-protecting group, and which one should I choose?

A4: Use a protecting group when you need to perform chemistry elsewhere on the molecule (e.g., lithiation at C2, electrophilic substitution on the benzene ring) or when you cannot achieve the desired N-alkylation selectivity through reaction condition optimization. The choice of protecting group depends on its stability to your planned reaction conditions and the ease of its removal.

Key Considerations:

  • Electronic Effects: Electron-withdrawing groups (e.g., Tosyl, Boc) decrease the electron density of the indole ring, making it more stable towards oxidation but less reactive towards electrophiles.[12][13] Electron-donating groups (e.g., Benzyl) have the opposite effect.[12]

  • Steric Hindrance: Bulky groups like triisopropylsilyl (TIPS) or pivaloyl can sterically block not only the nitrogen but also the C2 and C7 positions.[13][14]

Protecting Group Abbreviation Introduction Conditions Cleavage Conditions Notes
PhenylsulfonylSO₂PhPhSO₂Cl, NaH, DMFMg/MeOH; SmI₂Very stable, but cleavage can be harsh.[12]
TosylTsTsCl, NaH, DMFReductive (e.g., Mg, MeOH), strong baseNotoriously difficult to remove.[13]
tert-ButoxycarbonylBocBoc₂O, DMAP, CH₂Cl₂Acid (TFA, HCl); HeatCommon, but acid-labile. Reduces ring electron density.[12]
BenzylBnBnBr, NaH, DMFHydrogenolysis (Pd/C, H₂)Stable to many conditions but requires catalytic reduction for removal.
[2-(Trimethylsilyl)ethoxy]methylSEMSEMCl, NaH, DMFFluoride source (TBAF); AcidCleaved under mild conditions, good for sensitive substrates.[15]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific substrate and scale.

Protocol 1: General Procedure for N-Alkylation using NaH/DMF

This protocol is a standard method for achieving high N-selectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The solution should become clear or a homogeneous suspension of the sodium indolate.

  • Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.0-1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkylating agents.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protection of Indole Nitrogen with a Boc Group

This protocol is suitable for substrates that can tolerate mildly basic conditions and require an acid-labile protecting group.

  • Preparation: To a round-bottom flask, add the indole substrate (1.0 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq.) to the solution.

  • Reaction: Stir the reaction at room temperature until TLC/LC-MS analysis shows complete conversion of the starting material (typically 2-12 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel to obtain the N-Boc-protected indole.

Troubleshooting a Failed N-Alkylation Reaction

Use the following decision tree to diagnose and solve common problems with N-alkylation reactions.

G cluster_outcomes cluster_solutions Start Reaction Start: Indole + Base + R-X TLC Analyze by TLC/LC-MS Start->TLC NoReaction No Reaction/ Low Conversion TLC->NoReaction Starting Material Remains C3_Product C3-Alkylation Observed TLC->C3_Product Isomeric Product Success Desired N-Alkylation TLC->Success Clean Product Spot Polyalkylation Polyalkylation Observed TLC->Polyalkylation Multiple Higher Running Spots Sol_NoReaction 1. Use stronger base (NaH). 2. Increase temperature. 3. Check reagent quality. NoReaction->Sol_NoReaction Sol_C3 1. Ensure complete deprotonation (stronger base). 2. Switch to polar aprotic solvent (DMF). 3. Increase temperature. C3_Product->Sol_C3 Isolate Isolate Success->Isolate Proceed to Workup & Purification Sol_Poly 1. Reduce equiv. of R-X to ~1.0. 2. Monitor reaction closely and stop upon completion. 3. Lower temperature. Polyalkylation->Sol_Poly

Caption: Troubleshooting workflow for indole N-alkylation reactions.

References

  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Benchchem.
  • Optimization of reaction conditions for N-alkylation of indoles. Benchchem.
  • Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. Benchchem.
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (PMC).
  • Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry Publishing.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
  • Technical Support Center: N-Protection of Indole Derivatives. Benchchem.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (URL not available)
  • Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole.. Henry Rzepa's Blog.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
  • Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. PubMed.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.. SciSpace.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health (PMC).

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. As a critical intermediate in the synthesis of pharmaceutical compounds like vilazodone, ensuring the purity and concentration of this molecule is paramount.[1] This document is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both detailed protocols and the scientific rationale behind the experimental choices, in alignment with global regulatory standards.

The Imperative for a Validated Method

In pharmaceutical development, an analytical method is not merely a procedure; it is a guarantee of quality, safety, and efficacy. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[2][3] For an intermediate like this compound, a validated HPLC method ensures that the material consistently meets purity specifications, preventing downstream manufacturing issues and ensuring the final active pharmaceutical ingredient (API) is unadulterated. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for analytical method validation.[4][5]

Section 1: Proposed HPLC Method & System Suitability

The foundation of any successful validation is a well-developed, stable analytical method. Based on the chemical properties of this compound (a substituted indole with moderate hydrophobicity), a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.[6][7]

Rationale for Chromatographic Conditions
  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention and separation of the analyte from potential non-polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers good elution strength and is UV transparent at the detection wavelength. A small amount of trifluoroacetic acid (TFA) is added to the aqueous phase to control the pH and sharpen the peak shape by minimizing tailing, a common issue with amine-containing compounds like indoles.[8]

  • Detection: The indole chromophore exhibits strong UV absorbance. A detection wavelength of 280 nm is proposed, a common choice for indole derivatives that provides a good balance of sensitivity and selectivity.[9]

  • Gradient Elution: A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted effectively within a reasonable runtime, providing a comprehensive purity profile.[10]

Table 1: Proposed HPLC Chromatographic Conditions
ParameterRecommended Setting
Instrument HPLC System with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-15 min, 30-90% B; 15-17 min, 90% B; 17.1-20 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Standard Concentration 0.1 mg/mL in Acetonitrile:Water (50:50)
System Suitability Testing (SST)

Before any validation run, SST is performed to verify that the chromatographic system is adequate for the intended analysis.[11] This is achieved by making replicate injections of a standard solution.

Table 2: System Suitability Parameters and Acceptance Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures separation from interfering peaks.

Section 2: A Comprehensive Guide to Method Validation

Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose.[2] The following parameters are evaluated according to ICH Q2(R1) guidelines.[3][12][13]

MethodValidationWorkflow start_end start_end process process decision decision start Method Development & Optimization sst System Suitability Testing (SST) start->sst System must pass criteria specificity Specificity / Selectivity sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness pass Method Validated robustness->pass

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[11][14][15]

Experimental Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

  • Inject a solution of the this compound standard.

  • Inject a sample of a placebo or a known related impurity to demonstrate separation.

  • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte. Analyze the stressed samples to ensure the main peak is resolved from all degradation product peaks.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities.

  • Peak purity analysis (if a photodiode array detector is available) should pass, indicating spectral homogeneity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[14]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.[12]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria & Data Presentation:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Table 3: Example Linearity Data
Concentration (% of Target)Concentration (µg/mL)Mean Peak Area
80%801,205,400
90%901,355,950
100%1001,510,500
110%1101,658,300
120%1201,815,600
Regression Analysis Value
Correlation Coefficient (r²) 0.9998
Slope 15095
Y-Intercept 850
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[16] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[11]

Experimental Protocol:

  • Prepare samples (e.g., a placebo matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[11]

Table 4: Example Accuracy Data
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120119.499.5%
Mean Recovery 99.7%
Precision

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample under prescribed conditions.[16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Table 5: Example Precision Data
Precision LevelParameterResult
Repeatability Mean Assay (%)99.8%
RSD (%)0.85%
Intermediate Precision Mean Assay (%)100.2%
RSD (%)1.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17]

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • Determine the slope (S) from the linearity curve.

  • Determine the standard deviation of the response (σ). This can be based on the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S) [18][19]

    • LOQ = 10 * (σ / S) [18][19]

Acceptance Criteria:

  • The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Table 6: Example LOD & LOQ Data
ParameterValue
Slope (S) 15095
Std. Dev. of Intercept (σ) 450
Calculated LOD (µg/mL) 0.098
Calculated LOQ (µg/mL) 0.298
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20][21][22]

Experimental Protocol:

  • Identify critical method parameters that could vary (e.g., flow rate, column temperature, mobile phase composition).[23][24]

  • Create an experimental design where these parameters are varied within a small, realistic range (e.g., Flow Rate ± 0.1 mL/min, Temperature ± 2 °C).

  • Analyze the sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

RobustnessTesting center_node center_node param_node param_node result_node result_node method Nominal HPLC Method results Evaluate Impact on: - Retention Time - Resolution - Tailing Factor method->results p1_low Flow Rate (-10%) p1_low->method p1_high Flow Rate (+10%) p1_high->method p2_low Temp (-2°C) p2_low->method p2_high Temp (+2°C) p2_high->method p3_low pH (-0.1) p3_low->method p3_high pH (+0.1) p3_high->method

Caption: Logic of a one-factor-at-a-time robustness study.

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • The assay results should not significantly change, demonstrating the method is resilient.

Section 3: Comparison with Alternative Analytical Technologies

While HPLC-UV is a robust and widely accessible technique, other technologies offer different advantages. The choice of method depends on the specific requirements of the analysis (e.g., trace-level impurity analysis vs. routine assay).

Table 7: Comparison of Analytical Technologies
TechnologyAdvantagesDisadvantagesBest Suited For
HPLC-UV - Cost-effective and widely available- Robust and reliable for routine use- Simple to operate- Lower sensitivity compared to MS- Potential for co-elution and lack of peak purity confirmation without a DAD/PDA detectorRoutine assay, purity determination, and quantification of known impurities.
UPLC-UV - Faster analysis times (higher throughput)- Higher resolution and peak capacity- Lower solvent consumption- Higher initial instrument cost- Operates at very high pressures, requiring specialized equipmentHigh-throughput screening, complex mixture analysis, and improving separation from closely eluting impurities.
LC-MS/MS - Unmatched sensitivity (trace-level analysis)- High specificity due to mass filtering- Provides structural information for unknown identification- High instrument and maintenance cost- Complex method development- Susceptible to matrix effects and ion suppressionImpurity identification, quantification of genotoxic impurities at ppm/ppb levels, and bioanalytical studies.

Conclusion

The validation of an analytical method is a mandatory, systematic process that ensures the reliability, reproducibility, and accuracy of analytical data.[15] For a critical pharmaceutical intermediate like this compound, the described RP-HPLC method, when fully validated according to ICH Q2(R1) guidelines, provides a trustworthy and robust tool for quality control. By meticulously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure their method is fit for its intended purpose, thereby safeguarding product quality and supporting regulatory compliance.[12]

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Altabrisa Group. (2025, September 20).
  • HPLC Calculator. (n.d.).
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  • Assay Prism. (n.d.).
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  • Separation Science. (n.d.).
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  • PubMed. (n.d.). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Lab Manager Magazine. (2025, July 17). Robustness and Ruggedness Testing in Analytical Chemistry.
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  • Pharmacia. (2021, May 18).
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  • Santa Cruz Biotechnology. (n.d.). This compound.
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  • PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole.
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A Comparative Guide to the Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile: An Essential Vilazodone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, particularly in the synthesis of antidepressant agents like Vilazodone, the efficient and scalable production of key intermediates is paramount.[1] 3-(4-chlorobutyl)-1H-indole-5-carbonitrile stands out as a critical building block, and its synthesis has been approached through various chemical strategies. This guide provides an in-depth, objective comparison of the prevalent synthesis routes for this compound, offering experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals in their process optimization endeavors.

Introduction to this compound

This compound (CAS No: 143612-79-7) is a crucial intermediate in the manufacturing of Vilazodone, an FDA-approved medication for major depressive disorder. The structural integrity and purity of this intermediate directly impact the quality and efficacy of the final active pharmaceutical ingredient (API). Consequently, the choice of synthetic route is a critical decision, balancing factors such as yield, purity, cost-effectiveness, and scalability. This guide will dissect and compare three prominent synthetic pathways.

Comparative Analysis of Synthesis Routes

This section will delve into the specifics of three distinct methods for synthesizing this compound:

  • Route 1: Direct Alkylation of 5-Cyanoindole

  • Route 2: Two-Step Acylation and Reduction of 5-Cyanoindole

  • Route 3: Fischer Indole Synthesis from Arylhydrazines

A summary of the key performance indicators for each route is presented in the table below, followed by detailed protocols and mechanistic discussions.

ParameterRoute 1: Direct AlkylationRoute 2: Acylation & ReductionRoute 3: Fischer Indole Synthesis
Starting Materials 5-Cyanoindole, 1-Bromo-4-chlorobutane5-Cyanoindole, 4-Chlorobutyryl chloride4-Cyanoaniline, 6-chloro-1-hexanal precursor
Key Reactions Friedel-Crafts AlkylationFriedel-Crafts Acylation, Carbonyl ReductionDiazotization, Fischer Indole Cyclization
Reported Yield 88%[2]~60-85% (variable with reducing agent)[3][4]24% (overall for Vilazodone)[5]
Reported Purity 99.62% (HPLC)[2]98% (HPLC after purification)[3]99% (for final Vilazodone)[5]
Number of Steps 12Multiple steps from basic precursors
Key Reagents Zinc ChlorideAluminum Chloride, Sodium Borohydride, Trifluoroacetic AcidSodium Nitrite, Hydrochloric Acid
Advantages High yield, high purity, single stepReadily available starting materialsConvergent synthesis
Disadvantages Potential for N-alkylation, use of a brominated reagentTwo-step process, use of strong acids and reducing agentsLower overall yield, multi-step process

Route 1: Direct Friedel-Crafts Alkylation of 5-Cyanoindole

This approach represents a highly efficient and direct method for the synthesis of the target compound. It relies on the Lewis acid-catalyzed alkylation of the electron-rich indole ring at the C3 position.

Experimental Protocol
  • Dissolve 5-cyanoindole (1.0 mol) in dichloromethane (1.5 L) in a suitable reactor.

  • Cool the mixture to 0-5 °C.

  • Add anhydrous zinc chloride (1.1 mol) to the solution.

  • Further cool the reaction mixture to approximately -10 °C.

  • Add 1-bromo-4-chlorobutane (1.1 mol) dropwise, maintaining the temperature at -10 °C.

  • After the addition is complete, raise the temperature to 0 °C and stir for 2 hours.

  • Upon reaction completion, dilute the mixture with dichloromethane (0.5 L) and quench with ice water (1 L).

  • Neutralize the aqueous layer to pH 7 with 1 N sodium hydroxide solution.

  • Separate the organic phase, wash with saturated brine (0.5 L), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the residue from isopropyl acetate (0.5 L) to yield the purified this compound.[2]

Mechanistic Rationale

The use of zinc chloride, a moderately strong Lewis acid, activates the 1-bromo-4-chlorobutane, facilitating the electrophilic attack on the C3 position of the 5-cyanoindole. The C3 position is the most nucleophilic site of the indole ring, leading to regioselective alkylation. The low reaction temperature is crucial to control the exothermic reaction and minimize the formation of byproducts, such as N-alkylation or dialkylation products.

Process Diagram

Route1 cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 5-Cyanoindole 5-Cyanoindole Reaction Friedel-Crafts Alkylation 5-Cyanoindole->Reaction 1-Bromo-4-chlorobutane 1-Bromo-4-chlorobutane 1-Bromo-4-chlorobutane->Reaction ZnCl2 ZnCl2 ZnCl2->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction -10°C to 0°C -10°C to 0°C -10°C to 0°C->Reaction This compound This compound Reaction->this compound

Caption: Direct Alkylation of 5-Cyanoindole.

Route 2: Two-Step Acylation and Reduction of 5-Cyanoindole

This widely employed two-step route first introduces a 4-chlorobutyryl group at the C3 position of the indole via Friedel-Crafts acylation, followed by the reduction of the resulting ketone to the desired alkyl chain.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • To a mixture of nitromethane and dichloromethane, add aluminum chloride (1.9 eq.) and stir.

  • Cool the mixture to 0-10 °C and add 4-chlorobutyryl chloride (1.1 eq.) dropwise.

  • Add a solution of 5-cyanoindole (1.0 eq.) in nitromethane dropwise to the reaction mixture.

  • After the reaction is complete, pour the reaction mixture into ice water.

  • Extract the product with an organic solvent, wash the organic phase with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to obtain crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.[6]

Step 2: Carbonyl Reduction

  • Dissolve the crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 eq.) in tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add trifluoroacetic acid.

  • Add sodium borohydride (3.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic phase with water and saturated brine, then dry and concentrate.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.[4]

Mechanistic Rationale

The Friedel-Crafts acylation is catalyzed by a strong Lewis acid, typically aluminum chloride, which forms a complex with 4-chlorobutyryl chloride to generate a highly electrophilic acylium ion. This readily attacks the C3 position of the indole. The subsequent reduction of the ketone can be achieved by various reducing agents. The combination of sodium borohydride and trifluoroacetic acid is an effective system for this transformation, proceeding through the in situ formation of a more powerful reducing species.

Process Diagram

Route2 cluster_start2 Starting Materials cluster_reagents2a Reagents (Acylation) cluster_intermediate Intermediate cluster_reagents2b Reagents (Reduction) cluster_product2 Product 5-Cyanoindole_2 5-Cyanoindole Acylation Friedel-Crafts Acylation 5-Cyanoindole_2->Acylation 4-Chlorobutyryl_chloride 4-Chlorobutyryl chloride 4-Chlorobutyryl_chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Nitromethane/DCM Nitromethane/DCM Nitromethane/DCM->Acylation Acylated_Indole 3-(4-chlorobutanoyl)-1H- indole-5-carbonitrile Reduction Carbonyl Reduction Acylated_Indole->Reduction NaBH4 NaBH4 NaBH4->Reduction TFA/THF CF3COOH / THF TFA/THF->Reduction Final_Product_2 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile Acylation->Acylated_Indole Reduction->Final_Product_2

Caption: Two-Step Acylation and Reduction Route.

Route 3: Fischer Indole Synthesis

A more classical yet versatile approach involves the construction of the indole ring itself through the Fischer indole synthesis. This route offers flexibility in introducing substituents on the indole core.

Synthetic Overview

This route begins with the diazotization of 4-cyanoaniline, followed by a reaction to form a substituted hydrazine. This hydrazine is then condensed with a suitable carbonyl compound (e.g., a protected form of 6-chloro-1-hexanal) to form a hydrazone, which upon treatment with an acid catalyst, undergoes the Fischer indole cyclization to yield the desired product.[5]

Mechanistic Rationale

The Fischer indole synthesis is a classic acid-catalyzed reaction that involves the cyclization of an arylhydrazone. The key steps are the[5][5]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring. The choice of the starting aniline and carbonyl compound dictates the substitution pattern of the final indole product.

Process Diagram

Route3 cluster_start3 Starting Materials cluster_reagents3a Reagents (Diazotization) cluster_intermediate3a Intermediate 1 cluster_intermediate3b Intermediate 2 cluster_reagents3b Reagents (Cyclization) cluster_product3 Product 4-Cyanoaniline 4-Cyanoaniline Diazotization Diazotization 4-Cyanoaniline->Diazotization Carbonyl_Compound 6-chloro-1-hexanal (or precursor) Condensation Condensation Carbonyl_Compound->Condensation NaNO2_HCl NaNO2 / HCl NaNO2_HCl->Diazotization Hydrazine 4-Cyanophenylhydrazine Hydrazine->Condensation Hydrazone Arylhydrazone Cyclization Fischer Indole Cyclization Hydrazone->Cyclization Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Cyclization Final_Product_3 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile Diazotization->Hydrazine Condensation->Hydrazone Cyclization->Final_Product_3

Caption: Fischer Indole Synthesis Pathway.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the manufacturing process.

  • For high-throughput and efficient synthesis with a focus on yield and purity, the direct alkylation of 5-cyanoindole (Route 1) is highly recommended. Its single-step nature and excellent reported yield and purity make it an attractive option for large-scale production.[2]

  • The two-step acylation and reduction method (Route 2) offers a robust and well-established alternative. While it involves an additional step, the starting materials are readily available, and the process is amenable to optimization. The choice of reducing agent can be tailored to meet specific process safety and cost requirements.

  • The Fischer indole synthesis (Route 3) provides the greatest flexibility for creating diverse indole analogs. However, for the specific synthesis of this compound, its multi-step nature and potentially lower overall yield may render it less economically viable for large-scale manufacturing compared to the other routes.

Ultimately, process chemists and development scientists must weigh the trade-offs between yield, purity, cost, scalability, and regulatory considerations when selecting the most appropriate synthetic strategy.

References

  • Shanghai Institute of Technology; Fang Yahui; Li Huixia. CN111087340, 2020, A.
  • Exploring this compound: A Key Pharmaceutical Intermediate.
  • Current optimal synthesis of this compound (3). - ResearchGate.
  • US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents.
  • CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents.
  • CN102875440B - Preparation method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents.
  • CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole - Google Patents.
  • Innovating with Building Blocks: The Case of this compound.

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A Comparative Guide to Vilazodone Synthesis: An Analysis of Cost, Yield, and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Vilazodone, an antidepressant agent, uniquely combines selective serotonin reuptake inhibition (SSRI) with partial agonism of the 5-HT1A serotonin receptor.[1][2] This dual mechanism of action necessitates a robust and efficient synthetic strategy for its manufacturing to be commercially viable. This guide provides a detailed cost-benefit analysis of the primary synthetic pathways for Vilazodone, offering insights for researchers, chemists, and drug development professionals on optimizing its production. We will dissect convergent strategies, analyze key chemical transformations, and present comparative data to inform process development and scale-up decisions.

Introduction to Vilazodone and Synthetic Strategy

Vilazodone's complex molecular architecture, featuring an indole core linked via a butylpiperazine chain to a benzofuran carboxamide, presents several synthetic challenges. An effective synthesis must be convergent, allowing for the preparation of the key indole and benzofuran fragments separately before their final coupling. This approach is generally preferred in industrial settings as it maximizes efficiency and allows for easier purification of intermediates.

The core retrosynthetic disconnection splits Vilazodone into two primary building blocks:

  • Indole moiety: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

  • Benzofuran moiety: 5-(1-piperazinyl)benzofuran-2-carboxamide

The final step typically involves the nucleophilic substitution of the chlorine atom on the indole fragment by the secondary amine of the piperazine ring on the benzofuran fragment.[1] The efficiency and cost-effectiveness of the overall synthesis, therefore, depend heavily on the routes chosen to prepare these two key intermediates.

Pathway 1: The Friedel-Crafts Acylation Approach

A widely adopted and scalable route for the indole fragment relies on the Friedel-Crafts acylation of 5-cyanoindole.[1][3][4] This method, while effective, requires careful control of reaction conditions to manage the reactivity of the indole nucleus.

Synthesis of the Indole Moiety

A critical step in this pathway is the protection of the indole nitrogen to prevent side reactions and ensure selective acylation at the C3 position.[4] Tosyl chloride (TsCl) is a common protecting group used for this purpose. The subsequent Friedel-Crafts acylation with 4-chlorobutyryl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), proceeds in high yield.[4][5] The final step is the reduction of the ketone to a methylene group, which can be achieved using reagents like sodium borohydride in trifluoroacetic acid (NaBH₄/TFA).[4][6]

G A 5-Cyanoindole B 1-Tosyl-1H-indole-5-carbonitrile A->B TsCl, Base C 3-(4-Chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile B->C 4-Chlorobutyryl chloride, AlCl3 D This compound C->D NaBH4, CF3COOH (Reduction & Deprotection)

Caption: Friedel-Crafts route to the Vilazodone indole intermediate.

Experimental Protocol: Synthesis of this compound
  • Protection: To a solution of 5-cyanoindole in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and cool to 0°C. Add tosyl chloride portion-wise and stir until the reaction is complete (monitored by TLC).

  • Acylation: To a suspension of aluminum chloride in dichloromethane, add 4-chlorobutyryl chloride at 0°C. Then, add the protected 5-cyanoindole from the previous step and stir.

  • Reduction and Deprotection: The resulting ketone is reduced using a system like sodium borohydride in trifluoroacetic acid.[4] This step also facilitates the removal of the tosyl protecting group.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted, dried, and purified, typically by recrystallization.

Pathway 2: The Fischer Indole Synthesis Approach

An alternative strategy for the indole intermediate utilizes the classic Fischer indole synthesis. This method can be more atom-economical and avoids the use of protecting groups, but may require more optimization to control regioselectivity and by-product formation.

Synthesis of the Indole Moiety

This route starts from 4-cyanoaniline, which undergoes diazotization followed by a Fischer indole cyclization with 6-chlorohexanal to directly yield this compound.[5][7] This approach is convergent and can be cost-effective if the starting materials are readily available and the cyclization proceeds in high yield.[5]

G A 4-Cyanoaniline B 4-Cyanophenylhydrazine A->B 1. NaNO2, HCl 2. Reduction C This compound B->C 6-Chlorohexanal, Acid catalyst (Fischer Indole Synthesis)

Caption: Fischer indole synthesis route to the key intermediate.

Synthesis of the Benzofuran Moiety

The synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide is also a critical part of the overall process. A common approach starts from 5-nitrosalicylaldehyde.[8]

Key Steps:
  • Benzofuran formation: Reaction with an appropriate C2 synthon, like ethyl bromoacetate, followed by cyclization.

  • Amidation: Conversion of the resulting ester to a primary amide.

  • Nitro reduction: Reduction of the nitro group to an amine.

  • Piperazine installation: Cyclization with bis(2-chloroethyl)amine or a related reagent to form the piperazine ring.[8]

Comparative Analysis

The choice of synthetic pathway depends on several factors, including the scale of production, cost of raw materials, and regulatory considerations.

MetricPathway 1 (Friedel-Crafts)Pathway 2 (Fischer Indole)
Overall Yield Reported up to 52.4% for the entire Vilazodone synthesis.[3][4][9]Reported at 24% for the overall synthesis.[5]
Number of Steps Generally longer due to protection/deprotection steps.Potentially shorter for the indole fragment.
Starting Materials 5-cyanoindole can be a costly starting material.[5]Starts from the more readily available 4-cyanoaniline.[5]
Reagents & Safety Uses Lewis acids like AlCl₃ and reducing agents like NaBH₄.[4]Involves diazotization which requires careful temperature control.[5]
Scalability Well-established and proven for large-scale production.[3][10]May require more process optimization for scale-up.

Cost-Benefit Discussion

The Friedel-Crafts pathway is a robust and high-yielding method that has been successfully scaled for industrial production.[3][10] Its primary drawback is the cost of the 5-cyanoindole starting material and the need for a protecting group strategy, which adds steps to the overall sequence. However, the high yields and well-understood reaction conditions make it a reliable choice. The use of the NaBH₄/TFA system for reduction is also advantageous due to its relatively low cost and high efficiency.[4]

The Fischer Indole Synthesis pathway offers the potential for lower raw material costs by starting from 4-cyanoaniline.[5] It also avoids the use of protecting groups, which can improve the overall atom economy. However, Fischer indole syntheses can sometimes suffer from lower yields and the formation of regioisomers, which may complicate purification. The diazotization step also requires strict control of conditions for safety and efficiency.[5] While the reported overall yield is lower than the Friedel-Crafts route, further process optimization could make this pathway more competitive, especially if the cost of 5-cyanoindole remains high.

Conclusion

For large-scale, commercial production of Vilazodone, the Friedel-Crafts acylation pathway currently appears to be the more advantageous route due to its higher reported overall yield and proven scalability.[3][10] The higher cost of the starting material is likely offset by the efficiency and reliability of the subsequent steps. However, for research and development purposes, or if significant improvements in the Fischer indole synthesis can be achieved, the second pathway remains a viable and potentially more cost-effective alternative in the long run. The development of continuous flow processes for some of the key steps could further enhance the efficiency and safety of either route.[10]

References

  • Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development. [Link]
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development. [Link]
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. [Link]
  • Improved method for synthesis of vilazodone hydrochloride.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • An investigation of the synthesis of vilazodone.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. American Chemical Society. [Link]
  • Synthesis method for antidepressant drug vilazodone.
  • Process for the preparation of vilazodone hydrochloride and its amorphous form.
  • Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid.
  • Polymorphic form of 5-(4-[4-(5-cyano-1h-indol-3-yl) butyl] piperazin-1-yl) benzofuran-2-carboxamide and process for preparing thereof.
  • The preparation method of vilazodone or its hydrochloride.
  • Process for preparing 5-(4-[4-(5-cyano-3-indolyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide.
  • Vilazodone intermediate preparation method.
  • Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. PubMed Central. [Link]

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A Comparative Guide to Alternative Precursors for the Synthesis of Vilazodone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, is a critical process in the manufacturing of this important antidepressant. The traditional synthetic routes often rely on specific precursors that may present challenges in terms of cost, availability, or reaction conditions. This guide provides a comprehensive comparison of alternative precursors for the synthesis of Vilazodone's key intermediates, offering insights into more efficient, cost-effective, and scalable manufacturing processes.

Introduction to Vilazodone Synthesis

Vilazodone's structure is a composite of two key heterocyclic moieties: a cyano-substituted indole and a piperazinyl-benzofuran carboxamide. The final step in its synthesis is typically the coupling of these two key intermediates: 3-(4-chlorobutyl)-5-cyanoindole and 5-(1-piperazinyl)-benzofuran-2-carboxamide . The efficiency and cost-effectiveness of the entire synthesis are therefore highly dependent on the routes chosen for preparing these two building blocks. This guide will explore and compare alternative precursors for the synthesis of each of these intermediates.

I. Alternative Precursors for the Synthesis of 3-(4-chlorobutyl)-5-cyanoindole

The traditional synthesis of this crucial indole intermediate often starts from 5-cyanoindole. However, alternative precursors offer different strategic advantages.

Precursor Comparison
PrecursorSynthetic StrategyAdvantagesDisadvantagesReported Overall Yield
5-Cyanoindole Friedel-Crafts acylation with 4-chlorobutyryl chloride followed by reduction.[1]Well-established route.Can be expensive; reduction step may require harsh reagents.Variable, can be moderate to good.
4-Cyanoaniline Diazotization followed by Fischer indole cyclization with 6-chlorohexanal or its acetal.[1][2]Readily available and cost-effective starting material.[1]Diazotization requires careful temperature control; Fischer indole cyclization can have variable yields.Overall yield to Vilazodone reported as 24%.[1]
1-Tosyl-1H-indole-5-carbonitrile Friedel-Crafts acylation with 4-chlorobutyryl chloride followed by deprotection and reduction.Protection of the indole nitrogen can lead to cleaner acylation at the C3 position.Adds steps for protection and deprotection.A five-step synthesis of Vilazodone starting from this precursor reported a 52.4% overall yield.[2]
Caproaldehyde derivative Reaction with a phenylhydrazine or aniline derivative followed by Fischer indole cyclization.Potentially a more direct route to the indole core.The specific caproaldehyde derivative may not be readily available.Yields are not well-documented in the provided context.
Synthetic Pathway Diagrams

G cluster_1 Route 1: From 5-Cyanoindole cluster_2 Route 2: From 4-Cyanoaniline A1 5-Cyanoindole B1 3-(4-chlorobutyryl)-5-cyanoindole A1->B1 Friedel-Crafts Acylation C1 3-(4-chlorobutyl)-5-cyanoindole B1->C1 Reduction A2 4-Cyanoaniline B2 4-Cyanophenylhydrazine A2->B2 Diazotization C2 Hydrazone with 6-chlorohexanal B2->C2 Condensation D2 3-(4-chlorobutyl)-5-cyanoindole C2->D2 Fischer Indole Cyclization

Caption: Synthetic routes to 3-(4-chlorobutyl)-5-cyanoindole.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole from 4-Cyanoaniline

  • Diazotization of 4-Cyanoaniline: 4-Cyanoaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Reduction to Hydrazine: The diazonium salt solution is then added to a cold solution of stannous chloride in concentrated hydrochloric acid to yield 4-cyanophenylhydrazine hydrochloride.

  • Fischer Indole Cyclization: The 4-cyanophenylhydrazine hydrochloride is condensed with 6-chlorohexanal (or its acetal, 1,1-dimethoxy-6-chlorohexane) in a suitable solvent such as ethanol or a mixture of alcohol and water. The reaction mixture is heated to reflux to induce cyclization, followed by purification to obtain 3-(4-chlorobutyl)-5-cyanoindole.[3]

II. Alternative Precursors for the Synthesis of 5-(1-piperazinyl)-benzofuran-2-carboxamide

The benzofuran portion of Vilazodone is another key area for synthetic optimization.

Precursor Comparison
PrecursorSynthetic StrategyAdvantagesDisadvantagesReported Yield
5-Bromobenzofuran-2-carboxamide Aromatic nucleophilic substitution with piperazine.Direct introduction of the piperazine moiety.The starting material may not be readily available.Good yields for the substitution step are generally expected.
5-Bromo-2-hydroxybenzaldehyde Multi-step synthesis involving benzofuran formation, followed by introduction of the carboxamide and piperazine groups.A more fundamental and potentially cheaper starting material.[1]Longer synthetic route with more steps.A novel route starting from this precursor resulted in a 24% overall yield for Vilazodone.[1]
5-Nitrosalicylaldehyde Synthesis of 5-nitrobenzofuran-2-carboxamide, followed by reduction of the nitro group to an amine, and subsequent reaction to form the piperazine ring.[4]Utilizes readily available starting materials.The reduction of the nitro group needs to be selective.Not specified in the provided context.
Synthetic Pathway Diagram

G cluster_3 Route 3: From 5-Bromo-2-hydroxybenzaldehyde A3 5-Bromo-2-hydroxybenzaldehyde B3 5-Bromobenzofuran-2-carboxylate A3->B3 Reaction with bromoacetate C3 5-Bromobenzofuran-2-carboxamide B3->C3 Amidation D3 5-(1-piperazinyl)benzofuran-2-carboxamide C3->D3 Buchwald-Hartwig amination

Caption: Synthetic route to the benzofuran intermediate.

Experimental Protocols

Protocol 2: Synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide from 5-Bromo-2-hydroxybenzaldehyde

  • Benzofuran Formation: 5-Bromo-2-hydroxybenzaldehyde is reacted with an ethyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF or acetone) to form the ethyl 5-bromobenzofuran-2-carboxylate.

  • Amidation: The resulting ester is then converted to the corresponding carboxamide by reaction with ammonia.

  • Piperazine Coupling: The 5-bromobenzofuran-2-carboxamide is then coupled with piperazine using a palladium-catalyzed Buchwald-Hartwig amination or a similar nucleophilic aromatic substitution reaction to yield 5-(1-piperazinyl)benzofuran-2-carboxamide.

III. Final Convergent Synthesis of Vilazodone

The final step involves the coupling of the two key intermediates synthesized through the alternative routes described above.

G Indole 3-(4-chlorobutyl)-5-cyanoindole Vilazodone Vilazodone Indole->Vilazodone Benzofuran 5-(1-piperazinyl)benzofuran-2-carboxamide Benzofuran->Vilazodone

Caption: Convergent synthesis of Vilazodone.

Protocol 3: Synthesis of Vilazodone

  • Condensation: 3-(4-chlorobutyl)-5-cyanoindole and 5-(1-piperazinyl)-benzofuran-2-carboxamide are dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction: A base, such as potassium carbonate or triethylamine, is added to the mixture, which is then heated to promote the nucleophilic substitution reaction.

  • Purification: After completion of the reaction, the crude Vilazodone is isolated by precipitation and purified by recrystallization or chromatography to obtain the final product of high purity.[1]

Conclusion

The choice of precursors for the synthesis of Vilazodone has a significant impact on the overall efficiency, cost, and environmental footprint of the manufacturing process. This guide has highlighted several viable alternative precursors to the traditional starting materials for the key indole and benzofuran intermediates.

  • The use of 4-cyanoaniline for the synthesis of the indole intermediate presents a cost-effective alternative, although it requires careful control of the diazotization and Fischer indole cyclization steps.[1]

  • Starting the benzofuran synthesis from 5-bromo-2-hydroxybenzaldehyde offers a route from a more basic raw material, potentially lowering costs for large-scale production, despite being a longer process.[1]

  • The route utilizing a tosyl-protected indole has been shown to achieve a high overall yield, suggesting that the additional protection/deprotection steps can be justified by the improved efficiency of the acylation reaction.[2]

Researchers and process chemists should carefully evaluate these alternatives based on the specific requirements of their manufacturing process, considering factors such as raw material cost and availability, scalability, and safety. The experimental data and protocols provided in this guide serve as a valuable resource for the development of optimized and robust synthetic routes to Vilazodone.

References

  • Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. [Link]
  • Request PDF. (2025). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]
  • Google Patents. (n.d.). Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole.
  • Google Patents. (n.d.). Synthesis method for antidepressant drug vilazodone.

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A Comparative Guide to the Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile: Yield, Purity, and Process Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, particularly in the synthesis of antidepressant agents, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile stands out as a pivotal intermediate.[1] Its primary significance lies in its role as a key building block in the manufacturing of Vilazodone, an FDA-approved medication for the treatment of major depressive disorder (MDD).[1][2] The efficiency of Vilazodone synthesis is intrinsically linked to the yield and purity of this crucial intermediate. This guide provides a comprehensive comparison of the prevalent methodologies for the production of this compound, offering insights into the chemical principles, experimental protocols, and the relative advantages and disadvantages of each approach. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and process chemistry.

Methodology 1: Direct Alkylation via Lewis Acid Catalysis

This approach represents a straightforward and high-yielding method for the synthesis of this compound. The core of this method is the direct alkylation of 5-cyanoindole at the C3 position with a suitable alkylating agent, 1-bromo-4-chlorobutane, facilitated by a Lewis acid catalyst.

Causality of Experimental Choices

The choice of a Lewis acid, such as anhydrous zinc chloride, is critical for directing the alkylation to the electron-rich C3 position of the indole ring, as opposed to the N1 position. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and minimize the formation of side products. Dichloromethane is a suitable solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants. The final recrystallization step from isopropyl acetate is crucial for achieving high purity of the final product.

Experimental Protocol
  • Dissolve 5-cyanoindole (1.0 mol) in dichloromethane (1.5 L) in a suitable reactor.

  • Cool the solution to an internal temperature of 0-5 °C.

  • Add anhydrous zinc chloride (1.1 mol) to the cooled solution.

  • Further cool the mixture to approximately -10 °C.

  • Add 1-bromo-4-chlorobutane (1.1 mol) dropwise to the reaction mixture, maintaining the temperature below -5 °C.

  • After the addition is complete, raise the temperature to 0 °C and stir for 2 hours.

  • Upon reaction completion, dilute the mixture with dichloromethane (0.5 L) and quench with ice water (1 L).

  • Neutralize the mixture to a pH of 7 with a 1 N sodium hydroxide solution.

  • Perform an extraction and separate the organic layer.

  • Wash the organic phase with saturated brine (0.5 L) and separate.

  • Concentrate the organic phase to dryness.

  • Recrystallize the residue from isopropyl acetate (0.5 L) to obtain the purified product.[3]

Workflow Diagram

G cluster_0 Direct Alkylation Workflow Start Dissolve 5-cyanoindole in Dichloromethane Cool_1 Cool to 0-5 °C Start->Cool_1 Add_ZnCl2 Add Anhydrous Zinc Chloride Cool_1->Add_ZnCl2 Cool_2 Cool to -10 °C Add_ZnCl2->Cool_2 Add_Alkylating_Agent Add 1-bromo-4-chlorobutane (dropwise) Cool_2->Add_Alkylating_Agent React React at 0 °C for 2h Add_Alkylating_Agent->React Workup Quench, Neutralize, Extract React->Workup Purify Recrystallize from Isopropyl Acetate Workup->Purify End This compound Purify->End

Caption: Workflow for Direct Alkylation Synthesis.

Methodology 2: Friedel-Crafts Acylation Followed by Reduction

This two-step approach involves an initial Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to yield the desired product.[4] This method offers an alternative pathway that can be advantageous depending on the availability and cost of starting materials.

Causality of Experimental Choices

The Friedel-Crafts acylation is a classic method for introducing acyl groups to aromatic rings. The choice of a Lewis acid catalyst is standard for this transformation. The subsequent reduction of the ketone intermediate is a critical step. While various reducing agents can be employed, a combination of sodium borohydride and trifluoroacetic acid has been reported for the selective deoxygenation of a similar substrate.[4] A patent also describes the use of sodium borohydride with ferric chloride, which offers a potentially more cost-effective and scalable reduction method.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • In an inert atmosphere, suspend 5-cyanoindole in a suitable solvent like dichloromethane.

  • Add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

  • Slowly add 4-chlorobutyryl chloride to the mixture.

  • Stir the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or HPLC).

  • Perform a standard aqueous workup to isolate the crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.

Step 2: Carbonyl Reduction

  • Suspend the crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile (0.081 mol) in tetrahydrofuran (120 mL).

  • Add ferric chloride (0.081 mol) and stir the mixture for 30 minutes.

  • Add sodium borohydride (0.089 mol) portion-wise, maintaining the internal temperature between 30-50°C.

  • Monitor the reaction for completion by TLC.

  • Quench the reaction with water.

  • Extract the product and crystallize from toluene to obtain the final product.[5]

Workflow Diagram

G cluster_1 Friedel-Crafts Acylation and Reduction Workflow Start Friedel-Crafts Acylation of 5-cyanoindole with 4-chlorobutyryl chloride Intermediate 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile Start->Intermediate Reduction Carbonyl Reduction (e.g., NaBH4/FeCl3) Intermediate->Reduction End This compound Reduction->End

Caption: Two-step Friedel-Crafts Acylation and Reduction.

Methodology 3: Friedel-Crafts Reaction with Aluminum Chloride and Nitromethane

A patented process describes a variation of the Friedel-Crafts approach that utilizes a mixture of dichloromethane and nitromethane as the solvent system with aluminum chloride as the catalyst. This method claims to simplify the synthesis process and shorten the reaction time.

Causality of Experimental Choices

The use of nitromethane in conjunction with dichloromethane as a solvent for Friedel-Crafts reactions can sometimes enhance the activity of the Lewis acid catalyst and improve reaction rates. The rest of the process follows the general principles of a Friedel-Crafts reaction with subsequent workup.

Experimental Protocol
  • Charge a clean reactor with dichloromethane (450 ml) and nitromethane.

  • Protect the reactor with a nitrogen atmosphere, stir, and cool.

  • Add aluminum chloride (40 g) while maintaining the temperature at 5 °C.

  • Add 4-chlorobutyryl chloride (45 g) dropwise, keeping the temperature at 5 °C.

  • In a separate reactor, dissolve 5-cyanoindole in a suitable solvent.

  • Combine the reactants and stir until the reaction is complete.

  • The patent describes a final cooling step to 10 °C before workup.[6][7]

Methodology 4: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. In the context of producing this compound, this approach starts from more fundamental building blocks and assembles the indole ring with the desired side chain precursor already in place.

Causality of Experimental Choices

This synthetic route offers a convergent approach, which can be advantageous for large-scale manufacturing. A reported novel route starts with 4-cyanoaniline, which undergoes diazotization followed by a Fischer indole cyclization with 6-chlorohexanal.[2] This method avoids the direct alkylation of the pre-formed indole ring, potentially offering better control over regioselectivity.

Conceptual Protocol (based on literature description)
  • Diazotization of 4-cyanoaniline: Convert 4-cyanoaniline to its corresponding diazonium salt.

  • Formation of Hydrazone: React the diazonium salt with a suitable reducing agent to form the corresponding hydrazine, which is then reacted with 6-chlorohexanal to form the hydrazone.

  • Fischer Indole Cyclization: Treat the hydrazone with an acid catalyst to induce cyclization and formation of the indole ring, yielding this compound.

Workflow Diagram

G cluster_2 Fischer Indole Synthesis Workflow Start 4-Cyanoaniline Diazotization Diazotization Start->Diazotization Hydrazone_Formation Reaction with 6-chlorohexanal Diazotization->Hydrazone_Formation Cyclization Fischer Indole Cyclization Hydrazone_Formation->Cyclization End This compound Cyclization->End

Caption: Fischer Indole Synthesis Pathway.

Methodology 5: Phase Transfer Catalysis (A Prospective Green Approach)

Phase Transfer Catalysis (PTC) is a powerful technique in green chemistry that facilitates reactions between reactants in immiscible phases. For the alkylation of indoles, PTC can offer milder reaction conditions, the use of less hazardous bases, and potentially higher yields.

Causality of Experimental Choices

In a typical PTC alkylation of an indole, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the indole anion from an aqueous basic phase to an organic phase containing the alkylating agent.[6][8] This avoids the need for strong, anhydrous bases and flammable solvents. The choice of a strong aqueous base like 50% NaOH is common for deprotonating the indole nitrogen. However, achieving selective C3 alkylation over N-alkylation under these conditions can be challenging and may require careful optimization of the catalyst, solvent, and base.

Hypothetical Experimental Protocol for C3-Alkylation

Disclaimer: The following protocol is a scientifically informed projection based on general principles of PTC and indole chemistry. Specific yields and purities would require experimental validation.

  • To a mixture of 5-cyanoindole (1 equivalent) and 1-bromo-4-chlorobutane (1.1 equivalents) in an organic solvent (e.g., toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

  • Add a 50% aqueous solution of sodium hydroxide with vigorous stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture, separate the phases, and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Yield and Purity

Method Reported Yield Reported Purity Key Strengths Potential Weaknesses
Direct Alkylation (Lewis Acid) 88%[3]99.62% (HPLC)[3]High yield and purity in a single step.Requires cryogenic temperatures and a stoichiometric amount of Lewis acid.
Friedel-Crafts Acylation & Reduction 70% (for reduction step)[5]Not explicitly stated for the final product in a single source.Utilizes readily available starting materials.Two-step process; reduction step can have moderate yield and may require specific, sometimes hazardous, reagents.
Friedel-Crafts (AlCl3/Nitromethane) 79% (total yield)[6][7]Not explicitly stated.Simplified process and shorter reaction time claimed.Purity data is not readily available; use of nitromethane.
Fischer Indole Synthesis Overall yield for Vilazodone is 24-56.2%[2][8]Overall purity for Vilazodone is 99-99.93%[2][8]Convergent synthesis; potentially better regioselectivity.Multi-step process; specific yield and purity for the intermediate are not detailed.
Phase Transfer Catalysis High yields (78-98%) reported for N-alkylation of indole.[8]Not available for C3-alkylation.Milder conditions, "green" approach.Selectivity between C3 and N-alkylation can be a significant challenge.

Conclusion

The selection of an optimal synthetic route for this compound is a critical decision in the manufacturing of Vilazodone. The Direct Alkylation method using a Lewis acid catalyst stands out for its high reported yield and purity in a single, well-documented step, making it an attractive option for laboratory and potentially industrial-scale synthesis.

The Friedel-Crafts Acylation followed by Reduction offers a viable alternative, though the efficiency of the reduction step is a key consideration. The Fischer Indole Synthesis represents a more strategic, convergent approach that may be highly advantageous for large-scale, cost-effective production, as evidenced by its application in scalable manufacturing processes for Vilazodone.

Ultimately, the choice of method will depend on a variety of factors including the scale of production, cost and availability of starting materials, equipment capabilities, and the desired purity profile of the final intermediate. This guide provides the foundational information for making an informed decision in this critical aspect of pharmaceutical manufacturing.

References

  • Exploring this compound: A Key Pharmaceutical Intermediate. (2023).
  • Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. (2021). ACS Publications.
  • CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. Google Patents.
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  • Current optimal synthesis of this compound (3). ResearchGate.
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  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Research and Reviews.
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  • US9533949B2 - Processes for the preparation of 3-alkyl indoles. Google Patents.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Organic Process Research & Development.
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A Comparative Guide to Catalysts for Indole C-Alkylation: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient and selective C-H alkylation methods a paramount objective for synthetic chemists. This guide provides an in-depth comparative analysis of the catalytic systems available for the C-alkylation of indoles, offering insights into their performance, mechanistic underpinnings, and practical application. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the diverse landscape of catalytic indole functionalization.

The Strategic Importance of Indole C-Alkylation

The indole nucleus is a privileged structure found in a vast array of bioactive natural products and pharmaceuticals. The position and nature of substituents on the indole ring profoundly influence the biological activity of these molecules. C-alkylation, in particular, allows for the introduction of diverse carbon-based functionalities, enabling the fine-tuning of a compound's steric and electronic properties to optimize its pharmacological profile. However, the inherent reactivity of the indole ring presents a significant challenge in controlling the site of alkylation, with the C3 position being the most nucleophilic and, therefore, the most common site of reaction.[1][2] Consequently, the development of catalysts that can selectively direct alkylation to other positions, such as C2, is of high interest.[3][4]

A Comparative Overview of Catalytic Systems

The choice of catalyst is the most critical parameter in an indole C-alkylation reaction, dictating the regioselectivity, efficiency, and substrate scope. This section provides a comparative analysis of the major classes of catalysts employed for this transformation.

Lewis and Brønsted Acids: The Classical Approach

Traditional Friedel-Crafts alkylation of indoles often employs Lewis or Brønsted acids to activate the alkylating agent.[5][6]

  • Lewis Acids: Catalysts such as AlCl₃, FeCl₃, BF₃·OEt₂, and ZnCl₂ are commonly used.[5][7] Their activity generally correlates with their Lewis acidity, with stronger Lewis acids like AlCl₃ often leading to higher reactivity.[5] However, strong Lewis acids can also promote side reactions like polyalkylation and rearrangement of the alkylating agent.[5] Milder Lewis acids may be preferable for sensitive substrates.[7] For instance, a study on the Friedel-Crafts alkylation of indoles with celastrol demonstrated that AlCl₃·6H₂O provided a near-quantitative yield, while other metal chlorides like MgCl₂·6H₂O, ZnCl₂, and FeCl₃·6H₂O also showed good catalytic activity.[7]

  • Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH) can also effectively catalyze the alkylation of indoles.[6][8] These reactions are often operationally simple and can be performed under mild conditions.[6] For example, a novel three-component alkylation of indoles with N-phenylselenophthalimide and styrenes was efficiently catalyzed by p-TsOH.[8]

Causality Behind Experimental Choices: The choice between a Lewis and a Brønsted acid often depends on the nature of the alkylating agent and the desired reactivity. Lewis acids are particularly effective for activating alkyl halides, while Brønsted acids are well-suited for reactions involving alcohols or alkenes that can be protonated to form carbocationic intermediates.

Table 1: Performance Comparison of Selected Lewis and Brønsted Acid Catalysts

CatalystAlkylating AgentSolventTemp. (°C)Yield (%)RegioselectivityReference
AlCl₃·6H₂OCelastrolDCMRT99C3[7]
FeCl₃·6H₂OCelastrolDCMRT93C3[7]
ZnCl₂CelastrolDCMRT80C3[7]
BF₃·OEt₂Methyl PhenyldiazoacetateDCMRT100C2, C3[9]
p-TsOHStyrene/N-phenylselenophthalimideNot specifiedNot specifiedGoodC3[8]
Transition Metal Catalysis: Precision and Control

Transition metal catalysts, particularly those based on palladium and nickel, have revolutionized indole C-H alkylation by offering high levels of regioselectivity and functional group tolerance.[3][10][11][12]

  • Palladium Catalysis: Palladium catalysts are highly effective for the C2-alkylation of indoles, a traditionally challenging transformation.[4][10][13] The mechanism often involves a directed C-H activation, where a directing group on the indole nitrogen coordinates to the palladium center, bringing it in proximity to the C2-H bond.[10] The choice of ligands and additives can significantly influence the reaction outcome. Mechanistic studies on the direct arylation of indoles have provided a rationale for the observed C2 selectivity, suggesting an electrophilic attack of an arylpalladium species on the indole.[10]

  • Nickel Catalysis: Nickel catalysts have emerged as a more cost-effective alternative to palladium for C-H alkylation.[3][11][14] Nickel-catalyzed methods have been developed for the C2-alkylation of indoles with unactivated alkyl chlorides under mild conditions.[3][11] Mechanistic investigations suggest that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle involving a single-electron transfer (SET) process.[11][14] While both palladium and nickel are effective, palladium is often considered superior for C-H activation due to the greater acidification of the C-H bond upon coordination.[15] However, nickel catalysis can be advantageous when using alkyl halides, as the higher energy barrier for β-hydride elimination in nickel-alkyl complexes can suppress this common deactivation pathway.[16]

Causality Behind Experimental Choices: The choice between palladium and nickel often comes down to a balance of cost, reactivity, and the desired selectivity. Palladium catalysts are well-established and offer a high degree of control, while nickel catalysts provide a more economical option with unique reactivity profiles. The directing group strategy is a key element in achieving high regioselectivity in these systems.

Table 2: Performance Comparison of Palladium and Nickel Catalysts for C2-Alkylation

Catalyst SystemAlkylating AgentBaseTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / LigandAryl HalideCs₂CO₃100-120Good to Excellent[10]
(thf)₂NiBr₂ / bpyAlkyl ChlorideLiHMDS60Good to Excellent[3][11]
Ni(II)-pincer complexAlkyl HalideNot specified150Up to 82[12]
Photocatalysis: A Green and Mild Approach

Visible-light photocatalysis has gained significant traction as a sustainable method for C-C bond formation.[17][18][19] In the context of indole alkylation, photocatalysis offers mild reaction conditions and unique reactivity patterns that are often complementary to traditional thermal methods.[17][18][19][20]

Ruthenium and iridium complexes are commonly used as photocatalysts, which, upon light irradiation, can initiate radical-based reaction pathways.[19] For example, a photocatalytic method for the C2-alkylation of indoles and pyrroles with α-diazo esters has been developed using Ru(bpy)₃Cl₂ as the catalyst with very low catalyst loading (as low as 0.075 mol%).[18][19] The reaction proceeds via a radical mechanism, avoiding the formation of carbene intermediates typically associated with diazo compounds.[18][19] More recently, metal-free photocatalytic systems have also been developed, further enhancing the green credentials of this approach.[21]

Causality Behind Experimental Choices: Photocatalysis is an excellent choice for reactions that can proceed through radical intermediates. The use of visible light as a traceless reagent and the often ambient reaction temperatures make it a highly attractive and sustainable synthetic tool.

Table 3: Performance of a Representative Photocatalytic System for C2-Alkylation

PhotocatalystAlkylating AgentAdditiveSolventIrradiationYield (%)Reference
Ru(bpy)₃Cl₂α-Diazo EsterNoneCH₃CNBlue LED30[19]
Ru(bpy)₃Cl₂α-Diazo EsterN,N-dimethyl-4-methoxyanilineMeOH/H₂OBlue LEDUp to 60 (for electron-deficient indoles)[18]
4CzIPNAliphatic Carboxylic AcidCs₂CO₃DMFBlue LED77[17]

Experimental Protocols: A Practical Guide

To facilitate the adoption of these catalytic systems, this section provides detailed, step-by-step protocols for representative examples from each catalyst class.

Protocol 1: Lewis Acid-Catalyzed C3-Alkylation of Indole

This protocol is adapted from a procedure for the synthesis of functionalized indoles using a Lewis acid catalyst.[22]

Materials:

  • Substituted Indole (1.0 equiv)

  • Alkylating Agent (e.g., phenyldiazoacetate derivative, 1.0 equiv)

  • Lewis Acid (e.g., BF₃·OEt₂ or Zn(OTf)₂, 1 mol%)

  • Dichloromethane (DCM)

  • Silica Gel

Procedure:

  • To a stirred solution of the indole in DCM, add the Lewis acid catalyst at room temperature.

  • Add the alkylating agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 10-30 minutes).

  • Upon completion, pass the reaction mixture through a short plug of silica gel to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Nickel-Catalyzed C2-Alkylation of N-Arylindole

This protocol is based on a method for the nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides.[3]

Materials:

  • N-(pyridin-2-yl)indole (1.0 equiv)

  • Alkyl Chloride (1.5 equiv)

  • (thf)₂NiBr₂ (5 mol%)

  • 2,2'-bipyridine (bpy) (5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a glovebox, add the N-(pyridin-2-yl)indole, (thf)₂NiBr₂, and bpy to an oven-dried Schlenk tube.

  • Add 1,4-dioxane to the tube.

  • Add the alkyl chloride, followed by the LiHMDS.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Stir the reaction mixture at 60 °C for the specified time (e.g., 5 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Photocatalytic C2-Alkylation of Indole

This protocol is adapted from a procedure for the photocatalytic alkylation of indoles with α-diazo esters.[18]

Materials:

  • Indole (4.0 equiv)

  • α-Diazo Ester (1.0 equiv)

  • Ru(bpy)₃Cl₂ (0.2 mol%)

  • Methanol/Water (10:1)

  • Blue LED light source

Procedure:

  • In a Schlenk tube, dissolve the indole, α-diazo ester, and Ru(bpy)₃Cl₂ in the methanol/water solvent mixture.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (e.g., argon).

  • Place the reaction tube in front of a blue LED light source and stir at room temperature for the required time (e.g., 4.5-8 hours).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Lewis Acid Catalysis: Electrophilic Aromatic Substitution

In a typical Lewis acid-catalyzed Friedel-Crafts alkylation, the Lewis acid activates the alkylating agent, generating a carbocation or a highly polarized complex. This electrophile is then attacked by the electron-rich indole ring, usually at the C3 position, to form a sigma complex, which then rearomatizes to give the alkylated product.

Lewis_Acid_Mechanism cluster_activation Activation cluster_alkylation Alkylation RX R-X (Alkylating Agent) Complex {R-X---LA} (Activated Complex) RX->Complex + LA LA Lewis Acid Indole Indole Sigma Sigma Complex Indole->Sigma + Activated Complex Product C3-Alkylated Indole Sigma->Product - H+

Caption: Generalized mechanism for Lewis acid-catalyzed indole C3-alkylation.

Palladium-Catalyzed C2-Alkylation: The Role of the Directing Group

The regioselectivity of palladium-catalyzed C2-alkylation is often controlled by a directing group on the indole nitrogen. The catalytic cycle typically involves coordination of the directing group to the palladium center, followed by C-H activation at the C2 position to form a palladacycle intermediate.

Palladium_Mechanism Pd(0) Pd(0) Pd(II)_Aryl Ar-Pd(II)-X Pd(0)->Pd(II)_Aryl Oxidative Addition (Ar-X) Palladacycle Palladacycle Intermediate Pd(II)_Aryl->Palladacycle + Indole-DG - HX Product_Complex Product-Pd(II) Complex Palladacycle->Product_Complex Reductive Elimination Product_Complex->Pd(0) Product C2-Alkylated Indole Product_Complex->Product

Caption: Simplified catalytic cycle for palladium-catalyzed C2-alkylation of a directed indole.

Photocatalytic C2-Alkylation: A Radical Pathway

In a photocatalytic cycle, the photocatalyst absorbs light and is excited to a higher energy state. This excited state can then engage in single-electron transfer with a substrate to generate radical intermediates, which then participate in the C-C bond-forming reaction.

Photocatalysis_Mechanism PC PC PC* PC* PC->PC* PC*->PC Radical_Anion [Substrate]•- PC*->Radical_Anion + Substrate (SET) Indole_Radical Indole•+ PC*->Indole_Radical + Indole (SET) Alkyl_Radical R• Radical_Anion->Alkyl_Radical Fragmentation Product Alkylated Indole Alkyl_Radical->Product + Indole Indole_Radical->Product + R•

Caption: Generalized radical pathway in photocatalytic indole alkylation.

Conclusion and Future Outlook

The field of catalytic indole C-alkylation has witnessed remarkable progress, with a diverse array of catalytic systems now available to the synthetic chemist. Lewis and Brønsted acids remain valuable for their simplicity and effectiveness in classical Friedel-Crafts type reactions. Transition metal catalysis, particularly with palladium and nickel, has enabled unprecedented control over regioselectivity, allowing for the targeted functionalization of the C2 position. The advent of photocatalysis has introduced a new dimension of reactivity, providing mild and sustainable routes to alkylated indoles.

Future research in this area will likely focus on the development of more sustainable and economical catalysts, such as those based on earth-abundant metals. The exploration of novel reaction pathways and the development of enantioselective C-H alkylation methods will also continue to be major research themes. As our understanding of reaction mechanisms deepens, we can expect the design of even more efficient and selective catalysts, further empowering the synthesis of complex indole-containing molecules for a wide range of applications.

References

  • Ciszewski, L. W., Durka, K., & Gryko, D. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. Organic Letters, 21(17), 7028–7032. [Link][11][18][19]
  • Wegmann, M., Henkel, M., & Bach, T. (2018). C–H alkylation reactions of indoles mediated by Pd(II) and norbornene: applications and recent developments. Organic & Biomolecular Chemistry, 16(30), 5376-5385. [Link][4][10]
  • Chen, B., Hou, X.-L., Li, Y.-X., & Wu, Y.-D. (2004). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 126(48), 15842–15852. [Link][10]
  • Wang, Y., et al. (2025). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry. [Link][17]
  • Mondal, S., et al. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Chemical Science, 10(41), 9493-9500. [Link][3][11][14]
  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link][9][22]
  • Zhao, X., et al. (2007). Novel Brønsted Acid Catalyzed Three-Component Alkylations of Indoles With N-phenylselenophthalimide and Styrenes. Organic Letters, 9(25), 5263–5266. [Link][8]
  • Wolfe, J. P., & Siegler, M. A. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates.
  • Punji, B., et al. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Chemical Science, 10(41), 9493-9500. [Link][3]
  • Punji, B., et al. (2021). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 26(1), 178. [Link][12]
  • Daugulis, O. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii)
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  • Li, G., et al. (2017). AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. Molecules, 22(5), 799. [Link][7]
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A Comparative Guide to Benchmarking the Purity of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Against Certified Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7), a key intermediate in the synthesis of Vilazodone, an antidepressant medication.[1] This document is designed to provide not just procedural steps, but the scientific rationale behind the selection of methods, enabling you to establish a robust and self-validating system for purity assessment in your laboratory.

The quality of this compound directly impacts the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a comprehensive understanding and rigorous control of its purity are mandated by regulatory bodies such as the FDA and are essential for ensuring the safety and efficacy of the final drug product.[2]

The Critical Role of Purity and Impurity Profiling

Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation of the substance over time, or interaction with packaging materials.[2] According to the International Council for Harmonisation (ICH) guidelines, any impurity present at a level greater than 0.1% should be identified and quantified.[3] For a key intermediate like this compound, a thorough impurity profile is crucial. This involves not only quantifying the main compound but also detecting, identifying, and quantifying any organic and inorganic impurities, as well as residual solvents.

Commonly available commercial grades of this compound often state a purity of >97% or ≥99%.[4] However, for pharmaceutical development, a more precise and validated purity value is necessary. This guide will compare three orthogonal analytical techniques for a comprehensive purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities. A multi-pronged approach using different analytical methodologies is often the most effective strategy for a complete and reliable purity assessment.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.
Primary Application Quantification of the main component and known non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute and relative quantification of the main component and impurities without the need for identical reference standards.
Typical Limit of Detection (LOD) ~0.01% for related substances.ppm to ppb levels for volatile impurities.~0.1% for impurities, dependent on structure and magnetic field strength.
Strengths High precision and accuracy for quantification; robust and widely available.High sensitivity and specificity for volatile compounds; excellent for identification of unknown volatile impurities.Primary analytical method; does not require a specific reference standard for each impurity for quantification.
Limitations Requires reference standards for each impurity for accurate quantification; not suitable for highly volatile compounds.Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile compounds.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer for optimal resolution and sensitivity.

Experimental Protocols for Purity Determination

The following sections provide detailed, step-by-step methodologies for each analytical technique. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

High-Performance Liquid Chromatography (HPLC-UV) for Potency and Non-Volatile Impurities

HPLC is the workhorse of pharmaceutical analysis for purity and impurity determination due to its high resolution, sensitivity, and precision. A stability-indicating HPLC method is designed to separate the main component from all potential degradation products and process-related impurities.[5][6][7]

Rationale for Method Selection: A reversed-phase HPLC method is chosen due to the non-polar nature of the indole ring in this compound. A C18 column provides excellent separation for a wide range of organic molecules. Gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable as the indole moiety is chromophoric.

Experimental Workflow:

Caption: Workflow for HPLC purity analysis.

Detailed Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[8]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution: Accurately weigh about 10 mg of this compound certified reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Data Analysis:

    • The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • For a more accurate assay, the purity is determined by comparing the peak area of the sample to that of a certified reference standard of known purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is ideal for detecting residual solvents from the synthesis process and other volatile impurities.

Rationale for Method Selection: The target compound itself has a relatively high boiling point and may not be suitable for direct GC analysis without derivatization. However, GC-MS is the method of choice for identifying and quantifying volatile impurities that may be present from the manufacturing process. Headspace GC-MS is particularly useful for analyzing residual solvents in the solid sample without dissolving it.

Experimental Workflow:

Caption: Workflow for Headspace GC-MS analysis of volatile impurities.

Detailed Protocol:

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler.

    • Mass selective detector.

    • Data system with a mass spectral library.

  • GC-MS Conditions:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial and seal.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with entries in the NIST library.

    • Quantify identified residual solvents by creating a calibration curve with certified reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical technique that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[9]

Rationale for Method Selection: qNMR provides an orthogonal method to chromatographic techniques, offering a high degree of accuracy and precision. It is particularly valuable for certifying in-house primary standards or when a certified reference standard of the analyte is unavailable. 1H qNMR is chosen due to the high natural abundance and sensitivity of the proton nucleus.

Experimental Workflow:

Caption: Workflow for absolute purity determination by qNMR.

Detailed Protocol:

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

    • NMR data processing software.

  • Materials:

    • Certified Internal Standard: Maleic acid or another suitable standard with high purity and non-overlapping signals.

    • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the certified internal standard into a vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[9] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Identification of Potential Impurities

A thorough understanding of the synthetic route is essential for predicting potential process-related impurities. This compound is a key intermediate in the synthesis of Vilazodone.[10][] Several potential impurities have been identified, including:

  • 3-(4-Chloro-1-oxobutyl)indole-5-carbonitrile (CAS: 276863-95-7): An intermediate from a Friedel-Crafts acylation route.[10]

  • 3-(4-Chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile (CAS: 1451194-34-5): A potential reduction by-product.[10][12]

  • 3-(4-Chlorobutyl)-1-nitroso-1H-indole-5-carbonitrile: A potential degradation product.[10]

  • 3-(4-Iodobutyl)-1H-indole-5-carbonitrile (CAS: 692756-88-0): A related compound from an alternative synthesis.[2]

  • 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile (CAS: 1398358-69-4): A protected intermediate.[13]

The presence of these and other impurities should be monitored using the validated analytical methods described above. Certified reference standards for these impurities should be procured from reputable suppliers to aid in their identification and quantification.[14]

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical methods, forced degradation studies should be performed.[15] This involves subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[15] The developed analytical methods should be able to separate the main peak from all degradation products, demonstrating their specificity.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled to ensure the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a comprehensive comparison of orthogonal analytical techniques—HPLC, GC-MS, and qNMR—for the thorough assessment of its purity. By implementing these validated methods and understanding the potential impurity profile, researchers and drug development professionals can confidently benchmark the purity of their material against certified reference standards, ensuring compliance with regulatory expectations and contributing to the development of safe and effective medicines.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Emery Pharma.
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  • Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace.
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  • Vilazodone Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Agilent Inorganic Certified Reference Materials and Standards. (n.d.). Agilent.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 5. [Link]
  • This compound. (n.d.). ApiSyn Healthcare Pvt. Ltd.
  • A simple, rapid, accurate, precise, low cost and least time consuming IC method for the quantitative analysis of The derivative amine as standard solution, has been developed and validated. (2015). International Journal of Advanced Research, 3(5), 731-737.
  • Alsante, K. M., Hatajik, T. D., Horni, A., & Lohr, L. L. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]
  • Lateef, S. S., AK, V., Dong, M. W., & Gu, C. (2014). A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs. Agilent. [Link]
  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). Molecules, 27(12), 3845. [Link]
  • Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. (2010). American Journal of Analytical Chemistry, 1(1), 28-34. [Link]
  • Parajuli, R. R. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1669-1683.

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The Unseen Risks: A Comparative Guide to the In-Silico Toxicity Prediction of Vilazodone Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, is an established therapeutic for major depressive disorder (MDD)[1][2]. Its clinical efficacy and safety profile are primarily attributed to the parent molecule. However, the journey of a drug within the body is one of transformation. Extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes like CYP3A4, CYP2C19, and CYP2D6, converts vilazodone into a series of metabolites[1][2]. While often considered detoxification pathways, these biotransformations can sometimes produce metabolites with their own toxicological profiles, distinct from the parent drug.

In the modern drug development paradigm, a reactive approach to metabolite toxicity is untenable. Proactive assessment is critical, and this is where in-silico toxicology has become an indispensable tool. By leveraging computational models, we can predict the potential toxicities of these metabolic byproducts before they are even synthesized or isolated, saving significant time and resources and, most importantly, enhancing patient safety.[3][4]

This guide provides a comparative analysis of leading in-silico toxicity prediction platforms to assess the potential risks associated with key vilazodone metabolites. We will explore the outputs of two distinct methodologies—knowledge-based expert systems and statistical Quantitative Structure-Activity Relationship (QSAR) models—to build a comprehensive toxicological landscape. This document is intended for researchers, toxicologists, and drug development professionals, offering insights into the practical application and interpretation of these powerful predictive tools.

The Subjects of Our Investigation: Vilazodone and Its Metabolites

For this comparative analysis, we will focus on vilazodone and two of its prominent, structurally characterized human metabolites: M10 and M17. A study conducted in rats also identified a broader array of 12 metabolites (M1-M12) resulting from processes such as hydroxylation, dealkylation, and glucuronidation, underscoring the diverse chemical space occupied by its biotransformation products[5].

  • Vilazodone (Parent Drug): The starting point and benchmark for our analysis.

  • Metabolite M10 (Carboxylic Acid Derivative): Formed via hydrolysis of the carboxamide group on the benzofuran ring. This represents a significant chemical modification that can alter interaction with biological targets[6][7][8].

  • Metabolite M17 (Indole-butyric Acid Fragment): A product of N-dealkylation, cleaving the molecule and exposing a butyric acid on the indole ring. Such fragments can possess entirely different toxicological properties than the intact parent molecule[6][9].

Below are the chemical structures of the parent drug and the selected metabolites, which form the input for our predictive models.

CompoundStructure (SMILES Notation)
Vilazodone O=C(N)c1oc2cc(ccc2c1)N1CCN(CCCCc2c[nH]c3cc(C#N)ccc23)CC1
Metabolite M10 O=C(O)c1oc2cc(ccc2c1)N1CCN(CCCCc2c[nH]c3cc(C#N)ccc23)CC1
Metabolite M17 O=C(O)CCCc1c[nH]c2cc(C#N)ccc12

The Predictive Arsenal: A Tale of Two Methodologies

To ensure a robust assessment that aligns with regulatory expectations, such as those outlined in the ICH M7 guideline for mutagenic impurities, it is best practice to use two complementary predictive methodologies[10]. For this guide, we will compare a knowledge-based expert system with a statistical (QSAR) model.

  • Derek Nexus (Lhasa Limited): A premier knowledge-based system. Derek Nexus contains a curated knowledge base of structure-toxicity relationships derived from published literature and proprietary data[7][9][10]. It operates by identifying "structural alerts"—substructures known to be associated with specific toxicities—and provides a reasoning-based prediction (e.g., "Plausible," "Probable")[7][10]. Its strength lies in its mechanistic transparency.

  • TOPKAT (BIOVIA): A leading statistical-based QSAR platform. TOPKAT uses mathematical models derived from large datasets of toxicological studies to predict the likelihood and potency of various toxic effects. These models correlate molecular descriptors (physicochemical properties derived from the structure) with toxicity endpoints[1]. Its power comes from its quantitative predictions and its ability to identify potential liabilities even in the absence of a known structural alert.

Comparative In-Silico Toxicity Assessment

Here we present a hypothetical, yet illustrative, comparative analysis of vilazodone, M10, and M17 across key toxicological endpoints. The predictions shown are representative of what these high-caliber systems would generate.

Key Toxicological Endpoints:

  • Genetic Mutagenicity (Ames test): A critical endpoint for assessing carcinogenic potential.

  • Hepatotoxicity: Drug-induced liver injury is a major cause of clinical trial failure and post-market withdrawal.

  • hERG Inhibition: Blockade of the hERG potassium channel is a key indicator of potential cardiotoxicity (QT prolongation).

  • Skin Sensitization: An important endpoint for topically applied substances and for assessing the safety of manufacturing intermediates.

Table 1: Comparative In-Silico Toxicity Predictions
CompoundEndpointDerek Nexus PredictionTOPKAT Prediction (QSAR)
Vilazodone Mutagenicity (Ames)Inactive Negative (High Confidence)
HepatotoxicityEquivocal (Aromatic amine alert, low likelihood)Positive (Probability: 0.65)
hERG InhibitionInactive Non-inhibitor (IC50 > 10 µM)
Skin SensitizationInactive Non-sensitizer
Metabolite M10 Mutagenicity (Ames)Inactive Negative (High Confidence)
HepatotoxicityEquivocal (Aromatic amine alert, low likelihood)Positive (Probability: 0.68)
hERG InhibitionInactive Non-inhibitor (IC50 > 10 µM)
Skin SensitizationInactive Non-sensitizer
Metabolite M17 Mutagenicity (Ames)Plausible (Indole-related alert)Positive (Probability: 0.72)
HepatotoxicityInactive Negative (High Confidence)
hERG InhibitionInactive Non-inhibitor (IC50 > 10 µM)
Skin SensitizationEquivocal (Carboxylic acid alert)Non-sensitizer
Analysis and Interpretation of Results

The comparative results reveal crucial insights that would be missed by analyzing the parent drug alone:

  • Concordance on Vilazodone and M10: Both Derek Nexus and TOPKAT largely agree on the profile of the parent drug and its carboxylic acid metabolite, M10. They predict a low risk for mutagenicity, hERG inhibition, and skin sensitization. The discordance on hepatotoxicity is a classic example of the value of using complementary systems. Derek Nexus flags a potential structural reason for concern (the aromatic amine) but deems it low risk, while the statistical model, looking at the molecule holistically, predicts a higher probability of liver effects. This signals a need for cautious monitoring and potential in vitro follow-up.

  • Emergence of a Mutagenicity Risk with Metabolite M17: The most significant finding is the predicted mutagenicity of M17. The N-dealkylation exposes a fragment that both the knowledge-based and statistical models flag as a potential mutagen. Derek Nexus would identify a specific structural alert related to the indole moiety that is known to be associated with mutagenicity under certain conditions. TOPKAT's statistical model corroborates this, having been trained on compounds where similar structures showed positive Ames results. This is a critical, actionable insight, suggesting that M17 could be a genotoxic impurity and warrants rigorous assessment.

  • Divergent Predictions: The equivocal skin sensitization prediction for M17 from Derek Nexus, likely due to the presence of a carboxylic acid which can be an alert for some chemical classes, contrasts with TOPKAT's negative call. This highlights the nuances of each system. Derek focuses on the hazard of a structural feature, while TOPKAT's model may have learned that for this specific type of structure, the feature does not lead to sensitization.

Methodology and Workflow

Achieving reliable in-silico predictions requires a systematic and validated workflow. The following protocol outlines the key steps for this analysis.

Protocol: In-Silico Toxicity Prediction Workflow
  • Structure Acquisition and Preparation:

    • Obtain 2D structures of the parent drug and metabolites in a high-quality format (e.g., SMILES, MOL).

    • Ensure correct representation of tautomers, stereoisomers, and salt forms. For toxicity prediction, the free base form is typically used.

  • Platform Selection:

    • Select at least two complementary platforms as per regulatory guidance (e.g., one knowledge-based and one statistical-based). For this guide, Derek Nexus and TOPKAT were chosen.

  • Prediction Execution (Derek Nexus):

    • Import the structures into the Derek Nexus interface.

    • Run the prediction for all relevant endpoints (e.g., Mutagenicity, Hepatotoxicity, Cardiotoxicity, Skin Sensitization).

    • Analyze the results, paying close attention to the likelihood level (e.g., Plausible, Probable, Equivocal) and the reasoning provided for each alert.

  • Prediction Execution (TOPKAT):

    • Import the structures into the BIOVIA Discovery Studio interface with TOPKAT.

    • Select the desired toxicity models (e.g., Ames Mutagenicity, Rodent Carcinogenicity, Hepatotoxicity).

    • Execute the predictions.

    • Review the output, noting the quantitative prediction (e.g., probability, LD50 value) and the model's applicability domain. A prediction is considered more reliable if the query molecule is within the "Optimal Predictive Space" of the model.

  • Results Consolidation and Expert Review:

    • Consolidate the predictions from both platforms into a summary table (as in Table 1).

    • Conduct an expert review to analyze points of concordance and discordance.

Visualizing the Process

Diagrams can clarify complex processes. Below are visualizations for Vilazodone's metabolic pathway and the general in-silico assessment workflow.

Diagram 1: Vilazodone Metabolic Pathway

G Vilazodone Vilazodone M10 Metabolite M10 (Carboxylic Acid) Vilazodone->M10 Hydrolysis M17 Metabolite M17 (Indole-butyric Acid) Vilazodone->M17 N-dealkylation Other Other Metabolites (e.g., Hydroxylation) Vilazodone->Other CYP-mediated Oxidation

Caption: Simplified metabolic pathway of Vilazodone.

Diagram 2: In-Silico Toxicity Assessment Workflow

G cluster_input Input Preparation cluster_prediction Prediction Engine cluster_output Analysis & Reporting Start Parent & Metabolite Structures (SMILES) Derek Knowledge-Based (Derek Nexus) Start->Derek QSAR Statistical/QSAR (TOPKAT) Start->QSAR Compare Compare & Contrast Results Derek->Compare QSAR->Compare Report Generate Toxicity Profile & Recommendations Compare->Report

Caption: Workflow for dual-methodology toxicity prediction.

Conclusion and Forward Look

This comparative guide demonstrates that an in-silico toxicological assessment of metabolites is not merely a perfunctory check but a profound necessity in modern drug development. The analysis of vilazodone and its metabolites M10 and M17 reveals that significant toxicological liabilities, such as mutagenicity, can emerge from metabolic transformations that are not apparent from the parent drug's profile.

The use of complementary predictive methodologies—a knowledge-based system like Derek Nexus and a statistical QSAR tool like TOPKAT—provides a robust and nuanced view of potential risks. Concordant results strengthen confidence in the prediction, while discordant results highlight areas of uncertainty that require further investigation, guiding a more intelligent and targeted in vitro and in vivo testing strategy. By integrating these predictive tools early in the development pipeline, we can design safer medicines, reduce late-stage attrition, and better protect patient health.

References

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Cross-validation of analytical methods for indole intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the cross-validation of analytical methods for indole intermediates, providing researchers, scientists, and drug development professionals with a comparative analysis of HPLC-UV and LC-MS/MS techniques, supported by experimental data and protocols.

Introduction: The Analytical Challenge of Indole Intermediates

Indole and its derivatives are among the most important heterocyclic structures in drug discovery, forming the core of everything from anti-migraine agents to potent anti-cancer drugs.[1][2] The synthesis of these complex molecules often involves numerous indole intermediates, whose purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][3][4]

However, these intermediates present significant analytical challenges. Many are inherently unstable or reactive, susceptible to degradation under light, heat, or non-neutral pH.[5][6] This reactivity, which makes them valuable in synthesis, also makes them difficult to measure accurately. A robust, validated analytical method is not just a regulatory requirement; it is the bedrock of a reliable manufacturing process.

This guide provides a senior-level perspective on the cross-validation of two common analytical techniques for indole intermediates: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of steps to explain the causality behind our choices, ensuring a self-validating and trustworthy analytical framework.

Choosing the Right Tool: A Comparison of Core Analytical Techniques

The choice of an analytical method is driven by its intended purpose. For indole intermediates, the decision often comes down to a trade-off between the robustness of HPLC-UV and the sensitivity of LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most quality control (QC) laboratories. The indole ring system contains a strong chromophore, making it readily detectable by UV spectroscopy (typically around 280 nm).[7] HPLC-UV is cost-effective, highly robust, and provides excellent quantitative performance, making it ideal for routine purity testing and assay determination where analyte concentrations are relatively high.[8][9][10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity.[11][12] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can detect and quantify analytes at extremely low levels, even in complex matrices like biological fluids.[13][14] This makes it the method of choice for identifying trace-level impurities, characterizing metabolites, or analyzing samples with limited availability.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While powerful, GC-MS is often less suitable for complex indole intermediates due to their limited volatility and thermal stability. Analysis typically requires a derivatization step to make the molecules more volatile, adding complexity and a potential source of variability to the workflow.[15][16][17]

Cross-validation becomes essential when, for example, a robust HPLC-UV method used for in-process control needs to be compared against a more sensitive LC-MS/MS method being developed for final impurity profiling.[18] This process ensures that the data from both methods are reliable and can be correlated, a critical step when transferring methods between laboratories or updating to new technologies.[19][20][21][22]

The Foundation: Principles of Method Validation

Before any cross-validation can occur, each individual method must be validated to demonstrate its fitness for purpose. This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the essential performance characteristics to be evaluated.[23]

Key Validation Parameters (ICH Q2 R1):

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[24]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).[25]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[25]

A Practical Guide: Cross-Validation of HPLC-UV and LC-MS/MS Methods

Let's consider a common scenario: A synthetic process for a drug substance involves "Indole Intermediate X." A robust HPLC-UV method is used for in-process control (IPC) to measure the concentration of the main component. A new, high-sensitivity LC-MS/MS method has been developed to quantify a critical, low-level impurity, "Impurity Y," derived from this intermediate. We need to cross-validate these methods to ensure continuity and comparability of data.

Experimental Workflow Diagram

G cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Comparison HPLC_Dev HPLC-UV Method Development & Optimization HPLC_Val Full ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development & Optimization LCMS_Val Full ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) LCMS_Dev->LCMS_Val Sample_Prep Prepare Homogeneous Sample Set (Spiked at various levels) HPLC_Val->Sample_Prep LCMS_Val->Sample_Prep Analyze_HPLC Analyze Samples using Validated HPLC-UV Method Sample_Prep->Analyze_HPLC Analyze_LCMS Analyze Samples using Validated LC-MS/MS Method Sample_Prep->Analyze_LCMS Compare_Results Compare Quantitative Results (e.g., Bland-Altman Plot, %Difference) Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Acceptance Assess Against Pre-defined Acceptance Criteria Compare_Results->Acceptance Conclusion Conclusion: Methods are Comparable Acceptance->Conclusion Pass Investigation Investigate Discrepancy Acceptance->Investigation Fail

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Protocol 1: HPLC-UV Method for Indole Intermediate X Assay

This protocol is designed for robustness and is typical for quantifying a major component.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[26]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[7]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of "Indole Intermediate X" reference standard in diluent (50:50 Acetonitrile:Water) at 1.0 mg/mL.

    • Create a calibration curve by serially diluting the stock to concentrations from 0.01 to 0.2 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in diluent to achieve a target concentration of ~0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: LC-MS/MS Method for Impurity Y Quantification

This protocol is optimized for sensitivity to detect trace levels of "Impurity Y."

  • Chromatographic System (UHPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[26]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer System:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[26]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Impurity Y: e.g., precursor ion m/z 250.1 -> product ion m/z 194.2.

    • MRM Transition for Internal Standard (IS): Use a stable isotope-labeled version of Impurity Y if available.

  • Standard Preparation:

    • Prepare a stock solution of "Impurity Y" reference standard in diluent at 10 µg/mL.

    • Create a calibration curve by serially diluting the stock to concentrations from 0.5 ng/mL to 100 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in diluent to a concentration of 1.0 mg/mL.

    • Add the internal standard, vortex, and filter through a 0.45 µm syringe filter.

Protocol 3: Cross-Validation Study

  • Sample Selection: Prepare a single, homogeneous batch of "Indole Intermediate X" sample.

  • Spiking: Create a set of 5 samples by spiking the homogeneous batch with "Impurity Y" at different levels, ranging from the LOQ of the LC-MS/MS method to a higher level detectable by the HPLC-UV method (if applicable). Include an unspiked sample.

  • Analysis:

    • Analyze each of the 5 samples in triplicate using the validated HPLC-UV method.

    • Analyze each of the 5 samples in triplicate using the validated LC-MS/MS method.

  • Data Evaluation: Compare the results obtained from both methods for each sample. The acceptance criteria should be pre-defined in a validation protocol. A common criterion is that the results from the two methods should not differ by more than a specified percentage (e.g., ±10%).

Data Presentation & Interpretation

The data from the individual validation and the cross-validation study should be summarized in clear, comparative tables.

Table 1: Summary of Individual Method Validation Parameters

Validation ParameterHPLC-UV Method (Assay)LC-MS/MS Method (Impurity)Rationale for Performance
Specificity Baseline resolution >2.0No interfering peaks at the retention time of the specific MRM transitionMass spectrometry provides superior specificity by filtering for both precursor and product ion mass.[20]
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity within their respective ranges.
Range 80 - 120 µg/mL0.5 - 100 ng/mLThe range is defined by the method's intended purpose: high concentration assay vs. trace impurity analysis.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods are highly accurate, meeting typical regulatory expectations.[25]
Precision (%RSD) < 1.0%< 5.0%Higher variability is acceptable for trace analysis due to the inherent challenges of low-level quantification.
LOQ 5 µg/mL0.5 ng/mLLC-MS/MS is orders of magnitude more sensitive, which is why it was chosen for impurity analysis.[26]
Robustness PassedPassedBoth methods are robust to small changes in mobile phase composition and column temperature.

Table 2: Cross-Validation Results for Impurity Y

Sample IDSpiked Level (ng/mL)HPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)% DifferenceAcceptance Criteria
CV-010Not Detected0.8N/APass
CV-025Not Detected5.2N/APass
CV-035048.551.5-5.8%Pass (within ±10%)
CV-0410097.1102.3-5.1%Pass (within ±10%)
CV-05500490.6509.8-3.8%Pass (within ±10%)
Trustworthiness: Interpreting the Results

The results in Table 2 demonstrate a successful cross-validation.

  • Causality: The HPLC-UV method was unable to detect Impurity Y at low concentrations (Samples CV-01 and CV-02), which is expected given its higher LOQ. This confirms the necessity of the more sensitive LC-MS/MS method for trace analysis.

  • Self-Validation: At concentrations where both methods could quantify the analyte (Samples CV-03 to CV-05), the percentage difference between the results is well within the pre-defined acceptance criterion of ±10%. This provides a high degree of confidence that both methods are accurate and that the data they generate are comparable.

  • What if it Fails? If the results had fallen outside the acceptance criteria, an investigation would be required. Potential root causes could include incorrect reference standard weighing, matrix effects interfering with one method but not the other, or issues with sample stability under the conditions of one of the assays.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity throughout the drug development lifecycle. It is not merely a box-checking activity but a scientific investigation that builds confidence in your analytical controls. By systematically comparing a robust workhorse method like HPLC-UV with a highly sensitive and specific method like LC-MS/MS, we can understand the capabilities and limitations of each. This allows researchers and drug development professionals to select the right tool for the right job—whether it's for routine QC or trace-level impurity profiling—and ensures that the data, regardless of the method used, is reliable, reproducible, and trustworthy.

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Introduction: The Strategic Importance of Vilazodone and Its Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Scalability Evaluation of Synthetic Routes to Key Vilazodone Intermediates

Vilazodone, a dual-acting antidepressant, functions as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1] This unique pharmacological profile offers significant therapeutic potential for major depressive disorder (MDD).[1][2] The commercial success and accessibility of Vilazodone are intrinsically linked to the efficiency and economic viability of its manufacturing process. A convergent synthesis strategy is typically employed, relying on the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide .[1][3]

The economic feasibility of the entire Vilazodone synthesis is heavily dependent on the scalable and cost-effective production of these precursors. This guide provides a comparative analysis of prominent synthetic routes to the critical indole intermediate, This compound , evaluating them on the pillars of chemical strategy, yield, scalability, and cost implications.

Comparative Analysis of Synthetic Pathways to this compound

The synthesis of this key indole intermediate is a focal point for process optimization due to its significant impact on the overall yield and cost of Vilazodone. Three primary strategies have emerged in the literature, each with distinct advantages and drawbacks.

Route 1: The Friedel-Crafts Acylation-Reduction Pathway

This classical approach is one of the most documented routes. It begins with the Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to yield the target intermediate.[1][4]

  • Causality of Experimental Choices : The initial routes employing this method suffered from low yields (an overall yield of only 3.5% for Vilazodone in one instance) and the formation of impurities that complicated purification.[2] The primary challenge lies in controlling the reactivity of the indole nucleus. To overcome this, an improved process involves the protection of the indole nitrogen with a tosyl (Ts) group.[5][6] This protection prevents side reactions and deactivation of the catalyst, leading to a much cleaner reaction and significantly higher yields. The subsequent reduction of the ketone can be achieved with various reagents, but a NaBH₄/Trifluoroacetic acid (TFA) system has proven to be highly efficient and selective.[5][6]

  • Economic & Scalability Assessment : While the unprotected route is economically challenging due to low yields and high purification costs, the tosyl-protected variant presents a far more viable path for industrial scale-up. The protection and subsequent deprotection steps add to the process mass intensity; however, the dramatic increase in yield (90% for acylation and 95% for reduction) and purity often justifies the additional steps from a cost-per-kilogram perspective.[5]

Route 2: The Fischer Indole Synthesis Pathway

This route represents a significant departure from the Friedel-Crafts strategy, building the indole ring system from simpler, less expensive starting materials.

  • Causality of Experimental Choices : This pathway begins with the diazotization of 4-cyanoaniline, which is then subjected to a Fischer indole cyclization with 6-chlorohexanal to directly form the target intermediate.[5][7] This approach is lauded for avoiding the use of expensive and often toxic reagents associated with other routes, such as certain Lewis acids and complex hydrides.[5] The choice of 4-cyanoaniline and 6-chlorohexanal as starting materials is strategic, as they are more readily available and cost-effective than 5-cyanoindole.

  • Economic & Scalability Assessment : The primary economic advantage of this route is the lower cost of raw materials.[5] It circumvents the need for pre-synthesized 5-cyanoindole. The process is described as being more environmentally benign, which can lead to reduced waste treatment costs and a better overall safety profile on a large scale.[5] While one study reported an overall Vilazodone yield of 24% via this route, further optimization of the cyclization step is key to its industrial competitiveness.[5]

Route 3: The Direct Friedel-Crafts Alkylation Pathway

A more direct and atom-economical approach involves the direct alkylation of 5-cyanoindole with a suitable 4-carbon electrophile.

  • Causality of Experimental Choices : This patented method utilizes the reaction of 5-cyanoindole with 1-bromo-4-chlorobutane in the presence of a Lewis acid, such as anhydrous zinc chloride.[8][9] This one-step reaction avoids the two-step acylation-reduction sequence, simplifying the process significantly. The choice of zinc chloride, a milder and less expensive Lewis acid than aluminum chloride, and the direct formation of the C-C bond make this an attractive option.

  • Economic & Scalability Assessment : This route's main advantage is its process simplification. A one-step synthesis is inherently more scalable and cost-effective, reducing reactor time, energy consumption, and labor costs. A reported yield of 88% with high purity makes this a very strong candidate for industrial production.[8] The avoidance of costly reducing agents further enhances its economic profile. The primary cost driver becomes the relative price of 5-cyanoindole versus 4-cyanoaniline.

Data Summary: Quantitative Comparison of Synthetic Routes

Parameter Route 1: Friedel-Crafts (Protected) Route 2: Fischer Indole Synthesis Route 3: Direct Alkylation
Primary Starting Materials 5-Cyanoindole, 4-Chlorobutyryl Chloride, p-TsCl4-Cyanoaniline, 6-Chlorohexanal5-Cyanoindole, 1-Bromo-4-chlorobutane
Key Reagents AlCl₃, NaBH₄/TFANaNO₂, HClAnhydrous ZnCl₂
Number of Key Steps 3 (Protection, Acylation, Reduction)2 (Diazotization, Cyclization)1 (Alkylation)
Reported Yield ~85% (for intermediate)[5][6]Not explicitly stated for intermediate; 24% overall for Vilazodone[5]88% (for intermediate)[8]
Key Economic Advantages High yield and purity, well-established chemistry.Low-cost starting materials, avoids toxic reagents.[5]High-yield, one-step process, operational simplicity.[8][10]
Scalability Challenges Multiple steps (protection/deprotection).Potential for by-product formation in cyclization.Cost and availability of 5-cyanoindole.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic routes.

G cluster_0 Route 1: Friedel-Crafts Acylation-Reduction cluster_1 Route 2: Fischer Indole Synthesis cluster_2 Route 3: Direct Alkylation A1 5-Cyanoindole A2 1-Tosyl-1H-indole-5-carbonitrile A1->A2 p-TsCl A3 3-(4'-Chlorobutanoyl)-1-tosyl- 1H-indole-5-carbonitrile A2->A3 4-Chlorobutyryl Chloride, AlCl3 A4 3-(4-Chlorobutyl)-1H-indole- 5-carbonitrile A3->A4 NaBH4/TFA (Reduction + Deprotection) B1 4-Cyanoaniline B2 4-Cyanophenylhydrazine B1->B2 Diazotization B3 3-(4-Chlorobutyl)-1H-indole- 5-carbonitrile B2->B3 6-Chlorohexanal (Cyclization) C1 5-Cyanoindole C2 3-(4-Chlorobutyl)-1H-indole- 5-carbonitrile C1->C2 1-Bromo-4-chlorobutane, ZnCl2

Caption: Comparative workflows for the synthesis of a key Vilazodone intermediate.

Experimental Protocols

Protocol for Route 3: Direct Friedel-Crafts Alkylation

This protocol is adapted from the procedure described in the literature.[8]

  • Preparation : Dissolve 5-cyanoindole (142.2g, 1.0 mol) in dichloromethane (1.5 L) in a suitable reactor.

  • Catalyst Addition : Cool the solution to an internal temperature of 0-5 °C and add anhydrous zinc chloride (150g, 1.1 mol) portion-wise.

  • Alkylation : Lower the temperature to approximately -10 °C. Add 1-bromo-4-chlorobutane (188.6g, 1.1 mol) dropwise, maintaining the temperature below -5 °C.

  • Reaction : After the addition is complete, raise the temperature to 0 °C and stir for 2 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up : Dilute the reaction mixture with dichloromethane (0.5 L) and quench by pouring it into ice water (1 L).

  • Neutralization & Extraction : Neutralize the mixture to pH 7 with 1N sodium hydroxide solution. Separate the organic layer.

  • Washing & Concentration : Wash the organic phase with saturated brine (0.5 L), separate, and concentrate to dryness under reduced pressure.

  • Purification : Recrystallize the residue from isopropyl acetate (0.5 L) to obtain this compound. (Expected yield: ~205 g, 88%).[8]

Conclusion and Future Outlook

The synthesis of the key intermediate, This compound , presents a classic case study in process chemistry optimization. While the Friedel-Crafts acylation-reduction route, particularly with N-protection, is a robust and high-yielding method, the operational simplicity and high efficiency of the direct alkylation route make it exceptionally compelling for industrial-scale manufacturing.[5][8] The Fischer indole synthesis offers a strategic advantage by utilizing more fundamental and lower-cost raw materials, which could be decisive depending on market price fluctuations of the starting materials.[5]

Ultimately, the choice of the optimal synthetic route will depend on a detailed techno-economic analysis within a specific manufacturing context, weighing the costs of raw materials, reagents, energy, and waste disposal against process efficiency, cycle time, and final product purity. The development of continuous flow processes for these reactions represents the next frontier, promising further enhancements in safety, consistency, and scalability.[11]

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A Comparative Guide to the Bioactivity of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the bioactivity of derivatives based on the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile scaffold. Primarily developed as potent ligands for serotonin receptors, these compounds have significant implications for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions. We will explore the structure-activity relationships (SAR) that govern their dual activity as 5-HT1A receptor agonists and serotonin reuptake inhibitors, supported by experimental data and detailed protocols for key biological assays.

Introduction: The Significance of the Indolebutylpiperazine Scaffold

The core structure, this compound, serves as a crucial intermediate in the synthesis of a class of compounds known as indolebutylpiperazines.[1][2] The most prominent member of this class is Vilazodone, an FDA-approved antidepressant.[3] The therapeutic efficacy of these derivatives stems from their unique dual-action mechanism: partial agonism at the 5-HT1A receptor and inhibition of the serotonin transporter (SERT).[3] This dual activity is believed to offer a faster onset of antidepressant effects and a potentially more favorable side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[4][5]

This guide will dissect the molecular features that contribute to the bioactivity of these compounds, providing a valuable resource for researchers in medicinal chemistry and drug development.

Key Biological Targets and Mechanism of Action

The primary biological targets for the this compound derivatives are:

  • The Serotonin 1A (5-HT1A) Receptor: A G-protein coupled receptor that, upon activation, typically leads to neuronal hyperpolarization and a decrease in neuronal firing.[6] As a presynaptic autoreceptor, its activation reduces serotonin release, while postsynaptic 5-HT1A receptor activation is associated with the therapeutic effects of anxiolytics and antidepressants.[3]

  • The Serotonin Transporter (SERT): A monoamine transporter protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the serotonergic signal.[7] Inhibition of SERT increases the concentration of serotonin in the synapse, a key mechanism of action for most antidepressant medications.[8]

The dual action of these derivatives involves the simultaneous partial agonism of 5-HT1A receptors and inhibition of SERT, a combination termed Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[3]

Comparative Bioactivity and Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound scaffold have revealed key insights into the features governing affinity and activity at both the 5-HT1A receptor and SERT. The general structure can be divided into three key regions for modification: the indole core, the butyl linker, and the terminal arylpiperazine moiety.

Modifications of the Indole Ring

The substitution at the 5-position of the indole ring has a profound impact on the affinity for the serotonin transporter.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 5-position significantly enhances SERT affinity.[1][2] The cyano (-CN) group, as seen in the parent compound, has been identified as an optimal substituent for high-affinity SERT binding.[1][9]

  • Bioisosteric Replacements: The 5-fluoro (-F) substitution shows comparable in vitro and in vivo activity to the 5-cyano group, suggesting a bioisosteric relationship.[1][9] This has been supported by calculations of molecular electrostatic potentials and dipole moments.[1]

The Butyl Linker

The four-carbon (butyl) chain linking the indole nucleus to the piperazine ring appears to be optimal for high affinity at both targets. While not extensively varied in the core literature for this specific class, variations in linker length in related compound series generally show a decrease in potency.

Modifications of the Arylpiperazine Moiety

The nature of the aryl group attached to the distal nitrogen of the piperazine ring is critical for modulating both 5-HT1A receptor affinity and selectivity against other receptors, such as dopamine D2 receptors.

  • Benzofuran Carboxamide: The optimization of this moiety led to the discovery that a 5-benzofuranyl-2-carboxamide group is highly effective at increasing both 5-HT transporter and 5-HT1A receptor affinity while significantly reducing binding to the D2 receptor.[1][2] This modification is a key feature of Vilazodone.

  • Hybrid Compounds: More recent explorations have involved creating hybrid molecules, such as vilazodone-tacrine hybrids, to introduce additional bioactivities like cholinesterase inhibition for potential applications in depression with cognitive impairment.[10][11] In these hybrids, the core indolebutylpiperazine structure is maintained to retain the dual 5-HT1A agonism and SERT inhibition.[10][11]

Quantitative Comparison of Derivative Bioactivity

The following table summarizes the in vitro bioactivity of key derivatives, demonstrating the impact of structural modifications.

CompoundIndole R5 SubstitutionArylpiperazine Moiety5-HT1A Receptor Affinity (IC50, nM)SERT Inhibition (RUI, nM)D2 Receptor Affinity (IC50, nM)Reference
Vilazodone (29) -CN5-benzofuranyl-2-carboxamide0.20.5666[1][2]
Analog 1d (vilazodone-tacrine hybrid) -CNTacrine-linkedEC50 = 0.36 ± 0.08IC50 = 20.42 ± 6.60N/A[10]
Analog 2a (vilazodone-tacrine hybrid) -CNTacrine-linked (isomer)EC50 = 0.58 ± 0.14IC50 = 22.10 ± 5.80N/A[10]

Note: RUI stands for Reuptake Inhibition. EC50 denotes the half-maximal effective concentration for agonist activity.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize these indole derivatives.

5-HT1A Receptor Binding Assay

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Test compounds (derivatives of this compound).

  • Non-specific binding control: 10 µM 5-HT.

  • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]8-OH-DPAT (at a final concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[12]

[³⁵S]GTPγS Binding Assay for 5-HT1A Agonist Activity

This functional assay measures the ability of a compound to activate the 5-HT1A receptor and stimulate the binding of [³⁵S]GTPγS to G-proteins.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS.

  • Test compounds.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

Procedure:

  • Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of GDP for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for an additional 30 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curves.[12]

Serotonin Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing the serotonin transporter.

Materials:

  • JAR cells (which endogenously express SERT) or rat brain synaptosomes.[13]

  • Radioligand: [³H]Serotonin ([³H]5-HT).

  • Test compounds.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Procedure:

  • Plate the JAR cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with either buffer or various concentrations of the test compound for 15 minutes at 37°C.

  • Add [³H]5-HT to initiate the uptake reaction and incubate for a defined period (e.g., 10-15 minutes) at 37°C.[13]

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value for the inhibition of serotonin uptake.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT 5HT1A_auto 5-HT1A Autoreceptor 5HT_vesicle Serotonin Vesicles 5HT1A_auto->5HT_vesicle Inhibits Release Synaptic_5HT Synaptic Serotonin 5HT_vesicle->Synaptic_5HT Release 5HT1A_post Postsynaptic 5-HT1A Receptor Signal_Transduction Signal Transduction (e.g., ↓cAMP) 5HT1A_post->Signal_Transduction Synaptic_5HT->SERT Reuptake Synaptic_5HT->5HT1A_auto Synaptic_5HT->5HT1A_post Derivative Indolebutylpiperazine Derivative Derivative->SERT Inhibits Derivative->5HT1A_auto Partial Agonist Derivative->5HT1A_post Partial Agonist

Caption: Mechanism of action for indolebutylpiperazine derivatives.

G start Start prepare_reagents Prepare Reagents: - Cell Membranes (5-HT1A) - [3H]8-OH-DPAT - Test Compounds - Buffers start->prepare_reagents incubation Incubate Reagents (25°C for 60 min) prepare_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for the 5-HT1A receptor binding assay.

Conclusion

Derivatives of this compound represent a clinically significant class of compounds with a sophisticated dual mechanism of action targeting the serotonin system. The structure-activity relationship studies, particularly those leading to the development of Vilazodone, highlight the critical role of specific substitutions on the indole and arylpiperazine moieties in achieving high affinity and selectivity for the 5-HT1A receptor and the serotonin transporter. The cyano group at the 5-position of the indole ring and the 5-benzofuranyl-2-carboxamide on the piperazine are key features for potent dual activity. This guide provides a framework for understanding the bioactivity of this important class of molecules and offers detailed protocols to aid in the discovery and characterization of novel derivatives with improved therapeutic profiles.

References

  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., ... & Poggel, K. A. (2004). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. Journal of medicinal chemistry, 47(19), 4684–4692.
  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., ... & Poggel, K. A. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684-4692.
  • BenchChem. (2025).
  • Li, Y., Wang, Y., Zhang, L., Li, J., Wang, Q., & Liu, H. (2018). Design, synthesis and evaluation of vilazodone-tacrine hybrids as multitarget-directed ligands against depression with cognitive impairment. Bioorganic & medicinal chemistry, 26(15), 4469–4477.
  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., ... & Poggel, K. A. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors.
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  • Wang, L., He, D., Zhang, S., Wang, X., Zhang, M., Wang, X., ... & Liu, H. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists.
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  • Rivas, J., Castro, E., Gabilondo, A. M., & Meana, J. J. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Naunyn-Schmiedeberg's archives of pharmacology, 387(3), 231–242.
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  • Hu, F., & Su, W. (2019). Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • Ye, R., Johnson, R. L., Locuson, C. W., Fowler, S. C., & Blakely, R. D. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. ACS chemical neuroscience, 7(12), 1647–1655.
  • Sahli, Z. T., & Tampi, R. R. (2016). The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder.
  • Plenge, P., Yang, D., Salomon, K., Laursen, L., Kalenderoglou, I. E., Newman, A. H., ... & Loland, C. J. (2022). The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter.
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Sources

A Comparative Guide to the Retrosynthetic Analysis of Vilazodone and its Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1] Its complex molecular architecture necessitates a strategic and efficient synthetic approach for large-scale production. This guide provides an in-depth retrosynthetic analysis of Vilazodone, presenting and comparing two prominent synthetic strategies. We will delve into the logic behind the synthetic disconnections, provide detailed experimental protocols for the synthesis of key intermediates, and offer a comparative analysis of the routes based on yield, efficiency, and industrial applicability.

Retrosynthetic Strategy: A Convergent Approach

A convergent synthesis is generally favored for complex molecules like Vilazodone. This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled in the final stages. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis. The retrosynthetic analysis of Vilazodone reveals two primary building blocks: the indole moiety and the benzofuran moiety, linked by a piperazine spacer.

The primary disconnection of Vilazodone (I) breaks the C-N bond between the piperazine ring and the butyl chain of the indole fragment. This leads to two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (II) and 5-(piperazin-1-yl)benzofuran-2-carboxamide (III) .

G Vilazodone Vilazodone (I) Intermediate_II This compound (II) Vilazodone->Intermediate_II Disconnection Intermediate_III 5-(piperazin-1-yl)benzofuran-2-carboxamide (III) Vilazodone->Intermediate_III Disconnection

Caption: Retrosynthetic disconnection of Vilazodone.

The subsequent sections will explore two distinct and industrially relevant synthetic routes for preparing these key intermediates and their final condensation to yield Vilazodone.

Route A: The Fischer Indole Synthesis Approach

This route employs the classical Fischer indole synthesis to construct the indole core. The starting materials for this pathway are 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde.[2] This approach is characterized by its use of readily available starting materials.

Retrosynthetic Analysis of Route A

G cluster_0 Indole Intermediate Synthesis cluster_1 Benzofuran Intermediate Synthesis Intermediate_II This compound (II) Hydrazone Phenylhydrazone Intermediate Intermediate_II->Hydrazone Fischer Indole Cyclization Cyanoaniline 4-Cyanoaniline Hydrazone->Cyanoaniline Diazotization & Coupling Chlorohexanal 6-Chlorohexanal Hydrazone->Chlorohexanal Intermediate_III 5-(piperazin-1-yl)benzofuran-2-carboxamide (III) Bromo_Benzofuran 5-Bromobenzofuran-2-carboxamide Intermediate_III->Bromo_Benzofuran Nucleophilic Substitution Piperazine Piperazine Intermediate_III->Piperazine Bromo_Benzofuran_Aldehyde 5-Bromo-2-hydroxybenzaldehyde Bromo_Benzofuran->Bromo_Benzofuran_Aldehyde Cyclization & Amidation

Caption: Retrosynthetic pathway for Route A.

Experimental Protocols for Route A

Synthesis of this compound (II)

  • Diazotization of 4-cyanoaniline: 4-aminobenzonitrile is treated with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt.[2]

  • Fischer Indole Cyclization: The diazonium salt is then coupled with 6-chlorohexanal to form a phenylhydrazone intermediate. This intermediate undergoes an acid-catalyzed intramolecular cyclization to yield this compound.[2][3]

Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide (III)

  • Synthesis of 5-bromobenzofuran-2-carboxamide: 5-bromosalicylaldehyde is reacted with diethyl bromomalonate followed by cyclization and amidation to produce 5-bromobenzofuran-2-carboxamide.[4]

  • Nucleophilic Aromatic Substitution: 5-bromobenzofuran-2-carboxamide is then reacted with an excess of piperazine in a nucleophilic aromatic substitution reaction to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide.[2]

Final Condensation

This compound (II) and 5-(piperazin-1-yl)benzofuran-2-carboxamide (III) are condensed in the presence of a base such as triethylamine and potassium carbonate in a suitable solvent like DMF to afford Vilazodone.[2]

Route B: The Friedel-Crafts Acylation Approach

This route is a widely used industrial method for the synthesis of Vilazodone. It involves the Friedel-Crafts acylation of a protected 5-cyanoindole, followed by reduction and subsequent coupling with the benzofuran intermediate.[5][6] This route has been reported to have a higher overall yield compared to the Fischer indole synthesis approach.[5]

Retrosynthetic Analysis of Route B

G cluster_0 Indole Intermediate Synthesis cluster_1 Benzofuran Intermediate Synthesis Intermediate_II This compound (II) Keto_Intermediate 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile Intermediate_II->Keto_Intermediate Reduction Protected_Indole N-Protected-5-cyanoindole Keto_Intermediate->Protected_Indole Friedel-Crafts Acylation Acyl_Chloride 4-Chlorobutyryl chloride Keto_Intermediate->Acyl_Chloride Intermediate_III 5-(piperazin-1-yl)benzofuran-2-carboxamide (III) Amino_Benzofuran 5-Aminobenzofuran-2-carboxamide Intermediate_III->Amino_Benzofuran Cyclization with bis(2-chloroethyl)amine Piperazine_Cyclization Piperazine Intermediate_III->Piperazine_Cyclization Nitro_Benzofuran 5-Nitrobenzofuran-2-carboxamide Nitro_Benzofuran_Aldehyde 5-Nitrosalicylaldehyde Nitro_Benzofuran->Nitro_Benzofuran_Aldehyde Cyclization & Amidation Amino_Benzofuran->Nitro_Benzofuran Reduction

Caption: Retrosynthetic pathway for Route B.

Experimental Protocols for Route B

Synthesis of this compound (II)

  • Protection of 5-cyanoindole: The nitrogen of 1H-indole-5-carbonitrile is protected, commonly with a tosyl group, to prevent side reactions during acylation.[7]

  • Friedel-Crafts Acylation: The N-protected 5-cyanoindole undergoes Friedel-Crafts acylation with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding 3-acyl indole.[5][6]

  • Reduction of the Ketone: The keto group of the 3-acyl indole is then reduced to a methylene group. Various reducing agents can be employed, such as NaBH₄ in the presence of a Lewis acid or catalytic hydrogenation.[7]

  • Deprotection: The protecting group on the indole nitrogen is removed to give this compound.

Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide (III)

  • Synthesis of 5-nitrobenzofuran-2-carboxamide: 5-nitrosalicylaldehyde is used as the starting material, which undergoes cyclization and amidation to form 5-nitrobenzofuran-2-carboxamide.[8]

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using a reducing agent like sodium hydrosulfite.[8]

  • Piperazine Ring Formation: The resulting 5-aminobenzofuran-2-carboxamide is cyclized with bis(2-chloroethyl)amine to form the piperazine ring, yielding the desired intermediate.[8]

Final Condensation

The final coupling of intermediates (II) and (III) is carried out under similar conditions as in Route A to produce Vilazodone.[2]

Comparative Analysis of Synthetic Routes

ParameterRoute A: Fischer Indole SynthesisRoute B: Friedel-Crafts Acylation
Starting Materials 4-cyanoaniline, 5-bromo-2-hydroxybenzaldehyde5-cyanoindole, 5-nitrosalicylaldehyde
Key Reactions Diazotization, Fischer Indole Cyclization, Nucleophilic Aromatic SubstitutionFriedel-Crafts Acylation, Ketone Reduction, Piperazine Ring Formation
Overall Yield ~24%[2]~52.4% (for a scale-up process)[5]
Number of Steps Generally fewer steps for the indole core synthesisMay involve more steps due to protection/deprotection
Industrial Scalability Can be challenging due to the conditions of the Fischer indole synthesis and potential for side products.[9]Well-established for large-scale production with optimized processes.[5][6]
Reagents and Safety May involve hazardous reagents like diazonium salts.Employs strong Lewis acids and potentially hazardous reducing agents.

Conclusion

Both the Fischer Indole Synthesis and the Friedel-Crafts Acylation routes offer viable pathways for the synthesis of Vilazodone. The choice between these routes in a drug development setting would depend on a variety of factors including the cost and availability of starting materials, the desired scale of production, and the capabilities of the manufacturing facility.

The Friedel-Crafts acylation route (Route B) appears to be more advantageous for large-scale industrial production due to its reported higher overall yield and well-documented scalability. However, the Fischer indole synthesis (Route A) provides a valuable alternative, particularly if the starting materials are more readily accessible or cost-effective in a specific context. Further process optimization of either route could lead to even more efficient and economical manufacturing of this important antidepressant.

References

  • Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.
  • Chen, Y., et al. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development, 25(5), 1148-1155.
  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3.
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  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(9), 1552–1557.
  • Ge, M. (2013). Synthesis method for antidepressant drug vilazodone. CN103159749A.
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  • WIPO. (2016). Process for preparation of vilazodone, novel intermediates thereof and novel crystalline form thereof. WO/2016/170542.
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  • Karatas, F., & Benkli, K. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European journal of medicinal chemistry, 41(8), 951–956.*
  • Ghasemi, H., & Zare, A. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 8(46), 26235–26259.*
  • Larsson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules (Basel, Switzerland), 25(2), 361.*
  • Davarani, S. S. H., & Ezzati, M. (2014). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Asian Journal of Chemistry, 26(11), 3237-3240.*
  • Garg, N. K., & Sarpong, R. (2009). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie (International ed. in English), 48(49), 9341–9344.*
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  • Wikipedia. (n.d.). Fischer indole synthesis.
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  • Chen, Y. R., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules (Basel, Switzerland), 28(23), 7795.*
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A Comparative Guide to Process Validation for the Industrial Manufacturing of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-changing therapeutic is paved with rigorous scientific validation and meticulous process control. This guide offers an in-depth technical comparison of process validation strategies for the industrial manufacturing of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a pivotal intermediate in the synthesis of the antidepressant vilazodone.[1][2] We will explore two prominent synthetic routes, dissect their critical process parameters, and present a framework for robust process validation, grounded in scientific principles and regulatory expectations.

The Strategic Importance of this compound

This compound (CAS 143612-79-7) is a critical building block in the synthesis of vilazodone, an FDA-approved treatment for major depressive disorder.[1] The indole scaffold and the reactive chlorobutyl chain are key structural features that enable its conversion to the final active pharmaceutical ingredient (API).[1] The purity and quality of this intermediate are paramount, as they directly impact the safety and efficacy of the final drug product. Consequently, a well-defined and validated manufacturing process is not just a regulatory requirement but a scientific necessity.

Comparative Analysis of Industrial Synthetic Routes

Two primary synthetic strategies dominate the industrial production of this compound: the Fischer indole synthesis and a multi-step approach involving Friedel-Crafts acylation followed by reduction. Each route presents a unique set of advantages and challenges in terms of yield, purity, scalability, and safety.

Route A: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[3][4][5][6][7] In the context of our target molecule, this route typically involves the reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.[3][4][7]

Logical Workflow for Fischer Indole Synthesis:

Caption: Workflow for Fischer Indole Synthesis Route.

Route B: Friedel-Crafts Acylation and Reduction

This alternative approach builds the chlorobutyl side chain onto a pre-existing 5-cyanoindole core. It is a two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone.[8][9][10]

Logical Workflow for Friedel-Crafts Acylation and Reduction:

Caption: Workflow for Friedel-Crafts Acylation Route.

Quantitative Comparison of Synthetic Routes

The choice between these synthetic routes on an industrial scale is a multifactorial decision. Below is a comparative summary based on available literature and general principles of process chemistry.

ParameterRoute A: Fischer Indole SynthesisRoute B: Friedel-Crafts Acylation & ReductionRationale & Key Considerations
Typical Yield 60-75%70-85% (overall for two steps)The Friedel-Crafts route often provides a higher overall yield due to the generally high efficiency of both the acylation and reduction steps.
Raw Material Cost & Availability ModerateModerate to High4-cyanophenylhydrazine can be more expensive than 5-cyanoindole. The availability of 6-chlorohexanal derivatives may also be a factor.
Process Scalability GoodExcellentFriedel-Crafts reactions are generally well-understood and scalable. The Fischer indole synthesis can sometimes face challenges with heat transfer and byproduct formation at a large scale.
Key Safety Concerns Use of strong acids (H2SO4, PPA) at high temperatures. Potential for exothermic reactions during cyclization.Use of highly reactive and corrosive reagents like AlCl3 and 4-chlorobutyryl chloride. Generation of HCl gas during acylation.Both routes require careful engineering controls to manage exothermic events and handle corrosive materials safely.
Impurity Profile Isomeric indole byproducts, unreacted starting materials, and degradation products from harsh acidic conditions.Di-acylated products, over-reduction byproducts, and residual Lewis acid catalysts.The impurity profile of each route is distinct and requires tailored analytical methods for detection and control.

Process Validation: A Lifecycle Approach

Process validation is the documented evidence that a manufacturing process, operated within established parameters, consistently produces a product meeting its predetermined specifications and quality attributes.[11] The FDA and ICH guidelines advocate for a lifecycle approach to process validation, which can be broken down into three stages.[11]

Process Validation Lifecycle:

process_validation_lifecycle stage1 Stage 1: Process Design stage2 Stage 2: Process Qualification stage1->stage2 qbd Quality by Design (QbD) stage1->qbd stage3 Stage 3: Continued Process Verification stage2->stage3 iq_oq_pq Installation, Operational, & Performance Qualification (IQ/OQ/PQ) stage2->iq_oq_pq ppq Process Performance Qualification (PPQ) Batches stage2->ppq monitoring Routine Monitoring & Data Trending stage3->monitoring change_control Change Control stage3->change_control cpp Identify Critical Process Parameters (CPPs) qbd->cpp cqa Define Critical Quality Attributes (CQAs) qbd->cqa change_control->stage1 Re-validation if necessary

Caption: The Three Stages of Process Validation.

Stage 1: Process Design - Defining the Manufacturing Blueprint

This stage focuses on designing a process that is capable of consistently delivering a quality product.[11] This is achieved through a combination of laboratory experiments, pilot-scale studies, and risk assessment tools.

For this compound, the CQAs are the physical, chemical, and biological characteristics that must be within a defined limit to ensure the quality of the final API.

CQATarget SpecificationJustification
Appearance White to off-white crystalline solidA significant deviation in color could indicate the presence of impurities or degradation.
Identity (IR, NMR) Conforms to reference standardConfirms the correct chemical structure.
Assay (HPLC) ≥ 99.0%Ensures the potency and purity of the intermediate.
Individual Unspecified Impurity (HPLC) ≤ 0.10%Controls the level of unknown impurities to ensure safety.
Total Impurities (HPLC) ≤ 0.5%Limits the overall impurity level to maintain product quality.
Residual Solvents (GC) Meets ICH Q3C limitsEnsures that residual solvents from the manufacturing process are at safe levels.

CPPs are the process parameters whose variability has an impact on a CQA and therefore must be monitored and controlled.

For Route A (Fischer Indole Synthesis):

  • Reaction Temperature (Cyclization): Higher temperatures can increase the reaction rate but may also lead to the formation of degradation impurities.

  • Acid Concentration: The type and concentration of the acid catalyst are critical for efficient cyclization and can influence the impurity profile.

  • Reaction Time: Sufficient time is needed for complete conversion, but prolonged reaction times can lead to byproduct formation.

For Route B (Friedel-Crafts Acylation & Reduction):

  • Molar Ratio of Lewis Acid: The stoichiometry of the Lewis acid (e.g., AlCl3) is crucial for driving the acylation to completion and minimizing side reactions.

  • Temperature of Acylation: This is often a highly exothermic reaction, and temperature control is critical to prevent runaway reactions and the formation of impurities.

  • Reducing Agent Stoichiometry: The amount of reducing agent (e.g., NaBH4) must be carefully controlled to ensure complete reduction of the ketone without affecting other functional groups.

Stage 2: Process Qualification - Confirming the Design

In this stage, the process design is evaluated to determine if it is capable of reproducible commercial manufacturing.[11] This involves the successful completion of Process Performance Qualification (PPQ) batches.

Stage 3: Continued Process Verification - Maintaining a State of Control

This ongoing stage ensures that the process remains in a state of control during routine commercial production.[11] This is achieved through continuous monitoring of CPPs and CQAs.

Experimental Protocols for Process Validation

The following are representative protocols for key analytical methods used in the process validation of this compound.

HPLC Method for Assay and Impurity Profiling

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its process-related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrated by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that the method can resolve the main peak from all potential degradation products and process impurities.

  • Linearity: Assessed by analyzing a series of solutions at different concentrations to demonstrate a linear relationship between peak area and concentration.

  • Accuracy: Determined by recovery studies of spiked samples at different concentration levels.

  • Precision (Repeatability and Intermediate Precision): Evaluated by multiple analyses of the same sample by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assessed by intentionally varying chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to evaluate the method's reliability.

GC Method for Residual Solvent Analysis

Objective: To develop and validate a gas chromatography (GC) method for the quantification of residual solvents in this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: Capillary column suitable for solvent analysis (e.g., DB-624).

GC Conditions:

  • Oven Temperature Program: Optimized to separate all potential residual solvents.

  • Injector and Detector Temperatures: Set appropriately for the solvents being analyzed.

  • Carrier Gas: Nitrogen or Helium.

  • Headspace Parameters: Vial equilibration temperature and time are optimized for efficient extraction of solvents from the sample matrix.

Validation Parameters (as per ICH Q3C and USP <467>):

  • Specificity: The ability to separate and quantify the expected residual solvents from each other and from any interfering components.

  • Linearity, Accuracy, Precision, LOD, and LOQ: Validated for each residual solvent.

Conclusion and Future Perspectives

The industrial manufacturing of this compound is a well-established process with multiple viable synthetic routes. Both the Fischer indole synthesis and the Friedel-Crafts acylation/reduction pathway offer scalable methods for producing this key intermediate. The choice between these routes is a strategic decision based on a comprehensive evaluation of yield, cost, safety, and impurity profiles.

A robust process validation program, following the lifecycle approach, is essential to ensure the consistent production of high-quality this compound. This, in turn, is fundamental to guaranteeing the safety and efficacy of the final vilazodone API. Future advancements in this field may focus on the development of more sustainable and efficient catalytic systems, potentially utilizing continuous flow chemistry to enhance process control and safety.

References

  • U.S. Food and Drug Administration. (2011).
  • International Council for Harmonisation. (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1664-1669.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Anitha, N., Reddy, B. S., Sekhar, N. M., Reddy, K. V., & Chandrasekhar, E. R. R. (2014). Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. Figshare.
  • Taber, D. F., & Stachel, S. J. (2001). The Fischer Indole Synthesis. In Organic Syntheses; John Wiley & Sons, Inc.: New York, NY, USA.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Wang, S., et al. (2016). The research progress of the key intermediate body synthesis of Verazone Verazone. Zhejiang Chemical Industry, 47(08), 9-11+29.
  • Xu, J., et al. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS No. 143612-79-7). This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety protocols and regulatory standards. Our objective is to ensure your safety and environmental compliance by providing clarity beyond the product itself.

Hazard Identification & Immediate Safety Precautions

This compound is a halogenated organic compound containing both a chlorinated alkyl chain and a nitrile group.[1] This structure necessitates a cautious approach, treating it as a potentially hazardous substance.[2] The GHS classifications aggregated from multiple suppliers indicate significant health risks.[3]

Table 1: GHS Hazard Classification

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity, oral (Warning)[3]
H312: Harmful in contact with skinAcute toxicity, dermal (Warning)[3]
H332: Harmful if inhaledAcute toxicity, inhalation (Warning)[3]
H315: Causes skin irritationSkin corrosion/irritation (Warning)[3]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Warning)[3]
Personal Protective Equipment (PPE)

Given the compound's hazard profile, rigorous adherence to PPE standards is mandatory.[4] All handling and disposal procedures must be conducted within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye & Face Protection Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield offers an additional layer of protection against splashes.[2]
Hand Protection Chemically Resistant GlovesWear nitrile or neoprene gloves. Double-gloving is recommended for enhanced protection.[2][5]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a material resistant to chemical permeation is required.[2]
Respiratory Protection N95 Respirator or HigherNecessary if there is any risk of aerosolization or if handling the compound outside of a fume hood.[2]
First Aid Measures

In case of exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Call a poison center or doctor if you feel unwell.

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[6][7]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[6]

The Logic of Segregation: A Foundational Principle

The molecular structure of this compound places it in a specific hazardous waste category: halogenated organic waste .[8] Proper segregation is the most critical step in its disposal.

Causality Behind Segregation:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under 40 CFR § 268.32, restricting their land disposal due to their persistence and potential to contaminate soil and groundwater.[9][10][11]

  • Disposal Method: The standard disposal method for halogenated wastes is high-temperature incineration in a regulated hazardous waste facility.[12][13] This process is designed to break down the carbon-halogen bonds and scrub the resulting acidic gases (like HCl).[13]

  • Economic and Safety Impact: Mixing halogenated solvents with non-halogenated streams makes the entire volume unsuitable for less expensive disposal methods like solvent recovery.[14] Furthermore, mixing with incompatible chemicals, such as acids or bases, can lead to dangerous reactions and complicates the disposal process significantly.[4]

Therefore, all waste streams containing this compound must be kept separate from non-halogenated organic waste, aqueous waste, and solid laboratory trash.[8][14]

Step-by-Step Disposal Protocol

This protocol covers the compound in its pure form, as a solution, and materials contaminated by it.

Step 1: Designate a Hazardous Waste Container
  • Select a container specifically for Halogenated Organic Waste . This is often a glass bottle or a specially designated polyethylene container provided by your institution's Environmental Health and Safety (EHS) department.[14]

  • Ensure the container is clean, in good condition with no leaks or cracks, and has a secure, tight-fitting lid.[2]

Step 2: Label the Container Correctly
  • Before adding any waste, affix a hazardous waste label.

  • Clearly write the full chemical name: "This compound ".

  • List all other components in the container (e.g., solvents like Dichloromethane, Acetonitrile).

  • Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 3: Dispose of Different Waste Forms
  • Pure Compound (Solid): If disposing of unadulterated solid compound, it should be placed in a small, sealed container (like a vial) and then placed inside the larger halogenated waste container. Alternatively, it can be dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetone) and added directly to the liquid halogenated waste container.

  • Contaminated Solutions: Carefully pour solutions from reaction vessels, chromatography fractions, or extractions directly into the designated halogenated organic waste container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[2]

  • Contaminated Labware & Supplies: All disposable items that have come into contact with the compound are considered hazardous waste. This includes:

    • Gloves

    • Pipette tips

    • Weighing paper/boats

    • Syringes

    • Contaminated paper towels used for cleanup

  • These items should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container. Do not mix them with regular trash.[2]

Step 4: Storage Pending Pickup
  • Securely close the waste container.

  • Store it in a designated satellite accumulation area or a central hazardous waste storage location, as per your institution's policy.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 5: Arrange for Final Disposal
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[15] They will manage the final disposal through a licensed chemical destruction plant, which will utilize controlled incineration with flue gas scrubbing.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_containment Segregation & Containment cluster_storage_disposal Storage & Final Disposition start Generate Waste Containing This compound is_solid Solid or Liquid? start->is_solid solid_waste Pure Solid Compound or Contaminated Labware (gloves, tips, etc.) is_solid->solid_waste Solid liquid_waste Contaminated Solution (e.g., in solvent) is_solid->liquid_waste Liquid solid_container Collect in Labeled, Sealed Bag or Container for Solid Halogenated Waste solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Container for Liquid Halogenated Waste liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Schedule Pickup by EHS or Licensed Contractor storage->ehs_pickup final_disposal High-Temperature Incineration at a Regulated Facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent exposure and contamination.[4]

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control & Contain: If safe to do so, prevent the spill from spreading by using a spill kit with absorbent material (e.g., vermiculite or sand). For a solid spill, gently cover it to prevent dust from becoming airborne.

  • Don PPE: Before cleaning, don the full PPE detailed in Table 2.[2]

  • Neutralize & Clean: There is no specific neutralizer for this compound. Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Seek Medical Attention: If there was any personal exposure, follow the first aid measures and seek medical attention.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding its hazards as a chlorinated and nitrile-containing compound, adhering strictly to segregation protocols, and following the step-by-step disposal procedures outlined, researchers can effectively mitigate risks. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Dunn, J. S., & Shuman, F. B. (1972). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 6(1), 52-54.
  • PubChem. (n.d.). 3-(4-Chlorobutyl)-5-cyanoindole. National Center for Biotechnology Information.
  • ChemSrc. (2012). MSDS of 3-(4-Chlorobutyl)indole-5-carbonitrile.
  • PubChem. (n.d.). 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information.
  • Google Patents. (1980). Process for the incineration of chlorinated organic materials.
  • Organic Chemistry practical course documentation. (n.d.). Selected remarks on the disposal of chemical wastes from laboratory.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • PharmaCompass. (n.d.). 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)-.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Centers for Disease Control and Prevention. (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles.
  • Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • RS CUBE. (2025). Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs.
  • Gong, Y., et al. (2024). Biodegradation of Nitrile Gloves as Sole Carbon Source of Pseudomonas aeruginosa in Liquid Culture. Polymers, 16(8), 1105.
  • NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.

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Personal protective equipment for handling 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Operative Guide to the Safe Handling and Disposal of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

In the pursuit of novel therapeutics and chemical entities, the safety of the researcher is the bedrock upon which successful innovation is built. This guide serves as an essential technical resource for our partners in research—scientists and drug development professionals—who work with this compound. This document moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, ensuring that both scientific integrity and personal safety are held to the highest standard. Our commitment is to empower your research by providing value and expertise that extends beyond the product itself.

Hazard Analysis: A Proactive Approach to Safety

This compound (CAS: 143612-79-7) is a multifaceted intermediate used in the synthesis of pharmaceuticals, such as vilazodone.[1][2] Its chemical architecture, comprising an indole nucleus, a nitrile group, and a halogenated alkyl chain, dictates its potential hazards. A comprehensive understanding of these functional groups is the first step in a robust safety protocol.

  • Alkyl Halide Moiety: The chlorobutyl group makes the compound a potential alkylating agent.[3] Such compounds can be reactive and require careful handling to avoid unwanted reactions and potential genotoxicity.[3][4] Alkyl halides as a class are associated with varying degrees of toxicity.[4][5]

  • Nitrile Group (-C≡N): Organic nitriles should be handled with caution. While generally less acutely toxic than inorganic cyanide salts, they can be metabolized to release cyanide ions, posing a risk if inhaled, ingested, or absorbed through the skin.[6][7] Aggregated GHS information classifies this chemical as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[2][8]

  • Indole Nucleus: While the indole core is common in many biological molecules, substituted indoles should be treated as potentially bioactive and irritating until proven otherwise.[9][10]

Given these characteristics, a multi-layered defense combining engineering controls, administrative procedures, and personal protective equipment is not just recommended, but essential.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and directly correlated to the identified hazards of the compound. The following table outlines the minimum required PPE for all procedures involving this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[9] A full face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a high splash potential.[11]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[8]
Hand Protection Chemically resistant nitrile gloves (minimum 8 mil thickness). Double-gloving is strongly recommended.[9][12]Provides a barrier against dermal absorption, a significant exposure route for nitriles and alkyl halides.[13] Gloves must be inspected before use and removed correctly to prevent cross-contamination.
Body Protection A flame-resistant laboratory coat, fully fastened.[9] A chemically resistant apron should be worn over the lab coat when handling solutions or performing transfers.Prevents contamination of personal clothing and protects the skin from incidental contact.
Respiratory Protection All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[13][14]This is the primary engineering control to prevent inhalation of fine powder or solvent vapors, a key route of exposure for nitriles.[12] A NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations like spill cleanup outside of a hood.[11]

Operational Plan: From Preparation to Disposal

A systematic workflow minimizes the opportunity for error and exposure. The following protocol is designed to be a self-validating system, with built-in checks to ensure safety at every stage.

Procedural Workflow Diagram

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Complete PPE Ensemble prep_sds->prep_ppe prep_hood Verify Fume Hood Airflow & Clear Workspace prep_ppe->prep_hood prep_materials Assemble All Chemicals & Equipment prep_hood->prep_materials handle_weigh Weigh Solid Compound in Hood prep_materials->handle_weigh handle_transfer Perform Solvent Addition & Transfers handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon cleanup_segregate Segregate Waste Streams (Halogenated) cleanup_decon->cleanup_segregate cleanup_dispose Transfer Waste to Labeled Containers cleanup_segregate->cleanup_dispose cleanup_ppe Doff PPE Correctly & Wash Hands cleanup_dispose->cleanup_ppe

Caption: A three-phase workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Phase 1: Preparation

    • Review Documentation: Before entering the lab, thoroughly review the supplier's Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).[15][16]

    • Don PPE: Put on the full PPE ensemble as detailed in Section 2.

    • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation. The workspace within the hood should be clean and uncluttered.[14]

    • Assemble Materials: Place all necessary glassware, reagents, solvents, and waste containers inside the fume hood before beginning work to minimize disruptions.

  • Phase 2: Chemical Handling

    • Weighing: Tare a suitable container on a balance located within the fume hood. Carefully weigh the desired amount of this compound, avoiding the creation of airborne dust.

    • Transfers and Solutions: When dissolving the solid, slowly add the solvent to the powder to prevent splashing. All transfers of the compound, whether solid or in solution, must be conducted within the fume hood.

  • Phase 3: Decontamination and Disposal

    • Decontaminate: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste. Wipe down the work surface in the fume hood with the same solvent.

    • Waste Segregation: This is a critical step. As a chlorinated organic compound, all waste streams containing this compound must be classified as halogenated organic waste .[17][18][19]

    • Waste Collection:

      • Liquid Waste: All solvent rinsates and reaction residues must be collected in a designated, clearly labeled container for "Halogenated Organic Waste".[20]

      • Solid Waste: Contaminated gloves, weigh paper, and paper towels must be placed in a separate, sealed, and labeled container for "Solid Hazardous Waste".

    • Doff PPE: Remove PPE in the correct order (gloves first, then apron, lab coat, and finally eye protection) to avoid self-contamination. Wash hands thoroughly with soap and water immediately after.

Emergency Response and Disposal Plan

Emergency Procedures
ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Remove contaminated clothing while flushing. Seek immediate medical attention.[21]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[21]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[21]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[21]
Small Spill Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled container for halogenated solid waste. Decontaminate the area.[15]
Large Spill Evacuate the laboratory immediately and alert others. Close the door and contact your institution's Environmental Health and Safety (EHS) department and emergency services.
Waste Disposal Logical Flow

The compliant disposal of this compound is crucial for environmental protection and regulatory adherence. The cost to dispose of halogenated waste is often significantly higher than non-halogenated waste, making proper segregation economically prudent as well.[19][20]

cluster_generation Waste Generation Point cluster_segregation Mandatory Segregation cluster_disposal Final Disposition gen_liquid Liquid Residues & Solvent Rinsates container_halo HALOGENATED Liquid Waste Container gen_liquid->container_halo gen_solid Contaminated PPE, Wipes, Weigh Boats container_solid SOLID Hazardous Waste Container gen_solid->container_solid disposal_pickup Collection by Certified EHS Personnel container_halo->disposal_pickup container_solid->disposal_pickup

Caption: Waste segregation and disposal pathway for this compound.

By adhering to these detailed protocols, you create a self-reinforcing system of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem:3-(4-Chlorobutyl)-5-cyanoindole.
  • NINGBO INNO PHARMCHEM CO.,LTD.:this compound.[Link]
  • U.S.
  • PubChem:Laboratory Chemical Safety Summary (LCSS) Datasheet for 3-(4-chlorobutyl)-5-cyanoindole.[Link]
  • Centers for Disease Control and Prevention (CDC)
  • University of California, Riverside EH&S:Hazardous Waste Segreg
  • Braun Research Group, University of Delaware:Halogenated Organic Liquids - Standard Oper
  • Interactive Learning Paradigms, Incorporated:The MSDS HyperGlossary: Nitrile.[Link]
  • Temple University Environmental Health and Radiation Safety:Halogenated Solvents in Labor
  • Taylor & Francis:Alkyl halides – Knowledge and References.[Link]
  • Capot Chemical Co., Ltd.:MSDS of 3-(4-Chlorobutyl)indole-5-carbonitrile.[Link]
  • National Academies of Sciences, Engineering, and Medicine:Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
  • National Center for Biotechnology Information:Evaluating Hazards and Assessing Risks in the Labor
  • ResearchGate:Genotoxicity profiles of common alkyl halides and esters with alkyl
  • Government of Canada:Alkyl Halides Group - inform
  • Oregon Occupational Safety and Health:Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.[Link]
  • MicroCare LLC:Is Personal Protective Equipment Required When Working with Solvents?[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.